6-Hydrazinonicotinic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-hydrazinylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c7-9-5-2-1-4(3-8-5)6(10)11/h1-3H,7H2,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBBSDZXXUIHKJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80396352 | |
| Record name | 6-hydrazinonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80396352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133081-24-0 | |
| Record name | 6-hydrazinonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80396352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 6-Hydrazinonicotinic Acid for Bioconjugation
This guide provides a comprehensive overview of the synthesis, purification, characterization, and application of 6-hydrazinonicotinic acid (HyNic), a critical reagent in the field of bioconjugation. Designed for researchers, scientists, and professionals in drug development, this document delves into the fundamental chemistry and practical methodologies that underpin the use of HyNic in creating stable and functional biomolecule conjugates.
Introduction: The Significance of this compound in Bioconjugation
This compound, commonly referred to as HYNIC, is a bifunctional molecule that has become indispensable in the realm of bioconjugation and radiopharmaceutical chemistry.[1] Its structure, featuring a hydrazine group at the 6-position of a pyridine ring and a carboxylic acid at the 3-position, allows it to act as a versatile linker. The hydrazine moiety provides a nucleophilic site for reaction with carbonyl compounds (aldehydes and ketones) to form stable hydrazone bonds, while the carboxylic acid group enables covalent attachment to biomolecules, such as proteins, peptides, and antibodies, through amide bond formation.[1]
This dual functionality makes HyNic a cornerstone of modern bioconjugation strategies, particularly in the development of antibody-drug conjugates (ADCs), targeted imaging agents, and various diagnostic tools.[1][2] One of its most prominent applications is in the labeling of biomolecules with the radionuclide Technetium-99m (Tc-99m) for single-photon emission computed tomography (SPECT) imaging.[1] The ability to form stable conjugates under mild, aqueous conditions is a key advantage of HyNic-based chemistry, preserving the integrity and biological activity of sensitive biomolecules.[3]
This guide will provide a detailed exploration of the synthesis of this compound, followed by protocols for its purification and characterization. Furthermore, it will elucidate the principles of HyNic-mediated bioconjugation and offer a practical workflow for the creation of biomolecule conjugates.
Synthesis of this compound: A Mechanistic and Practical Approach
The most common and efficient method for synthesizing this compound is through the nucleophilic aromatic substitution of 6-chloronicotinic acid with hydrazine hydrate.[1] This reaction is favored due to the electron-withdrawing nature of the carboxylic acid and the nitrogen atom in the pyridine ring, which activates the 6-position towards nucleophilic attack.
Reaction Mechanism
The synthesis proceeds via a classic SNAr (Nucleophilic Aromatic Substitution) mechanism. The hydrazine, acting as the nucleophile, attacks the carbon atom bearing the chlorine substituent. This is followed by the departure of the chloride leaving group, leading to the formation of the desired this compound.
Caption: Generalized workflow of the SNAr mechanism for HyNic synthesis.
Step-by-Step Experimental Protocol
This protocol outlines a reliable method for the synthesis of this compound, adapted from established procedures.[4][5]
Materials:
-
6-Chloronicotinic acid
-
Hydrazine hydrate (80% solution)
-
Ethanol
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Petroleum ether/Ethyl acetate mixture (2:1)
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
pH meter or pH paper
-
Büchner funnel and filter paper
-
Beakers and graduated cylinders
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 6-chloronicotinic acid (e.g., 20 g, 127 mmol) in ethanol (e.g., 200 mL).
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (e.g., 14.8 mL, 317 mmol) dropwise.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours (typically overnight) with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. A solid precipitate of this compound should form.
-
Acidification: Carefully acidify the mixture to a pH of approximately 5.5 with concentrated HCl. This ensures the complete precipitation of the product.[1]
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a petroleum ether/ethyl acetate (2:1) mixture to remove unreacted starting materials and byproducts.[4][5]
-
Drying: Dry the purified this compound under vacuum to obtain a yellow solid. A typical yield for this reaction is around 91%.[4][5]
Purification and Characterization
Ensuring the purity and correct identity of the synthesized this compound is crucial for its successful application in bioconjugation.
Purification Techniques
-
Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to remove any remaining impurities.
-
Washing: Thorough washing of the precipitate with appropriate organic solvents is essential to remove soluble impurities.[1]
Characterization Methods
The structure and purity of the synthesized HyNic should be confirmed using a combination of spectroscopic techniques.
| Technique | Expected Results for this compound |
| ¹H NMR | In DMSO-d₆, characteristic peaks for the pyridine ring protons are expected around δ 6.71 (d), 7.86 (dd), and 8.52 (d) ppm. The NH protons of the hydrazine group may appear as broad signals.[1] |
| ¹³C NMR | Signals corresponding to the carboxylic acid carbon (~167 ppm) and the hydrazine-bound pyridine carbon (~164 ppm) are key indicators of the correct structure.[1] |
| IR Spectroscopy | Characteristic N-H stretching bands from the hydrazine group are typically observed in the region of 3200-3300 cm⁻¹.[1] |
| Mass Spectrometry | Provides the precise molecular weight of the compound, confirming its identity.[1] |
Application in Bioconjugation: The HyNic-4FB System
The power of this compound in bioconjugation is most prominently demonstrated in the "HydraLink™" chemistry, which involves the reaction of a HyNic-modified biomolecule with a 4-formylbenzamide (4FB)-modified biomolecule.[3] This reaction forms a stable bis-aryl hydrazone bond.[3]
The Chemistry of Hydrazone Formation
The reaction between the aromatic hydrazine of HyNic and the aromatic aldehyde of 4FB is a type of Schiff base formation.[3] This specific bis-aryl hydrazone bond is notably stable over a wide pH range (2.0-10.0) and at elevated temperatures (up to 92°C), a significant advantage over many other conjugation chemistries.[6][7][8][9][10] Importantly, this reaction does not require reducing agents that could potentially damage the biomolecule, for instance, by cleaving disulfide bonds in proteins.[6][7]
Caption: Workflow for HyNic-4FB bioconjugation.
Protocol for Protein-Protein Conjugation
This protocol provides a general workflow for conjugating two proteins using the HyNic-4FB system.
Materials:
-
Protein 1 and Protein 2
-
S-HyNic (succinimidyl-6-hydrazinonicotinate acetone hydrazone)
-
S-4FB (succinimidyl 4-formylbenzoate)
-
Modification Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0)
-
Conjugation Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.0)[7]
-
Anhydrous DMF or DMSO
-
Desalting columns
Procedure:
-
Protein Preparation: Buffer exchange both proteins into Modification Buffer to remove any amine-containing contaminants. Adjust the protein concentrations to 1-4 mg/mL.[7]
-
Linker Preparation: Prepare stock solutions of S-HyNic and S-4FB in anhydrous DMF or DMSO.[6]
-
Modification of Protein 1 with S-HyNic:
-
Add a calculated molar excess of the S-HyNic stock solution to Protein 1.
-
Incubate at room temperature for 2 hours.
-
Remove excess linker by desalting the modified protein into Conjugation Buffer.[11]
-
-
Modification of Protein 2 with S-4FB:
-
Follow the same procedure as in step 3, using S-4FB to modify Protein 2.
-
-
Quantification of Linker Incorporation (Optional but Recommended):
-
The degree of modification (Molar Substitution Ratio, MSR) can be determined spectrophotometrically using specific colorimetric assays for HyNic and 4FB groups.[3]
-
-
Conjugation:
-
Mix the HyNic-modified Protein 1 with the 4FB-modified Protein 2 in Conjugation Buffer. A slight molar excess of one protein is often used to drive the reaction to completion.[11]
-
The reaction can be catalyzed by the addition of aniline to the conjugation buffer.[6][8][9]
-
The formation of the conjugate can be monitored by measuring the absorbance at 354 nm, as the bis-aryl hydrazone bond is chromophoric with a molar extinction coefficient of approximately 29,000 L·mol⁻¹·cm⁻¹.[6][8][12]
-
-
Purification of the Conjugate: The final conjugate can be purified from unreacted components using standard chromatography techniques such as size-exclusion chromatography (SEC) or affinity chromatography.
Stability Considerations
While the bis-aryl hydrazone bond formed in the HyNic-4FB system is remarkably stable, it's important to understand the factors that can influence the stability of hydrazone linkages in general. Hydrazone bonds are typically acid-labile, meaning they can undergo hydrolysis at acidic pH values.[13] This property can be exploited in drug delivery systems designed for release in the acidic microenvironment of tumors or within endosomes.[13] The stability of a hydrazone bond is influenced by the electronic and steric properties of the parent aldehyde/ketone and hydrazide.[13] For long-term storage, it is advisable to store hydrazone conjugates in a lyophilized state or in formulations that maintain a neutral pH.[13]
Conclusion
This compound is a powerful and versatile tool in the bioconjugation toolbox. Its straightforward synthesis, coupled with the robust and stable nature of the hydrazone bond it forms with aldehydes, makes it an ideal linker for a wide array of applications in research, diagnostics, and therapeutics. The HyNic-4FB conjugation system, in particular, offers a reliable and efficient method for creating well-defined biomolecule conjugates with desirable stability and functionality. A thorough understanding of the underlying chemistry and adherence to optimized protocols, as outlined in this guide, are key to harnessing the full potential of this remarkable molecule.
References
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mechanism of action of 6-Hydrazinonicotinic acid
The mechanism of action of this compound is a sophisticated interplay of covalent bioconjugation and coordination chemistry. Its success lies in the formation of a stable, ternary complex where the HYNIC-conjugated biomolecule, a reduced ⁹⁹ᵐTc core, and carefully selected co-ligands work in concert. Understanding this mechanism is paramount for researchers and drug developers, as it allows for the rational design and optimization of novel radiopharmaceuticals. By carefully controlling the conjugation process, selecting appropriate co-ligands, and validating the final product with rigorous quality control, the HYNIC platform provides a reliable and versatile tool for developing targeted imaging agents for a multitude of clinical applications. [17][18]
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- Mikolajczak, R., et al. 99mTc LABELLED PEPTIDES FOR IMAGING OF PERIPHERAL RECEPTORS. INIS-IAEA. [URL: https://inis.iaea.org/collection/NCLCollectionStore/_Public/32/006/32006325.pdf]
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The Chemistry and Application of HYNIC: An In-depth Technical Guide for Radiopharmaceutical Development
Introduction: The Significance of HYNIC in Nuclear Medicine
In the landscape of targeted radiopharmaceuticals, the ability to stably and efficiently label a biomolecule with a radionuclide is paramount. Among the plethora of bifunctional chelators developed for this purpose, 6-hydrazinonicotinic acid, commonly known as HYNIC, has established itself as a cornerstone for labeling with technetium-99m (99mTc), the workhorse of diagnostic nuclear medicine.[1][2] This guide provides a comprehensive overview of the core physicochemical properties of HYNIC, offering researchers, scientists, and drug development professionals the foundational knowledge required to leverage this versatile chelator in their work. We will delve into its unique coordination chemistry, the critical role of co-ligands, and provide practical, field-proven protocols for its application.
Core Physicochemical Properties of HYNIC
HYNIC's utility stems from its dual functionality: a carboxylic acid group that can be activated for covalent attachment to biomolecules (peptides, antibodies, nanoparticles, etc.) and a hydrazinonicotinyl moiety for the coordination of radiometals.[3][4] The succinimidyl ester of HYNIC (S-HYNIC) is a commonly used amino-reactive reagent that readily forms stable amide bonds with primary amines (e.g., lysine residues) on proteins and peptides.[4][5]
Coordination Chemistry with Technetium-99m
The coordination of 99mTc by HYNIC is a subject of considerable research and presents a unique scenario compared to traditional chelators. Strictly speaking, HYNIC is not a classic chelator as its strong association with the technetium metal center is primarily through the formation of a stable bond with the hydrazine group.[6][7] Structural studies suggest that HYNIC can coordinate to technetium in either a monodentate fashion, through the terminal nitrogen of the hydrazine group, or in a bidentate mode, involving both the hydrazine nitrogen and the pyridine nitrogen.[8][9] The prevailing evidence suggests that chelation is a key feature of technetium coordination by HYNIC.[10]
LC-MS analyses have revealed that the binding of 99mTc to a HYNIC-conjugated peptide occurs with the displacement of five protons, indicating a formal oxidation state of +5 for the technetium atom, with no oxo or halide ligands present.[8][11]
A critical aspect of HYNIC's coordination chemistry is its inability to saturate the coordination sphere of technetium by itself.[1][12] This necessitates the inclusion of co-ligands to complete the octahedral coordination sphere of the metal, a feature that profoundly influences the final properties of the radiopharmaceutical.[2]
The Indispensable Role of Co-ligands
The choice of co-ligand is not a trivial matter; it significantly impacts the stability, lipophilicity, biodistribution, and metabolism of the resulting 99mTc-HYNIC complex.[1][13] Different co-ligands can alter the overall charge and size of the complex, thereby influencing its pharmacokinetic profile.
Commonly used co-ligands include:
-
Tricine (N-[tris(hydroxymethyl)methyl]glycine): Often used, it can sometimes lead to the formation of multiple radioactive species or isomers.[14]
-
Ethylenediaminediacetic acid (EDDA): A well-established co-ligand that can form stable complexes.[8][12] The combination of tricine and EDDA is frequently employed in an exchange-labeling approach to achieve high radiochemical purity.[15]
-
Water-soluble phosphines (e.g., TPPTS - trisodium triphenylphosphine-3,3′,3″-trisulfonate): These can form highly stable ternary ligand complexes with 99mTc-HYNIC.[16]
-
Nicotinic acid (NA) and its derivatives (e.g., ISONIC): These can be used to modulate the properties of the final complex.[13]
The selection of a co-ligand system must be empirically determined and optimized for each new HYNIC-conjugated biomolecule to achieve the desired in vitro and in vivo performance. For instance, complexes prepared with TPPTS as a co-ligand have demonstrated high solution stability.[13]
Impact of Co-ligands on Physicochemical Properties
The influence of co-ligands is evident in the stability and lipophilicity of the final radiolabeled conjugate.
| Co-ligand System | Stability Characteristics | Lipophilicity (logP) | Key Observations |
| Tricine | Generally stable, but can lead to isomeric mixtures.[14] | Hydrophilic | Widely used, often as an intermediate chelator.[8] |
| EDDA | Forms stable complexes, often in combination with tricine.[8] | Hydrophilic | Can result in favorable biodistribution with renal excretion.[12] |
| Tricine/TPPTS | High solution stability.[13] | Highly Hydrophilic | TPPTS can lead to reduced uptake in non-target tissues like the kidneys and lungs.[16] |
| Tricine/ISONIC | Stability can be variable depending on the conjugate.[13] | Hydrophilic | The choice of co-ligand can significantly affect metabolism.[13] |
This table summarizes general trends observed in the literature. Actual values are dependent on the specific biomolecule conjugated to HYNIC.
Experimental Protocols: A Practical Guide
The following sections provide standardized, step-by-step methodologies for the conjugation of HYNIC to biomolecules and subsequent radiolabeling with 99mTc.
Diagram of the HYNIC Conjugation and Radiolabeling Workflow
Caption: Workflow for preparing a 99mTc-labeled HYNIC-biomolecule.
Protocol 1: Conjugation of S-HYNIC to a Peptide
This protocol describes the conjugation of the N-hydroxysuccinimide ester of HYNIC to a peptide containing a primary amine.
Materials:
-
Peptide of interest
-
S-HYNIC (succinimidyl 6-hydrazinonicotinate acetone hydrazone)
-
Anhydrous Dimethylformamide (DMF)
-
Phosphate buffer (pH 8.0)
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Peptide Preparation: Dissolve the peptide in phosphate buffer (pH 8.0) to a final concentration of 1-5 mg/mL.
-
S-HYNIC Solution: Immediately before use, dissolve S-HYNIC in anhydrous DMF to a concentration of 1 mg/mL.
-
Conjugation Reaction: Add the S-HYNIC solution to the peptide solution at a molar ratio of approximately 3:1 (HYNIC:peptide).[17] The optimal ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture at room temperature for 20-60 minutes.[17]
-
Purification: Purify the HYNIC-peptide conjugate using a desalting column to remove unconjugated HYNIC and reaction byproducts.
-
Quantification: Determine the concentration of the purified HYNIC-peptide conjugate. The degree of HYNIC incorporation can be quantified using a p-nitrobenzaldehyde assay, which reacts with the hydrazine group to produce a chromophoric product.[17]
Expert Insight: The use of a slight molar excess of S-HYNIC helps to drive the reaction to completion. However, excessive amounts can lead to multiple HYNIC conjugations per peptide, which may alter its biological activity. Purification is a critical step to ensure that free HYNIC does not compete for 99mTc during the radiolabeling step.
Protocol 2: Radiolabeling of a HYNIC-Conjugated Peptide with 99mTc
This protocol details a common method for radiolabeling a HYNIC-peptide conjugate using a tricine/EDDA co-ligand system.
Materials:
-
Purified HYNIC-peptide conjugate
-
Tricine solution (e.g., 80 mg/mL in 0.1 M NaOH)
-
EDDA solution (e.g., 20 mg/mL in 0.1 M NaOH)
-
Stannous chloride (SnCl2) solution (e.g., 2 mg/mL in 0.1 M HCl, freshly prepared)
-
[99mTc]NaTcO4 eluate from a 99Mo/99mTc generator
-
0.2 M Na2HPO4 for pH adjustment
Procedure:
-
Reaction Vial Preparation: In a sterile, sealed vial, add 5-11 nmol of the HYNIC-peptide conjugate.[18]
-
Co-ligand Addition: Add 250 µL of the tricine solution and 250 µL of the EDDA solution.[18]
-
pH Adjustment (if necessary): Adjust the pH of the mixture to approximately 7.[18]
-
Radionuclide and Reducing Agent: Add 150–400 MBq of [99mTc]NaTcO4 and 5 µL of the SnCl2 solution.[18]
-
Incubation: Heat the reaction vial in a boiling water bath or heating block at 95-100°C for 10-15 minutes.[18][19]
-
Quality Control: After cooling to room temperature, determine the radiochemical purity (RCP) of the 99mTc-labeled peptide using methods such as radio-HPLC or ITLC.[20][21] A high RCP (>95%) is typically desired.[20]
Expert Insight: The stannous chloride solution is oxygen-sensitive and should be prepared fresh to ensure efficient reduction of the pertechnetate. The heating step is crucial for driving the labeling reaction to completion. The tricine/EDDA exchange labeling approach is robust and often results in high and reproducible radiochemical yields.[15]
Diagram of the 99mTc-HYNIC Coordination Sphere
Caption: Putative coordination of 99mTc by HYNIC and co-ligands.
Conclusion: The Enduring Versatility of HYNIC
HYNIC remains a vital tool in the development of 99mTc-based radiopharmaceuticals due to its efficient labeling chemistry and the tunability of the resulting complexes through the judicious selection of co-ligands. A thorough understanding of its physicochemical properties—particularly its coordination chemistry—is essential for the rational design and optimization of novel imaging agents. The protocols and insights provided in this guide serve as a robust foundation for researchers aiming to harness the power of HYNIC in their pursuit of next-generation radiopharmaceuticals for the diagnosis and monitoring of human diseases.
References
- The Influence of Co-Ligands on Improving Tumor Targeting of 99mTc-HYNIC Conjugated Peptides. Mini Reviews in Medicinal Chemistry.
- How do HYNIC-conjugated peptides bind technetium? Insights from LC-MS and stability studies. Dalton Transactions.
- Coligand Effects on Solution Stability, Biodistribution and Metabolism of 99mTc-Labeled Cyclic RGDfK Tetramer. Molecules.
- Evaluation of K(HYNIC)2 as A Bifunctional Chelator for 99mTc-Labeling of Small Biomolecules.
- Radiolabeling of HYNIC-annexin V with technetium-99m for in vivo imaging of apoptosis.
- How do HYNIC-conjugated peptides bind technetium? Insights from LC-MS and stability studies. Dalton Transactions.
- Synthesis and evaluation of analogues of HYNIC as bifunctional chelators for technetium. Dalton Transactions.
- S-HyNic. Solulink.
- The Influence of Co-Ligands on Improving Tumor Targeting of 99mTc-HYNIC Conjug
- Quality Control of Radiopharmaceuticals.
- Novel Chlorin with a HYNIC: Synthesis, 99mTc-Radiolabeling, and Initial Preclinical Evalu
- Bifunctional chelators for radiorhenium: past, present and future outlook. RSC Medicinal Chemistry.
- Some possible structures of 99m Tc–HYNIC–peptide complexes showing...
- SPECT Imaging of SST2-Expressing Tumors with 99m Tc-Based Somatostatin Receptor Antagonists: The Role of Tetraamine, HYNIC, and Spacers. Pharmaceuticals.
- A Brief Review of Chelators for Radiolabeling Oligomers. Molecules.
- 99mTc-HYNIC-Gastrin Peptides: Assisted Coordination of 99mTc by Amino Acid Side Chains Results in Improved Performance Both In Vitro and In Vivo. Journal of Nuclear Medicine.
- Quantitative 99mTc Labeling Kit for HYNIC-Conjugated Single Chain Antibody Fragments Targeting Malignant Mesothelioma.
- S-HyNic Linker (DMF Soluble). Vector Labs.
- Radiopharmaceutical development of a freeze-dried kit formulation for the preparation of [99mTc-EDDA-HYNIC-D-Phe1, Tyr3]-octreotide, a somatostatin analog for tumor diagnosis. Cancer Biotherapy & Radiopharmaceuticals.
- Phosphine-Containing HYNIC Derivatives as Potential Bifunctional Chelators for 99mTc-Labeling of Small Biomolecules.
- Comparison of different methods for radiochemical purity testing of [99mTc-EDDA-HYNIC-D-Phe1,Tyr3]-octreotide.
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- 16. Evaluation of K(HYNIC)2 as A Bifunctional Chelator for 99mTc-Labeling of Small Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
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6-Hydrazinonicotinic Acid (HYNIC): A Technical Guide to its History, Chemistry, and Application in Radiopharmaceuticals
Abstract
6-Hydrazinonicotinic acid, commonly known as HYNIC, has emerged as a cornerstone bifunctional chelator in the field of radiopharmaceutical chemistry.[1] Its unique molecular architecture, featuring a hydrazine group for robust radiometal coordination and a carboxylic acid for covalent linkage to biomolecules, has made it an indispensable tool for the development of targeted diagnostic and therapeutic agents.[1] This technical guide provides a comprehensive overview of HYNIC, from its historical discovery to its intricate coordination chemistry and practical applications in nuclear medicine. We will delve into the rationale behind its design, detail validated protocols for its conjugation and radiolabeling, and explore the nuances of its use in Single Photon Emission Computed Tomography (SPECT) imaging. This document is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of HYNIC and its role in advancing molecular imaging and therapy.
Genesis and Evolution of a Key Chelator: The History of HYNIC
The motivation behind the development of HYNIC was to create a "bifunctional" chelator. This class of molecules possesses two distinct functional domains: one that can be covalently attached to a targeting biomolecule (like a peptide or antibody) and another that can securely bind a radiometal.[1] HYNIC's design, featuring a pyridine ring with a hydrazine group at the 6-position and a carboxylic acid at the 3-position, proved to be exceptionally well-suited for this purpose.[1][4] The carboxylic acid provides a convenient handle for forming stable amide bonds with amine groups on biomolecules, while the hydrazine moiety offers a strong coordination site for radiometals.[1]
Early research quickly established HYNIC's utility, particularly for labeling with Tc-99m, the workhorse radionuclide for SPECT imaging due to its favorable nuclear properties.[1] The ability to efficiently label peptides and proteins with high specific activity and in vivo stability positioned HYNIC as a superior alternative to previously existing methods.[5] This led to its widespread adoption and the development of numerous HYNIC-based radiopharmaceuticals for a variety of applications, including tumor imaging, infection detection, and the study of inflammatory processes.[3][6]
The Chemistry of this compound
Synthesis and Functionalization
The synthesis of this compound is a multi-step process that starts from commercially available precursors. While various synthetic routes have been described in the literature, a common approach involves the nucleophilic substitution of a leaving group (such as a halogen) on the pyridine ring with hydrazine. The carboxylic acid functionality is either present on the starting material or introduced during the synthesis.
For practical application in bioconjugation, the carboxylic acid of HYNIC is often activated to facilitate its reaction with amine groups on biomolecules. A widely used derivative is the succinimidyl ester of HYNIC (S-HYNIC), which readily reacts with primary amines to form stable amide bonds.[7]
Coordination Chemistry with Technetium-99m
The coordination chemistry of HYNIC with technetium is complex and has been a subject of extensive research.[8][9][10][11] It is now understood that HYNIC typically acts as a monodentate or bidentate ligand, binding to the technetium metal center through the terminal nitrogen of the hydrazine group and potentially the pyridine nitrogen.[8][12]
A critical aspect of HYNIC's coordination chemistry is that it does not fully saturate the coordination sphere of the technetium ion on its own.[5][12] This necessitates the use of "co-ligands" to complete the coordination and stabilize the resulting radiometal complex.[13] The choice of co-ligand is crucial as it can significantly influence the overall properties of the final radiopharmaceutical, including its stability, biodistribution, and clearance profile.[14][15]
Commonly used co-ligands include:
-
Tricine (N-[tris(hydroxymethyl)methyl]glycine): Often used for its ability to form stable complexes with Tc-99m and for its favorable in vivo properties.[14][16]
-
Ethylenediaminediacetic acid (EDDA): Another widely employed co-ligand that contributes to the stability of the technetium complex.[5][13][17]
-
Nicotinic acid and its derivatives: Can be used in combination with other co-ligands to modulate the properties of the final complex.[18]
The technetium in these complexes is typically in the +5 oxidation state.[8][9] The exact structure of the technetium coordination sphere can be heterogeneous, with the potential for different isomers and varying numbers of co-ligands.[19]
Caption: General workflow for 99mTc-labeling of a HYNIC-conjugated biomolecule.
Applications in Radiopharmaceutical Development
The versatility of HYNIC has led to its application in the development of a wide array of radiopharmaceuticals for SPECT imaging.[1][20][21][22] By conjugating HYNIC to molecules that target specific biological processes or cellular receptors, researchers can create probes that provide valuable diagnostic information and have the potential for targeted radionuclide therapy.
Cancer Imaging
A major application of HYNIC-based radiopharmaceuticals is in oncology.[1] By targeting receptors that are overexpressed on cancer cells, it is possible to visualize tumors and their metastases. Some notable examples include:
-
Somatostatin Receptor Imaging: HYNIC has been used to label analogs of somatostatin, such as octreotide (HYNIC-TOC), for the imaging of neuroendocrine tumors.[15][22][23]
-
Fibroblast Activation Protein (FAP) Imaging: More recently, HYNIC has been incorporated into FAP inhibitors (FAPI) for imaging the tumor microenvironment.[20][24]
-
Melanocortin-1 Receptor (MC1R) Imaging: HYNIC-labeled peptides targeting MC1R have shown promise for the diagnosis of melanoma.[16]
Infection and Inflammation Imaging
HYNIC-conjugated biomolecules that target bacteria or markers of inflammation are valuable tools for diagnosing and monitoring infectious and inflammatory diseases.[2] For instance, HYNIC has been used to label ubiquicidin fragments for bacterial infection imaging.[14]
Apoptosis Imaging
The ability to visualize apoptosis (programmed cell death) in vivo has significant implications for monitoring treatment response in cancer and for understanding various other diseases.[6] HYNIC has been successfully used to label Annexin V, a protein that binds to apoptotic cells, creating a powerful tool for apoptosis imaging.[6]
Experimental Protocols
Protocol for Conjugation of HYNIC to a Peptide
This protocol provides a general method for conjugating S-HYNIC to a peptide containing a primary amine (e.g., the N-terminus or a lysine side chain).
Materials:
-
Peptide of interest
-
Succinimidyl 6-hydrazinonicotinate hydrochloride (S-HYNIC)
-
Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Purification system (e.g., HPLC)
Procedure:
-
Dissolve the peptide in a suitable buffer, such as 0.1 M sodium bicarbonate, pH 8.5.
-
Dissolve S-HYNIC in DMF at a concentration of 10 mg/mL.
-
Add a 5- to 10-fold molar excess of the S-HYNIC solution to the peptide solution.
-
Add a small amount of DIPEA to the reaction mixture to maintain a basic pH.
-
Allow the reaction to proceed at room temperature for 2-4 hours with gentle stirring.
-
Monitor the reaction progress by HPLC.
-
Once the reaction is complete, purify the HYNIC-conjugated peptide by preparative HPLC.
-
Lyophilize the purified product and store it at -20°C.
-
Confirm the identity of the product by mass spectrometry.[25]
Protocol for Radiolabeling of a HYNIC-Conjugated Peptide with Technetium-99m
This protocol describes a standard method for labeling a HYNIC-peptide with Tc-99m using tricine as a co-ligand.
Materials:
-
HYNIC-conjugated peptide
-
Tricine
-
Stannous chloride (SnCl₂) solution (freshly prepared in 0.1 M HCl)
-
Sodium pertechnetate ([⁹⁹mTc]NaTcO₄) from a ⁹⁹Mo/⁹⁹mTc generator
-
0.9% Saline
-
Purification cartridges (e.g., Sep-Pak C18)
-
Radio-TLC or radio-HPLC system for quality control
Procedure:
-
In a sterile vial, dissolve 10-20 mg of tricine in 0.5 mL of water.[16]
-
Add 10-50 µg of the HYNIC-conjugated peptide to the vial.
-
Add 20-30 µg of SnCl₂ solution.[16]
-
Add up to 1 mCi (37 MBq) of [⁹⁹mTc]NaTcO₄ to the vial.
-
Adjust the pH of the reaction mixture to 6.5-7.0 if necessary.
-
Incubate the reaction mixture at 90-100°C for 10-15 minutes.[16][26]
-
Allow the vial to cool to room temperature.
-
Determine the radiochemical purity (RCP) of the labeled peptide using radio-TLC or radio-HPLC.[27][28] A high RCP (>95%) is desirable.
-
If necessary, purify the radiolabeled peptide using a Sep-Pak C18 cartridge.[20]
Caption: A typical workflow for the radiolabeling of a HYNIC-peptide with 99mTc.
Data and Characterization
The successful synthesis and radiolabeling of HYNIC-conjugates must be confirmed through rigorous characterization.
Characterization of HYNIC-Conjugates
| Technique | Purpose | Expected Outcome |
| Mass Spectrometry (MS) | To confirm the successful conjugation of HYNIC to the biomolecule. | The observed mass should correspond to the theoretical mass of the HYNIC-conjugate. |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the HYNIC-conjugate. | A single, sharp peak indicates a high degree of purity. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the structure of the HYNIC-conjugate. | The NMR spectrum should be consistent with the expected chemical structure. |
Quality Control of Radiolabeled Product
| Technique | Purpose | Acceptance Criteria |
| Radio-Thin Layer Chromatography (Radio-TLC) | To determine the radiochemical purity by separating the labeled product from impurities like free pertechnetate and colloids. | Radiochemical purity should be >95%. |
| Radio-High-Performance Liquid Chromatography (Radio-HPLC) | To provide a more detailed analysis of the radiochemical purity and to identify different radiolabeled species or isomers. | A single major radioactive peak corresponding to the desired product with >95% of the total radioactivity. |
| Stability Studies | To assess the stability of the radiolabeled product in saline and serum over time. | The radiochemical purity should remain >90% for a defined period (e.g., 6 hours) at room temperature or 37°C. |
Conclusion and Future Perspectives
This compound has undeniably secured its place as a vital tool in the radiopharmaceutical scientist's armamentarium. Its straightforward conjugation chemistry, efficient radiolabeling, and the versatility afforded by the use of co-ligands have enabled the development of a multitude of successful SPECT imaging agents.
Looking ahead, the field continues to evolve. While HYNIC remains a workhorse for Tc-99m labeling, research into novel bifunctional chelators with potentially improved properties is ongoing. Furthermore, the principles of HYNIC chemistry are being extended to other radionuclides, including those for Positron Emission Tomography (PET) and targeted therapy.[29] The continued exploration of new co-ligand systems and a deeper understanding of the structure-activity relationships of HYNIC-based radiopharmaceuticals will undoubtedly lead to the development of next-generation molecular imaging and therapeutic agents with even greater precision and efficacy.
References
A comprehensive list of references cited in this technical guide is provided below.
- How do HYNIC-conjugated peptides bind technetium? Insights from LC-MS and stability studies. (n.d.). National Center for Biotechnology Information.
- How do HYNIC-conjugated peptides bind technetium? Insights from LC-MS and stability studies. (n.d.). Dalton Transactions (RSC Publishing).
- Trifluoroacetyl-HYNIC Peptides: Synthesis and 99mTc Radiolabeling. (n.d.). ACS Publications.
- 99mTc-HYNIC-Gastrin Peptides: Assisted Coordination of 99mTc by Amino Acid Side Chains Results in Improved Performance Both In Vitro and In Vivo. (n.d.). Journal of Nuclear Medicine.
- A 99mTc-tricine-HYNIC-labeled Peptide Targeting the Melanocortin-1 Receptor for Melanoma Imaging. (n.d.). National Center for Biotechnology Information.
- Synthesis, Radiolabeling and Stability Studies of Peptide HYNIC-LIKKP-Pyr-F with 99mTc as an Apoptosis Imaging Agent. (2022, September 13). SBMU journals.
- Hydrazinonicotinic acid (HYNIC) – Coordination chemistry and applications in radiopharmaceutical chemistry. (2010, April). ResearchGate.
- Synthesis and evaluation of analogues of HYNIC as bifunctional chelators for technetium. (n.d.). ResearchGate.
- Technetium-99m-labeled peptides and their applications in radio imaging: advancements in Latin American research. (n.d.).
- Technetium and rhenium: coordination chemistry and nuclear medical applications. (2006, December 1). SciELO.
- SPECT Imaging with Tc-99m-Labeled HYNIC-FAPI-04 to Extend the Differential Time Window in Evaluating Tumor Fibrosis. (2023, March 10). Semantic Scholar.
- Assessment of SPECT Image Reconstruction in Liver Scanning Using 99mTc/ EDDA/ HYNIC-TOC. (n.d.).
- How do HYNIC-conjugated peptides bind technetium? Insights from LC-MS and stability studies. (n.d.). Scilit.
- Single-Step Conjugation of Bioactive Peptides to Proteins via a Self-Contained Succinimidyl Bis-Arylhydrazone. (n.d.). National Center for Biotechnology Information.
- Development of Novel 99mTc-Labeled Hydrazinoicotinamide-Modified Ubiquicidin 29-41 Complexes with Improved Target-to-Nontarget Ratios for Bacterial Infection Imaging. (n.d.). ACS Publications.
- Assessment of SPECT Image Reconstruction in Liver Scanning Using 99mTc/ EDDA/ HYNIC-TOC. (n.d.). ResearchGate.
- SPECT Imaging of SST2-Expressing Tumors with 99mTc-Based Somatostatin Receptor Antagonists: The Role of Tetraamine, HYNIC, and Spacers. (n.d.). National Center for Biotechnology Information.
- Optimization of image reconstruction method for SPECT studies performed using [99mTc-EDDA/HYNIC] octreotate in patients with neuroendocrine tumors. (n.d.). Nuclear Medicine Review.
- Innovative Peptide Bioconjugation Chemistry with Radionuclides: Beyond Classical Click Chemistry. (n.d.). National Center for Biotechnology Information.
- Clinical Application of 99m Tc-HYNIC-TOC SPECT/CT in Diagnosing and Monitoring of Pancreatic Neuroendocrine Neoplasms. (n.d.). PubMed.
- Radiolabeling of HYNIC-annexin V with technetium-99m for in vivo imaging of apoptosis. (n.d.). PubMed.
- (99m)Tc Human IgG Radiolabelled by HYNIC. Biodistribution and Scintigraphy of Experimentally Induced Inflammatory Lesions in Animal Model. (n.d.). PubMed.
- This compound (HMDB0247068). (2021, September 11).
- (PDF) 99mTc-HYNIC-[Tyr3]-octreotide for imaging somatostatin-receptor- positive tumors: Preclinical evaluation and comparison with 111In. (2000, June). ResearchGate.
- Novel Chlorin with a HYNIC: Synthesis, 99m Tc-Radiolabeling, and Initial Preclinical Evaluation. (n.d.). MDPI.
- 6-Hydrazinonicotinamide Derivatives as Bifunctional Coupling Agents for 99mTc-Labeling of Small Biomolecules. (n.d.). ResearchGate.
- Stable reagents for the preparation of radiopharmaceuticals. (n.d.). Google Patents.
- 99mTc-Ethylenediaminediacetic acid/hydrazinonicotinic acid-[dGlu1, desGlu2–6]minigastrin. (2007, May 4). National Center for Biotechnology Information.
- Synthesis and Preliminary Study of 99m Tc-Labeled HYNIC-FAPi for Imaging of Fibroblast Activation Proteins in Tumors. (2024, February 5). PubMed.
- 99mTc-labeled iRGD for single-positron emission computed tomography imaging of triple-negative breast cancer. (2022, September 19). National Center for Biotechnology Information.
- Preparation and Bioevaluation of Novel 99mTc-Labeled Complexes with a 2-Nitroimidazole HYNIC Derivative for Imaging Tumor Hypoxia. (n.d.). National Center for Biotechnology Information.
- Development of 99m Tc-Labeled Complexes with a Niraparib HYNIC Derivative for PARP-Positive Tumor Imaging. (2025, February 3). PubMed.
- How do HYNIC-conjugated peptides bind technetium? Insights from LC-MS and stability studies. (n.d.). King's College London Research Portal.
- Pyridine-containing 6-hydrazinonicotinamide derivatives as potential bifunctional chelators for 99mTc-labeling of small biomolecules. (n.d.). PubMed.
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- 22. Optimization of image reconstruction method for SPECT studies performed using [99mTc-EDDA/HYNIC] octreotate in patients with neuroendocrine tumors | Sowa-Staszczak | Nuclear Medicine Review [journals.viamedica.pl]
- 23. Clinical application of 99mTc-HYNIC-TOC SPECT/CT in diagnosing and monitoring of pancreatic neuroendocrine neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Synthesis and Preliminary Study of 99mTc-Labeled HYNIC-FAPi for Imaging of Fibroblast Activation Proteins in Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Single-Step Conjugation of Bioactive Peptides to Proteins via a Self-Contained Succinimidyl Bis-Arylhydrazone - PMC [pmc.ncbi.nlm.nih.gov]
- 26. SPECT Imaging of SST2-Expressing Tumors with 99mTc-Based Somatostatin Receptor Antagonists: The Role of Tetraamine, HYNIC, and Spacers - PMC [pmc.ncbi.nlm.nih.gov]
- 27. 99mTc-labeled iRGD for single-positron emission computed tomography imaging of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Preparation and Bioevaluation of Novel 99mTc-Labeled Complexes with a 2-Nitroimidazole HYNIC Derivative for Imaging Tumor Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Innovative Peptide Bioconjugation Chemistry with Radionuclides: Beyond Classical Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 6-Hydrazinonicotinic Acid: A Technical Guide for Drug Development Professionals
Introduction: The Pivotal Role of 6-Hydrazinonicotinic Acid (HYNIC) in Bioconjugation and Radiopharmaceuticals
This compound (HYNIC), a derivative of pyridine, has established itself as a cornerstone bifunctional chelator in the fields of radiopharmaceutical chemistry and bioconjugation.[1] Its unique molecular architecture, featuring a hydrazine group at the 6-position and a carboxylic acid at the 3-position, provides a versatile platform for linking molecules of interest to diagnostic and therapeutic agents.[1] The hydrazine moiety serves as a robust coordination site for radiometals, most notably Technetium-99m (⁹⁹ᵐTc), a workhorse in Single Photon Emission Computed Tomography (SPECT) imaging.[1][2] Simultaneously, the carboxylic acid group offers a convenient handle for covalent attachment to biomolecules such as peptides, antibodies, and small molecules via stable amide bond formation.[1][3]
The successful synthesis and application of HYNIC-based conjugates are critically dependent on rigorous analytical characterization. Spectroscopic techniques are indispensable tools for confirming the identity, purity, and structural integrity of HYNIC and its derivatives. This technical guide provides an in-depth exploration of the core spectroscopic methodologies employed in the analysis of HYNIC, offering practical insights and experimental protocols for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system.
The Molecular Structure of this compound
A foundational understanding of HYNIC's structure is paramount for interpreting its spectroscopic data. The molecule consists of a pyridine ring, a carboxylic acid group, and a hydrazine group.
Caption: Chemical structure of this compound (HYNIC).
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of organic molecules.[4] For HYNIC, both ¹H (proton) and ¹³C (carbon-13) NMR are essential for confirming the arrangement of atoms and the presence of key functional groups.
¹H NMR Spectroscopy
¹H NMR provides detailed information about the hydrogen atoms within a molecule, including their chemical environment, proximity to other protons, and connectivity.
Experimental Protocol: ¹H NMR of HYNIC
-
Sample Preparation: Dissolve approximately 5-10 mg of the HYNIC sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). DMSO-d₆ is often preferred due to its ability to dissolve a wide range of organic compounds and to avoid the exchange of labile protons (e.g., -NH, -OH) with the solvent.
-
Instrumentation: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.
-
Data Acquisition: Record the spectrum at room temperature. Key parameters to set include the spectral width, number of scans, and relaxation delay.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at ~2.50 ppm) or an internal standard like tetramethylsilane (TMS).
Interpreting the ¹H NMR Spectrum of HYNIC
The aromatic region of the spectrum is particularly informative for confirming the pyridine ring substitution pattern.
| Proton Assignment | Typical Chemical Shift (δ) in DMSO-d₆ (ppm) | Multiplicity | Coupling Constant (J) in Hz | Causality |
| H5 (Pyridine Ring) | ~6.71 | Doublet (d) | J = 8.8 | Coupled to the adjacent H4 proton. |
| H4 (Pyridine Ring) | ~7.86 | Doublet of doublets (dd) | J = 2.4 / 8.8 | Coupled to both the H5 and H2 protons. |
| H2 (Pyridine Ring) | ~8.52 | Doublet (d) | J = 2.0 | Coupled to the adjacent H4 proton. |
| -COOH (Carboxylic Acid) | Broad singlet | Variable | - | Labile proton, its chemical shift is concentration and temperature dependent. |
| -NHNH₂ (Hydrazine) | Broad singlets | Variable | - | Labile protons, often exchange with residual water in the solvent. |
Data adapted from a study on the use of HYNIC for sensitive and selective analysis of oligosaccharides.[1]
Caption: A typical workflow for ¹H NMR analysis of HYNIC.
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. While less sensitive than ¹H NMR, it is highly valuable for confirming the number of unique carbon atoms and identifying key functional groups.
Interpreting the ¹³C NMR Spectrum of HYNIC
| Carbon Assignment | Typical Chemical Shift (δ) in ppm | Causality |
| Carboxylic Acid Carbon (-COOH) | ~167.2 | The deshielding effect of the two oxygen atoms results in a downfield chemical shift. |
| C6 (Hydrazine-bound Pyridine Carbon) | ~164.0 | The electron-donating hydrazine group strongly deshields this carbon. |
| Other Pyridine Ring Carbons | 100 - 150 | The exact chemical shifts depend on the electronic environment of each carbon within the aromatic ring. |
Data adapted from a study on the use of HYNIC for sensitive and selective analysis of oligosaccharides.[1]
Mass Spectrometry (MS): Determining the Molecular Weight and Elemental Composition
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[4] It is crucial for confirming the molecular weight of synthesized HYNIC and its derivatives, as well as for identifying impurities and fragmentation patterns.
Experimental Protocol: Mass Spectrometry of HYNIC
-
Ionization Technique: Electrospray ionization (ESI) is a commonly used soft ionization technique suitable for polar molecules like HYNIC. It typically produces protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.
-
Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition.
-
Sample Introduction: The sample, dissolved in a suitable solvent like methanol or acetonitrile with a small amount of formic acid (for positive mode) or ammonium hydroxide (for negative mode), is introduced into the mass spectrometer via direct infusion or coupled to a liquid chromatography (LC) system.
Interpreting the Mass Spectrum of HYNIC
The expected monoisotopic mass of HYNIC (C₆H₇N₃O₂) is 153.0538 g/mol .
-
In positive ion mode ESI-MS , the primary ion observed would be the protonated molecule [M+H]⁺ at an m/z of approximately 154.0616.
-
In negative ion mode ESI-MS , the deprotonated molecule [M-H]⁻ would be observed at an m/z of approximately 152.0460.
High-resolution mass spectrometry allows for the confirmation of the elemental formula by comparing the experimentally measured accurate mass to the theoretical mass.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy measures the vibrational frequencies of bonds within a molecule.[4] It is a rapid and effective method for identifying the presence of key functional groups.
Experimental Protocol: FT-IR of HYNIC
-
Sample Preparation: The spectrum of a solid sample can be obtained using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. The data is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Interpreting the IR Spectrum of HYNIC
| Vibrational Mode | **Typical Wavenumber (cm⁻¹) ** | Causality |
| N-H Stretching (Hydrazine) | 3309 and 3231 | These bands correspond to the symmetric and asymmetric stretching vibrations of the N-H bonds in the hydrazine group.[1] |
| O-H Stretching (Carboxylic Acid) | Broad band, ~2500-3300 | The broadness is due to hydrogen bonding between the carboxylic acid groups. |
| C=O Stretching (Carboxylic Acid) | ~1700-1725 | This is a strong, sharp band characteristic of the carbonyl group in a carboxylic acid.[5] |
| C=C and C=N Stretching (Pyridine Ring) | ~1600-1450 | These absorptions are characteristic of aromatic rings.[6] |
Data adapted from a study on the use of HYNIC for sensitive and selective analysis of oligosaccharides.[1]
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Structure
UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals.[1] The aromatic nature of the pyridine ring and the presence of the hydrazine group give HYNIC a characteristic UV absorbance profile.
Experimental Protocol: UV-Vis Spectroscopy of HYNIC
-
Sample Preparation: Prepare a dilute solution of HYNIC in a suitable solvent that is transparent in the UV region of interest (e.g., methanol, ethanol, or a buffered aqueous solution). The concentration should be adjusted to yield an absorbance value within the linear range of the instrument (typically 0.1 to 1.0).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the spectrum over a wavelength range of approximately 200-400 nm. Use the solvent as a blank to zero the instrument.
Interpreting the UV-Vis Spectrum of HYNIC
The UV-Vis spectrum of HYNIC will exhibit absorption maxima (λ_max) characteristic of its electronic structure. The exact position and intensity of these bands can be influenced by the solvent and pH. For example, nicotinic acid, a related compound, shows characteristic peaks at approximately 213 nm and 261 nm in an acidic solution.[7] The hydrazine substituent in HYNIC will influence these absorption bands.
Caption: Overview of spectroscopic techniques for HYNIC analysis.
Conclusion: A Multi-faceted Approach to Ensuring Quality and Efficacy
The robust spectroscopic characterization of this compound is not merely a procedural formality but a critical component of ensuring the quality, safety, and efficacy of the resulting bioconjugates and radiopharmaceuticals. A comprehensive analytical approach, integrating NMR, MS, IR, and UV-Vis spectroscopy, provides a detailed molecular fingerprint of HYNIC, confirming its identity and purity. For drug development professionals, a thorough understanding of these techniques and the interpretation of the data they generate is paramount for advancing novel diagnostic and therapeutic agents from the laboratory to clinical applications.
References
- King, R. C., et al. (2007). How do HYNIC-conjugated peptides bind technetium? Insights from LC-MS and stability studies. Dalton Transactions, (43), 4998-5007. [Link]
- Ji, S., et al. (2013). Evaluation of K(HYNIC)2 as A Bifunctional Chelator for 99mTc-Labeling of Small Biomolecules.
- Blower, P. J., et al. (2010). Hydrazinonicotinic acid (HYNIC) – Coordination chemistry and applications in radiopharmaceutical chemistry. Inorganica Chimica Acta, 363(6), 1059-1069. [Link]
- Solulink. S-HyNic. [Link]
- LibreTexts Chemistry. Basic 1H- and 13C-NMR Spectroscopy. [Link]
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- Starna Scientific. Nicotinic Acid (210-260 nm). [Link]
- LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups. [Link]
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An In-Depth Technical Guide to the Coordination Chemistry of HYNIC with Radiometals
Abstract
The bifunctional chelator 6-hydrazinonicotinic acid (HYNIC) has become an indispensable tool in the development of radiopharmaceuticals, particularly for labeling biomolecules with Technetium-99m (⁹⁹ᵐTc). Its capacity for efficient radiometal capture at low concentrations has cemented its role in diagnostic imaging. However, the coordination chemistry of HYNIC is nuanced, heavily influenced by the choice of radiometal, co-ligands, and reaction conditions. This guide provides a comprehensive exploration of the fundamental principles governing HYNIC's interaction with key radiometals. We will delve into the coordination sphere of ⁹⁹ᵐTc, examining the critical role of co-ligands in achieving stable complexes with favorable pharmacokinetic profiles. Furthermore, this document will detail field-proven protocols for radiolabeling and quality control, explain the causality behind experimental choices, and discuss the expansion of HYNIC chemistry to other medically relevant radiometals.
Introduction: The Role of HYNIC in Radiopharmaceutical Design
In the pursuit of targeted molecular imaging and therapy, the ability to stably attach a radiometal to a targeting biomolecule (e.g., a peptide, antibody, or small molecule) is paramount.[1] This is achieved using a bifunctional chelator (BFC), a molecule with two key components: a reactive group for covalent attachment to the biomolecule and a multidentate ligand system for securely coordinating a radiometal.[2][3]
This compound (HYNIC) has emerged as one of the most effective and widely used BFCs, especially for the SPECT radionuclide Technetium-99m (⁹⁹ᵐTc).[4][5][6] The success of HYNIC is attributable to several factors:
-
High Labeling Efficiency: HYNIC demonstrates the ability to efficiently capture ⁹⁹ᵐTc even at the low concentrations typical in radiopharmaceutical preparations.[7]
-
Versatile Conjugation: Activated forms of HYNIC (e.g., NHS-HYNIC) readily react with primary amines on biomolecules, forming stable amide bonds.[8]
-
Tunable Pharmacokinetics: The overall properties of the final radiolabeled conjugate can be significantly modified by the choice of ancillary or "co-ligands," allowing for optimization of biodistribution.[9][10][11]
While extensively used, the coordination chemistry of HYNIC is not trivial. It rarely saturates the coordination sphere of a radiometal on its own, necessitating a deeper understanding of the interplay between the metal, HYNIC, and the required co-ligands to ensure the formation of a stable, well-defined, and biologically effective radiopharmaceutical.[5]
The Unique Coordination Chemistry of ⁹⁹ᵐTc-HYNIC Complexes
Technetium-99m remains the workhorse of diagnostic nuclear medicine due to its ideal imaging characteristics (140 keV gamma emission, 6-hour half-life) and convenient availability from a ⁹⁹Mo/⁹⁹ᵐTc generator.[6][8] The coordination chemistry of HYNIC with ⁹⁹ᵐTc is the most studied and provides a foundational understanding of its behavior.
The Necessity of Co-ligands
A central tenet of ⁹⁹ᵐTc-HYNIC chemistry is that HYNIC alone is insufficient to form a stable complex.[5] After reduction from the +7 oxidation state (as pertechnetate, TcO₄⁻), the ⁹⁹ᵐTc core requires multiple coordination sites to be satisfied. HYNIC typically acts as a monodentate or bidentate ligand, occupying only one or two positions in the technetium coordination sphere.[3][9][10] This leaves several sites vacant, leading to unstable or heterogeneous products if not addressed.
The solution is the inclusion of co-ligands (also called ancillary or exchange ligands) in the labeling reaction. These molecules complete the coordination sphere of the technetium atom, stabilizing the complex and profoundly influencing its final properties.[9][10]
The Role and Impact of Common Co-ligands
The choice of co-ligand is a critical experimental decision that dictates the physicochemical properties and, consequently, the in vivo fate of the radiopharmaceutical. The selection process is not arbitrary; it is a deliberate choice to optimize the agent for a specific biological application.
-
Causality behind Co-ligand Choice: The primary goal is to create a complex that is highly stable in vivo while possessing the ideal lipophilicity and charge for favorable pharmacokinetics (i.e., high target uptake and rapid clearance from non-target tissues like blood and liver).[5][11] For instance, hydrophilic co-ligands are often chosen to promote renal excretion and reduce hepatobiliary clearance, which is desirable for imaging targets outside the liver.[2]
-
Common Co-ligands and Their Properties:
-
Tricine (N-[tris(hydroxymethyl)methyl]glycine): Widely used due to its ability to form stable complexes with high radiochemical purity.[4] It often serves as a primary co-ligand. A large excess is typically required to prevent the formation of radiocolloids when stannous chloride is the reducing agent.[12]
-
EDDA (Ethylenediamine-N,N'-diacetic acid): A hydrophilic co-ligand that helps promote renal clearance of the final complex.[2][5] It is often used to create agents for imaging targets where low liver background is essential.[2]
-
Phosphines (e.g., TPPTS - trisodium triphenylphosphine-3,3',3''-trisulfonate): These can be used as a "ternary" co-ligand alongside tricine.[4] TPPTS, being highly water-soluble, enhances the stability and hydrophilicity of the final complex, leading to improved tumor uptake and clearance kinetics in some systems.[12]
-
The influence of the co-ligand system is significant. Studies have demonstrated that for the same HYNIC-conjugated peptide, changing the co-ligand from EDDA to tricine/TPPTS can dramatically alter solution stability, tumor-to-background ratios, and the metabolic profile of the radiotracer.[11][12]
Structural Insights and Oxidation State
Advanced analytical techniques like LC-MS have provided crucial insights into the structure of ⁹⁹ᵐTc-HYNIC complexes.[13][14] Key findings include:
-
The technetium is typically in the +5 oxidation state .[13][14]
-
The metal center is bound to the terminal nitrogen of the hydrazine group of HYNIC.[14]
-
There are no oxo- or halide ligands directly attached to the technetium core.[13][14]
-
The HYNIC moiety may coordinate in either a monodentate or a chelating (bidentate) fashion, with the latter being suggested as a reason for the higher stability of HYNIC complexes compared to analogous structures.[7][13][14]
Extending HYNIC Chemistry to Other Radiometals
While most prominently associated with ⁹⁹ᵐTc, the HYNIC chelation system has been adapted for other radiometals, particularly for therapeutic applications (theranostics). This often involves a hybrid chelator approach.
Lutetium-177 (¹⁷⁷Lu) and Yttrium-90 (⁹⁰Y)
For therapeutic radiolanthanides like ¹⁷⁷Lu and ⁹⁰Y, HYNIC itself is not a suitable chelator. These large metal ions require polydentate, macrocyclic chelators like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) for stable complexation.[15]
However, a "theranostic pair" approach has been developed where a targeting molecule is conjugated with both HYNIC and DOTA.[16][17]
-
The HYNIC moiety is used for diagnostic imaging with ⁹⁹ᵐTc-SPECT.
-
The DOTA moiety is used for radiolabeling with ¹⁷⁷Lu or ⁹⁰Y for targeted radionuclide therapy.
This allows for the same targeting vector to be used for both patient screening/dosimetry (imaging) and subsequent therapy, a cornerstone of personalized medicine.[16][17] For example, the agent ¹⁷⁷Lu-DOTA-HYNIC-iPSMA has been developed for treating prostate cancer, with its ⁹⁹ᵐTc-HYNIC counterpart used for diagnostic imaging.[18][19]
Indium-111 (¹¹¹In) and Gallium-68 (⁶⁸Ga)
Indium-111 (for SPECT) and Gallium-68 (for PET) are trivalent metals with different coordination requirements than technetium.[20][21] For these metals, stronger, multidentate chelators like DTPA (diethylenetriaminepentaacetic acid) or DOTA are the standard.[15][20] While direct labeling with HYNIC is not common practice for ¹¹¹In and ⁶⁸Ga, the principle of using a targeting molecule derivatized with different chelators for different metals remains a valid strategy in radiopharmaceutical development.[20][21]
Field-Proven Methodologies: A Practical Guide
The successful preparation of a HYNIC-based radiopharmaceutical relies on robust, validated protocols. This section provides a self-validating workflow, incorporating essential quality control steps.
Workflow for ⁹⁹ᵐTc-Labeling of a HYNIC-Conjugated Peptide
This protocol describes a typical ternary ligand system using tricine and TPPTS as co-ligands.
Step-by-Step Protocol:
-
Reagent Preparation: In a sterile, nitrogen-purged reaction vial, combine the following in order:
-
A solution of the HYNIC-conjugated peptide (typically 10-50 µg).
-
A solution of the co-ligands (e.g., 10-20 mg Tricine, 5-10 mg TPPTS).[12]
-
Causality: The reagents are combined first to ensure they are ready to complex the technetium immediately upon its reduction. The nitrogen purge prevents oxidation of the stannous reducing agent.
-
-
Reduction: Add a freshly prepared solution of stannous chloride (SnCl₂) (e.g., 10 µL of a 1 mg/mL solution in nitrogen-purged HCl).[8]
-
Causality: Sn²⁺ is the reducing agent that converts ⁹⁹ᵐTc from the non-reactive Tc(VII) state in pertechnetate to a lower, reactive oxidation state capable of being chelated.
-
-
Radiolabeling: Add the required activity of ⁹⁹ᵐTcO₄⁻ (obtained from a ⁹⁹Mo/⁹⁹ᵐTc generator) to the vial. The volume is typically between 0.1 to 1.0 mL.[8]
-
Incubation: Securely cap the vial and place it in a heating block or water bath at 100°C for 15-20 minutes.[8]
-
Causality: Heating provides the activation energy needed to drive the chelation reaction to completion, ensuring high radiochemical yield.
-
-
Cooling: After incubation, allow the vial to cool to room temperature before proceeding with quality control.[8]
Mandatory Quality Control: Ensuring Safety and Efficacy
Quality control (QC) is a non-negotiable step to ensure the radiopharmaceutical is safe and effective for administration.[22] The primary QC test is the determination of Radiochemical Purity (RCP).[23]
-
Definition: RCP is the percentage of the total radioactivity in the desired chemical form (i.e., the ⁹⁹ᵐTc-HYNIC-peptide complex).
-
Impurities: Common impurities include:
-
Free Pertechnetate (⁹⁹ᵐTcO₄⁻): Unreacted technetium.
-
Reduced/Hydrolyzed Technetium (⁹⁹ᵐTcO₂): Colloid impurity.
-
-
Acceptance Criterion: For clinical use, the RCP must typically be >95%.[23]
Methods for RCP Determination:
| Method | Principle | Typical System | What It Measures |
| Thin-Layer Chromatography (TLC) | Differential migration of components on a stationary phase with a mobile phase.[24] | System 1: ITLC-SG strip, Acetone mobile phase. | Free ⁹⁹ᵐTcO₄⁻ moves with the solvent front (Rf=1.0); labeled peptide and colloid remain at the origin (Rf=0.0).[24] |
| System 2: ITLC-SG strip, Saline mobile phase. | Labeled peptide and free ⁹⁹ᵐTcO₄⁻ move with the solvent front (Rf=1.0); colloid remains at the origin (Rf=0.0).[24] | ||
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on physicochemical properties (e.g., hydrophobicity) on a column.[25] | Reverse-phase C18 column with a gradient of water/acetonitrile (both with 0.1% TFA). A radioactivity detector is placed in series with a UV detector. | Provides a definitive separation of all radioactive species, allowing for precise quantification of the desired product and any impurities. Considered the gold standard.[25] |
-
Self-Validation: By using two different TLC systems, one can independently quantify both major impurities. The RCP is then calculated as: % RCP = 100% - (% Free ⁹⁹ᵐTcO₄⁻) - (% ⁹⁹ᵐTcO₂) This provides a robust and validated measure of product quality suitable for routine clinical preparations.[23][24]
Conclusion and Future Directions
The coordination chemistry of HYNIC is a mature yet evolving field. Its partnership with ⁹⁹ᵐTc has yielded countless valuable diagnostic agents. The key to its success lies not in the HYNIC molecule alone, but in the rational selection of co-ligands to engineer stable complexes with tailored biological behavior. The expansion into theranostic pairs, combining ⁹⁹ᵐTc-HYNIC imaging with ¹⁷⁷Lu/⁹⁰Y-DOTA therapy, highlights the adaptability of this chemical strategy. Future research will likely focus on developing novel co-ligand systems that offer even greater control over in vivo kinetics and on integrating HYNIC-based agents into new molecular targeting strategies for the diagnosis and treatment of disease.
References
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- (99m)Tc Human IgG Radiolabelled by HYNIC. Biodistribution and Scintigraphy of Experimentally Induced Inflammatory Lesions in Animal Model. (N/A). PubMed. [Link]
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Theoretical Investigations into the Stability of 6-Hydrazinonicotinic Acid (HYNIC)
An In-depth Technical Guide:
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
Abstract
6-Hydrazinonicotinic acid (HYNIC) is a cornerstone bifunctional chelator in radiopharmaceutical development, prized for its ability to link targeting biomolecules to diagnostic and therapeutic radionuclides like Technetium-99m (Tc-99m).[1] Its clinical success, however, is intrinsically tied to its chemical stability and the stability of its conjugates and metal complexes under physiological conditions. Instability can lead to premature release of the radiometal, resulting in off-target effects and compromised imaging or therapeutic efficacy. This guide provides an in-depth exploration of the theoretical and computational methodologies employed to predict, understand, and ultimately engineer the stability of HYNIC-based agents. We will delve into the quantum chemical principles governing its reactivity and dissect its primary degradation pathways—hydrolysis and oxidation—from a mechanistic standpoint. By bridging theoretical calculations with experimental validation, this document aims to equip researchers with the predictive tools necessary to design more robust and reliable HYNIC-based bioconjugates.
The Pivotal Role and Structural Rationale of HYNIC
This compound is uniquely structured to act as a molecular bridge.[1] Its architecture features two critical functional domains:
-
The Hydrazine Moiety (-NH-NH₂): Located at the 6-position of the pyridine ring, this group serves as a potent nucleophile and the primary coordination site for radiometals. It is capable of efficiently capturing metals like Tc-99m even at the extremely low concentrations typical in radiolabeling.[2]
-
The Carboxylic Acid Moiety (-COOH): Positioned at the 3-position, this group provides a convenient handle for covalent attachment to biomolecules (e.g., peptides, antibodies) via stable amide bond formation.[1]
This dual functionality allows a targeting protein to be stably linked to a diagnostic radionuclide, a foundational concept in nuclear medicine.[1] The stability of the entire construct—the chelator itself, its bond to the biomolecule, and its coordination to the metal—is therefore of paramount importance.
Caption: Molecular structure of this compound (HYNIC).
The Theoretical Toolkit: Quantum Chemical Approaches to Stability
To dissect molecular stability, we turn to computational chemistry, which provides a window into the electronic structure and energetics that dictate chemical behavior.
-
Density Functional Theory (DFT): This is the workhorse of modern computational chemistry for molecules of this size. DFT allows us to calculate the electron density of a system and, from that, derive its energy, optimized geometry, and a host of electronic properties.[3][4][5] By calculating the energies of reactants, products, and transition states, we can map out entire reaction pathways and determine the kinetic and thermodynamic feasibility of degradation processes.
-
Solvation Models: HYNIC and its conjugates operate in an aqueous biological environment. The surrounding water molecules profoundly influence stability through hydrogen bonding and dielectric effects. Implicit solvation models, such as the Conductor-like Polarizable Continuum Model (CPCM) or the SMD model, are essential for accurately simulating these effects by treating the solvent as a continuous medium.[6][7][8] This is critical, as reactions in solution can have vastly different energy barriers than in the gas phase.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis translates the complex quantum mechanical wavefunction into a chemically intuitive picture of bonding, lone pairs, and intermolecular interactions.[3] It helps us quantify charge distribution and identify key orbital interactions, such as the donation of electron density from a water molecule to an electrophilic center on HYNIC, which is the initiating step of hydrolysis.
Intrinsic Reactivity and Potential Degradation Pathways
The stability of HYNIC is not absolute; its functional groups possess inherent reactivity that can lead to degradation under certain conditions. Theoretical studies are indispensable for predicting and understanding these failure modes.
Hydrolysis: The Achilles' Heel of Hydrazones
When HYNIC is conjugated to a biomolecule that has been modified to carry an aldehyde or ketone (a common strategy), it forms a hydrazone bond. While more stable than imines, hydrazones are susceptible to pH-dependent hydrolysis, which cleaves the conjugate.[6][7]
Mechanism: The generally accepted mechanism involves two key steps:
-
Nucleophilic Attack: A water molecule attacks the electrophilic carbon of the C=N hydrazone bond, forming a tetrahedral carbinolamine intermediate.
-
Intermediate Breakdown: This unstable intermediate collapses, breaking the C-N bond to release the original hydrazine (HYNIC) and the aldehyde/ketone-containing biomolecule.
This process is typically catalyzed by acid, as protonation of the hydrazone nitrogen makes the carbon atom more electrophilic and thus more susceptible to attack by water.[6][7]
Caption: Theoretical pathway for the acid-catalyzed hydrolysis of a HYNIC-hydrazone conjugate.
Causality in Modeling: DFT calculations are used to model this entire energy landscape. We can compute the activation energy barrier for the water attack and the subsequent breakdown. By modeling the reaction with and without a proton catalyst, we can quantitatively demonstrate why the reaction is faster at low pH—the proton lowers the activation energy of the rate-limiting step.
Oxidation of the Hydrazine Moiety
The hydrazine group is a reduced nitrogen species and is therefore susceptible to oxidation, which can be mediated by dissolved oxygen, metal ions, or reactive oxygen species in vivo.
Plausible Mechanism: While direct theoretical studies on HYNIC oxidation are not abundant, we can infer a likely pathway based on general hydrazine chemistry. Oxidation could proceed via a diazene intermediate (HN=NH-R), which can then decompose.
Caption: A plausible oxidation pathway for the HYNIC hydrazine group.
Modeling Insights: Computational models can predict the susceptibility of HYNIC to oxidation by calculating its ionization potential. A lower ionization potential suggests it is more easily oxidized. Furthermore, DFT can be used to explore the reaction pathway with potential oxidants (e.g., a hydroxyl radical) to determine the energetic feasibility of such degradation.
Key Factors Governing Stability: A Deeper Dive
The Critical Influence of pH
The stability of HYNIC is profoundly pH-dependent.[9][10] The molecule has multiple ionizable sites: the pyridine nitrogen, the carboxylic acid, and the hydrazine group. Their protonation states change with pH, altering the molecule's overall charge, electronic properties, and susceptibility to degradation.
-
Low pH (Acidic): The pyridine nitrogen and hydrazine group are likely protonated. While this enhances solubility, protonation of the hydrazine can alter its coordination properties. As discussed, acidic conditions also catalyze hydrazone hydrolysis.[6]
-
Neutral pH (Physiological): A zwitterionic form may exist, with a deprotonated carboxylate group (-COO⁻) and a protonated pyridine or hydrazine group. This is the most biologically relevant state.
-
High pH (Alkaline): The carboxylic acid is deprotonated. High pH can lead to the degradation of phenolic compounds, and while HYNIC is not a phenol, extreme pH can promote other degradation pathways.[10]
Theoretical pKa calculations, though complex, can predict the dominant species at a given pH, allowing stability studies to focus on the most relevant molecular form.
Stability through Chelation: The Role of Co-ligands
The ultimate purpose of HYNIC in radiopharmaceuticals is to form a stable complex with a metal. The stability of this metal complex is dictated by the coordination chemistry. For Tc-99m, HYNIC typically acts as a bidentate or monodentate ligand, and additional "co-ligands" are required to satisfy the metal's coordination sphere and stabilize the complex.[2]
The choice of co-ligand has a significant impact on the stability and homogeneity of the final radiolabeled product.[1]
| Co-ligand | Observed Properties | Relative Stability Rank |
| Tricine | Often used, can lead to multiple isomers. | High[1] |
| EDDA | Can promote the formation of more homogenous complexes. | Moderate to High[1] |
| Tricine/Nicotinic Acid | Combination used in some preparations. | Lower[1] |
Table 1: Influence of co-ligands on the stability of 99mTc-HYNIC complexes, as evaluated for a nanogastrin conjugate.[1]
Theoretical Validation: DFT calculations are exceptionally powerful here. By building computational models of the [Tc-HYNIC-(Co-ligand)] complex, we can:
-
Predict Geometry: Determine the lowest energy (most stable) three-dimensional arrangement of the ligands around the metal center.[4]
-
Calculate Binding Energies: Quantify the strength of the interaction between the technetium core and the HYNIC/co-ligand set. This allows for a direct theoretical comparison of different co-ligands, guiding experimental design toward more stable complexes.
Experimental Protocols for Validating Theoretical Models
Theoretical predictions are hypotheses until validated experimentally. A robust workflow integrates computational screening with empirical testing.
Workflow for Stability Assessment
Caption: A self-validating experimental workflow to test theoretical stability predictions.
Protocol 1: pH-Dependent Hydrolytic Stability via HPLC
This protocol directly measures the rate of HYNIC degradation as a function of pH.
-
Preparation: Prepare a series of buffered solutions (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10).
-
Incubation: Dissolve a known concentration of the HYNIC conjugate in each buffer and incubate at a controlled temperature (e.g., 37°C).
-
Sampling: At specified time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Analysis: Inject the aliquot into an HPLC system with a suitable C18 column. Monitor the disappearance of the parent conjugate peak and the appearance of new peaks corresponding to degradation products.
-
Quantification: Calculate the percentage of intact conjugate remaining at each time point for each pH. This data provides the experimental degradation kinetics to which theoretical rate constants can be compared.
Protocol 2: Structural Identification of Degradants via LC-MS
This method validates the predicted degradation pathways by identifying the products.
-
Sample Preparation: Use aliquots from the forced degradation study (Protocol 1) where significant degradation has occurred.
-
LC-MS Analysis: Inject the sample into an LC-MS system. The liquid chromatography component separates the different species (parent compound and degradants).
-
Mass Identification: The mass spectrometer measures the precise mass-to-charge ratio (m/z) of each separated component.
-
Validation: Compare the experimentally measured masses to the theoretical masses of the predicted hydrolysis and oxidation products from the computational models. A match provides strong evidence for the proposed degradation mechanism.[11]
Conclusion and Future Outlook
The stability of this compound is a multi-faceted challenge governed by its intrinsic electronic structure and its interaction with the surrounding environment. This guide has demonstrated that a synergistic approach, combining the predictive power of quantum chemical methods like DFT with rigorous experimental validation, is essential for fully understanding and controlling HYNIC's behavior.
Theoretical studies provide an unparalleled, atomistic view of why and how degradation occurs, allowing for the rational design of more stable systems. By modeling potential failure points like hydrolysis and oxidation, and by predicting the stabilizing effects of different co-ligands, we can move from a trial-and-error approach to an engineering-driven one. Future research will undoubtedly focus on using these theoretical tools to design next-generation HYNIC analogues with enhanced stability, improved chelation kinetics, and ultimately, superior performance in clinical applications.[2][11]
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The Lynchpin of Radiolabeling: A Technical Guide to the Role of Hydrazine in HYNIC Chemistry
Introduction: The Quest for Precision in Molecular Imaging
In the landscape of molecular imaging and targeted radionuclide therapy, the ability to selectively deliver a radioactive payload to a specific biological target is paramount. This necessitates a molecular scaffold that can stably chelate a radionuclide while simultaneously being amenable to conjugation with a targeting biomolecule, such as a peptide or antibody. Among the arsenal of bifunctional chelators developed for this purpose, 6-hydrazinonicotinamide (HYNIC) has emerged as a cornerstone technology, particularly for labeling with Technetium-99m (99mTc), the workhorse of single-photon emission computed tomography (SPECT).[1][2][3][4] At the heart of HYNIC's utility lies its deceptively simple yet remarkably versatile functional group: hydrazine (-NHNH2).
This guide provides an in-depth exploration of the pivotal role of the hydrazine moiety within the HYNIC scaffold. We will dissect its chemical reactivity, its coordination chemistry with radiometals, and the practical implications for designing and executing robust bioconjugation and radiolabeling strategies. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of HYNIC chemistry, moving beyond mere procedural descriptions to a mechanistic and application-oriented perspective.
I. The HYNIC Scaffold: More Than Just a Linker
HYNIC, or 6-hydrazinopyridine-3-carboxylic acid, is a bifunctional chelating agent.[1] This means it possesses two key functionalities:
-
A reactive group for bioconjugation: The carboxylic acid allows for the covalent attachment of HYNIC to biomolecules.
-
A chelating group for radiometal binding: The hydrazine and the pyridine nitrogen provide coordination sites for the radiometal.[5][6][7]
The hydrazine group is the lynchpin of HYNIC's function, participating in both the stable coordination of the radiometal and influencing the overall properties of the final radiolabeled conjugate.
The Dual Personality of Hydrazine in Coordination Chemistry
The coordination of 99mTc by HYNIC is not a straightforward chelation event. The hydrazine moiety can coordinate to the technetium center in two distinct modes:
-
Monodentate Coordination: The terminal nitrogen of the hydrazine group can bind to the technetium atom.[5]
-
Bidentate (Chelating) Coordination: Both the terminal hydrazine nitrogen and the pyridine nitrogen can coordinate to the technetium atom, forming a stable five-membered ring.[5][6][7]
The prevailing coordination mode is influenced by the choice of co-ligands, which are necessary to complete the coordination sphere of the technetium ion.[1] This dual coordination capability is a key factor in the stability of 99mTc-HYNIC complexes.
II. The Art of Bioconjugation: Attaching HYNIC to Your Targeting Vector
The journey to a functional radiopharmaceutical begins with the stable attachment of HYNIC to a biomolecule. The most common strategy involves activating the carboxylic acid of HYNIC to form an N-hydroxysuccinimide (NHS) ester. This activated ester then readily reacts with primary amines (e.g., the ε-amino group of lysine residues or the N-terminus) on the biomolecule to form a stable amide bond.[8][9][10]
Workflow for HYNIC Conjugation to a Protein/Peptide
Figure 1: General workflow for the conjugation of HYNIC to a protein or peptide via an NHS ester.
Experimental Protocol: HYNIC Conjugation to an Antibody
This protocol provides a general framework for the conjugation of HYNIC to an antibody using a pre-activated succinimidyl-HYNIC (S-HYNIC) ester.
Materials:
-
Antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Succinimidyl-6-hydrazinonicotinate acetone hydrazone (S-HYNIC)
-
Anhydrous Dimethylformamide (DMF)
-
Modification Buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 8.0)
-
Conjugation Buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 6.0)
-
Desalting columns
Procedure:
-
Antibody Preparation:
-
Buffer exchange the antibody into Modification Buffer to remove any amine-containing contaminants.[11]
-
Adjust the antibody concentration to 1-5 mg/mL.
-
-
S-HYNIC Solution Preparation:
-
Dissolve S-HYNIC in anhydrous DMF to a concentration of 10-20 mM immediately before use.[12]
-
-
Conjugation Reaction:
-
Add a calculated molar excess of the S-HYNIC solution to the antibody solution. A 10-20 fold molar excess is a common starting point.
-
Incubate the reaction mixture for 1.5-2 hours at room temperature with gentle mixing.[12]
-
-
Purification:
-
Remove excess, unreacted S-HYNIC and byproducts by buffer exchanging the reaction mixture into Conjugation Buffer using a desalting column.
-
-
Characterization (Optional but Recommended):
-
Determine the molar substitution ratio (MSR), i.e., the number of HYNIC molecules per antibody, using a colorimetric assay.[11]
-
Causality Behind Experimental Choices:
-
pH Control: The conjugation reaction is performed at a slightly alkaline pH (7.5-8.5) to ensure the primary amines on the antibody are deprotonated and thus nucleophilic.[9] However, excessively high pH can lead to hydrolysis of the NHS ester.[13][14]
-
Anhydrous Solvent: S-HYNIC is moisture-sensitive, and the use of anhydrous DMF for its dissolution prevents premature hydrolysis.[12]
-
Purification: Removal of unconjugated HYNIC is crucial as it can compete for 99mTc during radiolabeling, leading to lower radiochemical purity.
III. The Radiochemistry of 99mTc-HYNIC Complexes: The Role of Co-ligands
The hydrazine moiety of HYNIC is a strong binding site for 99mTc, but it does not saturate the coordination sphere of the technetium atom.[1] To achieve a stable, well-defined 99mTc-HYNIC complex, co-ligands are essential. These co-ligands occupy the remaining coordination sites on the technetium core, influencing the overall charge, lipophilicity, and in vivo biodistribution of the radiolabeled conjugate.[1][15][16][17]
Common Co-ligands and Their Impact
| Co-ligand | Abbreviation | Key Characteristics | Impact on Radiopharmaceutical Properties |
| Tricine | Hydrophilic, readily available | Often results in stable complexes with favorable renal clearance.[18][19] | |
| Ethylenediamine-N,N'-diacetic acid | EDDA | Bidentate ligand, can improve stability | Can influence lipophilicity and biodistribution; lipophilic derivatives may increase liver uptake.[15][18] |
| Trisodium triphenylphosphine-3,3',3''-trisulfonate | TPPTS | Water-soluble phosphine | Can be used to modulate the pharmacokinetic properties of the radiotracer.[16] |
The choice of co-ligand is a critical parameter in the development of a 99mTc-HYNIC radiopharmaceutical and must be optimized for each specific application.
Mechanism of 99mTc Labeling with HYNIC
Figure 2: A simplified workflow for the radiolabeling of a HYNIC-conjugated biomolecule with 99mTc.
Experimental Protocol: 99mTc Labeling of a HYNIC-Peptide using Tricine as a Co-ligand
This protocol outlines a typical procedure for the radiolabeling of a HYNIC-conjugated peptide with 99mTc.
Materials:
-
Purified HYNIC-peptide conjugate
-
[99mTc]Sodium pertechnetate (NaTcO4) from a 99Mo/99mTc generator
-
Tricine solution (e.g., 10 mg in 0.5 M ammonium acetate buffer, pH 6.0)[20]
-
Stannous chloride (SnCl2·2H2O) solution (e.g., 1 mg/mL in 0.1 N HCl)[20]
-
0.5 M Ammonium acetate buffer, pH 6.0[20]
-
Sterile, pyrogen-free reaction vials
Procedure:
-
Reagent Preparation:
-
In a sterile vial, dissolve 10 µg of the HYNIC-peptide in 100 µL of 0.5 M ammonium acetate buffer (pH 6.0).[20]
-
-
Addition of Co-ligand and Radionuclide:
-
Reduction and Labeling:
-
Quality Control:
-
Determine the radiochemical purity (RCP) of the labeled peptide using radio-thin-layer chromatography (radio-TLC) or radio-high-performance liquid chromatography (radio-HPLC).[22]
-
Self-Validating System:
-
The quality control step is non-negotiable. A high RCP (>95%) is essential for in vivo applications to minimize off-target radiation exposure and ensure accurate imaging data. The presence of significant amounts of free pertechnetate or colloidal 99mTc indicates a failed labeling reaction.
IV. Stability of HYNIC Conjugates: A Critical Consideration
The in vivo stability of the 99mTc-HYNIC complex is a critical determinant of its utility as a radiopharmaceutical. Dissociation of the radionuclide from the chelator can lead to uptake in non-target tissues, such as the thyroid and stomach (from free pertechnetate), compromising image quality and increasing radiation dose to the patient.
Studies have shown that 99mTc-HYNIC conjugates, when prepared with appropriate co-ligands like tricine or EDDA, exhibit high stability in vitro in human serum and in vivo.[5][15][23] The choice of co-ligand can significantly impact the stability of the final complex, with some combinations demonstrating greater robustness than others.[5]
V. Conclusion: The Enduring Significance of Hydrazine in HYNIC Chemistry
The hydrazine moiety in HYNIC is far more than a simple linker; it is a versatile and indispensable component that dictates the coordination chemistry, bioconjugation strategy, and ultimately, the performance of the resulting radiopharmaceutical. Its ability to form stable complexes with 99mTc, coupled with the well-established methods for its conjugation to biomolecules, has solidified HYNIC's position as a vital tool in nuclear medicine. A thorough understanding of the principles outlined in this guide empowers researchers to rationally design and develop novel HYNIC-based radiopharmaceuticals with optimized properties for a wide range of diagnostic and therapeutic applications.
References
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- King, R. C., Surfraz, M. B. U., Biagini, S. C. G., Blower, P. J., & Mather, S. J. (2007). How do HYNIC-conjugated peptides bind technetium? Insights from LC-MS and stability studies. Dalton Transactions, (44), 5048–5056. [Link]
- King, R. C., Surfraz, M. B. U., Biagini, S. C. G., Blower, P. J., & Mather, S. J. (2007). How do HYNIC-conjugated peptides bind technetium? Insights from LC-MS and stability studies. Dalton transactions (Cambridge, England : 2003), (44), 5048–5056. [Link]
- Jafari, E., Samani, A. B., Beiki, D., & Hosseinimehr, S. J. (2020). Effect of using different co-ligands during 99mTc-labeling of J18 peptide on SK-MES-1 cell binding and tumor targeting. Daru : journal of Faculty of Pharmacy, Tehran University of Medical Sciences, 28(1), 121–129. [Link]
- King, R. C., Surfraz, M. B., Biagini, S. C., Blower, P. J., & Mather, S. J. (2007). How do HYNIC-conjugated peptides bind technetium? Insights from LC-MS and stability studies. Dalton Transactions, (44), 5048-5056. [Link]
- Torabizadeh, S. A., & Hosseinimehr, S. J. (2017). The Influence of Co-Ligands on Improving Tumor Targeting of 99mTc-HYNIC Conjugated Peptides. Mini reviews in medicinal chemistry, 17(2), 86–94. [Link]
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- Kölmel, D. K., & Sletten, E. M. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical reviews, 117(15), 10358–10372. [Link]
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- Gourni, E., Del Pozzo, L., & Maecke, H. R. (2019). SPECT Imaging of SST2-Expressing Tumors with 99mTc-Based Somatostatin Receptor Antagonists: The Role of Tetraamine, HYNIC, and Spacers. Pharmaceuticals (Basel, Switzerland), 12(1), 32. [Link]
- Zhang, Y., Hong, Y., Li, G., Zha, Z., Pang, L., & Zhang, X. (2022). [99mTc]Tc-Labeled Plectin-Targeting Peptide as a Novel SPECT Probe for Tumor Imaging. Molecular pharmaceutics, 19(6), 1969–1979. [Link]
- Solulink. (n.d.). S-HyNic. [Link]
- García, M. F., Gallazzi, F., de Souza Junqueira, M., Fernández, M., Camacho, X., da Silva Mororó, J., ... & Cerecetto, H. (2018). Synthesis of hydrophilic HYNIC-[15][23][24][25]tetrazine conjugates and their use in antibody pretargeting with 99mTc. Organic & biomolecular chemistry, 16(29), 5275-5285. [Link]
- Liu, S., Li, D., & Harris, A. R. (2013). Evaluation of K(HYNIC)2 as A Bifunctional Chelator for 99mTc-Labeling of Small Biomolecules.
- Biagini, S. C. G., Smith, C. J., & Blower, P. J. (2004). Trifluoroacetyl-HYNIC Peptides: Synthesis and 99mTc Radiolabeling.
- Meszaros, L. K., Dose, A., Biagini, S. C. G., & Blower, P. J. (2018). Hydrazinonicotinic acid (HYNIC) – Coordination chemistry and applications in radiopharmaceutical chemistry.
- García, M. F., Gallazzi, F., de Souza Junqueira, M., Fernández, M., Camacho, X., da Silva Mororó, J., Faria, D., de Godoi Carneiro, C., Couto, M., Carrión, F., Pritsch, O., Chammas, R., Quinn, T., Cabral, P., & Cerecetto, H. (2018). Synthesis of hydrophilic HYNIC-[15][23][24][25]tetrazine conjugates and their use in antibody pretargeting with 99mTc.
- Hosseinimehr, S. J. (2021). The Chemical Scaffold of Theranostic Radiopharmaceuticals: Radionuclide, Bifunctional Chelator, and Pharmacokinetics Modifying Linker. Molecules (Basel, Switzerland), 26(16), 4849. [Link]
- Kölmel, D. K., & Sletten, E. M. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358-10372. [Link]
- Ibrahim, I. T., & El-Bary, A. A. (2020). Bifunctional Chelators in the Design and Application of Radiopharmaceuticals for Oncological Diseases.
- Liu, S. (2007). Phosphine-containing HYNIC derivatives as potential bifunctional chelators for (99m)Tc-labeling of small biomolecules.
- Mailig, M., Hymel, D., & Wang, P. G. (2020). Further Exploration of Hydrazine-Mediated Bioconjugation Chemistries. Organic Letters, 22(16), 6677–6681. [Link]
- Interchim. (n.d.).
- Abacus dx. (2021).
- Luker, K. E., & Luker, G. D. (2014). Bioorthogonal Protein Conjugation: Application to the Development of a Highly Sensitive Bioluminescent Immunoassay for the Detection of Interferon-γ.
- Reja, R., & Kohli, R. M. (2018). Selective protein N-terminal labeling with N-hydroxysuccinimide esters. Methods in enzymology, 605, 139–152. [Link]
- Hosseinimehr, S. J. (2022). Technetium-99m-labeled peptides and their applications in radio imaging: advancements in Latin American research. Exploration of Targeted Anti-tumor Therapy, 3(4), 518-535. [Link]
- Hosseinimehr, S. J. (2022). Technetium-99m-labeled peptides and their applications in radio imaging: advancements in Latin American research.
- Fani, M., Maecke, H. R., & Okarvi, S. M. (2012). A 99mTc-tricine-HYNIC-labeled Peptide Targeting the Melanocortin-1 Receptor for Melanoma Imaging. Iranian journal of pharmaceutical research : IJPR, 11(3), 831–840. [Link]
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- Wegner, S. V., & Corn, R. M. (2014). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. Langmuir : the ACS journal of surfaces and colloids, 30(33), 10022–10029. [Link]
- Olberg, D. E., Arukwe, J. M., & Klaveness, J. (2010). Chemoselective hydrazone formation between HYNIC-functionalized peptides and (18)F-fluorinated aldehydes.
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A Technical Guide to the Solubility of 6-Hydrazinonicotinic Acid for Researchers and Drug Development Professionals
Foreword: Navigating the Nuances of 6-Hydrazinonicotinic Acid Solubility
This compound (HYNIC) is a cornerstone of bioconjugation and radiopharmaceutical chemistry, primarily serving as a bifunctional chelator for labeling biomolecules with radionuclides like technetium-99m (99mTc).[1] Its utility is intrinsically linked to its solubility, a factor that governs its handling, reactivity, and the ultimate success of conjugation and labeling protocols. While extensive literature details the applications of HYNIC, a consolidated, in-depth guide on its solubility has been conspicuously absent. This document aims to fill that void, providing researchers, scientists, and drug development professionals with a comprehensive understanding of the solubility of this compound. In the absence of extensive, publicly available quantitative solubility data for HYNIC, this guide will leverage theoretical principles, comparative data from structurally related compounds, and practical, field-proven insights to empower the reader with the knowledge to effectively utilize this critical reagent.
The Physicochemical Landscape of this compound
Understanding the solubility of a molecule begins with a firm grasp of its intrinsic physicochemical properties. The structure of HYNIC, featuring a pyridine ring, a carboxylic acid group, and a hydrazine moiety, creates a unique interplay of hydrophilicity and potential for ionization, which are key determinants of its solubility.
Predicted Physicochemical Parameters
| Property | Predicted Value | Source | Significance for Solubility |
| pKa (Strongest Acidic) | 2.13 | ChemAxon | The carboxylic acid is predicted to be a strong acid, readily deprotonating to its carboxylate form at physiological pH, which would enhance aqueous solubility. |
| pKa (Strongest Basic) | 10.78 | ChemAxon | The hydrazine and pyridine nitrogens contribute to the basicity. At acidic pH, protonation of these sites would also increase aqueous solubility. |
| logP | -1.3 | ChemAxon | The negative logP value suggests that HYNIC is inherently hydrophilic and would favor partitioning into aqueous phases over organic phases. |
These predicted values paint a picture of a molecule that is fundamentally water-soluble, a characteristic that is beneficial for its application in biological systems.
A Comparative Analysis of Solubility: Learning from Analogs
Direct, quantitative solubility data for HYNIC in various solvents is not extensively published. However, we can infer its likely behavior by examining the solubility of structurally similar pyridinecarboxylic acids. The key structural difference between nicotinic acid and HYNIC is the substitution of a hydrogen atom with a hydrazine group at the 6-position. The hydrazine group, with its two nitrogen atoms and lone pairs of electrons, is capable of forming hydrogen bonds, which is expected to increase its aqueous solubility compared to its parent compound, nicotinic acid.
Quantitative Solubility of Pyridinecarboxylic Acid Isomers and a Chloro-analog
The following table summarizes the solubility of nicotinic acid, its isomers (picolinic and isonicotinic acid), and a relevant precursor, 6-chloronicotinic acid, in various solvents. This comparative data provides a valuable framework for estimating the solubility of HYNIC.
| Compound | Solvent | Solubility | Temperature (°C) | Source |
| Picolinic Acid | Water | 887 g/L | 20 | |
| Ethanol | 57.1 g/kg | ~20 | [2] | |
| Acetonitrile | 17.0 g/kg | ~20 | [2] | |
| Nicotinic Acid | Water | Slightly soluble | - | [3] |
| Ethanol | Soluble | - | - | |
| DMSO | Soluble | - | - | |
| Isonicotinic Acid | Water | 6 g/L | 20 | [4] |
| 6-Chloronicotinic Acid | Water | 2 mg/mL | 20 | [5] |
| Ethanol | Soluble | - | [5] | |
| Methanol | Soluble | - | [5] | |
| DMSO | Soluble | - | [5] |
From this data, we can observe that the position of the carboxylic acid group and the nature of the substituent at the 6-position have a profound impact on solubility. The high solubility of picolinic acid in water highlights the role of intramolecular hydrogen bonding. Given that the hydrazine group in HYNIC can also participate in hydrogen bonding, it is reasonable to hypothesize that HYNIC will exhibit good solubility in polar protic solvents like water and ethanol. The solubility of 6-chloronicotinic acid in water (2 mg/mL) provides a closer structural comparison, suggesting that HYNIC is likely to have at least a comparable, if not greater, aqueous solubility due to the more polar nature of the hydrazine group compared to a chlorine atom.
Experimental Determination of HYNIC Solubility: A Practical Protocol
For researchers requiring precise solubility data for their specific applications, experimental determination is essential. The shake-flask method is the gold standard for determining equilibrium solubility and is highly recommended for obtaining accurate and reliable data for HYNIC.
The Shake-Flask Method for Equilibrium Solubility
This protocol outlines the steps for determining the equilibrium solubility of HYNIC in a solvent of choice.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, chemically compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Protocol:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid HYNIC to a series of vials containing a known volume of the test solvent. The excess solid should be clearly visible.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved solid.
-
-
Quantification:
-
Prepare a series of standard solutions of HYNIC of known concentrations in the test solvent.
-
Analyze both the standard solutions and the filtered sample from the saturated solution by HPLC.
-
Construct a calibration curve from the standard solutions and use it to determine the concentration of HYNIC in the filtered sample.
-
-
Data Reporting:
-
Express the solubility as mg/mL or mol/L.
-
Caption: Workflow for the shake-flask equilibrium solubility determination of HYNIC.
The Impact of Solubility on HYNIC's Core Applications
The solubility of HYNIC is not merely a physical constant but a critical parameter that directly influences its performance in bioconjugation and radiolabeling.
Bioconjugation with HYNIC
HYNIC is commonly used to introduce a hydrazine moiety onto a biomolecule, which can then be reacted with an aldehyde-containing molecule to form a stable hydrazone bond.[6]
-
Reaction Medium: The initial step of modifying a biomolecule with an activated form of HYNIC (e.g., S-HyNic) is typically performed in an aqueous buffer at a slightly alkaline pH (around 8.0-8.5) to favor the reaction with primary amines (e.g., lysine residues).[7][8] Therefore, the solubility of the HYNIC reagent in this buffer system is paramount. Poor solubility can lead to inefficient modification and the need for co-solvents like DMSO or DMF, which may negatively impact the stability and activity of the biomolecule.[9]
-
Conjugation Step: The subsequent reaction of the HYNIC-modified biomolecule with an aldehyde-functionalized partner is often carried out at a mildly acidic pH (around 6.0).[6] While the biomolecule itself is soluble, the local concentration of the HYNIC-conjugate and the other reactant can be high, and any tendency for aggregation or precipitation due to suboptimal solubility can hinder the reaction.
Caption: A simplified workflow of a typical two-step HYNIC bioconjugation process.
Radiolabeling with 99mTc
The labeling of HYNIC-conjugated biomolecules with 99mTc is a cornerstone of diagnostic imaging. The solubility of all components in the labeling reaction is critical for achieving high radiochemical purity.
-
Kit Formulations: For clinical applications, HYNIC-conjugated peptides are often formulated into freeze-dried kits. The solubility and stability of the HYNIC-peptide upon reconstitution are crucial for ensuring a successful labeling outcome.[10]
-
Co-ligands and Precipitation: The labeling of HYNIC with 99mTc requires the use of co-ligands, such as tricine and EDDA, to saturate the coordination sphere of the technetium core.[1] The choice of co-ligand and the reaction conditions (pH, temperature) can influence the solubility of the final 99mTc-HYNIC complex. In some cases, the formation of insoluble species can lead to the precipitation of the radiolabeled product, reducing the radiochemical yield and requiring purification.[11] Careful optimization of the labeling protocol, including the concentrations of the HYNIC-conjugate, co-ligands, and the reducing agent (e.g., stannous chloride), is necessary to avoid these issues.[7][12]
Troubleshooting Solubility-Related Issues
-
Poor Solubility of HYNIC Reagent: If the activated HYNIC reagent (e.g., S-HyNic) shows poor solubility in the reaction buffer, a small amount of a water-miscible organic co-solvent such as DMSO or DMF can be used to prepare a concentrated stock solution, which is then added to the aqueous reaction mixture.[9] However, the final concentration of the organic solvent should be kept to a minimum to avoid denaturing the biomolecule.
-
Precipitation During Bioconjugation: If precipitation is observed during the conjugation reaction, it may be due to the low solubility of the HYNIC-modified biomolecule or the final conjugate. Strategies to mitigate this include:
-
Optimizing the pH of the reaction buffer.
-
Reducing the concentration of the reactants.
-
Including solubility-enhancing excipients, if compatible with the application.
-
-
Low Radiochemical Yield Due to Precipitation: In radiolabeling, the formation of insoluble radiocolloids can be a significant issue. This can often be addressed by:
-
Adjusting the pH of the labeling reaction.
-
Optimizing the ratio of co-ligands to the HYNIC-conjugate.
-
Ensuring the quality and appropriate concentration of the stannous chloride solution.
-
Conclusion: A Call for Further Characterization
This compound is an indispensable tool in the development of targeted diagnostics and therapeutics. While its hydrophilic nature generally lends itself to aqueous applications, a detailed, quantitative understanding of its solubility in a range of solvents and under various conditions is crucial for robust and reproducible protocol development. This guide has provided a framework for understanding and predicting the solubility of HYNIC, drawing on theoretical principles and comparative data. It is our hope that this document will not only serve as a practical resource for researchers but also stimulate further investigation into the fundamental physicochemical properties of this important molecule, ultimately leading to the generation of comprehensive, publicly available solubility data.
References
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A Senior Application Scientist's Guide to the Synthesis of Succinimidyl 6-Hydrazinonicotinate (S-HYNIC)
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: The Strategic Importance of S-HYNIC in Bioconjugation
In the landscape of modern bioconjugation and radiopharmaceutical development, the heterobifunctional crosslinker Succinimidyl 6-hydrazinonicotinate (S-HYNIC) stands out as a critical tool. Its utility is rooted in a simple yet elegant design: an N-hydroxysuccinimide (NHS) ester for the facile labeling of primary amines on biomolecules, and a terminal hydrazine group that serves as a powerful chelating moiety for radionuclides like Technetium-99m (99mTc).[1][2][3] This dual functionality allows for the stable attachment of diagnostic or therapeutic isotopes to targeting molecules such as antibodies and peptides.[2]
This guide provides an in-depth, mechanistically-driven overview of the synthesis of S-HYNIC. We will move beyond a simple recitation of steps to explore the underlying chemical principles, the rationale for specific reaction conditions, and the critical quality control measures necessary to ensure the production of a high-purity reagent suitable for sensitive downstream applications.
I. Synthetic Strategy: A Two-Stage Approach
The synthesis of S-HYNIC is most logically approached in two distinct stages. First, the core heterocyclic structure, 6-hydrazinonicotinic acid (HYNIC), is prepared. This is followed by the activation of the carboxylic acid on the HYNIC molecule to form the amine-reactive NHS ester.
Sources
Methodological & Application
Application Notes: A Comprehensive Guide to 6-Hydrazinonicotinic Acid (HyNic) Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power and Precision of HyNic Chemistry
In the landscape of bioconjugation, the ability to create stable, covalent linkages between biomolecules is paramount for developing sophisticated diagnostics, therapeutics, and research tools. Among the various chemical strategies, the formation of a hydrazone bond between a hydrazine and an aldehyde offers a unique combination of stability, specificity, and favorable reaction kinetics under mild, aqueous conditions.[1] This application note provides an in-depth guide to protein labeling using 6-hydrazinonicotinic acid (HyNic), a versatile hetero-bifunctional linker that has become a cornerstone of modern bioconjugation.[2][3]
The core of this technology lies in a two-step process. First, a protein of interest is "modified" by reacting its primary amines (typically the ε-amino group of lysine residues) with an N-hydroxysuccinimide (NHS) ester of HyNic, such as S-HyNic (succinimidyl 6-hydrazinonicotinate acetone hydrazone).[4][5] This step introduces a protected aromatic hydrazine moiety onto the protein surface. The second step involves the "conjugation" of this HyNic-modified protein with a second biomolecule that has been functionalized with an aromatic aldehyde, commonly 4-formylbenzamide (4FB), introduced via a similar NHS ester reaction (S-4FB).[2][6] The reaction between the HyNic hydrazine and the 4FB aldehyde results in the formation of a highly stable bis-aryl hydrazone bond, creating a stable protein conjugate.[2]
One of the significant advantages of the HyNic/4FB system is the exceptional stability of the resulting hydrazone bond, which is stable up to 92°C and over a pH range of 2.0 to 10.0.[3][4] This stability obviates the need for subsequent reduction steps that are often required with other Schiff base chemistries and could potentially compromise the integrity of the protein by cleaving disulfide bonds.[4] Furthermore, the formation of the bis-aryl hydrazone bond can be monitored spectrophotometrically, as it exhibits a characteristic absorbance at 354 nm, allowing for real-time tracking of the conjugation reaction.[4][7]
This guide will provide a detailed, step-by-step protocol for HyNic-based protein labeling, delve into the critical parameters that govern the reaction, and offer insights into troubleshooting and quality control.
The Chemistry of Hydrazone Ligation
The reaction between HyNic and 4FB is a classic example of hydrazone ligation, a type of bioorthogonal reaction. The reaction proceeds through the formation of a carbinolamine intermediate, followed by acid-catalyzed dehydration to form the stable C=N double bond of the hydrazone.[8][9] The overall process can be visualized as follows:
Figure 1: General workflow for protein-protein conjugation using HyNic and 4FB linkers.
The reaction kinetics are pH-dependent, with the optimal pH for hydrazone formation typically being around 4.5-5.0.[2][7] However, to preserve the biological activity of most proteins, conjugation reactions are commonly performed at a milder pH of 6.0.[2] To enhance the reaction rate at this less-than-optimal pH, a nucleophilic catalyst such as aniline can be added.[4][10] Aniline has been shown to increase the rate of hydrazone formation by up to three orders of magnitude, enabling efficient conjugation in a matter of hours.[3][10]
Detailed Protocols
Part 1: Protein Preparation and Buffer Exchange
Rationale: The success of the labeling reaction is highly dependent on the purity of the protein and the absence of interfering substances. Primary amine-containing buffers such as Tris or glycine will compete with the protein's lysine residues for reaction with the S-HyNic NHS ester, leading to poor labeling efficiency.[4][11]
Protocol:
-
Initial Protein Cleanup: Ensure your protein of interest is purified and free of any carrier proteins like BSA or gelatin.[11]
-
Buffer Exchange: Desalt the protein solution to remove any amine-containing contaminants. This can be achieved using dialysis, diafiltration, or commercially available desalting columns.[3][4]
-
Final Buffer: The protein should be in a buffer free of primary amines. A recommended buffer is Modification Buffer (100 mM sodium phosphate, 150 mM sodium chloride, pH 8.0) .[4][12]
-
Protein Concentration: Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford) or by measuring absorbance at 280 nm if the extinction coefficient is known.[3][4] Adjust the protein concentration to 1.0–4.0 mg/mL in Modification Buffer.[4] Higher protein concentrations generally lead to more efficient modification.[13]
Part 2: Modification of Protein with S-HyNic
Rationale: This step introduces the reactive hydrazine group onto the protein. The degree of modification, known as the Molar Substitution Ratio (MSR), is a critical parameter that can be controlled by adjusting the molar excess of S-HyNic and the protein concentration.
Materials:
-
S-HyNic (Succinimidyl 6-hydrazinonicotinate acetone hydrazone)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Protein in Modification Buffer (from Part 1)
Protocol:
-
Prepare S-HyNic Stock Solution: Immediately before use, prepare a stock solution of S-HyNic in anhydrous DMF or DMSO. For example, dissolve 2–4 mg of S-HyNic in 100 µL of solvent.[3][4] S-HyNic is susceptible to hydrolysis, so it is crucial to use anhydrous solvent and prepare the solution fresh.[3]
-
Calculate Molar Excess: Determine the volume of S-HyNic stock solution to add to the protein solution. The optimal molar excess of S-HyNic to protein will vary depending on the protein and the desired MSR. A starting point is typically a 15-30 fold molar excess.[4][13]
| Protein Concentration | Molar Equivalents of S-HyNic | Typical MSR on IgG |
| 1.0 mg/mL | 20x | 5.5 |
| 1.0 mg/mL | 30x | 8.2 |
| 4.0 mg/mL | 15x | 4.7 |
| 4.0 mg/mL | 20x | 6.4 |
| 4.0 mg/mL | 25x | 7.8 |
| Table 1: Example Molar Substitution Ratios (MSR) for an IgG antibody based on protein concentration and molar excess of S-HyNic.[4] |
-
Modification Reaction: Add the calculated volume of S-HyNic stock solution to the protein solution. Immediately mix by gentle vortexing or pipetting.
-
Incubation: Allow the reaction to proceed at room temperature for 2.0 hours.[4]
-
Desalting: Remove the excess, unreacted S-HyNic and exchange the buffer to Conjugation Buffer (100 mM sodium phosphate, 150 mM sodium chloride, pH 6.0) using a desalting column.[4]
Part 3: Determining the HyNic Molar Substitution Ratio (MSR)
Rationale: Quantifying the number of HyNic linkers incorporated per protein molecule is essential for reproducible conjugations. This is achieved through a colorimetric assay where a chromogenic aldehyde reacts with the incorporated HyNic groups.[2][4]
Protocol:
-
A small aliquot of the HyNic-modified protein is reacted with 2-sulfobenzaldehyde.[3][4]
-
This reaction forms a bis-aryl hydrazone that has a strong absorbance at 350 nm.[4]
-
The MSR can be calculated using the Beer-Lambert law, comparing the absorbance of the protein at 280 nm with the absorbance of the newly formed chromophore at 350 nm. Detailed calculators and protocols are often provided by the reagent manufacturer.[4]
Part 4: Modification of Partner Protein with S-4FB
Rationale: The partner protein is modified to introduce the aldehyde group, which will react with the HyNic-modified protein. The procedure is analogous to the S-HyNic modification.
Protocol:
-
Follow the same steps as in Part 1 and Part 2 for the second protein, but use S-4FB (succinimidyl 4-formylbenzoate) instead of S-HyNic.[6]
-
The modification reaction is also carried out in Modification Buffer (pH 8.0) for 2 hours at room temperature.[6]
-
After the reaction, desalt the 4FB-modified protein into Conjugation Buffer (pH 6.0) .[6]
-
The MSR for 4FB incorporation can also be determined colorimetrically, typically by reacting an aliquot with 2-hydrazinopyridine, which forms a chromophore.[2]
Part 5: Conjugation of HyNic- and 4FB-Modified Proteins
Rationale: This is the final step where the two modified proteins are mixed to form the stable hydrazone bond. The use of a catalyst is recommended to ensure high conjugation efficiency.
Materials:
-
HyNic-modified protein in Conjugation Buffer
-
4FB-modified protein in Conjugation Buffer
-
TurboLINK™ Catalyst Buffer (Aniline solution)
Protocol:
-
Mixing Proteins: Combine the HyNic-modified protein and the 4FB-modified protein in a microcentrifuge tube. It is common to use a slight molar excess (1.5–2 fold) of one protein to drive the reaction to completion.[14]
-
Adding Catalyst: Add the aniline catalyst (e.g., TurboLINK™ Catalyst Buffer) to a final concentration of 10 mM.[3][4]
-
Incubation: Incubate the reaction mixture at room temperature for approximately 2 hours.[4] The progress of the reaction can be monitored by measuring the increase in absorbance at 354 nm.[4]
-
Analysis: The resulting conjugate can be analyzed by SDS-PAGE, which will show a new band at a higher molecular weight corresponding to the conjugated protein.[7]
-
Purification (Optional): If necessary, the conjugate can be purified from any unreacted protein using size exclusion or ion-exchange chromatography.
Figure 2: Chemical reaction pathway for HyNic-4FB protein conjugation.
Troubleshooting Common Issues
| Problem | Possible Cause | Recommended Action |
| Low MSR/Poor Modification | Presence of amine contaminants (Tris, glycine) in the protein buffer. | Thoroughly desalt the protein into an amine-free buffer (e.g., phosphate buffer) before modification.[11] |
| Low protein concentration. | Concentrate the protein to at least 1-2.5 mg/mL for efficient modification.[3][11] | |
| Hydrolyzed S-HyNic/S-4FB reagent. | Use high-quality anhydrous DMF or DMSO and prepare the linker stock solution immediately before use.[3] | |
| Low Conjugation Yield | Suboptimal pH for conjugation. | Ensure the final conjugation reaction is performed in a buffer at pH 6.0.[4] |
| Absence of catalyst. | Add aniline to a final concentration of 10 mM to accelerate the reaction.[3][4] | |
| Inaccurate MSR determination leading to incorrect stoichiometry. | Carefully quantify the MSR for both modified proteins before conjugation. | |
| Protein Precipitation | Over-modification of the protein, altering its isoelectric point and solubility. | Reduce the molar excess of the S-HyNic or S-4FB linker during the modification step.[15] |
Conclusion
The this compound-based labeling protocol offers a robust and versatile method for creating stable protein conjugates. By carefully controlling reaction conditions, particularly buffer composition, pH, and reagent stoichiometry, researchers can achieve high yields of well-characterized conjugates. The ability to track both the modification and conjugation steps spectrophotometrically provides an invaluable layer of quality control, ensuring reproducibility. This powerful technology is a key enabler for the development of next-generation antibody-drug conjugates, diagnostic reagents, and other advanced biomolecular tools.
References
- Current time information in Aiken County, US. Google Search.
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- S-HyNic Bioconjugation Technical Manual (Cat. # S-9002-1) - Interchim. Interchim.
- S-HyNic Linker (DMF Soluble) - Vector Labs. Vector Labs.
- S-HyNic - Vector Labs. Vector Labs.
- MHPH (Maleimide HyNic) Linker - Vector Labs. Vector Labs.
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- Labeling proteins with Tc-99m via hydrazinonicotinamide (HYNIC): optimization of the conjugation reaction - PubMed. National Institutes of Health.
- Oxime and Hydrazone Reactions in Bioconjugation - AxisPharm. AxisPharm.
- Rapid and reversible hydrazone bioconjugation in cells without the use of extraneous catalysts - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry.
- Hydrolytic Stability of Hydrazones and Oximes - SciSpace. SciSpace.
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- Hydrazinonicotinic acid (HYNIC) – Coordination chemistry and applications in radiopharmaceutical chemistry | Request PDF - ResearchGate. ResearchGate.
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- Synthesis and evaluation of analogues of HYNIC as bifunctional chelators for technetium. Royal Society of Chemistry.
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- Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US. Thermo Fisher Scientific.
- Synthesis of 99m Tc-HYNIC complexes. The mentioned bioactive molecule... | Download Scientific Diagram - ResearchGate. ResearchGate.
- Protein Labeling Reagents | Thermo Fisher Scientific - US. Thermo Fisher Scientific.
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Application Notes and Protocols: A Step-by-Step Guide to HYNIC Conjugation for Bioconjugation and Radiopharmaceutical Development
Introduction: The Power of HYNIC in Targeted Therapeutics and Imaging
In the landscape of advanced drug development and molecular imaging, the ability to selectively link biomolecules to imaging agents or therapeutic payloads is paramount. Among the chemical strategies available, conjugation via 6-hydrazinonicotinamide (HYNIC) has emerged as a robust and versatile method, particularly in the field of radiopharmacy.[1][2] HYNIC serves as a bifunctional chelator, a molecular bridge that facilitates the stable attachment of radionuclides, most notably Technetium-99m (⁹⁹ᵐTc), to targeting moieties like peptides and antibodies.[2][3] The favorable nuclear properties of ⁹⁹ᵐTc, including its 6.01-hour half-life and 140.5 keV gamma emission, make it ideal for Single-Photon Emission Computed Tomography (SPECT), a widely used clinical imaging modality.[4]
This guide provides a comprehensive, step-by-step protocol for HYNIC conjugation, designed for researchers, scientists, and drug development professionals. We will delve into the underlying chemistry, provide detailed experimental procedures, and offer insights into the critical parameters that ensure successful and reproducible conjugation and radiolabeling.
The Chemistry of HYNIC Conjugation: A Two-Part Symphony
HYNIC conjugation is typically a two-stage process. First, the HYNIC moiety is introduced onto the biomolecule of interest. This is commonly achieved using an N-hydroxysuccinimide (NHS) ester of HYNIC (succinimidyl 6-hydrazinonicotinate acetone hydrazone or S-HYNIC), which reacts with primary amines (the N-terminus or the ε-amino group of lysine residues) on the biomolecule.[5][6][7] The second stage involves the coordination of a metallic radionuclide, such as ⁹⁹ᵐTc, to the HYNIC-modified biomolecule. A key feature of this chelation is the requirement for co-ligands, such as tricine or ethylenediamine-N,N'-diacetic acid (EDDA), which complete the coordination sphere of the technetium core, ensuring the stability of the final radiolabeled conjugate.[8][9][10]
The choice of co-ligand can significantly influence the properties of the final radiopharmaceutical, including its labeling efficiency, stability, and in vivo biodistribution.[9][10] For instance, tricine has been shown to yield higher labeling efficiency in some cases compared to EDDA.[8]
Detailed Protocols
Part 1: Modification of a Biomolecule with S-HYNIC
This protocol outlines the modification of a protein or peptide with S-HYNIC. It is crucial to work in an amine-free environment to prevent unwanted side reactions.
Materials:
-
Biomolecule (e.g., antibody, peptide)
-
S-HYNIC (Succinimidyl 6-hydrazinonicotinate acetone hydrazone)
-
Modification Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 8.0-8.5[5][11]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[6]
-
Desalting columns (e.g., Size Exclusion Chromatography - SEC)
-
Spectrophotometer
Protocol:
-
Biomolecule Preparation:
-
S-HYNIC Stock Solution Preparation:
-
Modification Reaction:
-
The molar ratio of S-HYNIC to the biomolecule is a critical parameter that needs to be optimized for each specific biomolecule.[7] A starting point is a 10- to 20-fold molar excess of S-HYNIC.
-
Slowly add the calculated volume of the S-HYNIC stock solution to the biomolecule solution while gently vortexing.
-
Incubate the reaction mixture for 2 hours at room temperature.[5]
-
-
Purification of the HYNIC-Modified Biomolecule:
-
Remove the unreacted S-HYNIC and byproducts by passing the reaction mixture through a desalting column equilibrated with an appropriate buffer (e.g., PBS, pH 7.4).[13] Size-exclusion chromatography is a common and effective method.[13]
-
Collect the fractions containing the HYNIC-modified biomolecule. The concentration can be determined by measuring the absorbance at 280 nm.
-
-
Characterization (Optional but Recommended):
-
The degree of HYNIC incorporation (molar substitution ratio, MSR) can be determined spectrophotometrically. This involves reacting an aliquot of the HYNIC-modified biomolecule with a colorimetric reagent like 2-sulfobenzaldehyde, which forms a chromophoric product that absorbs at 350 nm.[14]
-
Part 2: Radiolabeling of the HYNIC-Modified Biomolecule with Technetium-99m
This protocol describes the labeling of the HYNIC-modified biomolecule with ⁹⁹ᵐTc using tricine as a co-ligand. All procedures involving radioactivity should be performed in a certified radiopharmacy or a laboratory equipped for handling radioactive materials.
Materials:
-
HYNIC-modified biomolecule
-
⁹⁹ᵐTc-pertechnetate ([⁹⁹ᵐTcO₄]⁻) eluate from a ⁹⁹Mo/⁹⁹ᵐTc generator[4]
-
Tricine solution (e.g., 100 mg/mL in water)
-
Stannous chloride (SnCl₂) solution (e.g., 1 mg/mL in 0.01 M HCl, freshly prepared)
-
0.9% Saline solution
-
Heating block or water bath
-
Instant thin-layer chromatography (ITLC) system for radiochemical purity analysis
Protocol:
-
Reaction Vial Preparation:
-
In a sterile, pyrogen-free reaction vial, add the desired amount of the HYNIC-modified biomolecule (typically 10-100 µg).
-
Add the tricine solution. The amount of tricine will need to be optimized, but a common starting point is 8-10 mg.[9]
-
Add a small volume of the freshly prepared stannous chloride solution (e.g., 5-10 µL). Stannous chloride acts as a reducing agent for the pertechnetate.
-
-
Radiolabeling Reaction:
-
Add the ⁹⁹ᵐTc-pertechnetate eluate (e.g., 1-10 mCi) to the reaction vial.
-
Gently mix the contents of the vial.
-
Incubate the reaction vial at 100°C for 15-30 minutes.[9]
-
-
Quality Control: Radiochemical Purity (RCP) Determination:
-
After the incubation period, allow the vial to cool to room temperature.
-
Determine the radiochemical purity using ITLC. This will separate the ⁹⁹ᵐTc-labeled biomolecule from free pertechnetate and reduced/hydrolyzed ⁹⁹ᵐTc. A high RCP (>90%) is desirable.[15]
-
-
Purification (Optional):
-
If the radiochemical purity is not satisfactory, the radiolabeled conjugate can be purified using a desalting column to remove unincorporated ⁹⁹ᵐTc.
-
Quantitative Data Summary
| Parameter | Recommended Range/Value | Rationale & Reference |
| Modification Reaction | ||
| Biomolecule Concentration | 1-5 mg/mL | Higher concentrations can improve conjugation efficiency.[7] |
| S-HYNIC:Biomolecule Molar Ratio | 10:1 to 30:1 | Needs optimization for each biomolecule to balance modification and preservation of biological activity.[7] |
| pH | 8.0 - 8.5 | Optimal pH for the reaction of NHS esters with primary amines.[11] |
| Reaction Time | 2 hours | Sufficient time for the reaction to proceed to completion at room temperature.[5] |
| Radiolabeling Reaction | ||
| HYNIC-Biomolecule Amount | 10-100 µg | Dependent on the desired specific activity. |
| Tricine Amount | 8-10 mg | Acts as a co-ligand to stabilize the ⁹⁹ᵐTc complex.[9] |
| Stannous Chloride Amount | 5-10 µg | Reducing agent for ⁹⁹ᵐTc-pertechnetate. |
| Reaction Temperature | 100 °C | High temperature facilitates the labeling reaction.[9] |
| Reaction Time | 15-30 minutes | Typically sufficient for high radiochemical purity.[9] |
Visualizing the Mechanism
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low HYNIC Incorporation | - Presence of primary amines in the buffer.- S-HYNIC reagent has hydrolyzed.- Low biomolecule concentration. | - Use amine-free buffers (e.g., phosphate buffer).[5]- Use fresh, anhydrous DMF or DMSO to dissolve S-HYNIC.[16]- Concentrate the biomolecule to >1 mg/mL.[16] |
| Low Radiolabeling Efficiency | - Insufficient stannous chloride.- Oxidized stannous chloride solution.- Incorrect pH. | - Optimize the amount of stannous chloride.- Prepare stannous chloride solution fresh before each use.- Ensure the final reaction pH is within the optimal range for labeling. |
| Poor Stability of Radiolabeled Conjugate | - Insufficient co-ligand.- Suboptimal co-ligand for the specific biomolecule. | - Increase the concentration of the co-ligand.- Screen different co-ligands (e.g., EDDA) to find the most suitable one.[8] |
| Loss of Biological Activity | - Over-modification of the biomolecule with HYNIC. | - Reduce the molar excess of S-HYNIC during the modification step.[7]- Perform the modification reaction at a lower temperature (e.g., 4°C).[7] |
Conclusion
HYNIC conjugation is a powerful and widely adopted technique for the development of targeted radiopharmaceuticals and other bioconjugates. By understanding the underlying chemistry and carefully controlling the reaction parameters outlined in this guide, researchers can achieve efficient and reproducible conjugation, leading to the creation of novel agents for molecular imaging and therapy. The versatility of the HYNIC system, particularly its compatibility with the clinically important radionuclide Technetium-99m, ensures its continued relevance in the advancement of personalized medicine.
References
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- Technetium Radiopharmaceutical Chemistry. The University of New Mexico.
- Tricine co-ligand improved the efficacy of 99mTc-HYNIC-(Ser)3-J18 peptide for targeting and imaging of non-small-cell lung cancer. PubMed.
- Trifluoroacetyl-HYNIC Peptides: Synthesis and 99mTc Radiolabeling. ACS Publications.
- How do HYNIC-conjugated peptides bind technetium? Insights from LC-MS and stability studies. National Institutes of Health (NIH).
- S-HyNic Bioconjugation Technical Manual (Cat. # S-9002-1). Interchim.
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- Synthesis and evaluation of analogues of HYNIC as bifunctional chelators for technetium. Dalton Transactions.
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- Novel Chlorin with a HYNIC: Synthesis, 99m Tc-Radiolabeling, and Initial Preclinical Evaluation. MDPI.
- Radiochemical Evaluation and In Vitro Assessment of the Targeting Ability of a Novel 99m Tc-HYNIC-RGD for U87MG Human Brain Cancer Cells. ResearchGate.
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- Novel Chlorin with a HYNIC: Synthesis, 99mTc-Radiolabeling, and Initial Preclinical Evaluation. PubMed Central (PMC).
- Hydrazinonicotinic acid (HYNIC) – Coordination chemistry and applications in radiopharmaceutical chemistry | Request PDF. ResearchGate.
- Selective protein N-terminal labeling with N-hydroxysuccinimide esters. PubMed Central (PMC) - NIH.
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- How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. G-Biosciences.
- Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. PubMed.
- Labeling proteins with Tc-99m via hydrazinonicotinamide (HYNIC): optimization of the conjugation reaction. PubMed.
- Purification of His-Tagged Proteins. PubMed.
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Application Notes & Protocols: Leveraging HYNIC for Robust Technetium-99m Radiolabeling
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of HYNIC in Radiopharmaceutical Development
Technetium-99m (99mTc) stands as a cornerstone of diagnostic nuclear medicine due to its ideal nuclear properties, including a 140 keV gamma emission and a 6-hour half-life, which are optimal for Single Photon Emission Computed Tomography (SPECT) imaging. The development of targeted radiopharmaceuticals relies on the stable attachment of 99mTc to a biologically active molecule, such as a peptide or antibody. This is achieved through a bifunctional chelator—a molecule that binds strongly to the radionuclide on one end and covalently attaches to the targeting biomolecule on the other.
Among the various chelators, 6-hydrazinonicotinamide (HYNIC) has emerged as one of the most effective and widely used for labeling biomolecules with 99mTc.[1][2] Its primary advantage lies in its ability to efficiently capture technetium at the low concentrations typical in radiolabeling procedures.[3] This guide provides an in-depth exploration of the chemistry, protocols, and critical considerations for successfully using HYNIC in your radiopharmaceutical research and development.
The Unique Chemistry of HYNIC-99mTc Chelation
The interaction between HYNIC and Technetium-99m is a fascinating example of coordination chemistry. HYNIC itself is not a strong chelator in the traditional sense. Structural studies suggest that HYNIC can coordinate to the technetium metal center in either a monodentate fashion (through the terminal nitrogen of the hydrazine group) or a bidentate fashion (involving both the hydrazine and the pyridine nitrogen atoms).[3][4]
Crucially, HYNIC alone does not saturate the coordination sphere of the technetium atom.[1][2] This necessitates the inclusion of "co-ligands" in the labeling reaction to complete the octahedral coordination sphere of 99mTc, thereby stabilizing the complex.[1][5] The choice of co-ligand is not trivial; it significantly influences the overall properties of the final radiolabeled conjugate, including its stability, lipophilicity, and in vivo biodistribution.[1][2]
Commonly used co-ligands include tricine and ethylenediamine-N,N'-diacetic acid (EDDA).[6] The selection between these, or even a combination, can dramatically alter the pharmacokinetic profile of the resulting radiopharmaceutical. For instance, studies have shown that using tricine as a co-ligand can result in higher tumor-to-muscle and tumor-to-blood ratios compared to EDDA at early time points in melanoma imaging models.[6] Conversely, substituting tricine with EDDA has been shown to decrease serum protein binding.[7]
Caption: Simplified coordination of 99mTc with HYNIC and co-ligands.
Part 1: Conjugation of HYNIC to Biomolecules
The first critical step is the covalent attachment of the HYNIC chelator to the targeting molecule. This is most commonly achieved by reacting an activated form of HYNIC, such as a succinimidyl ester (e.g., HyNic-NHS ester), with primary amines (the N-terminus or the ε-amino group of lysine residues) on the peptide or protein.[8][9]
Protocol: HYNIC Conjugation to a Peptide/Protein
Materials:
-
Peptide or protein of interest
-
Succinimidyl 6-hydrazinonicotinate acetone hydrazone (S-HYNIC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Modification Buffer: 100 mM sodium phosphate, 150 mM sodium chloride, pH 8.0
-
Desalting columns (e.g., PD-10)
-
Spectrophotometer
Procedure:
-
Biomolecule Preparation: Dissolve the peptide or protein in Modification Buffer. It is crucial to ensure the buffer is free of any amine-containing contaminants like Tris or glycine.[10]
-
S-HYNIC Preparation: Immediately before use, dissolve S-HYNIC in a small volume of anhydrous DMF or DMSO.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved S-HYNIC to the biomolecule solution. The optimal ratio should be determined empirically for each new molecule.
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.
-
Purification: Remove unreacted HYNIC and byproducts by passing the reaction mixture through a desalting column equilibrated with an appropriate buffer (e.g., 0.1 M ammonium acetate).
-
Quantification: Determine the concentration of the HYNIC-conjugated biomolecule using a standard protein assay (e.g., BCA) or by measuring its absorbance at a characteristic wavelength if applicable. The degree of HYNIC incorporation can be quantified colorimetrically.[10]
-
Storage: Store the purified HYNIC-conjugate lyophilized or frozen at -20°C or -80°C until needed for radiolabeling.
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Introduction: The Significance of HYNIC in Radiopharmaceutical Design
An In-Depth Technical Guide to HYNIC Chemistry for Peptide Radiopharmaceutical Development
The development of target-specific radiopharmaceuticals is a cornerstone of modern molecular imaging and therapy. Peptides, with their high receptor affinity and specificity, coupled with favorable pharmacokinetic profiles, represent an ideal class of targeting vectors. Technetium-99m (99mTc), owing to its near-ideal nuclear decay properties (T½ = 6 hours, γ-emission = 140 keV) and convenient availability from a 99Mo/99mTc generator, remains the workhorse radionuclide for single-photon emission computed tomography (SPECT). The successful marriage of a peptide to 99mTc requires a robust bifunctional chelator (BFC). 6-Hydrazinonicotinamide (HYNIC) has emerged as a preeminent BFC for this purpose, offering a versatile and efficient method for 99mTc labeling of peptides.[1][2]
This guide provides a comprehensive overview of HYNIC chemistry, detailing the underlying principles and offering field-proven protocols for the development of 99mTc-labeled peptide radiopharmaceuticals. We will delve into the critical aspects of peptide conjugation, radiolabeling strategies, the crucial role of coligands, and quality control methodologies.
Part 1: The Chemistry of HYNIC as a Bifunctional Chelator
HYNIC serves as a bridge, covalently attached to the peptide on one end and coordinating the 99mTc radionuclide on the other. Its structure, featuring a hydrazine group and a pyridine ring, is key to its function.[3] The hydrazine moiety provides a strong binding site for the technetium core, while the pyridine nitrogen can also participate in coordination.[4]
However, HYNIC alone is unable to saturate the coordination sphere of the technetium metal center.[5][6] This necessitates the inclusion of "coligands" (or co-ligands) in the labeling reaction to complete the coordination and stabilize the resulting 99mTc-HYNIC complex. The choice of coligand is not trivial; it significantly influences the stability, lipophilicity, and overall pharmacokinetic profile of the final radiopharmaceutical.[7][8]
Visualizing the HYNIC-99mTc Core
The coordination of 99mTc by HYNIC and coligands is a dynamic process. The following diagram illustrates the fundamental concept.
Caption: General coordination scheme of 99mTc with a HYNIC-conjugated peptide and coligands.
Part 2: Experimental Protocols and Methodologies
Protocol 1: Conjugation of HYNIC to a Peptide
The first critical step is the covalent attachment of HYNIC to the peptide. The most common strategy involves reacting an activated ester of HYNIC, such as succinimidyl 6-hydrazinonicotinate acetone hydrazone (succinimidyl-HYNIC), with a primary amine on the peptide, typically the ε-amino group of a lysine residue or the N-terminal α-amino group.[9][10]
Rationale for Key Parameters:
-
pH: The reaction is performed at a slightly alkaline pH (typically 8.0-8.5) to ensure the primary amine of the peptide is deprotonated and thus nucleophilic, while minimizing hydrolysis of the succinimidyl ester.[9]
-
Molar Ratio: An excess of succinimidyl-HYNIC is used to drive the reaction to completion. However, an excessive ratio can lead to multiple HYNIC conjugations per peptide molecule, which may compromise the peptide's biological activity.[9] Therefore, optimizing this ratio is crucial.
-
Temperature and Time: The reaction is often carried out at room temperature or even at 0°C to maintain the stability of both the peptide and the activated ester.[9][11] Reaction times can vary from a few hours to overnight.
Step-by-Step Methodology:
-
Peptide Preparation: Dissolve the peptide in a suitable buffer, such as 0.1 M sodium phosphate buffer, pH 8.2. The concentration of the peptide should be sufficiently high (e.g., ≥ 2.5 mg/mL) to favor the conjugation reaction.[9]
-
Succinimidyl-HYNIC Solution: Prepare a fresh solution of succinimidyl-HYNIC in an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Conjugation Reaction: Add the desired molar excess of the succinimidyl-HYNIC solution to the peptide solution with gentle stirring.
-
Incubation: Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C.[11]
-
Purification: The resulting HYNIC-conjugated peptide must be purified from unreacted HYNIC and byproducts. This is typically achieved by size-exclusion chromatography (e.g., Sephadex G-25) or, for higher purity, reverse-phase high-performance liquid chromatography (RP-HPLC).[11]
-
Characterization: Confirm the successful conjugation and determine the degree of HYNIC substitution using techniques like mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Protocol 2: Radiolabeling of HYNIC-Peptides with 99mTc
The radiolabeling process involves the reduction of 99mTc-pertechnetate ([99mTcO4]-), typically eluted from a generator, to a lower oxidation state that is reactive towards the HYNIC chelator. Stannous chloride (SnCl2) is the most commonly used reducing agent.[12] The choice of coligands is a critical determinant of the final radiopharmaceutical's properties.
Common Coligand Systems:
| Coligand System | Key Characteristics |
| Tricine | Often used as a primary coligand. Can sometimes result in less stable complexes or the formation of isomers.[7] |
| EDDA (Ethylenediamine-N,N'-diacetic acid) | Generally forms more stable and hydrophilic complexes with fewer isomers compared to Tricine alone.[7][13] Often used in an exchange labeling approach with Tricine.[13][14] |
| Tricine/TPPTS (Trisodium triphenylphosphine-3,3',3''-trisulfonate) | This combination can produce highly stable complexes with favorable biodistribution profiles.[15][16] The ratio of Tricine to TPPTS is a critical parameter to optimize.[15] |
| Tricine/Nicotinic Acid | Can lead to complexes with lower lipophilicity and higher stability.[7] |
Step-by-Step Methodology (Tricine/EDDA Exchange Labeling):
This method first forms an intermediate 99mTc-Tricine complex, which is then challenged with EDDA to form the final, more stable 99mTc-EDDA-HYNIC-peptide.[13][14]
-
Reagent Preparation: In a sterile, nitrogen-purged vial, combine the HYNIC-conjugated peptide, Tricine, and EDDA. The amounts and ratios should be optimized for the specific peptide.
-
Stannous Chloride Addition: Add a freshly prepared solution of stannous chloride in 0.1 M HCl. The amount of SnCl2 is critical; insufficient amounts will lead to poor labeling efficiency, while excess can cause the formation of colloidal impurities.[12][14]
-
99mTc Addition: Add the required activity of sterile, pyrogen-free Na[99mTcO4]- eluate to the vial.
-
pH Adjustment: Adjust the pH of the reaction mixture to 6.0-7.0 using a suitable buffer like sodium phosphate.[14]
-
Incubation: Heat the reaction vial in a boiling water bath or a heating block at 80-100°C for 10-20 minutes.[11][14][17]
-
Cooling: After incubation, cool the vial to room temperature.
Workflow for 99mTc Labeling of a HYNIC-Peptide
Caption: A typical workflow for the radiolabeling of a HYNIC-conjugated peptide with 99mTc.
Protocol 3: Quality Control of 99mTc-Labeled Peptides
Rigorous quality control is essential to ensure the safety and efficacy of the radiopharmaceutical. The primary goal is to determine the radiochemical purity (RCP), which is the percentage of the total radioactivity present in the desired chemical form.
Key Quality Control Tests:
-
Radiochemical Purity:
-
Instant Thin-Layer Chromatography (ITLC): A rapid method to separate the labeled peptide from free pertechnetate ([99mTcO4]-) and reduced/hydrolyzed technetium (99mTcO2). Different solvent systems are used to achieve this separation.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The gold standard for determining RCP. It provides high-resolution separation of the labeled peptide from all potential radiochemical impurities and can also detect the presence of different isomers of the labeled complex.[11]
-
-
Stability: The stability of the final radiolabeled peptide should be assessed over time in saline and in human serum to ensure it remains intact until it reaches its biological target in vivo.
-
Sterility and Pyrogenicity: For clinical applications, the final product must be sterile and tested for bacterial endotoxins.[17]
Example ITLC Systems for RCP Determination:
| Stationary Phase | Mobile Phase | Species at Origin (Rf=0) | Species at Solvent Front (Rf=1) |
| ITLC-SG | Saline | 99mTc-Peptide, 99mTcO2 | [99mTcO4]- |
| ITLC-SG | Acetone | 99mTc-Peptide, [99mTcO4]- | 99mTcO2 |
Part 3: Development of Lyophilized Kits
For routine clinical use, the development of a single-vial, freeze-dried kit formulation is highly desirable.[15] These kits contain all the necessary non-radioactive components (HYNIC-peptide, coligands, reducing agent, and bulking agents like mannitol) in a lyophilized form.[14] The end-user simply needs to add the Na[99mTcO4]- eluate and heat the vial to prepare the radiopharmaceutical.[17]
Key Considerations for Kit Formulation:
-
Stability: The lyophilized kit must be stable over a long storage period.[14][15]
-
Reconstitution: The kit should reconstitute easily and reliably upon the addition of the pertechnetate solution.
-
Performance: The kit must consistently produce the radiopharmaceutical with high radiochemical purity (>90-95%).[14][15]
Example Kit Formulation Components:
| Component | Function | Example Amount (per vial) | Reference |
| HYNIC-Peptide | Targeting Molecule | 20 µg | [14] |
| Tricine | Coligand | 20 mg | [14] |
| EDDA | Coligand | 10 mg | [14] |
| SnCl2·2H2O | Reducing Agent | 20 µg | [14] |
| Mannitol | Bulking Agent | 50 mg | [14] |
Conclusion: A Versatile Platform for Radiopharmaceutical Innovation
The HYNIC chemistry platform offers a robust, versatile, and clinically proven approach for the development of 99mTc-labeled peptide radiopharmaceuticals. By carefully controlling the conjugation process, optimizing the coligand system, and implementing rigorous quality control, researchers can develop high-quality imaging agents for a wide range of diagnostic applications. The ability to formulate these agents into user-friendly, lyophilized kits further enhances their potential for widespread clinical translation, ultimately benefiting patient care through improved diagnostic accuracy.
References
- A single-step kit formulation for the 99mTc-labeling of HYNIC-Duramycin - PMC. (n.d.).
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- Decristoforo, C., Mather, S. J., & Sosabowski, J. (1999). Preparation, 99mTc-labeling, and in vitro characterization of HYNIC and N3S modified RC-160 and [Tyr3]octreotide.
- Zhao, M., Li, Z., & Liu, S. (2012). A single-step kit formulation for the (99m)Tc-labeling of HYNIC-Duramycin. Nuclear Medicine and Biology, 39(7), 1006–1013. [Link]
- Liu, S., Edwards, D. S., & Barrett, J. A. (2001). 99mTc-Labeling of HYNIC-Conjugated Cyclic RGDfK Dimer and Tetramer Using EDDA as Coligand.
- Stasi, M. A., et al. (2011). How do HYNIC-conjugated peptides bind technetium? Insights from LC-MS and stability studies. Dalton Transactions, 40(23), 6231-6238. [Link]
- Development of freeze-dried kit for the preparation of [99mTc]Tc-HYNIC-ALUG: A potential agent for imaging of prostate specific. (2024).
- Zohari, S., et al. (2015). A 99mTc-tricine-HYNIC-labeled Peptide Targeting the Melanocortin-1 Receptor for Melanoma Imaging. Iranian Journal of Pharmaceutical Research, 14(4), 1195-1205. [Link]
- Stasi, M. A., et al. (2011). How do HYNIC-conjugated peptides bind technetium? Insights from LC-MS and stability studies. Dalton Transactions, 40(23), 6231-6238. [Link]
- Effect of using different co-ligands during 99mTc-labeling of J18 peptide on SK-MES-1 cell binding and tumor targeting. (n.d.). SID. [Link]
- Decristoforo, C., et al. (2000). 99m-Technetium-labelled peptide-HYNIC conjugates: effects of lipophilicity and stability on biodistribution. Nuclear Medicine and Biology, 27(6), 577-583. [Link]
- Edwards, D. S., et al. (2001). Trifluoroacetyl-HYNIC Peptides: Synthesis and 99mTc Radiolabeling.
- Biagini, S. C. G., et al. (2011). Synthesis and evaluation of analogues of HYNIC as bifunctional chelators for technetium. Dalton Transactions, 40(23), 6121-6128. [Link]
- The Chemical Scaffold of Theranostic Radiopharmaceuticals: Radionuclide, Bifunctional Chelator, and Pharmacokinetics Modifying Linker. (2021). Pharmaceuticals, 14(3), 209. [Link]
- de Visser, M., et al. (2004). Radiopharmaceutical development of a freeze-dried kit formulation for the preparation of [99mTc-EDDA-HYNIC-D-Phe1, Tyr3]-octreotide, a somatostatin analog for tumor diagnosis. Journal of Pharmaceutical Sciences, 93(7), 1804-1811. [Link]
- Barnard, P. J., & Vigar, N. A. (2019). Bifunctional chelators for radiorhenium: past, present and future outlook. Dalton Transactions, 48(33), 12434–12459. [Link]
- Liu, S., et al. (2007). Phosphine-containing HYNIC derivatives as potential bifunctional chelators for (99m)Tc-labeling of small biomolecules.
- van der Laken, C. J., et al. (1997). Labeling proteins with Tc-99m via hydrazinonicotinamide (HYNIC): optimization of the conjugation reaction. Nuclear Medicine and Biology, 24(4), 329-336. [Link]
- Single-Step Conjugation of Bioactive Peptides to Proteins via a Self-Contained Succinimidyl Bis-Arylhydrazone. (2012).
- Grace, C. A. R., et al. (2012). Improved kit formulation for preparation of (99m)Tc-HYNIC-TOC: results of preliminary clinical evaluation in imaging patients with neuroendocrine tumors. Cancer Biotherapy & Radiopharmaceuticals, 27(10), 669-675. [Link]
- Preparation and Bioevaluation of Novel 99mTc-Labeled Complexes with a 2-Nitroimidazole HYNIC Derivative for Imaging Tumor Hypoxia. (2015). Molecules, 20(10), 18086-18102. [Link]
- Novel Chlorin with a HYNIC: Synthesis, 99m Tc-Radiolabeling, and Initial Preclinical Evaluation. (2022). Pharmaceuticals, 15(1), 93. [Link]
- Synthesis, Radiolabeling and Stability Studies of Peptide HYNIC-LIKKP-Pyr-F with 99mTc as an Apoptosis Imaging Agent. (2022). Trends in Peptide and Protein Sciences, 4(2), 1-7. [Link]
- Technetium-99m-labeled peptides and their applications in radio imaging: advancements in Latin American research. (2023).
- Jurisson, S. S., & Lattimer, J. D. (2002). Technetium Radiopharmaceutical Chemistry. In Handbook of Radiopharmaceuticals (pp. 1-77). University of New Mexico. [Link]
- de Blois, E., et al. (2005). 99mTc-HYNIC-Gastrin Peptides: Assisted Coordination of 99mTc by Amino Acid Side Chains Results in Improved Performance Both In Vitro and In Vivo. Journal of Nuclear Medicine, 46(6), 1032-1042. [Link]
- Technetium-99m-labeled peptides and their applications in radio imaging: advancements in Latin American research. (2023).
- Novel Chlorin with a HYNIC: Synthesis, 99mTc-Radiolabeling, and Initial Preclinical Evaluation. (2022). Pharmaceuticals (Basel, Switzerland), 15(1), 93. [Link]
- A New Generation of Peptide Conjugation Products. (n.d.). Interchim. [Link]
- Effect of using different co-ligands during 99mTc-labeling of J18 peptide on SK-MES-1 cell binding and tumor targeting. (2021). Iranian Journal of Nuclear Medicine, 29(2), 92-99. [Link]
- Preparation via coligand exchange and characterization of [Tc-99m-EDDA-HYNIC-D-Phe(1),Tyr(3)]octreotide (Tc-99m-EDDA/HYNIC-TOC). (2002).
- The tetraamine chelator outperforms HYNIC in a new technetium-99m-labelled somatostatin receptor 2 antagonist. (2019).
- Synthesis of Peptide Radiopharmaceuticals for the Therapy and Diagnosis of Tumor Diseases. (2010). Pharmaceuticals, 3(1), 147-174. [Link]
- Quality Control of Radiopharmaceuticals. (2018).
- Gandomkar, M., et al. (2003). Synthesis, labeling, formulation and quality control of 99mTc-Tricine-HYNIC-Tyr³-Octreotide, a peptide radiopharmaceutical for imaging Somatostatin receptor positive tumors [Persian]. Iranian Journal of Nuclear Medicine, 11(1), 23-28. [Link]
- S-HyNic. (n.d.). Solulink. [Link]
- S-HyNic Bioconjugation Technical Manual (Cat. # S-9002-1). (n.d.). Interchim. [Link]
- Hydrazinonicotinic acid (HYNIC) – Coordination chemistry and applications in radiopharmaceutical chemistry. (2010).
- Evaluation and comparison of different quality control methods in radiochemical purity determination of new peptide kits 99mTc-EDDA- tricine-HYNIC-Tyr3-octreotide and 99mTc-EDDA-tricine- HYNIC-Tyr3-octreotate for imaging somatostatin receptor positive tumors. (2016).
- Wang, S., et al. (1999). 99mTc-HYNIC-folate: a novel receptor-based targeted radiopharmaceutical for tumor imaging. Journal of Nuclear Medicine, 40(8), 1357-1365. [Link]
- The Radiopharmaceutical Chemistry of Technetium-99m. (2012).
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- 10. Single-Step Conjugation of Bioactive Peptides to Proteins via a Self-Contained Succinimidyl Bis-Arylhydrazone - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. A 99mTc-tricine-HYNIC-labeled Peptide Targeting the Melanocortin-1 Receptor for Melanoma Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 99mTc-labeling of HYNIC-conjugated cyclic RGDfK dimer and tetramer using EDDA as coligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Radiopharmaceutical development of a freeze-dried kit formulation for the preparation of [99mTc-EDDA-HYNIC-D-Phe1, Tyr3]-octreotide, a somatostatin analog for tumor diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes: A Comprehensive Protocol for Labeling Peptides with HYNIC and Technetium-99m for SPECT Imaging
Abstract
This document provides a detailed, two-part protocol for the development of Technetium-99m (99mTc)-labeled peptides for use as imaging agents in Single Photon Emission Computed Tomography (SPECT).[1][2] Part one describes the conjugation of a bifunctional chelator, 6-hydrazinonicotinamide (HYNIC), to a target peptide. Part two provides a robust method for the subsequent radiolabeling of the HYNIC-peptide conjugate with 99mTc. This guide is intended for researchers, scientists, and drug development professionals, offering not only step-by-step instructions but also the scientific rationale behind critical experimental choices to ensure reproducible, high-quality results.
Introduction: The Principle of HYNIC-Mediated 99mTc Labeling
The development of targeted radiopharmaceuticals is a cornerstone of nuclear medicine, enabling non-invasive diagnosis and monitoring of diseases by visualizing molecular targets.[3][4] Peptides are excellent vectors for this purpose due to their high specificity, rapid clearance, and ease of synthesis.[4][5] Technetium-99m is the radionuclide of choice for SPECT imaging, owing to its ideal nuclear properties, including a 140 keV gamma emission and a 6-hour half-life, and its convenient availability from a 99Mo/99mTc generator.[6]
Directly labeling a peptide with 99mTc is often not feasible. Therefore, a bifunctional chelator is required—a molecule that can covalently attach to the peptide while also firmly coordinating the radiometal. HYNIC has emerged as a versatile and widely used chelator for this purpose.[7][8]
The overall process is a two-stage approach:
-
Conjugation: A stable covalent bond is formed between the HYNIC molecule and the peptide.
-
Radiolabeling: The HYNIC-peptide conjugate is mixed with 99mTc, a reducing agent, and coligands to form a stable radiometal complex.
This protocol will detail both stages, emphasizing the critical parameters that govern reaction efficiency, product purity, and final complex stability.
Part I: HYNIC Conjugation to Peptides
Scientific Rationale
The most common strategy for attaching HYNIC to a peptide is through the reaction of an N-hydroxysuccinimide (NHS) ester of HYNIC with a primary amine on the peptide.[9] Primary amines are typically found at the N-terminus of the peptide or on the side chain of lysine residues. The NHS ester is an excellent leaving group, facilitating the formation of a stable amide bond under mild, slightly alkaline conditions (pH 7.2-9).[9]
Causality: The reaction is pH-dependent. At acidic pH, the amine is protonated (-NH3+), rendering it non-nucleophilic. At slightly alkaline pH, the amine is deprotonated (-NH2), making it a potent nucleophile that can efficiently attack the carbonyl carbon of the NHS ester.[10] However, very high pH should be avoided as it can promote the hydrolysis of the NHS ester, reducing conjugation efficiency.[10]
// Edges Peptide -> Reaction [color="#5F6368"]; HYNIC -> Reaction [color="#5F6368"]; Reaction -> Purify [label="Quench Reaction", color="#4285F4"]; Purify -> QC [color="#34A853"]; QC -> Lyophilize [color="#34A853"]; } }
Caption: Workflow for conjugating a HYNIC-NHS ester to a target peptide.
Materials and Reagents
| Reagent/Material | Recommended Specifications |
| Target Peptide | >95% purity, with at least one primary amine |
| S-HYNIC-NHS ester | Succinimidyl 6-hydrazinonicotinate acetone hydrazone |
| Reaction Buffer | 0.1 M Sodium Phosphate or Bicarbonate Buffer, pH 8.0-8.5 |
| Organic Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) |
| Quenching Solution | 5% Acetic Acid or 100 mM Glycine Solution |
| Purification System | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Analytical System | Liquid Chromatography-Mass Spectrometry (LC-MS) |
Step-by-Step Conjugation Protocol
-
Peptide Preparation: Dissolve the peptide in the reaction buffer to a final concentration of 1-5 mg/mL.
-
HYNIC-NHS Ester Preparation: Immediately before use, dissolve the S-HYNIC-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.
-
Expert Insight: NHS esters are moisture-sensitive. Using anhydrous DMSO and preparing the solution just before use is critical to prevent hydrolysis and ensure maximal reactivity.
-
-
Reaction Initiation: Add a 3- to 5-fold molar excess of the HYNIC-NHS solution to the peptide solution. Vortex gently to mix.
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
Reaction Quenching: Stop the reaction by adding a quenching solution (e.g., 100 mM glycine) or by acidifying the mixture with 5% acetic acid to lower the pH below 7.
-
Purification: Purify the HYNIC-peptide conjugate from unreacted peptide and free HYNIC using RP-HPLC. A C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) is typically effective.
-
Characterization: Confirm the identity and purity of the collected fractions using LC-MS. A successful conjugation will show an increase in the peptide's mass corresponding to the addition of the HYNIC moiety.
-
Storage: Lyophilize the pure fractions and store the resulting powder at -20°C or -80°C under dessication.
Part II: Radiolabeling of HYNIC-Peptides with 99mTc
Scientific Rationale
Labeling a HYNIC-conjugated peptide with 99mTc is a coordination chemistry reaction. The process involves three key components:
-
Technetium-99m: Obtained from a generator as sodium pertechnetate ([99mTc]NaTcO4), where technetium is in its highest +7 oxidation state.[11] This form is chemically inert and must be reduced.
-
Reducing Agent: Stannous chloride (SnCl2) is the most widely used reducing agent in 99mTc kits.[11][12][13][14] It efficiently reduces Tc(VII) to a lower, more reactive oxidation state (e.g., Tc(V)) that can be chelated.[11][12]
-
Coligands (or Co-ligands): HYNIC itself is not a strong enough chelator to fully saturate the coordination sphere of the reduced 99mTc. Additional "coligands" are required to fill the remaining coordination sites, stabilizing the complex and influencing its overall properties (e.g., charge, lipophilicity, and biodistribution).[7] Common coligands include Tricine and Ethylenediamine-N,N'-diacetic acid (EDDA).[15][16][17][18] Using a combination of Tricine and EDDA has been shown to improve complex stability and pharmacokinetic profiles.[17][19][20]
// Edges Peptide -> Mix [color="#5F6368"]; Coligands -> Mix [color="#5F6368"]; Stannous -> Mix [color="#5F6368"]; TcO4 -> Mix [color="#5F6368"]; Mix -> Incubate [color="#EA4335"]; Incubate -> Cool [color="#EA4335"]; Cool -> ITLC [color="#FBBC05"]; ITLC -> HPLC [label="If RCP > 95%", color="#FBBC05"]; } }
Caption: General workflow for the radiolabeling of a HYNIC-peptide with 99mTc.
Materials and Reagents
| Reagent/Material | Recommended Specifications |
| HYNIC-Peptide Conjugate | Lyophilized powder, >95% purity |
| Sodium Pertechnetate [99mTc] | Sterile, isotonic eluate from a 99Mo/99mTc generator |
| Tricine Solution | 40 mg/mL in 0.2 M Phosphate Buffer, pH 6.0 |
| EDDA Solution | 20 mg/mL in 0.1 M NaOH |
| Stannous Chloride (SnCl2·2H2O) | 1 mg/mL in nitrogen-purged 0.1 M HCl (prepare fresh) |
| Reaction Vials | 2 mL sterile, sealed vials |
| Heating Block/Water Bath | Capable of maintaining 95-100°C |
| Quality Control System | Radio-TLC (e.g., ITLC-SG strips) and Radio-HPLC |
Step-by-Step Radiolabeling Protocol
-
Reagent Preparation:
-
Reconstitute the lyophilized HYNIC-peptide in sterile water to a concentration of 1 mg/mL.
-
Prepare the stannous chloride solution immediately before use.
-
Expert Insight: Stannous ions (Sn2+) are readily oxidized to stannic ions (Sn4+), which are ineffective at reducing pertechnetate. Preparing this solution fresh in deoxygenated, acidic media is crucial for high labeling efficiency.
-
-
-
Reaction Assembly: In a sterile reaction vial, add the following reagents in order:
-
10-20 µL HYNIC-peptide solution (10-20 µg)
-
500 µL EDDA solution
-
500 µL Tricine solution
-
50 µL Stannous Chloride solution
-
-
Adding Technetium-99m: Add 1-2 mL of [99mTc]NaTcO4 eluate (containing the desired amount of radioactivity, e.g., 10-50 mCi) to the vial.
-
Incubation: Securely cap the vial and place it in a heating block or boiling water bath at 95-100°C for 15-20 minutes.[17]
-
Cooling: After incubation, remove the vial and allow it to cool to room temperature behind appropriate radiation shielding.
-
Final Formulation: The final solution can be diluted with sterile saline for injection if necessary, after passing quality control checks.
Quality Control: The Self-Validating System
Robust quality control (QC) is mandatory to ensure the radiopharmaceutical is safe and effective for its intended use.[21][22] The primary QC test is the determination of Radiochemical Purity (RCP), which measures the percentage of the total radioactivity that is in the desired chemical form ([99mTc]Tc-HYNIC-Peptide).[6]
Target Specification: Radiochemical Purity (RCP) should be ≥ 95%.
QC Methods
| Method | Mobile Phase | Stationary Phase | What It Measures |
| ITLC Method 1 | Saline (0.9% NaCl) | ITLC-SG Strip | Rf=1.0: Free Pertechnetate ([99mTc]TcO4-) |
| ITLC Method 2 | Acetone | ITLC-SG Strip | Rf=0.0: Reduced/Hydrolyzed 99mTc (99mTcO2) |
| Radio-HPLC | Acetonitrile/Water Gradient with 0.1% TFA | C18 Column | Provides a detailed profile, separating the labeled peptide from all impurities. |
Procedure:
-
Spot a small aliquot (1-2 µL) of the final product onto two separate ITLC-SG strips.
-
Develop one strip in saline and the other in acetone.
-
Scan the strips using a radio-TLC scanner to determine the distribution of radioactivity.
-
Calculate RCP:
-
% [99mTc]TcO4- = (Counts at Rf=1.0 in Saline / Total Counts) x 100
-
% 99mTcO2 = (Counts at Rf=0.0 in Acetone / Total Counts) x 100
-
% RCP = 100 - (% [99mTc]TcO4-) - (% 99mTcO2)
-
-
Confirmation (Optional but Recommended): Inject an aliquot onto a Radio-HPLC system to confirm the identity and purity of the main radioactive peak, which should correspond to the [99mTc]Tc-HYNIC-Peptide complex.[6]
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the successful conjugation of peptides with HYNIC and subsequent radiolabeling with 99mTc. By understanding the chemical principles behind each step—from the pH-dependence of the NHS-ester reaction to the critical role of stannous chloride and coligands—researchers can reliably produce high-purity radiolabeled peptides. Adherence to the detailed quality control procedures ensures the final product is suitable for preclinical and, ultimately, clinical evaluation as a targeted SPECT imaging agent.
References
- Title: Stannous Reduction Method - Radiopharmacy Source: Loyola University Medical Educ
- Title: Evaluation of tricine and EDDA as Co-ligands for 99mTc-labeled HYNIC-MSH analogs for melanoma imaging Source: PubMed URL:[Link]
- Title: Technetium-99m-labeled peptides and their applications in radio imaging: advancements in Latin American research Source: Explor
- Title: Stannous Chloride in the Preparation of 99mTc Pharmaceuticals Source: ResearchG
- Title: An efficient method for the site-specific 99mTc labeling of nanobody Source: PMC - NIH URL:[Link]
- Title: Trifluoroacetyl-HYNIC peptides: synthesis and 99mTc radiolabeling Source: PubMed URL:[Link]
- Title: 99mTc-Labeling of HYNIC-Conjugated Cyclic RGDfK Dimer and Tetramer Using EDDA as Coligand Source: ACS Public
- Title: Technetium-99m Radiopharmaceutical Preparation by Surface Adsorbed Stannous Ions Source: Journal of Nuclear Medicine URL:[Link]
- Title: Preparation, 99mTc-labeling, and in vitro characterization of HYNIC and N3S modified RC-160 and [Tyr3]octreotide Source: PubMed URL:[Link]
- Title: [99mTc]Tc-Labeled Plectin-Targeting Peptide as a Novel SPECT Probe for Tumor Imaging Source: MDPI URL:[Link]
- Title: Radiolabeled peptide probe for tumor imaging Source: Houston Methodist Scholars URL:[Link]
- Title: Mutational potentiality of stannous chloride: an important reducing agent in the Tc-99m-radiopharmaceuticals Source: PubMed URL:[Link]
- Title: Estimation of stannous content in technetium cold kits by cyclic voltammetry method Source: INIS Clearinghouse URL:[Link]
- Title: What Are Radiolabeled Peptides Used For? Source: Moravek, Inc. URL:[Link]
- Title: 99mTc labeled HYNIC-EDDA/tricine-GE11 peptide as a successful tumor targeting agent Source: ResearchG
- Title: Synthesis and Preliminary Evaluation of a New 99m Tc Labeled Substance P Analogue as a Potential Tumor Imaging Agent Source: Brieflands URL:[Link]
- Title: 99mTc-HYNIC-(tricine/EDDA)-FROP peptide for MCF-7 breast tumor targeting and imaging Source: Daru Journal of Pharmaceutical Sciences URL:[Link]
- Title: Strategies for Site-Specific Radiolabeling of Peptides and Proteins Source: ResearchG
- Title: Quality control of colloid and particulate 99mTc-labeled radiopharmaceuticals Source: PubMed URL:[Link]
- Title: Quality control of radiochemical purity and safety of 99mTc-HDP and 99mTc-phytate adiopharmaceuticals labeling Source: International Journal of Radi
- Title: Radiolabeled Peptides: Valuable Tools for the Detection and Treatment of Cancer Source: PMC - NIH URL:[Link]
- Title: 99mTc-Labeled Cyclic Peptide Targeting PD-L1 as a Novel Nuclear Imaging Probe Source: NIH URL:[Link]
- Title: A Review of Recent Developments and a Look at the Future of Radiometal-Labeled Peptides in Medicine Source: ACS Public
- Title: Quality control on radiochemical purity in Technetium-99m radiopharmaceuticals labelling: three years of experience on 2280 procedures Source: NIH URL:[Link]
- Title: A New Generation of Peptide Conjugation Products Source: Interchim URL:[Link]
- Title: NHS-Functionalized THP Derivative for Efficient Synthesis of Kit-Based Precursors for 68Ga Labeled PET Probes Source: NIH URL:[Link]
- Title: Selective protein N-terminal labeling with N-hydroxysuccinimide esters Source: PMC - NIH URL:[Link]
- Title: Peptide biotinylation with amine-reactive esters: differential side chain reactivity Source: PubMed URL:[Link]
- Title: Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry Source: Journal of Young Investig
- Title: How do HYNIC-conjugated peptides bind technetium? Insights from LC-MS and stability studies Source: Scilit URL:[Link]
Sources
- 1. explorationpub.com [explorationpub.com]
- 2. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 3. moravek.com [moravek.com]
- 4. Radiolabeled Peptides: Valuable Tools for the Detection and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. An efficient method for the site-specific 99mTc labeling of nanobody - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation, 99mTc-labeling, and in vitro characterization of HYNIC and N3S modified RC-160 and [Tyr3]octreotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. NHS-Functionalized THP Derivative for Efficient Synthesis of Kit-Based Precursors for 68Ga Labeled PET Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 11. Radiopharmacy [lumen.luc.edu]
- 12. researchgate.net [researchgate.net]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. Mutational potentiality of stannous chloride: an important reducing agent in the Tc-99m-radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of tricine and EDDA as Co-ligands for 99mTc-labeled HYNIC-MSH analogs for melanoma imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. [99mTc]Tc-Labeled Plectin-Targeting Peptide as a Novel SPECT Probe for Tumor Imaging - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. brieflands.com [brieflands.com]
- 20. 99mTc-HYNIC-(tricine/EDDA)-FROP peptide for MCF-7 breast tumor targeting and imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Quality control of colloid and particulate 99mTc-labeled radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Quality control on radiochemical purity in Technetium-99m radiopharmaceuticals labelling: three years of experience on 2280 procedures - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Role of HYNIC in Radiopharmaceutical Design
An Application Guide to the Synthesis of HYNIC-Based SPECT Imaging Probes
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 6-hydrazinonicotinamide (HYNIC) in the synthesis of Technetium-99m (99mTc) labeled probes for Single Photon Emission Computed Tomography (SPECT) imaging. This guide offers detailed, field-proven protocols and explains the underlying scientific principles to ensure robust and reproducible results.
Technetium-99m (99mTc) remains the workhorse of diagnostic nuclear medicine due to its ideal nuclear properties, including a 6-hour half-life and 140 keV gamma emission, and its convenient availability from a 99Mo/99mTc generator.[1] To direct this radionuclide to a specific biological target, a bifunctional chelator is required. This molecule serves two purposes: it covalently attaches to a targeting biomolecule (e.g., a peptide or antibody) and firmly coordinates the metallic radionuclide.
HYNIC has emerged as one of the most effective and widely used bifunctional chelators for 99mTc.[2][3] Its popularity stems from its ability to be conjugated to biomolecules under mild conditions and its high-yield radiolabeling performance. However, the coordination chemistry of HYNIC with 99mTc is unique. The HYNIC moiety itself can only occupy one or two of the available coordination sites of the technetium metal center.[2][3] Consequently, "co-ligands" are required to complete the coordination sphere, which stabilizes the complex and critically influences the final radiopharmaceutical's overall charge, lipophilicity, and in vivo pharmacokinetic profile.[2][3][4]
This guide is structured into three primary stages:
-
Conjugation: Covalently attaching HYNIC to the targeting biomolecule.
-
Radiolabeling: Complexing the HYNIC-conjugate with 99mTc using co-ligands.
-
Quality Control: Verifying the purity and stability of the final SPECT probe.
Part 1: Synthesis of the HYNIC-Biomolecule Conjugate
The foundational step in probe development is the stable, covalent attachment of the HYNIC chelator to the targeting molecule. The most common and efficient method utilizes an N-hydroxysuccinimide (NHS) activated ester of HYNIC, such as Succinimidyl 6-hydrazinonicotinate acetone hydrazone (S-HYNIC). This reagent reacts efficiently with primary amines (e.g., the ε-amine of lysine residues or the N-terminus of a peptide) to form a stable amide bond.[5][6]
Workflow for S-HYNIC Conjugation
The following diagram illustrates the general workflow for modifying a biomolecule with S-HYNIC.
Caption: Workflow for conjugating S-HYNIC to a biomolecule.
Protocol 1: Amine-Reactive Conjugation using S-HYNIC
This protocol details the conjugation of S-HYNIC to a peptide or protein.
Materials:
-
Amine-containing biomolecule (peptide, protein, etc.)
-
S-HYNIC (Succinimidyl 6-hydrazinonicotinate acetone hydrazone)
-
Reaction Buffer: 100 mM sodium phosphate or sodium borate, 150 mM NaCl, pH 8.0-8.5.[6][7] Crucially, avoid amine-containing buffers like Tris or glycine.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Purification System: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) or Size-Exclusion Chromatography (SEC)
-
Characterization Instruments: Mass Spectrometer (MS), Analytical HPLC
Procedure:
-
Biomolecule Preparation:
-
Dissolve the biomolecule in the Reaction Buffer to a known concentration, typically 1-5 mg/mL.[8] Ensure any previous storage buffers containing primary amines have been thoroughly removed via dialysis or buffer exchange.
-
-
S-HYNIC Preparation:
-
Immediately before use, prepare a stock solution of S-HYNIC in anhydrous DMF or DMSO (e.g., 10 mg/mL).[6] The NHS-ester is susceptible to hydrolysis, so using anhydrous solvent and preparing the solution fresh is critical for high conjugation efficiency.
-
-
Conjugation Reaction:
-
Add a calculated molar excess of the S-HYNIC stock solution to the biomolecule solution. The optimal molar ratio depends on the number of available amines and the desired degree of labeling. A 5 to 20-fold molar excess is a common starting point.[8]
-
Causality Insight: The reaction is performed at a slightly alkaline pH (8.0-8.5) because the target primary amine must be deprotonated to act as an effective nucleophile to attack the NHS-ester.[8]
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle agitation.[7]
-
-
Purification:
-
Following incubation, purify the HYNIC-conjugated biomolecule from excess S-HYNIC and reaction byproducts.
-
For peptides and small molecules, RP-HPLC is the method of choice.
-
For larger proteins or antibodies, SEC is preferred to avoid denaturation.
-
-
Characterization:
-
Confirm the successful conjugation and determine the average number of HYNIC molecules per biomolecule using Mass Spectrometry (e.g., ESI-MS or MALDI-TOF).
-
Assess the purity of the final conjugate using analytical RP-HPLC.
-
| Parameter | Peptides | Antibodies | Rationale |
| S-HYNIC Molar Excess | 5-10x | 10-20x | Peptides have fewer amine sites; antibodies have many lysines, requiring higher excess for sufficient labeling. |
| Reaction Buffer | PBS or Borate, pH 8.0-8.5 | PBS or Borate, pH 8.0-8.5 | Optimal pH for nucleophilic attack by deprotonated primary amines on the NHS-ester. |
| Purification Method | RP-HPLC | Size-Exclusion Chromatography | RP-HPLC offers high resolution for small molecules. SEC is gentler and preserves the native structure of large proteins. |
Part 2: Radiolabeling with 99mTc
With the HYNIC-conjugate prepared, the next stage is complexation with 99mTc. This process involves the reduction of 99mTc-pertechnetate (99mTcO4-), eluted from the generator in its highest (+7) oxidation state, to a lower, more reactive state using a reducing agent, typically stannous chloride (SnCl2). The reduced 99mTc is then captured by the HYNIC chelator and stabilized by one or more co-ligands.
The Critical Role of Co-ligands
The choice of co-ligand is not trivial; it profoundly impacts the resulting probe's characteristics.[2][3] Co-ligands complete the technetium coordination sphere, influencing stability, charge, and biodistribution.[4][9] A common and highly effective strategy is to use a mixture of Tricine (N-[Tris(hydroxymethyl)methyl]glycine) and EDDA (ethylenediamine-N,N'-diacetic acid).[10][11][12][13]
| Co-Ligand System | Key Characteristics & Impact |
| Tricine | Often provides good in vivo stability and favorable tumor-to-background ratios.[14][15] |
| EDDA | Can produce highly stable complexes with low lipophilicity, promoting renal clearance.[16] |
| Tricine / EDDA | A widely used combination that leverages the benefits of both, offering high labeling efficiency and excellent in vivo stability for many peptides.[10][11][17] |
| Tricine / TPPTS | TPPTS (trisodium triphenylphosphine-3,3′,3″-trisulfonate) is a phosphine co-ligand that can improve stability and tumor uptake for certain radiotracers.[9] |
Workflow for 99mTc Radiolabeling
The following diagram outlines the key steps for radiolabeling a HYNIC-conjugate.
Caption: Workflow for 99mTc labeling of a HYNIC-conjugate.
Protocol 2: 99mTc-Labeling using Tricine/EDDA Co-ligands
This protocol is a robust method for labeling HYNIC-conjugated peptides such as HYNIC-TOC or HYNIC-TATE.[13][18]
Materials:
-
Purified HYNIC-conjugate (e.g., 20 µg in solution)
-
Co-ligand Solution: A sterile, oxygen-free solution containing Tricine and EDDA (e.g., 20 mg EDDA and 10 mg Tricine in 1 mL water).[13]
-
Stannous Chloride (SnCl2·2H2O) solution: A freshly prepared, acidic solution (e.g., 1 mg/mL in 0.1 M HCl).
-
99mTc-pertechnetate eluate from a 99Mo/99mTc generator.
-
Sterile, nitrogen-purged reaction vials.
-
Heating block or water bath.
Procedure:
-
Vial Preparation: In a sterile vial, combine the HYNIC-conjugate (e.g., 20 µg), the co-ligand solution, and the stannous chloride solution (e.g., 15 µg SnCl2).[13] The amounts can be optimized and are often prepared as a lyophilized "kit" for convenience.[18][19]
-
Causality Insight: Stannous ion (Sn2+) is a powerful reducing agent that reduces 99mTc(VII)O4- to a lower oxidation state (typically +3 to +5) that is chemically reactive and capable of being chelated. An excess of co-ligand is used to prevent the formation of insoluble 99mTc-colloids.[9]
-
-
Adding Technetium: Add the desired amount of 99mTc-pertechnetate (e.g., up to 2.2 GBq) to the vial.[20]
-
Incubation: Securely cap the vial and heat it in a water bath or heating block at 95-100°C for 15-20 minutes.[18][19][21]
-
Causality Insight: Heating drives the ligand exchange reaction to completion, ensuring the formation of the thermodynamically stable 99mTc-HYNIC-peptide complex over transient 99mTc-coligand species.
-
-
Cooling: After incubation, allow the vial to cool to room temperature before proceeding to quality control.
-
Optional Purification: For some applications, a final purification step using a Sep-Pak C18 cartridge may be used to remove hydrophilic impurities.[13]
Part 3: Quality Control of the Final Probe
Rigorous quality control (QC) is mandatory to ensure the radiochemical purity, stability, and safety of the SPECT probe before in vivo use.[22] The primary QC test determines the radiochemical purity (RCP), which is the percentage of the total radioactivity present in the desired chemical form.
Protocol 3: Radiochemical Purity Determination by ITLC
Instant Thin-Layer Chromatography (ITLC) is a rapid and reliable method for determining RCP.[23] It typically involves two different chromatography systems to separate the three main potential species:
-
99mTc-HYNIC-conjugate: The desired product.
-
Free 99mTc-Pertechnetate (99mTcO4-): Unreacted technetium.
-
Reduced/Hydrolyzed 99mTc (99mTcO2): Colloidal impurities.
Materials:
-
ITLC strips (e.g., silica gel-impregnated glass fiber, ITLC-SG)
-
Mobile Phase 1: Acetone or Methyl Ethyl Ketone (MEK)
-
Mobile Phase 2: Saline or a buffer solution (e.g., 50% Acetonitrile).[21]
-
Developing tank
-
Radio-TLC scanner or gamma counter
Procedure:
-
System 1 (for Free Pertechnetate):
-
Spot a small drop of the final radiolabeled solution onto the origin of an ITLC-SG strip.
-
Develop the strip in a tank containing Acetone/MEK. In this system, the free 99mTcO4- is mobile and moves with the solvent front (Rf = 1), while the 99mTc-conjugate and 99mTcO2 remain at the origin (Rf = 0).
-
Scan the strip and calculate the percentage of activity at the solvent front.
-
-
System 2 (for Reduced/Hydrolyzed 99mTc):
-
Spot a second ITLC-SG strip with the radiolabeled solution.
-
Develop this strip in a tank containing saline or another appropriate aqueous mobile phase. In this system, the 99mTc-conjugate and free 99mTcO4- are mobile (Rf = 1), while the colloidal 99mTcO2 impurity is insoluble and remains at the origin (Rf = 0).
-
Scan the strip and calculate the percentage of activity at the origin.
-
-
RCP Calculation:
| ITLC System | Mobile Phase | Species at Origin (Rf = 0) | Species at Front (Rf = 1) |
| System 1 | Acetone or MEK | 99mTc-conjugate, 99mTcO2 | Free 99mTcO4- |
| System 2 | Saline / 50% ACN | 99mTcO2 | 99mTc-conjugate, Free 99mTcO4- |
Stability Studies: Beyond initial RCP, the stability of the probe should be assessed over time in saline and in human serum at 37°C to ensure it remains intact until it reaches its biological target in vivo.[10]
References
- Coligand Effects on Solution Stability, Biodistribution and Metabolism of 99mTc-Labeled Cyclic RGDfK Tetramer. National Institutes of Health (NIH). [Link]
- An improved 99mTc-HYNIC-(Ser)3-LTVSPWY peptide with EDDA/tricine as co-ligands for targeting and imaging of HER2 overexpression tumor. PubMed. [Link]
- Evaluation of tricine and EDDA as Co-ligands for 99mTc-labeled HYNIC-MSH analogs for melanoma imaging. PubMed. [Link]
- Evaluation of K(HYNIC)2 as a Bifunctional Chelator for 99mTc-Labeling of Small Biomolecules.
- The Influence of Co-Ligands on Improving Tumor Targeting of 99mTc-HYNIC Conjug
- Phosphine-Containing HYNIC Derivatives as Potential Bifunctional Chelators for 99mTc-Labeling of Small Biomolecules.
- The Influence of Co-Ligands on Improving Tumor Targeting of 99mTc-HYNIC Conjug
- Evaluation of K(HYNIC)2 as a bifunctional chelator for (99m)Tc-labeling of small biomolecules. PubMed. [Link]
- Radiolabeling of HYNIC-annexin V with technetium-99m for in vivo imaging of apoptosis. PubMed. [Link]
- Evaluation of K(HYNIC)2 as a Bifunctional Chelator for 99mTc-Labeling of Small Biomolecules.
- Effect of using different co-ligands during 99mTc-labeling of J18 peptide on SK-MES-1 cell binding and tumor targeting. National Institutes of Health (NIH). [Link]
- A novel ternary ligand system for 99mTc-labeling of hydrazino nicotinamide-modified biologically active molecules using imine-N-containing heterocycles as coligands. PubMed. [Link]
- 99m Tc-(EDDA/tricine)
- Single-Step Conjugation of Bioactive Peptides to Proteins via a Self-Contained Succinimidyl Bis-Arylhydrazone. National Institutes of Health (NIH). [Link]
- Evaluation and comparison of different quality control methods in radiochemical purity determination of new peptide kits 99mTc-EDDA- tricine-HYNIC-Tyr3-octreotide and 99mTc-EDDA-tricine- HYNIC-Tyr3-octreotate for imaging somatostatin receptor positive tumors.
- 99mTc-(EDDA/tricine)‐HYNIC‐GnRH analogue as a potential imaging probe for diagnosis of prost. Ovid. [Link]
- [99mTc]Tc-PSMA-T4—Novel SPECT Tracer for Metastatic PCa: From Bench to Clinic. National Institutes of Health (NIH). [Link]
- “In-house” preparation of 99mTc-EDDA/HYNIC-TOC, a specific targeting agent for somatostatin receptor scintigraphy. Macedonian Pharmaceutical Bulletin. [Link]
- Tricine co-ligand improved the efficacy of 99mTc-HYNIC-(Ser)3-J18 peptide for targeting and imaging of non-small-cell lung cancer. PubMed. [Link]
- Quality Control of Radiopharmaceuticals.
- Synthesis, labeling, formulation and quality control of 99mTc-Tricine-HYNIC-Tyr³-Octreotide, a peptide radiopharmaceutical for imaging Somatostatin receptor positive tumors. Iranian Journal of Nuclear Medicine. [Link]
- Improved Kit Formulation for Preparation of 99m Tc-HYNIC-TOC: Results of Preliminary Clinical Evaluation in Imaging Patients with Neuroendocrine Tumors.
- S-HyNic Bioconjugation Technical Manual. Interchim. [Link]
- 99mtc-edda/hynic-ipsma as a radiopharmaceutical for detecting the overexpression of prostate-specific membrane antigen.
- Preparation of 99mTC-HYNIC-TOC and study on patients with tumour/cancer. IAEA-INIS. [Link]
- SPECT Imaging of SST2-Expressing Tumors with 99mTc-Based Somatostatin Receptor Antagonists: The Role of Tetraamine, HYNIC, and Spacers. National Institutes of Health (NIH). [Link]
- The New Radiolabeled Peptide 99mTcEDDA/HYNIC-TOC: Is It a Feasible Choice for Diagnosing Gastroenteropancre
- “In-house” preparation of 99mTc-EDDA/HYNIC-TOC, a specific targeting agent for somatostatin receptor scintigraphy.
- Real world experience with [Tc]Tc-HYNIC-iPSMA SPECT prostate cancer detection: interim results from the global NOBLE registry.
- SPECT Imaging with Tc-99m-Labeled HYNIC-FAPI-04 to Extend the Differential Time Window in Evaluating Tumor Fibrosis. National Institutes of Health (NIH). [Link]
- 99mTc-Hynic-TOC imaging in the diagnostic of neuroendocrine tumors. National Institutes of Health (NIH). [Link]
- In-house production of [99mTc][Tc-HYNIC-TATE] cold kit for the diagnosis of neuroendocrine tumors in Pakistan: pre-clinical and clinical evaluation of indigenously manufactured single and dual vial kit formulation.
- S-HyNic Product Manual. Solulink. [Link]
- Preparation, 99mTc-labeling, and in vitro characterization of HYNIC and N3S modified RC-160 and [Tyr3]octreotide. PubMed. [Link]
- Real world experience with [99mTc]Tc-HYNIC-iPSMA SPECT prostate cancer detection: interim results from the global NOBLE registry. National Institutes of Health (NIH). [Link]
- 99m-Technetium-labelled peptide-HYNIC conjugates: effects of lipophilicity and stability on biodistribution. PubMed. [Link]
- In-house production of [99mTc][Tc-HYNIC-TATE] cold kit for the diagnosis of neuroendocrine tumors in Pakistan: pre-clinical and clinical evaluation of indigenously manufactured single and dual vial kit formul
- The New Radiolabeled Peptide 99mTcEDDA/HYNIC-TOC: Is It a Feasible Choice for Diagnosing Gastroenteropancreatic NETs?. National Institutes of Health (NIH). [Link]
- Diagnostic performance of 99mTc-HYNIC-PSMA SPECT/CT for biochemically recurrent prostate cancer after radical prost
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Application Notes and Protocols: 6-Hydrazinonicotinic Acid (HYNIC) in Antibody-Drug Conjugate Research
Introduction: The Pivotal Role of Linkers in ADC Development
Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, engineered to deliver potent cytotoxic agents directly to tumor cells while minimizing systemic toxicity.[1] An ADC's architecture consists of three core components: a monoclonal antibody (mAb) for precise targeting of tumor-associated antigens, a highly potent cytotoxic payload, and a chemical linker that bridges the two. The linker is not merely a passive connector; it is a critical determinant of the ADC's overall performance, governing its stability, safety, and efficacy.[2] An ideal linker must remain stable in systemic circulation to prevent premature payload release, which can cause off-target toxicity, yet facilitate efficient release of the active drug upon internalization into the target cancer cell.[3][][5][]
Among the diverse chemistries employed for this purpose, 6-hydrazinonicotinic acid (HYNIC) has emerged as a uniquely versatile and powerful bifunctional molecule. HYNIC's utility in ADC research is twofold. Primarily, it enables the formation of a highly stable bis-aryl hydrazone bond when reacted with an aromatic aldehyde, such as 4-formylbenzoate (4FB), making it an excellent choice for conjugating drug payloads.[7][8][9] Secondly, HYNIC functions as an efficient chelator for radiometals, most notably Technetium-99m (⁹⁹ᵐTc), paving the way for the development of antibody-based radiopharmaceuticals for diagnostic imaging and therapy.[10][11][12][13]
This guide provides an in-depth exploration of HYNIC chemistry, offering detailed protocols for antibody modification, payload conjugation, and final ADC characterization, grounded in the principles of robust and reproducible bioconjugation.
Part 1: The Underlying Chemistry of HYNIC-Mediated Conjugation
Understanding the chemical principles of HYNIC is essential for its successful application. The process can be logically divided into two main approaches: formation of a stable hydrazone bond for drug conjugation and chelation of radiometals for imaging agents.
Covalent Conjugation via Bis-Aryl Hydrazone Formation
This is the most common application of HYNIC in cytotoxic ADC development. The strategy involves a two-step process: first, modifying the antibody with HYNIC, and second, reacting the HYNIC-activated antibody with a payload bearing a 4-formylbenzamide (4FB) group.
Step A: Antibody Modification with Succinimidyl-HYNIC (s-HYNIC)
The antibody is typically functionalized using an N-hydroxysuccinimide (NHS) ester of HYNIC, commonly known as s-HYNIC (or SANH).[7][8] This reagent reacts efficiently with primary amines, predominantly the ε-amino groups of lysine residues on the antibody surface, to form a stable amide bond.[14] This reaction is typically performed under slightly alkaline conditions (pH 8.0-8.5) to ensure the lysine amine is deprotonated and thus maximally nucleophilic.[14] The result is an antibody decorated with reactive hydrazine moieties.
Caption: Workflow for antibody modification with s-HYNIC.
Step B: Hydrazone Bond Formation with 4-Formylbenzoate (4FB)
The HYNIC-modified antibody is then reacted with a payload that has been functionalized with a 4FB group. The aromatic hydrazine of HYNIC reacts with the aromatic aldehyde of 4FB to form a bis-aryl hydrazone bond.[9] This reaction proceeds optimally under mildly acidic conditions (pH ~6.0) and can be significantly accelerated by the addition of an aniline catalyst.[7][8] The resulting hydrazone bond is exceptionally stable across a broad pH range (2.0-10.0) and at elevated temperatures, a critical feature for in vivo stability.[7][8] A unique advantage of this chemistry is that the formation of the bond can be monitored spectrophotometrically, as it creates a chromophore that absorbs light around 354 nm.[8][9]
Caption: Formation of the stable bis-aryl hydrazone bond.
HYNIC as a Chelator for Radiometal Labeling (e.g., ⁹⁹ᵐTc)
For applications in nuclear medicine, HYNIC serves as a bifunctional chelator to attach radionuclides like Technetium-99m (⁹⁹ᵐTc) to a targeting antibody.[13] Strictly speaking, HYNIC is not a classic chelator in this context, as it forms a very strong, stable bond with the ⁹⁹ᵐTc core but does not fully saturate its coordination sphere.[10][15] To complete the coordination and stabilize the complex, "co-ligands" are required. Common co-ligands include tricine and ethylenediamine-N,N'-diacetic acid (EDDA).[16][17] The choice of co-ligand is critical, as it influences the overall charge, stability, and pharmacokinetic properties of the resulting radiolabeled antibody.[16][17]
Caption: Chelation of ⁹⁹ᵐTc by HYNIC with a co-ligand.
Part 2: Experimental Protocols
The following protocols provide a framework for generating a HYNIC-linked ADC. Researchers must optimize these conditions for their specific antibody and payload.
Protocol 1: Antibody Modification with s-HYNIC
This protocol details the steps to introduce HYNIC moieties onto the antibody surface.
Rationale: The goal is to achieve a controlled level of modification. Over-modification can lead to protein aggregation or loss of antigen-binding affinity, while under-modification results in a low Drug-to-Antibody Ratio (DAR).[14] The reaction is performed at a slightly basic pH to favor the reaction with lysine amines and includes a desalting step to remove unreacted s-HYNIC, which could interfere with subsequent steps.
| Reagents & Materials |
| Monoclonal Antibody (mAb) |
| s-HYNIC linker (succinimidyl 6-hydrazinonicotinate acetone hydrazone) |
| Modification Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 8.0 |
| Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) |
| Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO) |
| Protein concentration assay kit (e.g., BCA or Bradford) |
Procedure:
-
Antibody Preparation: Buffer exchange the antibody into Modification Buffer to a final concentration of 2-10 mg/mL. Ensure any amine-containing buffers (like Tris) are completely removed.[8]
-
s-HYNIC Stock Solution: Immediately before use, prepare a 20-50 mM stock solution of s-HYNIC in anhydrous DMF or DMSO.
-
Modification Reaction:
-
Calculate the volume of s-HYNIC stock solution needed to achieve the desired molar excess (e.g., 10-fold to 30-fold molar excess over the antibody).
-
Add the calculated volume of s-HYNIC stock to the antibody solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% (v/v).
-
Incubate the reaction for 1.5 - 2 hours at room temperature or 4°C. Reaction at lower temperatures can sometimes improve selectivity and preserve protein activity.[14]
-
-
Purification: Remove excess, unreacted s-HYNIC by passing the reaction mixture through a desalting column equilibrated with a conjugation-compatible buffer (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.0).
-
Quantification: Measure the protein concentration of the purified HYNIC-modified antibody using a standard protein assay.
Protocol 2: Determination of Molar Substitution Ratio (MSR)
This step is critical for quality control, as it quantifies the average number of HYNIC linkers incorporated per antibody.
Rationale: Knowing the MSR is essential for controlling the stoichiometry of the subsequent conjugation reaction and ensuring batch-to-batch consistency. This protocol uses p-nitrobenzaldehyde, which reacts with the incorporated hydrazine groups to form a chromophoric hydrazone that can be measured spectrophotometrically.[18]
| Reagents & Materials |
| HYNIC-modified Antibody |
| 4-nitrobenzaldehyde |
| Acetonitrile or DMF |
| Spectrophotometer |
Procedure:
-
Prepare a 50 mM stock solution of 4-nitrobenzaldehyde in acetonitrile or DMF.
-
In a microcuvette, mix a known concentration of the HYNIC-modified antibody with a 100-fold molar excess of the 4-nitrobenzaldehyde solution.
-
Incubate for 30 minutes at 37°C.
-
Measure the absorbance at 380-390 nm.[18]
-
Calculate the MSR using the Beer-Lambert law:
-
MSR = (A₃₉₀ / ε) / [Antibody concentration in M]
-
Where A₃₉₀ is the absorbance, and ε is the molar extinction coefficient of the resulting hydrazone (typically ~24,000 M⁻¹cm⁻¹).
-
Protocol 3: Conjugation of HYNIC-Antibody to 4FB-Payload
This protocol describes the final conjugation step to create the ADC.
Rationale: This reaction forms the stable link between the antibody and the payload. It is performed at a mildly acidic pH to facilitate hydrazone formation. The addition of aniline as a catalyst dramatically increases the reaction rate, allowing for >95% conversion in approximately 2 hours.[8]
| Reagents & Materials |
| Purified HYNIC-modified Antibody |
| 4FB-functionalized Payload |
| Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.0 |
| TurboLINK™ Catalyst Buffer (100 mM Aniline in Conjugation Buffer) or Aniline stock |
| Anhydrous DMSO |
Procedure:
-
Payload Preparation: Prepare a stock solution of the 4FB-payload in anhydrous DMSO at a concentration of 10-20 mM.
-
Conjugation Reaction Setup:
-
In a reaction tube, add the HYNIC-modified antibody in Conjugation Buffer.
-
Add the 4FB-payload stock solution to achieve a 1.5 to 3-fold molar excess over the number of incorporated HYNIC groups (as determined by the MSR).
-
Add the aniline catalyst to a final concentration of 10 mM.
-
-
Incubation: Incubate the reaction for 2-4 hours at room temperature, protected from light.
-
Monitoring (Optional): The reaction can be monitored by measuring the increase in absorbance at 354 nm (ε ≈ 29,000 L·mol⁻¹·cm⁻¹), which corresponds to the formation of the bis-aryl hydrazone bond.[8]
-
Purification: Purify the resulting ADC to remove unreacted payload, catalyst, and any unconjugated antibody. This is typically achieved using Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC).
Part 3: ADC Characterization and Quality Control
Thorough characterization is essential to ensure the final ADC product is safe, effective, and reproducible. The most critical quality attribute (CQA) is the Drug-to-Antibody Ratio (DAR), which defines the average number of drug molecules conjugated to each antibody.[19]
| Technique | Information Provided | Rationale & Key Insights |
| Hydrophobic Interaction Chromatography (HIC) | Average DAR, drug-load distribution (species with 0, 2, 4, 6, 8 drugs), amount of unconjugated antibody.[20] | The "gold standard" for DAR analysis of cysteine and lysine conjugates.[21] The addition of a hydrophobic payload increases the protein's retention on the HIC column, allowing for the separation of different drug-loaded species.[22] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Confirms covalent conjugation, precise mass of light and heavy chains, and overall ADC mass. Allows for DAR calculation.[1][19] | Provides unambiguous mass data to confirm the identity of each species observed in HIC. Can be performed under denaturing (RP-HPLC) or native conditions. |
| Size Exclusion Chromatography (SEC) | Purity, detection of aggregates or fragments. | Essential for confirming the integrity of the ADC and ensuring that the conjugation process has not induced aggregation, which can impact safety and efficacy. |
| UV-Vis Spectrophotometry | Simple estimation of average DAR.[] | A rapid but less precise method. DAR is calculated by measuring absorbance at two wavelengths (e.g., 280 nm for protein and ~350 nm for the drug/linker) and using their respective extinction coefficients. |
Part 4: Field-Proven Insights and Troubleshooting
-
The Challenge of Heterogeneity: Standard conjugation to surface lysines results in a heterogeneous mixture of ADC molecules with varying DARs and conjugation sites.[24] This heterogeneity can impact pharmacokinetics, efficacy, and the therapeutic window.[19] While HYNIC chemistry is robust, researchers should be aware that this is an inherent feature of lysine-based approaches. For more homogeneous products, site-specific conjugation strategies (e.g., targeting engineered cysteines) should be considered.[5][18]
-
Linker Stability is Paramount: The stability of the bis-aryl hydrazone bond is a key advantage of the HYNIC system. However, the stability of the entire linker-payload construct must be evaluated. Premature cleavage in circulation leads to "off-target" toxicity and a reduction in therapeutic efficacy.[25][26]
-
Impact of Co-Ligands in Radiolabeling: When using HYNIC for radiolabeling, the choice of co-ligand (e.g., tricine, EDDA) is not trivial. Studies have shown that different co-ligands can significantly alter the biodistribution and tumor-to-background ratios of the imaging agent.[16] For example, ⁹⁹ᵐTc-HYNIC conjugates with tricine as a co-ligand have demonstrated superior tumor-to-muscle ratios compared to those with EDDA in some models.[16][17]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low MSR / Low HYNIC Incorporation | Inactive s-HYNIC (hydrolyzed); Insufficient molar excess of s-HYNIC; Suboptimal pH; Presence of competing amine-containing buffers (e.g., Tris). | Use fresh, anhydrous DMF/DMSO for s-HYNIC stock. Increase molar ratio of s-HYNIC to antibody.[14] Ensure Modification Buffer is at pH 8.0-8.5. Perform thorough buffer exchange to remove interfering substances. |
| Antibody Aggregation | Over-modification of the antibody; High concentration of organic solvent; Suboptimal buffer conditions. | Reduce the molar excess of s-HYNIC. Keep the final organic solvent concentration below 10%. Screen different buffers and pH values. Perform conjugation at a lower antibody concentration. |
| Low Final ADC Yield | Inefficient conjugation reaction; Poor recovery during purification. | Ensure correct pH (6.0) and inclusion of aniline catalyst for the HYNIC-4FB reaction. Check activity of 4FB-payload. Optimize purification protocol (e.g., select appropriate chromatography resin and column size). |
| Broad Peaks or Poor Resolution in HIC | High degree of heterogeneity; On-column aggregation or secondary interactions. | This is partly expected with lysine conjugation. Optimize HIC method (gradient, salt type, temperature). For narrower peaks, consider site-specific conjugation methods. |
References
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- Nitriles form mixed-coligand complexes with (99m)Tc-HYNIC-peptide - PubMed. PubMed. [Link]
- The Chemical Scaffold of Theranostic Radiopharmaceuticals: Radionuclide, Bifunctional Chelator, and Pharmacokinetics Modifying Linker - PMC - PubMed Central.
- How do HYNIC-conjugated peptides bind technetium? Insights from LC-MS and stability studies - Dalton Transactions (RSC Publishing). Royal Society of Chemistry. [Link]
- Evaluation of K(HYNIC)2 as a Bifunctional Chelator for 99mTc-Labeling of Small Biomolecules | Bioconjugate Chemistry - ACS Publications. American Chemical Society. [Link]
- Quantitative 99mTc Labeling Kit for HYNIC-Conjugated Single Chain Antibody Fragments Targeting Malignant Mesothelioma - NIH.
- Conjugation of the NHS-Hynic to amine-derivatized oligomers, and radiolabeling with 99mTc. - ResearchGate.
- Single-Step Conjugation of Bioactive Peptides to Proteins via a Self-Contained Succinimidyl Bis-Arylhydrazone - NIH.
- Rhenium and Technetium-oxo Complexes with Thioamide Derivatives of Pyridylhydrazine Bifunctional Chelators Conjugated to the Tumour Targeting Peptides Octreotate and Cyclic-RGDfK | Inorganic Chemistry - ACS Publications. American Chemical Society. [Link]
- Radiolabeling of HYNIC-annexin V with technetium-99m for in vivo imaging of apoptosis - PubMed. PubMed. [Link]
- Bifunctional Coupling Agents for Radiolabeling of Biomolecules and Target-Specific Delivery of Metallic Radionuclides - PMC - PubMed Central.
- Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC - NIH.
- Tricine co-ligand improved the efficacy of 99mTc-HYNIC-(Ser)3-J18 peptide for targeting and imaging of non-small-cell lung cancer - PubMed. PubMed. [Link]
- S-HyNic Conjug
- Labeling proteins with Tc-99m via hydrazinonicotinamide (HYNIC)
- Understanding the Critical Role of Linkers in Advancing ADCs | Veranova. Veranova. [Link]
- Development of Integrated Informatics Workflows for the Automated Assessment of Comparability for Antibody Drug Conjugates (ADCs).
- A bifunctional molecule-based strategy for the development of theranostic antibody-drug conjug
- Current ADC Linker Chemistry - PMC - NIH.
- Linker Technologies in ADCs: How They Impact Efficacy & Stability - Sygnature Discovery.
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- An Integrated Workflow for Automated Calculation of Antibody‑Drug Conjugate (ADC)
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- ADC Analysis by Hydrophobic Interaction Chrom
- ADC Analysis by Hydrophobic Interaction Chromatography - ResearchGate.
- In silico prediction of post-translational modifications in therapeutic antibodies - PMC - NIH.
- Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - NIH.
- Conversion of 6 hydrazinonicotinic acid in presence of 99m Tc and tricine. - ResearchGate.
- Development of 99mTc-Hynic-Adh-1 Molecular Probe Specifically Targeting N-Cadherin and Its Preliminary Experimental Study in Monitoring Drug Resistance of Non-Small-Cell Lung Cancer - PMC - PubMed Central.
- Drug-to-Antibody Ratio (DAR) Calculation of Antibody-Drug Conjugates (ADCs). Agilent Technologies. [Link]
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- Drug-to-antibody ratio (DAR)
- 99mTc-Labeled 6-hydrazinopyridine-3-carboxylic acid (HYNIC)–conjugated murine anti-MUC1 monoclonal antibody PR81 - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI.
- Characterisation and control strategy for an ADC - YouTube. YouTube. [Link]
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Application Notes & Protocols: High-Efficiency Bioconjugation of Oligonucleotides using 6-Hydrazinonicotinic Acid (HyNic) Chemistry
Authored by: Your Senior Application Scientist
Introduction: The Power of Precision in Oligonucleotide Conjugates
Oligonucleotide conjugates are at the forefront of therapeutic and diagnostic innovation. By linking oligonucleotides to molecules such as antibodies, peptides, or labels, we can create powerful new entities for applications ranging from targeted drug delivery in antibody-oligonucleotide conjugates (AOCs) to advanced molecular diagnostics.[1][2] The success of these applications hinges on the chemical linkage used to join the components. An ideal linker must be stable, specific, and form under mild, biocompatible conditions to preserve the function of both the oligonucleotide and its partner molecule.[3][4]
HydraLink™ chemistry, which utilizes the reaction between 6-Hydrazinonicotinic acid (HyNic) and 4-Formylbenzamide (4FB), provides a robust and elegant solution.[5] This method forms a stable bis-aryl hydrazone bond that is UV-traceable and requires no subsequent reduction steps to ensure stability.[5] Unlike thiol-based chemistries, this process does not require reducing agents that can compromise the integrity of molecules with critical disulfide bonds, such as antibodies.[6][7] This guide provides a comprehensive overview of the principles and a detailed protocol for the successful conjugation of HyNic-modified oligonucleotides.
Principle of HyNic-Mediated Ligation
The core of this bioconjugation strategy is the chemoselective reaction between an aromatic hydrazine (HyNic) and an aromatic aldehyde (4FB).[5][8] This reaction forms a bis-aryl hydrazone, a type of Schiff base with exceptional stability across a wide pH range (pH 2.0-10.0) and at elevated temperatures (up to 92°C).[6][7]
The key steps are:
-
Modification : The oligonucleotide is functionalized with a HyNic moiety, typically via an amine-reactive N-hydroxysuccinimide (NHS) ester of HyNic (S-HyNic) reacting with an amino-modified oligonucleotide.[6] The partner molecule (e.g., a protein, peptide) is separately functionalized with a 4FB group, often using S-4FB.[5][7]
-
Conjugation : The HyNic-modified oligonucleotide and the 4FB-modified molecule are mixed under mildly acidic conditions (pH ~6.0). The hydrazine of HyNic reacts with the aldehyde of 4FB to form the stable hydrazone bond.[5][9]
-
Catalysis (Optional but Recommended) : The reaction kinetics can be dramatically accelerated by the addition of aniline as a nucleophilic catalyst.[10][11] Aniline catalysis can increase the reaction rate by 10- to 100-fold, leading to higher conjugation yields (>95%) in shorter time frames.[8][9]
The formation of the conjugate bond can be monitored spectrophotometrically by measuring the absorbance at 354 nm, which allows for real-time tracking of the reaction progress.[6][7][9]
Detailed Protocols
This section provides step-by-step protocols for modifying an amino-oligonucleotide with HyNic and subsequently conjugating it to a 4FB-modified molecule.
Protocol 1: Modification of an Amino-Oligonucleotide with S-HyNic
This protocol describes the introduction of HyNic moieties onto an oligonucleotide containing a primary amine (e.g., a 5'-Amino-Modifier C6).
A. Materials
-
Amino-modified oligonucleotide
-
S-HyNic (Succinimidyl 6-hydrazinonicotinate acetone hydrazone)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Modification Buffer : 100 mM Sodium Phosphate, 150 mM NaCl, pH 8.0.[6]
-
Desalting spin columns or diafiltration units appropriate for oligonucleotides
B. Procedure
-
Oligonucleotide Preparation : Dissolve the lyophilized amino-oligonucleotide in Modification Buffer to a final concentration of 1-2.5 mg/mL.[6] Ensure any amine-containing buffers (like Tris) from the oligo synthesis have been removed via desalting.[6]
-
S-HyNic Stock Solution : Immediately before use, prepare a 10-20 mg/mL stock solution of S-HyNic in anhydrous DMF or DMSO.[6] Do not store this solution for long periods.
-
Modification Reaction : Add a 10- to 20-fold molar excess of S-HyNic/DMF stock solution to the oligonucleotide solution. Gently vortex to mix.
-
Incubation : Allow the reaction to proceed for 2 hours at room temperature, protected from light.
-
Purification : Remove excess S-HyNic and exchange the buffer to a conjugation-compatible buffer (see Protocol 2) using a desalting spin column or diafiltration. This step is critical to prevent quenching of the 4FB partner in the next stage.
Protocol 2: Conjugation of HyNic-Oligonucleotide to a 4FB-Molecule
This protocol assumes a 4FB-modified molecule (e.g., protein, peptide) is available. The modification of proteins or other amine-containing molecules with S-4FB follows a similar procedure to Protocol 1, using S-4FB instead of S-HyNic.[7]
A. Materials
-
Purified HyNic-modified oligonucleotide (from Protocol 1)
-
4FB-modified molecule
-
Conjugation Buffer : 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.0.[7]
-
Catalyst Buffer (Optional) : 100 mM Aniline in Conjugation Buffer (prepare fresh).
B. Procedure
-
Reagent Preparation : Ensure both the HyNic-oligonucleotide and the 4FB-molecule are in Conjugation Buffer (pH 6.0).
-
Conjugation Reaction : Mix the HyNic-oligonucleotide and the 4FB-molecule in a microcentrifuge tube. A 2- to 5-fold molar excess of the oligonucleotide is often recommended to drive the reaction to completion, but the optimal ratio should be determined empirically.[9]
-
Catalysis (Recommended) : For a faster and more efficient reaction, add the Aniline Catalyst Buffer to the reaction mixture to a final concentration of 10 mM aniline.[8]
-
Incubation : Incubate the reaction for 2-4 hours at room temperature. If aniline is not used, the reaction may require longer incubation (overnight). The progress can be monitored by observing the increase in absorbance at 354 nm.[7]
-
Purification : The final conjugate must be purified to remove excess unreacted oligonucleotide and other reagents. High-Performance Liquid Chromatography (HPLC) is the method of choice.[12]
Purification and Characterization
Proper purification and characterization are essential to validate the successful synthesis of the oligonucleotide conjugate.
Purification by HPLC
Ion-Pairing Reversed-Phase HPLC (IP-RP-HPLC) is a powerful technique for purifying oligonucleotide conjugates. It separates molecules based on hydrophobicity, which is effective for separating the more hydrophobic conjugate from the unreacted, less hydrophobic oligonucleotide.[13]
-
Column : A C8 or C18 reverse-phase column is typically used.[13]
-
Mobile Phase : A common mobile phase consists of a gradient of acetonitrile in an ion-pairing buffer like 0.1 M Triethylammonium Acetate (TEAA).[13]
-
Detection : Dual-wavelength detection is highly recommended. Monitor at 260 nm for the oligonucleotide and at a wavelength specific to the conjugated molecule (e.g., 280 nm for a protein or 354 nm for the hydrazone bond) to identify the conjugate peak.[13] The conjugate will show absorbance at both wavelengths.
Characterization by Mass Spectrometry
Mass spectrometry (MS) provides definitive confirmation of the conjugate's identity by measuring its molecular weight. Electrospray Ionization (ESI) is well-suited for analyzing large biomolecules like oligonucleotide conjugates.[14][15] Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the analytical precision of MS, providing both purity and identity information in a single run.[1][14]
Quantitative Data Summary
The following table summarizes the key reaction parameters. These should be considered starting points and may require optimization for specific molecules.
| Parameter | Modification Step (Protocol 1) | Conjugation Step (Protocol 2) |
| Buffer pH | 8.0[6] | 6.0[7] |
| Buffer Composition | 100 mM Sodium Phosphate, 150 mM NaCl | 100 mM Sodium Phosphate, 150 mM NaCl |
| Reagent Molar Excess | 10-20x S-HyNic over Oligo | 2-5x HyNic-Oligo over 4FB-Molecule |
| Reaction Time | 2 hours | 2-4 hours (with aniline) |
| Temperature | Room Temperature (~25°C) | Room Temperature (~25°C) |
| Catalyst | N/A | 10 mM Aniline (recommended)[8] |
References
- Gilar, M., Belenky, A., & Smirnou, D. (2003). Characterization of antisense oligonucleotide-peptide conjugates with negative ionization electrospray mass spectrometry and liquid chromatography-mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 32(4-5), 581-590. [Link]
- Interchim. (n.d.).
- University of Southampton. (n.d.). RP-HPLC Purification of Oligonucleotides. Mass Spectrometry Research Facility. [Link]
- McCann, J., et al. (2022). Comprehensive LC-MS Analytical Assays for Antibody-Oligonucleotide Conjugate (AOC) and siRNA Linker-Payload Characterization.
- Interchim. (n.d.).
- Dirksen, A., Dirksen, S., Hackeng, T. M., & Dawson, P. E. (2006). Nucleophilic Catalysis of Hydrazone Formation and Transimination: Implications for Dynamic Covalent Chemistry. Journal of the American Chemical Society, 128(49), 15602–15603. [Link]
- Trausel, F., et al. (2017). Aniline Catalysed Hydrazone Formation Reactions Show a Large Variation in Reaction Rates and Catalytic Effects. TU Delft Research Portal. [Link]
- Waters Corporation. (n.d.). Oligonucleotide Purification | Oligo Columns & Consumables. [Link]
- Turner, J. J., et al. (2007). HPLC chromatograms showing purification of conjugates.
- Aldrich, J. N., et al. (1996). Characterization of Peptide-Oligonucleotide Heteroconjugates by Mass Spectrometry. Journal of Mass Spectrometry, 31(8), 849-858*. [Link]
- Aldrich, J. N., et al. (1996). Characterization of Peptide-Oligonucleotide Heteroconjugates by Mass Spectrometry. University of Florida Institutional Repository. [Link]
- Aldrich, J. N., et al. (1996). Characterization of Peptide-Oligonucleotide Heteroconjugates by Mass Spectrometry. Nucleic Acids Research, 24(19), 3866–3872. [Link]
- Kurbangalieva, A., et al. (2018). Nucleophilic catalysis of p-substituted aniline derivatives in acylhydrazone formation and exchange. Semantic Scholar. [Link]
- Trausel, F., et al. (2017). Aniline Catalysed Hydrazone Formation Reactions Show a Large Variation in Reaction Rates and Catalytic Effects.
- Dirksen, A., et al. (2006). Nucleophilic catalysis of hydrazone formation and transimination: implications for dynamic covalent chemistry. PubMed. [Link]
- Liu, Z., et al. (2013). Evaluation of K(HYNIC)2 as a Bifunctional Chelator for 99mTc-Labeling of Small Biomolecules.
- Dynamic Biosensors. (n.d.).
- Baker, J. R., et al. (2019). The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates. Current Protocols in Chemical Biology, 11(4), e71. [Link]
- Snella, B. M., et al. (2021). Protocol for protein modification using oxalyl thioester-mediated chemoselective ligation. STAR Protocols, 2(4), 100913. [Link]
- Lu, J., et al. (2023). Advanced Antibody-Drug Conjugates Design: Innovation in Linker Chemistry and Site-Specific Conjugation Technologies. Molecules, 28(22), 7623. [Link]
- ELLA Biotech. (n.d.).
- Zatsepin, T. S., et al. (2021). Modified Oligonucleotides: New Structures, New Properties, and New Spheres of Application.
- Abzena. (2024).
Sources
- 1. lcms.cz [lcms.cz]
- 2. dynamic-biosensors.com [dynamic-biosensors.com]
- 3. The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. abzena.com [abzena.com]
- 5. interchim.fr [interchim.fr]
- 6. trilinkbiotech.com [trilinkbiotech.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. info.biotechniques.com [info.biotechniques.com]
- 9. interchim.fr [interchim.fr]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Nucleophilic catalysis of hydrazone formation and transimination: implications for dynamic covalent chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. How do you purify oligonucleotide conjugates by HPLC? | AAT Bioquest [aatbio.com]
- 14. Characterization of antisense oligonucleotide-peptide conjugates with negative ionization electrospray mass spectrometry and liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. DSpace [kuscholarworks.ku.edu]
The Pivotal Role of Co-ligands in HYNIC Labeling: A Technical Guide to Tricine and EDDA
For Researchers, Scientists, and Drug Development Professionals
Introduction: The HYNIC-Technetium-99m Partnership in Radiopharmaceuticals
The development of targeted radiopharmaceuticals is a cornerstone of modern molecular imaging and therapy. At the heart of many successful technetium-99m (99mTc) labeled agents lies the bifunctional chelator, 6-hydrazinonicotinamide (HYNIC). HYNIC serves as a versatile and efficient linker, covalently attached to a targeting biomolecule (e.g., a peptide or antibody) on one end, while providing a high-affinity binding site for the radionuclide, 99mTc, on the other.
However, the coordination chemistry of technetium is complex. HYNIC, while a robust anchor, is unable to single-handedly satisfy the coordination sphere of the 99mTc metal center. This is where the critical role of co-ligands comes into play. Co-ligands are essential auxiliary molecules that complete the coordination of 99mTc, profoundly influencing the stability, pharmacokinetics, and overall performance of the final radiopharmaceutical. This guide provides an in-depth exploration of two of the most widely used and important co-ligands in HYNIC chemistry: tricine (N-[tris(hydroxymethyl)methyl]glycine) and EDDA (ethylenediamine-N,N'-diacetic acid).
The "Why": Understanding the Necessity and Function of Co-ligands
The 99mTc core, in its relevant oxidation state for labeling, requires a specific number of coordination bonds to achieve stability. HYNIC can occupy one or two of these coordination sites through its hydrazine and pyridine nitrogen atoms.[1] Without co-ligands to fill the remaining sites, the technetium complex would be unstable and prone to dissociation in vivo, leading to non-specific uptake and poor imaging quality.
Co-ligands are not merely passive space-fillers; they actively shape the physicochemical properties of the radiolabeled conjugate.[2] The choice of co-ligand can significantly impact:
-
Stability: A well-chosen co-ligand will form a thermodynamically stable and kinetically inert complex with the 99mTc-HYNIC core.
-
Lipophilicity: The overall charge and polarity of the final complex, influenced by the co-ligand, will determine its water or lipid solubility. This, in turn, dictates the route of excretion (renal vs. hepatobiliary) and background clearance.
-
Biodistribution: The in vivo behavior of the radiopharmaceutical, including its uptake in target and non-target tissues, is heavily influenced by the co-ligand.[3]
Tricine: The Versatile and Labile Co-ligand
Tricine is a zwitterionic aminopolycarboxylic acid that has found widespread use as a co-ligand in HYNIC labeling. Its primary role is often as a "scaffolding" or "transfer" ligand.
Mechanism of Action:
Tricine is considered a weakly chelating co-ligand.[4] In the initial labeling step, tricine readily forms an intermediate complex with the reduced 99mTc. This intermediate is sufficiently stable to prevent the formation of unwanted colloids but is also labile enough to allow for the subsequent coordination of the HYNIC-conjugated biomolecule. Two molecules of tricine typically coordinate to the technetium center, satisfying its coordination requirements.
The use of tricine as a co-ligand often results in a mixture of isomeric forms of the final radiolabeled product, which can be observed on radio-HPLC.[5] While generally stable, the lability of the tricine co-ligands can sometimes lead to in vivo instability.
EDDA: The Robust and Stabilizing Co-ligand
EDDA is a stronger chelating agent than tricine and is often employed to create more stable 99mTc-HYNIC complexes. It can be used as the primary co-ligand or, more commonly, in a two-step "exchange labeling" procedure following an initial reaction with tricine.
Mechanism of Action:
When used in an exchange labeling protocol, the initial 99mTc-tricine-HYNIC intermediate is formed. Subsequently, the addition of EDDA leads to the displacement of the weaker tricine co-ligands, resulting in a more thermodynamically stable final complex.[6] This approach often yields a product with higher radiochemical purity and fewer isomeric species compared to using tricine alone.[1] The resulting 99mTc-EDDA-HYNIC complexes are generally more hydrophilic, which can lead to faster renal clearance and lower background activity in vivo.[7]
Comparative Overview: Tricine vs. EDDA
The choice between tricine and EDDA as a co-ligand is not arbitrary and depends on the specific requirements of the radiopharmaceutical being developed.
| Feature | Tricine | EDDA |
| Chelating Strength | Weak | Strong |
| Complex Stability | Moderate | High |
| Number of Isomers | Multiple | Fewer |
| Lipophilicity of Complex | Generally more lipophilic | Generally more hydrophilic |
| In Vivo Clearance | Slower, potential for some hepatobiliary excretion | Faster, predominantly renal excretion |
| Labeling Conditions | Milder (e.g., room temperature) | Often requires heating |
Protocols for 99mTc-HYNIC Labeling
The following protocols are provided as a general guideline. Optimization may be required for specific HYNIC-conjugated biomolecules.
Protocol 1: 99mTc-Labeling using Tricine as a Co-ligand
This protocol is suitable for biomolecules that may be sensitive to heating.
Reagents and Materials:
-
HYNIC-conjugated biomolecule solution (e.g., 1 mg/mL in water or appropriate buffer)
-
Tricine solution: 100 mg/mL in 0.5 M ammonium acetate buffer, pH 5.5
-
Stannous chloride (SnCl₂) solution: 1 mg/mL in nitrogen-purged 0.1 M HCl (prepare fresh)
-
99mTc-pertechnetate (Na99mTcO₄) eluate
-
Sterile, pyrogen-free reaction vials
-
Heating block or water bath (optional, for optimization)
Procedure:
-
In a sterile reaction vial, combine the following in order:
-
10 µL of HYNIC-conjugated biomolecule solution (10 µg)
-
100 µL of Tricine solution
-
-
Add 5-10 µL of freshly prepared SnCl₂ solution.
-
Add the desired amount of 99mTc-pertechnetate (e.g., 1-10 mCi, 37-370 MBq).
-
Gently mix the contents of the vial.
-
Incubate at room temperature for 20-30 minutes. For some biomolecules, heating at 75-100°C for 15-20 minutes may improve labeling efficiency.[8]
-
Allow to cool to room temperature before quality control analysis.
Protocol 2: 99mTc-Labeling using Tricine and EDDA (Exchange Labeling)
This protocol is often preferred for achieving a highly stable final product.
Reagents and Materials:
-
All reagents from Protocol 1
-
EDDA solution: 10 mg/mL in 0.5 M sodium phosphate buffer, pH 7.0-7.5
Procedure:
-
Step 1: Formation of the Tricine Intermediate
-
In a sterile reaction vial, combine the following in order:
-
10 µL of HYNIC-conjugated biomolecule solution (10 µg)
-
100 µL of Tricine solution
-
-
Add 5-10 µL of freshly prepared SnCl₂ solution.
-
Add the desired amount of 99mTc-pertechnetate.
-
Incubate at room temperature for 10-15 minutes.
-
-
Step 2: Ligand Exchange with EDDA
-
To the reaction mixture from Step 1, add 100 µL of the EDDA solution.
-
Incubate at 75-100°C for 15-20 minutes.[9]
-
Allow to cool to room temperature before quality control analysis.
-
Quality Control: Ensuring the Integrity of Your Radiopharmaceutical
Rigorous quality control is paramount to ensure the safety and efficacy of any radiopharmaceutical.
Radiochemical Purity (RCP):
-
Instant Thin Layer Chromatography (ITLC): A rapid method to determine the percentage of labeled biomolecule versus free pertechnetate and reduced/hydrolyzed technetium. Different solvent systems are used to separate the species on ITLC strips.
-
High-Performance Liquid Chromatography (HPLC): A more sophisticated method that provides detailed information on the radiochemical purity and the presence of any isomeric forms. A reversed-phase C18 column with a gradient of acetonitrile and water containing 0.1% trifluoroacetic acid is commonly used.[10]
Stability:
-
The stability of the radiolabeled conjugate should be assessed in saline and in human serum at 37°C over a period of several hours to ensure it remains intact under physiological conditions.
Conclusion: A Strategic Choice for Optimal Performance
The selection of a co-ligand in 99mTc-HYNIC labeling is a critical decision that extends far beyond simply completing the coordination sphere of the radionuclide. Tricine offers a milder, more straightforward labeling approach, while EDDA, often used in a ligand exchange reaction, can provide enhanced stability and more favorable in vivo kinetics. A thorough understanding of the distinct roles and mechanisms of these co-ligands empowers researchers to make informed decisions, thereby optimizing the performance of their novel radiopharmaceuticals for preclinical and clinical applications.
References
- Abiraj, K., et al. (2015). Evaluation of tricine and EDDA as Co-ligands for 99mTc-labeled HYNIC-MSH analogs for melanoma imaging. Current Radiopharmaceuticals, 8(2), 144-153.
- Liu, S., et al. (2008). 99mTc-labeling of HYNIC-conjugated cyclic RGDfK dimer and tetramer using EDDA as coligand.
- Liu, S., et al. (2009). Coligand effects on solution stability, biodistribution and metabolism of 99mTc-labeled cyclic RGDfK tetramer. Nuclear Medicine and Biology, 36(4), 385-395.
- Liu, S., et al. (2003). Effect of coligands on biodistribution characteristics of ternary ligand 99mTc complexes of a HYNIC-conjugated cyclic RGDfK dimer. Nuclear Medicine and Biology, 30(5), 489-498.
- Mahmood, A., et al. (1995). Effect of "co-ligand" on the biodistribution of 99mTc-labeled hydrazino nicotinic acid derivatized chemotactic peptides. Nuclear Medicine and Biology, 22(8), 985-992.
- Mardirossian, G., et al. (2013). A single-step kit formulation for the 99mTc-labeling of HYNIC-Duramycin. Nuclear Medicine and Biology, 40(4), 457-463.
- Mather, S. J., et al. (2003). In vitro cell studies of technetium-99m labeled RGD-HYNIC peptide, a comparison of tricine and EDDA as co-ligands. Nuclear Medicine and Biology, 30(2), 153-159.
- Meszaros, L. K., et al. (2010). Hydrazinonicotinic acid (HYNIC) – Coordination chemistry and applications in radiopharmaceutical chemistry. Inorganica Chimica Acta, 363(6), 1059-1069.
- Torabizadeh, S. A., & Hosseinimehr, S. J. (2017). The Influence of Co-Ligands on Improving Tumor Targeting of 99mTc-HYNIC Conjugated Peptides. Mini-Reviews in Medicinal Chemistry, 17(2), 86-94.
- Hosseinimehr, S. J., et al. (2018). An improved 99mTc-HYNIC-(Ser)3-LTVSPWY peptide with EDDA/tricine as co-ligands for targeting and imaging of HER2 overexpression tumor. European Journal of Medicinal Chemistry, 144, 501-510.
- Galli, F., et al. (2014). Synthesis and Optimization of the Labeling Procedure of 99mTc-Hynic-Interleukin-2 for In vivo Imaging of Activated T lymphocytes. Current Radiopharmaceuticals, 7(2), 58-66.
- Masteri Farahani, M., et al. (2020). 99mTc-(EDDA/tricine)-HYNIC-GnRH analogue as a potential imaging probe for diagnosis of prostate cancer. Chemical Biology & Drug Design, 95(4), 438-447.
- Lin, K. S., et al. (2021). Synthesis and Evaluation of 99mTc-Labeled PSMA-Targeted Tracers Based on the Lys-Urea-Aad Pharmacophore for Detecting Prostate Cancer with Single Photon Emission Computed Tomography. Molecules, 26(16), 4995.
- Alberto, R. (2020). A Picture of Modern Tc-99m Radiopharmaceuticals: Production, Chemistry, and Applications in Molecular Imaging. Molecules, 25(22), 5465.
- Edwards, D. S., et al. (2007). How do HYNIC-conjugated peptides bind technetium? Insights from LC-MS and stability studies. Dalton Transactions, (34), 3849-3858.
- Liu, S., et al. (1997). Labeling a hydrazino nicotinamide-modified cyclic IIb/IIIa receptor antagonist with 99mTc using aminocarboxylates as coligands.
Sources
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- 2. Comparative Preclinical Evaluation of HYNIC-Modified Designed Ankyrin Repeat Proteins G3 for the 99mTc-Based Imaging of HER2-Expressing Malignant Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of tricine and EDDA as Co-ligands for 99mTc-labeled HYNIC-MSH analogs for melanoma imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How do HYNIC-conjugated peptides bind technetium? Insights from LC-MS and stability studies - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Role of Pure Technetium Chemistry: Are There Still Links to Applications in Imaging? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. researchgate.net [researchgate.net]
- 9. How do HYNIC-conjugated peptides bind technetium? Insights from LC-MS and stability studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SPECT Imaging of SST2-Expressing Tumors with 99mTc-Based Somatostatin Receptor Antagonists: The Role of Tetraamine, HYNIC, and Spacers - PMC [pmc.ncbi.nlm.nih.gov]
Solid-Phase Synthesis of HYNIC-Conjugated Peptides: An Application Note and Detailed Protocol
Introduction
The field of nuclear medicine relies heavily on the development of targeted radiopharmaceuticals for both diagnostic imaging and therapeutic applications. A key strategy in this endeavor involves conjugating a targeting biomolecule, such as a peptide, to a bifunctional chelator capable of securely binding a radionuclide. Among the most successful and widely employed systems is the use of 6-hydrazinonicotinic acid (HYNIC) for labeling with Technetium-99m (⁹⁹mTc), the workhorse radionuclide for Single Photon Emission Computed Tomography (SPECT) imaging.[1][2]
HYNIC's prominence stems from its versatility; it typically acts as a monodentate or bidentate ligand, requiring additional co-ligands (e.g., tricine, EDDA) to complete the technetium coordination sphere.[1][2][3][4] This modularity allows for the fine-tuning of the radiometal complex's overall charge, size, and lipophilicity, thereby optimizing the pharmacokinetic profile of the final radiopharmaceutical.[4] The site-specific incorporation of HYNIC into a peptide sequence, a process readily achievable through solid-phase peptide synthesis (SPPS), is crucial for preserving the peptide's biological activity and ensuring a homogeneous product.[5][6]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the solid-phase synthesis of HYNIC-conjugated peptides using the standard Fmoc/tBu strategy. We present a detailed, step-by-step protocol, explain the rationale behind critical steps, and discuss key considerations for successful synthesis, purification, and characterization.
Principles of HYNIC Incorporation via SPPS
Solid-phase peptide synthesis (SPPS) involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[7][8][9] This methodology allows for the use of excess reagents to drive reactions to completion, with purification at each step simplified to a mere filtration and washing process.[7][9]
The incorporation of HYNIC is typically performed at the N-terminus of the fully assembled, resin-bound peptide. A critical consideration is the high nucleophilicity of the hydrazine moiety in HYNIC, which can lead to undesirable side reactions if left unprotected.[5][10] To circumvent this, the hydrazine group is temporarily protected, most commonly with a tert-butoxycarbonyl (Boc) group.[5] This protected HYNIC derivative (e.g., 6-Boc-HYNIC) can then be activated and coupled to the N-terminal amine of the peptide-resin. The Boc group is conveniently removed during the final acid-mediated cleavage of the peptide from the resin.[5]
Visualizing the Workflow: N-Terminal HYNIC Conjugation
Caption: General workflow for the solid-phase synthesis of an N-terminally HYNIC-conjugated peptide.
Detailed Synthesis Protocol
This protocol describes the manual synthesis of a HYNIC-conjugated peptide on a 0.1 mmol scale using Fmoc/tBu chemistry and a Rink Amide resin to yield a C-terminally amidated peptide.
Materials and Reagents:
| Reagent/Material | Typical Supplier | Grade/Purity | Key Purpose |
| Fmoc-Rink Amide MBHA Resin | Various | Peptide Grade | Solid support for C-terminal amide peptides. |
| Fmoc-Protected Amino Acids | Various | >99% | Peptide building blocks. |
| 6-Boc-Hydrazinonicotinic acid (Boc-HYNIC) | Various | >95% | Protected chelator for conjugation. |
| HBTU (or HCTU, HATU) | Various | >99% | Coupling activator. |
| N,N-Diisopropylethylamine (DIPEA) | Various | Peptide Grade | Base for coupling reactions. |
| Piperidine | Various | Reagent Grade | Fmoc deprotection agent. |
| N,N-Dimethylformamide (DMF) | Various | Peptide Grade | Primary solvent for synthesis. |
| Dichloromethane (DCM) | Various | ACS Grade | Solvent for washing. |
| Trifluoroacetic acid (TFA) | Various | >99% | Cleavage and side-chain deprotection.[11][12] |
| Triisopropylsilane (TIS) | Various | >98% | Cation scavenger for cleavage.[5][13][14] |
| Water (HPLC Grade) | Various | HPLC Grade | Scavenger and purification solvent. |
| Diethyl Ether (cold) | Various | ACS Grade | Peptide precipitation.[14] |
| Acetonitrile (ACN) | Various | HPLC Grade | Purification solvent. |
Step-by-Step Procedure:
1. Resin Preparation and Swelling: a. Place the resin (0.1 mmol) in a fritted reaction vessel. b. Add DMF (5-10 mL) and gently agitate for 30 minutes to swell the resin beads. c. Drain the solvent.
2. Initial Fmoc Deprotection: a. Add 20% (v/v) piperidine in DMF (5 mL) to the resin. Agitate for 3 minutes. b. Drain the solution. c. Add a fresh 5 mL portion of 20% piperidine in DMF. Agitate for 10-15 minutes. d. Drain and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.
3. Amino Acid Coupling Cycle: a. In a separate vial, dissolve the first Fmoc-amino acid (0.4 mmol, 4 eq) and HBTU (0.39 mmol, 3.9 eq) in DMF (2 mL). b. Add DIPEA (0.8 mmol, 8 eq) to the vial and swirl to mix. The solution will typically turn yellow. c. Immediately add the activated amino acid solution to the deprotected resin. d. Agitate the reaction for 45-60 minutes. e. Perform a Kaiser test to confirm reaction completion (beads should remain yellow). If the test is positive (blue beads), repeat the coupling step. f. Drain the coupling solution and wash the resin with DMF (5 x 5 mL).
4. Peptide Elongation: a. Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for each amino acid in the desired sequence.
5. N-Terminal HYNIC Conjugation: a. After coupling the final amino acid, perform a final Fmoc deprotection (Step 2). b. Prepare the HYNIC coupling solution: In a separate vial, dissolve Boc-HYNIC (0.2 mmol, 2 eq) and HBTU (0.19 mmol, 1.9 eq) in DMF (2 mL). Add DIPEA (0.4 mmol, 4 eq).[15][16] c. Add the activated Boc-HYNIC solution to the resin and agitate for 2 hours at room temperature.[15] d. Confirm complete conjugation with a Kaiser test (should be negative). e. Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL), followed by DCM (3 x 5 mL). f. Dry the resin completely under high vacuum for at least 1 hour.
6. Cleavage and Side-Chain Deprotection: a. Safety Precaution: Perform this step in a certified fume hood, wearing appropriate PPE (gloves, lab coat, safety glasses). TFA is highly corrosive. b. Prepare the cleavage cocktail: 95% TFA, 2.5% Water, 2.5% TIS. For a 0.1 mmol synthesis, a total volume of 5 mL is typically sufficient. The scavengers (water, TIS) are critical for preventing side reactions with sensitive residues like Trp, Met, and Tyr.[12][13] c. Add the freshly prepared cleavage cocktail to the dry peptide-resin.[14] d. Agitate gently at room temperature for 2-3 hours. The solution will often change color. e. Drain the TFA solution containing the cleaved peptide into a clean collection tube (e.g., a 50 mL centrifuge tube).[14] f. Wash the resin with a small amount of fresh TFA (1-2 mL) and combine the filtrates.
7. Peptide Precipitation, Purification, and Characterization: a. Place the collection tube containing the TFA solution in an ice bath. Add 40-45 mL of ice-cold diethyl ether to precipitate the peptide. b. A white precipitate should form. Store at -20°C for 30 minutes to maximize precipitation. c. Centrifuge the tube to pellet the crude peptide. Carefully decant the ether. d. Wash the pellet with cold diethyl ether (2 x 20 mL), centrifuging and decanting each time, to remove residual scavengers. e. Gently dry the white peptide pellet under a stream of nitrogen or in a vacuum desiccator. f. Purify the crude peptide using preparative reverse-phase HPLC (RP-HPLC) with a C18 column and a suitable gradient of water and acetonitrile, typically containing 0.1% TFA.[9][17] g. Analyze the collected fractions by analytical RP-HPLC for purity and by mass spectrometry (e.g., ESI-MS) to confirm the correct molecular weight of the HYNIC-conjugated peptide.[1][9] h. Pool the pure fractions (>95%) and lyophilize to obtain the final product as a fluffy white powder.
Visualizing the HYNIC Coupling Reaction
Caption: On-resin coupling of Boc-protected HYNIC to the N-terminus of a peptide chain.
Conclusion
The solid-phase synthesis of HYNIC-conjugated peptides is a robust and highly adaptable methodology essential for the development of ⁹⁹mTc-based radiopharmaceuticals. By employing the well-established Fmoc/tBu strategy and incorporating a Boc-protected HYNIC derivative, researchers can achieve site-specific conjugation with high efficiency. Careful execution of the coupling, cleavage, and purification steps outlined in this guide will enable the reliable production of high-purity HYNIC-peptides, ready for subsequent radiolabeling and evaluation as novel imaging or therapeutic agents.
References
- How do HYNIC-conjugated peptides bind technetium? Insights from LC-MS and stability studies.Dalton Transactions, Royal Society of Chemistry.
- Solid-Phase Synthesis of Peptide Radiopharmaceuticals Using Fmoc- N -ε-(Hynic-Boc)−Lysine, a Technetium-Binding Amino Acid: Application to Tc-99m-Labeled Salmon Calcitonin.
- Hydrazinonicotinic acid (HYNIC) – Coordination chemistry and applications in radiopharmaceutical chemistry.
- Solid Phase Synthesis of HyNic‐Peptides.Ding Xiang Tong.
- Confirmation of hydrazone formation in HYNIC-peptide conjugate preparation, and its hydrolysis during labeling with Tc-99m.
- A New Generation of Peptide Conjug
- Optimized Production of 188Re-HYNIC-Bombesin: New Therapeutic Agent for GRPR Targeting.
- How do HYNIC-conjugated peptides bind technetium? Insights from LC-MS and stability studies.
- Cleavage from Resin.ACS GCI Pharmaceutical Roundtable.
- Solid-Phase Synthesis of Peptide Radiopharmaceuticals 1.Scribd.
- Single-Step Conjugation of Bioactive Peptides to Proteins via a Self-Contained Succinimidyl Bis-Arylhydrazone.
- Novabiochem® - Fmoc resin cleavage protocols.Merck Millipore.
- Synthesis, Radiolabeling and Stability Studies of Peptide HYNIC-LIKKP-Pyr-F with 99mTc as an Apoptosis Imaging Agent.SBMU Journals.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry.Anaspec.
- Efficient Purification of Synthetic Peptides
- Cleavage of synthetic peptides.
- Preparation, 99mTc-labeling, and in vitro characterization of HYNIC and N3S modified RC-160 and [Tyr3]octreotide.PubMed.
- Practical Protocols for Solid-Phase Peptide Synthesis 4.0.
- Latest Advances on Synthesis, Purification, and Characterization of Peptides and Their Applic
- Solid-Phase Synthesis of Peptide−Viologen Conjug
- Technical Support Center: Optimizing Peptide Cleavage
- Peptide Hand Synthesis Part 8: Cleaving.YouTube.
Sources
- 1. How do HYNIC-conjugated peptides bind technetium? Insights from LC-MS and stability studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How do HYNIC-conjugated peptides bind technetium? Insights from LC-MS and stability studies - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Preparation, 99mTc-labeling, and in vitro characterization of HYNIC and N3S modified RC-160 and [Tyr3]octreotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. peptide.com [peptide.com]
- 8. Practical Protocols for Solid-Phase Peptide Synthesis 4.0 - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
- 11. Cleavage from Resin - Wordpress [reagents.acsgcipr.org]
- 12. merckmillipore.com [merckmillipore.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. youtube.com [youtube.com]
- 15. Solid Phase Synthesis of HyNic‐Peptides-企业动态-丁香通 [m.biomart.cn]
- 16. interchim.fr [interchim.fr]
- 17. agilent.com [agilent.com]
Application Note & Protocol Guide: Quantifying the Degree of HYNIC Incorporation on a Protein
Introduction: The "Why" Behind Quantifying HYNIC Incorporation
In the landscape of bioconjugation, the covalent attachment of molecules to proteins is a cornerstone for creating advanced diagnostics, therapeutics, and research tools.[1] The bifunctional linker, 6-hydrazinonicotinamide (HYNIC), has emerged as a valuable tool, particularly for the stable labeling of proteins and peptides.[2][3][4][5] S-HYNIC (succinimidyl 6-hydrazinonicotinate acetone hydrazone) is an amine-reactive reagent that efficiently converts primary amines, such as the ε-amino group of lysine residues on a protein's surface, into HYNIC groups.[6][7] These HYNIC-modified proteins can then be conjugated to molecules containing a 4-formylbenzamide (4FB) moiety, forming a highly stable bis-aryl hydrazone bond.[8][9] This conjugation chemistry is notable for its stability under a wide range of pH conditions and temperatures, and it does not require reducing agents that could compromise the integrity of disulfide bonds within the protein.[6][7]
The efficacy of the final conjugate, whether it be an antibody-drug conjugate (ADC), an imaging agent, or an immobilized enzyme, is critically dependent on the number of HYNIC linkers incorporated per protein molecule—the Molar Substitution Ratio (MSR). An insufficient MSR may lead to a loss of desired function, while an excessive MSR can lead to protein aggregation, loss of biological activity, or altered pharmacokinetics.[2] Therefore, accurate quantification of HYNIC incorporation is not merely a quality control checkpoint; it is a critical parameter for ensuring the reproducibility, safety, and efficacy of the final bioconjugate.
This guide provides a detailed overview and step-by-step protocols for three common methods to quantify HYNIC incorporation: a direct spectrophotometric assay, an indirect spectrophotometric assay (TNBS), and mass spectrometry analysis.
The Chemistry of HYNIC Conjugation
The core of this bioconjugation technology is the reaction between an aromatic hydrazine (HYNIC) and an aromatic aldehyde (4FB).[6] The S-HYNIC linker is designed to react with primary amines on a protein, typically at a pH of 8.0, to introduce the HYNIC moiety.[7] The subsequent conjugation reaction with a 4FB-modified molecule is optimally performed at a pH of 6.0 and can be catalyzed by aniline to increase efficiency.[6][7] The resulting bis-aryl hydrazone bond is chromophoric, absorbing light at 354 nm with a molar extinction coefficient of 29,000 L/(mol·cm), which allows for the monitoring of the conjugation reaction itself.[6][7]
Method 1: Direct Spectrophotometric Quantification using 2-Sulfobenzaldehyde
This is a direct and straightforward colorimetric method to determine the MSR of HYNIC-modified proteins. It relies on the reaction of 2-sulfobenzaldehyde with the incorporated HYNIC groups to form a chromophoric bis-arylhydrazone that absorbs light at 350 nm.[6]
Principle of the Assay
The hydrazine moiety of the HYNIC linker reacts with the aldehyde group of 2-sulfobenzaldehyde to form a stable hydrazone bond. This newly formed conjugate has a distinct absorbance maximum at 350 nm, with a known molar extinction coefficient, allowing for the direct calculation of the concentration of HYNIC groups.
Experimental Workflow
Caption: Workflow for direct spectrophotometric HYNIC quantification.
Detailed Protocol
Materials:
-
HYNIC-modified protein
-
Unmodified protein (for blank/control)
-
Conjugation Buffer (100 mM Sodium Phosphate, 150 mM NaCl, pH 6.0)
-
2-Sulfobenzaldehyde solution (e.g., 10 mM in Conjugation Buffer)
-
Spectrophotometer (UV-Vis)
-
Cuvettes or microplate reader
Procedure:
-
Prepare Protein Samples:
-
Dilute the HYNIC-modified protein and the unmodified protein control to a known concentration (e.g., 1 mg/mL) in Conjugation Buffer.
-
-
Set up the Reaction:
-
In a microcentrifuge tube or a well of a microplate, combine a specific volume of the HYNIC-modified protein solution (e.g., 90 µL) with the 2-sulfobenzaldehyde solution (e.g., 10 µL).
-
Prepare a blank in the same manner using the unmodified protein.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 30-60 minutes.
-
-
Measurement:
-
Measure the absorbance of the solution at 350 nm (A350). Use the reaction with the unmodified protein to zero the spectrophotometer.
-
-
Calculation of Molar Substitution Ratio (MSR):
-
Calculate the concentration of HYNIC groups using the Beer-Lambert law:
-
[HYNIC] (M) = A350 / ε
-
Where ε (molar extinction coefficient) of the bis-arylhydrazone is 20,000 M⁻¹cm⁻¹.[6]
-
-
Calculate the molar concentration of the protein:
-
[Protein] (M) = (Protein concentration in mg/mL) / (Protein Molecular Weight in Da)
-
-
Calculate the MSR:
-
MSR = [HYNIC] / [Protein]
-
-
| Parameter | Value | Source |
| Wavelength (λmax) | 350 nm | [6] |
| Molar Extinction Coefficient (ε) | 20,000 M⁻¹cm⁻¹ | [6] |
Advantages and Limitations
-
Advantages: This method is direct, rapid, and requires only a standard spectrophotometer. It provides a direct measurement of the incorporated functional groups.
-
Limitations: The accuracy of this method is dependent on the precise knowledge of the protein concentration and the molar extinction coefficient. The protein itself may have some absorbance at 350 nm, making a proper blank with the unmodified protein crucial.
Method 2: Indirect Quantification via TNBS Assay
The 2,4,6-Trinitrobenzene Sulfonic Acid (TNBS) assay is a well-established method for quantifying free primary amines.[10][11] By measuring the number of available primary amines (mostly from lysine residues) before and after conjugation with S-HYNIC, one can indirectly determine the number of amines that have been modified, and thus the degree of HYNIC incorporation.
Principle of the Assay
TNBS reacts with primary amines in an alkaline environment (pH 8.5) to form a highly chromogenic trinitrophenyl (TNP) derivative.[10][12] This product has a strong absorbance at 335 nm.[10] The reduction in the number of free amines after the HYNIC conjugation reaction is proportional to the number of HYNIC linkers incorporated.
Experimental Workflow
Caption: Workflow for indirect HYNIC quantification using the TNBS assay.
Detailed Protocol
Materials:
-
HYNIC-modified protein
-
Unmodified protein
-
TNBSA working solution: 0.01% (w/v) TNBSA in Reaction Buffer (prepare fresh)[10]
-
Amine standard (e.g., Glycine or an amino acid) for standard curve
-
Spectrophotometer or microplate reader
Procedure:
-
Sample and Standard Preparation:
-
Dissolve or dialyze both the unmodified and HYNIC-modified proteins into the Reaction Buffer at a concentration of 20-200 µg/mL.[10]
-
Crucially, avoid any buffers containing primary amines like Tris or glycine. [10]
-
Prepare a standard curve using an amine-containing compound (e.g., glycine) at a series of known concentrations (e.g., 0.2 to 2 mM) in the Reaction Buffer.[12]
-
-
TNBS Reaction:
-
To 0.5 mL of each protein sample and standard, add 0.25 mL of the freshly prepared 0.01% TNBS solution. Mix well.[10]
-
-
Incubation:
-
Stopping the Reaction:
-
Measurement:
-
Calculation:
-
Plot the absorbance of the standards versus their molar concentration to generate a standard curve.
-
Use the standard curve to determine the molar concentration of free amines in both the unmodified ([Amine]unmodified) and modified ([Amine]modified) protein samples.
-
Calculate the percentage of amine modification:
-
% Modification = (1 - ([Amine]modified / [Amine]unmodified)) * 100
-
-
To calculate the MSR, you need the total number of reactive amines on the unmodified protein (which can be estimated from the protein sequence or determined from the standard curve and protein concentration).
-
MSR = ([Amine]unmodified - [Amine]modified) / [Protein]
-
-
| Parameter | Value | Source |
| Reaction pH | 8.5 | [10][11] |
| Incubation Temperature | 37°C | [10][11] |
| Wavelength (λmax) | 335 nm | [10] |
Advantages and Limitations
-
Advantages: The TNBS assay is highly sensitive and widely used for amine quantification.[10] It provides a robust indirect measure of modification.
-
Limitations: This method is indirect and assumes that the decrease in primary amines is solely due to HYNIC incorporation. It is sensitive to interfering substances, especially other primary amines.[10] The accuracy depends on having an accurate unmodified protein control and a reliable standard curve.
Method 3: Mass Spectrometry (MALDI-TOF)
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique for the analysis of large biomolecules like proteins and their conjugates.[13][14] It can be used to determine the molecular weight of the protein before and after HYNIC incorporation with high accuracy.
Principle of the Assay
MALDI-TOF MS measures the mass-to-charge ratio of ions. A protein sample is co-crystallized with a matrix and ionized by a laser.[13] The ions are then accelerated into a flight tube, and their time of flight to the detector is measured, which is proportional to their mass. By comparing the mass spectrum of the unmodified protein to the HYNIC-modified protein, the mass shift due to the incorporated linkers can be determined.
Experimental Workflow
Caption: Workflow for HYNIC quantification by MALDI-TOF MS.
Detailed Protocol
Materials:
-
HYNIC-modified protein
-
Unmodified protein
-
MALDI-TOF mass spectrometer
-
MALDI target plate
-
MALDI matrix (e.g., sinapinic acid for proteins >10 kDa)
-
Solvents for matrix preparation (e.g., acetonitrile, water, trifluoroacetic acid)
Procedure:
-
Sample Preparation:
-
Ensure both unmodified and HYNIC-modified protein samples are desalted and free of non-volatile salts and detergents, as these can interfere with ionization.
-
-
Matrix Preparation:
-
Prepare a saturated solution of the matrix (e.g., sinapinic acid) in a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% TFA).
-
-
Spotting the Plate:
-
Mix a small volume of the protein sample (e.g., 1 µL) with the matrix solution (e.g., 1 µL) directly on the MALDI target plate.
-
Allow the mixture to air dry completely, forming co-crystals of the protein and matrix.
-
-
Data Acquisition:
-
Load the target plate into the MALDI-TOF mass spectrometer.
-
Acquire mass spectra for both the unmodified and modified protein samples. The instrument parameters should be optimized for intact protein analysis.[15]
-
-
Data Analysis and Calculation:
-
Determine the molecular weight (MW) of the unmodified protein from its mass spectrum (MW_unmodified).
-
The spectrum of the modified protein will often show a distribution of peaks, corresponding to the protein with one, two, three, etc., HYNIC linkers attached. Determine the MW for each of these peaks (MW_modified_n).
-
Calculate the mass of the incorporated HYNIC moiety. The S-HYNIC linker (MW ≈ 290.27 Da) reacts with an amine, resulting in the loss of a hydrogen atom from the protein and the succinimidyl group from the linker. The net mass addition for each HYNIC is approximately 138.1 Da.
-
Calculate the number of linkers for each peak: n = (MW_modified_n - MW_unmodified) / 138.1
-
The average MSR can be calculated from the weighted average of the peak intensities in the modified protein's spectrum.
-
| Parameter | Value |
| Typical Matrix | Sinapinic Acid |
| Mass Addition per HYNIC | ~138.1 Da |
Advantages and Limitations
-
Advantages: MALDI-TOF MS provides a direct and highly accurate measurement of mass, allowing for the determination of the distribution of different species (e.g., protein + 1 linker, + 2 linkers, etc.).[16] It is very sensitive, requiring only small amounts of sample.[13]
-
Limitations: Access to a MALDI-TOF mass spectrometer is required. The technique can be sensitive to sample purity, and data analysis for heterogeneous conjugates can be complex. For very large proteins, the resolution may not be sufficient to distinguish between species with a similar number of incorporated linkers.
Conclusion and Recommendations
The choice of method for quantifying HYNIC incorporation depends on the available resources, the required accuracy, and the specific protein being studied.
-
For rapid, routine checks , the direct spectrophotometric assay with 2-sulfobenzaldehyde is highly recommended due to its simplicity and speed.
-
The TNBS assay provides a robust, albeit indirect, method that is useful when a direct assay is not feasible, but it requires careful controls to ensure accuracy.
-
MALDI-TOF MS is the gold standard for detailed characterization, providing not just an average MSR but also information on the distribution of conjugated species.[16] It is the preferred method for in-depth analysis and characterization of the final bioconjugate.
For a comprehensive and trustworthy characterization of a HYNIC-modified protein, employing at least two of these methods is advisable. For instance, using the rapid spectrophotometric assay for initial optimization and process monitoring, followed by MALDI-TOF MS for final product characterization, provides a self-validating system that ensures the production of well-defined and reproducible bioconjugates.
References
- S-HyNic Bioconjugation Technical Manual (C
- S-HyNic Product Inform
- Abrams, M. J., et al. (1998). Labeling proteins with Tc-99m via hydrazinonicotinamide (HYNIC): optimization of the conjugation reaction. Journal of Nuclear Medicine, 39(12), 2135-2141. [Link]
- TNBSA reagent for amine detection.
- A New Generation of Peptide Conjug
- Conjugation of Synthetic Peptides with 2,4,6-trinitrobenzenesulfonic acid (TNBS). protocols.io. [Link]
- Lu, Y., et al. (2020). Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines. Molecules, 25(17), 3985. [Link]
- Estimation of Amino Groups Using TNBS. Hancock Lab, University of British Columbia. [Link]
- 2,4,6-Trinitrobenzene Sulfonic Acid (TNBS)
- Masson, G. R., et al. (2019).
- Antibody-Oligonucleotide Conjugate Prepar
- 7 Common Methods to Quantify Proteins – Pros and Cons. Amperia. [Link]
- KODZI, S., et al. (2019). Bioorthogonal Protein Conjugation: Application to the Development of a Highly Sensitive Bioluminescent Immunoassay for the Detection of Interferon-γ.
- Benjamin, A. (2023). Protein quantification methods: Advantages and limitations. Journal of Clinical and Bioanalytical Chemistry, 7(2), 142. [Link]
- MALDI-TOF MS of ADC and Other Protein Conjug
- MS Analysis Services. CellMosaic. [Link]
- Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.
- Nedelkov, D., & Nelson, R. W. (2003). Optimization of a MALDI TOF-TOF mass spectrometer for intact protein analysis. Journal of the American Society for Mass Spectrometry, 14(6), 577-580. [Link]
- A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
- Medzihradszky, K. F., & Chalkley, R. J. (2015). Preparation and analysis of proteins and peptides using MALDI TOF/TOF mass spectrometry. Current protocols in protein science, 79, 16.11. 1-16.11. 23. [Link]
Sources
- 1. Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Labeling proteins with Tc-99m via hydrazinonicotinamide (HYNIC): optimization of the conjugation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. synchem.de [synchem.de]
- 4. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. trilinkbiotech.com [trilinkbiotech.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. interchim.fr [interchim.fr]
- 9. interchim.fr [interchim.fr]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Conjugation of Synthetic Peptides with 2,4,6-trinitrobenzenesulfonic acid (TNBS) [protocols.io]
- 13. cellmosaic.com [cellmosaic.com]
- 14. Preparation and analysis of proteins and peptides using MALDI TOF/TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Optimization of a MALDI TOF-TOF mass spectrometer for intact protein analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cellmosaic.com [cellmosaic.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 6-Hydrazinonicotinic Acid (HYNIC) Labeling Efficiency
Welcome to the technical support resource for 6-Hydrazinonicotinic acid (HYNIC) labeling. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize your HYNIC labeling experiments for peptides, antibodies, and other biomolecules. As Senior Application Scientists, we have compiled this information based on established scientific principles and extensive field experience to ensure you achieve high labeling efficiency and reproducible results.
I. Frequently Asked Questions (FAQs)
This section addresses common questions about HYNIC labeling chemistry and protocols.
Q1: What is this compound (HYNIC) and why is it used for labeling?
A1: this compound (HYNIC) is a bifunctional chelator, a molecule with two distinct functional groups.[1] One group, the hydrazine moiety, strongly binds to radiometals like Technetium-99m (99mTc). The other group, a carboxylic acid, allows for covalent attachment to biomolecules such as peptides and antibodies.[1] This dual functionality makes HYNIC an effective linker for developing targeted radiopharmaceuticals for imaging and therapeutic applications.[1][2]
Q2: What is the role of co-ligands like tricine and EDDA in HYNIC labeling?
A2: HYNIC only occupies two of the coordination sites on the technetium core.[1] Therefore, co-ligands (also called ancillary or exchange ligands) are required to complete the coordination sphere and form a stable 99mTc-HYNIC complex.[3] Tricine (N-[tris(hydroxymethyl)methyl]glycine) and EDDA (ethylenediamine-N,N'-diacetic acid) are the most commonly used co-ligands.[3][4] The choice of co-ligand can significantly impact the stability, lipophilicity, and in vivo biodistribution of the final radiolabeled conjugate.[3][5]
Q3: What is the optimal pH for HYNIC conjugation and subsequent radiolabeling?
A3: The HYNIC conjugation and radiolabeling processes have different optimal pH ranges.
-
Conjugation: The reaction of succinimidyl-HYNIC (S-HYNIC) with primary amines on proteins or peptides is most efficient at a slightly alkaline pH, typically between 8.2 and 8.5.[6][7] This is because the amine groups need to be in a deprotonated, nucleophilic state to react with the NHS ester of S-HYNIC.[8]
-
Radiolabeling: The subsequent labeling with 99mTc is generally more efficient at a slightly acidic to neutral pH, often around 5.5.[7] A pH of 4.0 or 7.0 can lead to an increase in impurities like technetium colloids and free pertechnetate.[7]
Q4: Can I store my HYNIC-conjugated biomolecule before radiolabeling?
A4: Yes, but storage conditions are critical. For long-term stability, it is often recommended to lyophilize (freeze-dry) the HYNIC-conjugated biomolecule and store it at 4°C.[9] Storing the conjugate in solution, even at 4°C, may lead to degradation over time.[9]
Q5: How does the molar ratio of HYNIC to my biomolecule affect the labeling?
A5: The molar ratio of HYNIC to the biomolecule is a critical parameter that needs to be optimized for each specific molecule. A higher molar excess of HYNIC generally leads to a higher degree of conjugation and subsequently higher radiolabeling efficiency.[6][7] However, excessive conjugation can lead to a loss of biological activity of the protein or peptide.[6] Therefore, a careful balance must be struck to achieve sufficient labeling without compromising the function of the biomolecule.
II. Troubleshooting Guide
This guide provides a structured approach to identifying and solving common problems encountered during HYNIC labeling.
Problem 1: Low Radiolabeling Efficiency (<90%)
Possible Causes & Solutions
| Potential Cause | Troubleshooting Steps & Explanation |
| Suboptimal pH of Labeling Reaction | The pH of the radiolabeling mixture is critical. For many HYNIC-99mTc labeling protocols, a pH of 5.5 is optimal.[7] Deviations to pH 4.0 or 7.0 can increase the formation of radiochemical impurities.[7] Action: Verify the pH of your labeling buffer and adjust as necessary. |
| Incorrect Molar Ratios (HYNIC:Biomolecule) | Insufficient HYNIC conjugation to the biomolecule will result in low radiolabeling yields. The efficiency of conjugation generally increases with higher molar ratios of HYNIC to the protein.[6][7] Action: Increase the molar excess of S-HYNIC during the conjugation step. Be aware that excessive modification can negatively impact the biological activity of some proteins.[6] |
| Inefficient Conjugation Reaction | The conjugation of S-HYNIC to the biomolecule may be incomplete. This reaction is most efficient at a pH of 8.2-8.5.[6][7] Temperature also plays a role, with some studies showing higher efficiency at 0°C compared to room temperature.[6] Action: Optimize the conjugation pH and temperature for your specific biomolecule. Ensure the absence of primary amine-containing buffers like Tris, which will compete with your biomolecule for reaction with S-HYNIC.[8] |
| Degraded Reagents | The S-HYNIC reagent is susceptible to hydrolysis. Stannous chloride (SnCl₂), the reducing agent for 99mTc, is sensitive to oxidation. Action: Use fresh, high-quality S-HYNIC and prepare stannous chloride solutions immediately before use. |
| Presence of Interfering Substances | Buffers containing primary amines (e.g., Tris, glycine) will compete with the target biomolecule for conjugation with S-HYNIC.[8] Action: Perform buffer exchange of your biomolecule into a non-amine-containing buffer like phosphate-buffered saline (PBS) or borate buffer before conjugation. |
Problem 2: Loss of Biological Activity of the Labeled Biomolecule
Possible Causes & Solutions
| Potential Cause | Troubleshooting Steps & Explanation |
| Excessive HYNIC Conjugation | A high degree of HYNIC modification can alter the conformation of the biomolecule or block key binding sites, leading to reduced or complete loss of biological activity.[6] Action: Reduce the molar ratio of S-HYNIC to the biomolecule during the conjugation step. It's a trade-off between labeling efficiency and preserved bioactivity.[6] |
| Harsh Labeling Conditions | High temperatures or extreme pH during the labeling process can denature sensitive proteins and antibodies. Action: If possible, perform the labeling at a lower temperature (e.g., room temperature instead of 100°C) for a longer duration. Ensure the pH of the labeling reaction is within a range tolerated by your biomolecule. |
| Oxidation of Sensitive Residues | Some amino acid residues (e.g., methionine, cysteine) are prone to oxidation, which can be exacerbated by the presence of the reducing agent and radiometal. Action: Consider using antioxidants in your formulation if compatible with the labeling chemistry. |
Problem 3: High Levels of Radiochemical Impurities
Possible Causes & Solutions
| Potential Cause | Troubleshooting Steps & Explanation |
| Formation of 99mTc-Colloid | This is often due to insufficient chelation of the reduced 99mTc. This can be caused by suboptimal pH or insufficient concentration of the HYNIC-conjugate and co-ligands. Action: Optimize the pH of the labeling reaction (often around 5.5).[7] Ensure adequate concentrations of your HYNIC-conjugated biomolecule and co-ligands. |
| Presence of Free Pertechnetate (99mTcO₄⁻) | This indicates an incomplete reduction of 99mTc or re-oxidation of the reduced technetium. Action: Ensure the stannous chloride solution is fresh and not oxidized. Use an adequate amount of stannous chloride, but avoid large excesses which can also lead to colloid formation. |
| Formation of 99mTc-Co-ligand Complexes | If the concentration of the co-ligand (e.g., tricine) is too high relative to the HYNIC-conjugated biomolecule, the formation of 99mTc-tricine complexes can be a significant side reaction.[7] Action: Optimize the concentration of the co-ligand. It should be in sufficient excess to facilitate labeling but not so high as to compete excessively with the HYNIC-conjugate. |
III. Experimental Protocols
Protocol 1: Two-Step HYNIC Labeling of a Peptide/Protein
This protocol involves the initial conjugation of the biomolecule with S-HYNIC, followed by purification, and then radiolabeling with 99mTc.
Step 1: Conjugation of Biomolecule with S-HYNIC
-
Buffer Exchange: Ensure your peptide or protein is in an amine-free buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.5). Protein concentration should ideally be ≥ 2.5 mg/mL.[6]
-
S-HYNIC Preparation: Immediately before use, dissolve S-HYNIC in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[7][9]
-
Conjugation Reaction: Add the desired molar excess of S-HYNIC (e.g., 10-fold molar excess) to the protein solution. Incubate for 30 minutes to 2 hours at room temperature in the dark.[7][9] Some protocols suggest incubation at 0°C for optimal results with certain proteins.[6]
-
Purification: Remove unconjugated S-HYNIC and byproducts by size-exclusion chromatography (e.g., Sephadex G-25 column) or dialysis against an appropriate buffer (e.g., 0.1 M sodium acetate, pH 5.5).
-
Storage: The purified HYNIC-conjugate can be used immediately, stored at 4°C for short-term use, or lyophilized for long-term storage.[9]
Step 2: Radiolabeling with 99mTc
-
Reagent Preparation:
-
Co-ligand solution: Prepare a solution of tricine (e.g., 10 mg/mL) in water.
-
Reducing agent: Prepare a fresh solution of stannous chloride (SnCl₂) (e.g., 1 mg/mL) in 0.01 M HCl.
-
-
Labeling Reaction: In a sterile vial, combine:
-
HYNIC-conjugated biomolecule (e.g., 50-100 µg)
-
Co-ligand solution (e.g., 50 µL)
-
Stannous chloride solution (e.g., 10 µL)
-
99mTc-pertechnetate (in saline, up to the desired radioactivity)
-
-
Incubation: Incubate the reaction mixture at room temperature or elevated temperature (e.g., 80-100°C) for 10-30 minutes.[10][11] The optimal temperature and time depend on the specific biomolecule and co-ligand used.
-
Quality Control: Determine the radiochemical purity by instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC).
Protocol 2: One-Step Kit-Based HYNIC Labeling
This protocol is common for commercially available kits where the HYNIC-conjugated biomolecule, co-ligand, and reducing agent are lyophilized together.
-
Reconstitution: Add the required amount of 99mTc-pertechnetate in saline to the lyophilized kit vial.
-
Incubation: Gently mix and incubate at the temperature and for the duration specified by the manufacturer (e.g., 20 minutes at 80°C).[11]
-
Quality Control: Before administration, assess the radiochemical purity using the recommended chromatographic method.
IV. Visualizations
HYNIC Labeling Workflow
The following diagram illustrates the key stages in a typical two-step HYNIC labeling process.
Caption: A schematic of the two-step HYNIC labeling process.
Troubleshooting Logic Flow
This diagram provides a decision-making tree for troubleshooting low labeling efficiency.
Caption: A decision tree for troubleshooting low HYNIC labeling yields.
V. References
-
Labeling and Biological Evaluation of 99mTc-HYNIC-Trastuzumab as a Potential Radiopharmaceutical for In Vivo Evaluation of HER2 Expression in Breast Cancer. (2014). Cancer Biotherapy and Radiopharmaceuticals. [Link]
-
99mTc-Labeling of a Hydrazinonicotinamide-Conjugated Vitronectin Receptor Antagonist Useful for Imaging Tumors. (1998). Bioconjugate Chemistry. [Link]
-
Labeling proteins with Tc-99m via hydrazinonicotinamide (HYNIC): optimization of the conjugation reaction. (1998). Nuclear Medicine and Biology. [Link]
-
Evaluation of tricine and EDDA as Co-ligands for 99mTc-labeled HYNIC-MSH analogs for melanoma imaging. (2015). Anti-Cancer Agents in Medicinal Chemistry. [Link]
-
In vitro cell studies of technetium-99m labeled RGD-HYNIC peptide, a comparison of tricine and EDDA as co-ligands. (2005). Nuclear Medicine and Biology. [Link]
-
Preparation, 99mTc-labeling, and in vitro characterization of HYNIC and N3S modified RC-160 and [Tyr3]octreotide. (2000). Bioconjugate Chemistry. [Link]
-
Synthesis and Optimization of the Labeling Procedure of 99mTc-Hynic-Interleukin-2 for In vivo Imaging of Activated T lymphocytes. (2010). Current Radiopharmaceuticals. [Link]
-
Novel Chlorin with a HYNIC: Synthesis, 99mTc-Radiolabeling, and Initial Preclinical Evaluation. (2022). Pharmaceuticals. [Link]
-
99mTc-labeling and evaluation of a HYNIC modified small-molecular inhibitor of prostate-specific membrane antigen. (2017). Nuclear Medicine and Biology. [Link]
-
Evaluation of Tricine and EDDA as Co-ligands for 99mTc-Labeled HYNIC-MSH Analogs for Melanoma Imaging. (2015). Bentham Science Publishers. [Link]
-
How do HYNIC-conjugated peptides bind technetium? Insights from LC-MS and stability studies. (2011). Dalton Transactions. [Link]
-
Conjugation of the NHS-Hynic to amine-derivatized oligomers, and radiolabeling with 99mTc. ResearchGate. [Link]
-
Evaluation of K(HYNIC)2 as a Bifunctional Chelator for 99mTc-Labeling of Small Biomolecules. (2013). Bioconjugate Chemistry. [Link]
-
Radiolabeling of gold nanoparticles conjugated to biomolecules using HYNIC-TOC as 99m Tc chelator. ResearchGate. [Link]
-
Hydrazinonicotinic acid (HYNIC) - Coordination chemistry and applications in radiopharmaceutical chemistry. (2010). Inorganica Chimica Acta. [Link]
-
99mTc-Ethylenediaminediacetic acid/hydrazinonicotinic acid-[dGlu1, desGlu2–6]minigastrin. (2007). Molecular Imaging and Contrast Agent Database (MICAD). [Link]
-
Preparation and Bioevaluation of Novel 99mTc-Labeled Complexes with a 2-Nitroimidazole HYNIC Derivative for Imaging Tumor Hypoxia. (2015). Molecules. [Link]
-
Preparation and evaluation of 99mTc-labeled porphyrin complexes prepared using PNP and HYNIC cores: studying the effects of core selection on pharmacokinetics and tumor uptake in a mouse model. (2020). RSC Advances. [Link]
-
Hydrazinonicotinic acid (HYNIC) – Coordination chemistry and applications in radiopharmaceutical chemistry. ResearchGate. [Link]
-
6-Hydrazinonicotinamide Derivatives as Bifunctional Coupling Agents for 99mTc-Labeling of Small Biomolecules. ResearchGate. [Link]
-
A single-step kit formulation for the 99mTc-labeling of HYNIC-Duramycin. (2014). Nuclear Medicine and Biology. [Link]
-
Tc-99m-labelled gold nanoparticles capped with HYNIC-peptide/mannose for sentinel lymph node detection. ResearchGate. [Link]
-
Relationship between labeling efficiency and its influence factors. ResearchGate. [Link]
-
Troubleshooting Made Simple: 5 Common Labelling Issues and Quick Fixes. Aldus. [Link]
-
99mTc-Hynic-TOC imaging in the diagnostic of neuroendocrine tumors. (2017). World Journal of Nuclear Medicine. [Link]
-
Technetium-binding in labelled HYNIC-peptide conjugates: role of coordinating amino acids. (2009). Nuclear Medicine Communications. [Link]
-
Stability of labeled peptides on incubation in human serum. ResearchGate. [Link]
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- 2. researchgate.net [researchgate.net]
- 3. Novel Chlorin with a HYNIC: Synthesis, 99mTc-Radiolabeling, and Initial Preclinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of tricine and EDDA as Co-ligands for 99mTc-labeled HYNIC-MSH analogs for melanoma imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation, 99mTc-labeling, and in vitro characterization of HYNIC and N3S modified RC-160 and [Tyr3]octreotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Labeling proteins with Tc-99m via hydrazinonicotinamide (HYNIC): optimization of the conjugation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Optimization of the Labeling Procedure of 99mTc-Hynic-Interleukin-2 for In vivo Imaging of Activated T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Labeling and Biological Evaluation of 99mTc-HYNIC-Trastuzumab as a Potential Radiopharmaceutical for In Vivo Evaluation of HER2 Expression in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation and Bioevaluation of Novel 99mTc-Labeled Complexes with a 2-Nitroimidazole HYNIC Derivative for Imaging Tumor Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 99mTc-Hynic-TOC imaging in the diagnostic of neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield in HYNIC Conjugation Reactions
Welcome to the technical support center for HYNIC conjugation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during bioconjugation. As a senior application scientist, I've structured this guide to not only provide step-by-step solutions but also to explain the underlying scientific principles, ensuring you can make informed decisions in your experimental design.
The Foundation of HYNIC Conjugation: A Brief Overview
HYNIC (6-hydrazinonicotinamide) chemistry is a robust method for covalently linking biomolecules.[1][2] The process typically involves two key steps:
-
Modification: A biomolecule is "activated" by incorporating a HYNIC moiety, often through the reaction of an amine-reactive HYNIC-NHS ester with lysine residues on a protein.[3][4] Concurrently, a second biomolecule is modified to introduce a 4-formylbenzamide (4FB) group.[3][4]
-
Conjugation: The HYNIC-modified biomolecule is then mixed with the 4FB-modified biomolecule. The aromatic hydrazine of HYNIC reacts with the aromatic aldehyde of 4FB to form a stable bis-arylhydrazone bond.[1][5]
This conjugation strategy is widely used in various applications, including the development of antibody-drug conjugates (ADCs), radiolabeled imaging agents, and other targeted therapeutics.[6][7][8]
Visualizing the Workflow: From Modification to Conjugation
To better understand the process, let's visualize the experimental workflow.
Caption: A streamlined workflow of a typical HYNIC conjugation experiment.
Troubleshooting Guide: Frequently Asked Questions (FAQs)
Low conjugation yield is a common frustration. This section addresses specific issues you might encounter and provides a logical approach to troubleshooting.
Caption: A decision tree for troubleshooting low HYNIC conjugation yields.
Q1: My final product shows very little to no conjugation. How can I confirm if the initial HYNIC modification of my protein was successful?
A1: This is the most critical first step in troubleshooting. Before assessing the conjugation reaction itself, you must validate the modification of your biomolecule.
-
The "Why": The NHS ester of S-HYNIC is susceptible to hydrolysis, especially in aqueous buffers.[9][10] If the S-HYNIC has hydrolyzed before it can react with the primary amines on your protein, no HYNIC groups will be incorporated, and subsequent conjugation will fail.
-
The "How-To": You can quantify the molar substitution ratio (MSR), which is the number of HYNIC molecules per protein. A colorimetric assay using 2-sulfobenzaldehyde is a common method. This compound reacts with the incorporated HyNic groups to produce a chromogenic product that can be measured spectrophotometrically at 350 nm.[3]
-
Protocol: Quantifying HYNIC MSR
-
Take a small aliquot of your HYNIC-modified and desalted protein.
-
Add 2-sulfobenzaldehyde to the aliquot.
-
Incubate at room temperature.
-
Measure the absorbance at 350 nm.
-
Calculate the MSR using the molar extinction coefficient of the resulting bis-arylhydrazone.[3]
-
Q2: I've confirmed that my protein is poorly modified with HYNIC (low MSR). What are the likely causes and solutions?
A2: A low MSR is a frequent culprit for poor conjugation yields. Here are the most common reasons and how to address them:
| Potential Cause | Scientific Rationale | Recommended Solution |
| Presence of Amine-Containing Buffers or Stabilizers | Buffers like Tris or glycine contain primary amines that will compete with the amines on your protein for reaction with the S-HYNIC NHS ester, thereby reducing modification efficiency.[9][11] | Thoroughly desalt or perform a buffer exchange of your protein into an amine-free buffer (e.g., 100 mM phosphate buffer) before modification.[3][4] |
| Hydrolysis of S-HYNIC Reagent | The NHS ester on S-HYNIC is moisture-sensitive. Using old or improperly stored reagent, or wet solvents like DMF or DMSO to dissolve it, will lead to hydrolysis and inactivation.[9] | Use fresh, high-quality anhydrous DMF or DMSO to prepare the S-HYNIC stock solution immediately before use.[3][9] Store S-HYNIC desiccated. |
| Incorrect pH for Modification | The reaction of an NHS ester with a primary amine is highly pH-dependent. At a pH that is too low, the amine is protonated and not nucleophilic enough to react. At a pH that is too high, the hydrolysis of the NHS ester is accelerated.[12] | The optimal pH for the modification step is typically between 7.5 and 8.5.[5][10] A pH of 8.0 is often recommended.[4] |
| Low Protein Concentration | The reaction kinetics are concentration-dependent. If your protein concentration is too low, the reaction will be inefficient. | Increase the protein concentration to at least 2.0 mg/mL.[9][13] |
Q3: My modification step seems successful, but the final conjugation yield is still low. What should I investigate next?
A3: If you've validated your HYNIC modification, the issue likely lies within the conjugation step itself or the stability of the modified intermediate.
-
The "Why": The formation of the bis-arylhydrazone bond is also dependent on specific reaction conditions. Even with a well-modified protein, suboptimal conditions will hinder the final conjugation.
-
Troubleshooting the Conjugation Step:
Parameter Scientific Rationale Recommended Action Conjugation pH The formation of the hydrazone bond is acid-catalyzed.[1] However, very low pH can be detrimental to the stability of some proteins, like antibodies. The recommended pH for the conjugation reaction is typically around 6.0.[3][4] This provides a good balance between reaction efficiency and protein stability. Stoichiometry An insufficient molar excess of one reactant over the other can lead to incomplete conjugation. For protein-protein conjugations, using 1-2 mole equivalents of the second protein is often sufficient, especially with a catalyst.[3] For peptide conjugations, a 3-5 molar excess of the HYNIC-peptide may be required.[14] Use of a Catalyst Aniline has been shown to catalyze the formation of the hydrazone bond, significantly increasing the reaction rate and yield, especially for large biomolecules.[3] The addition of 10 mM aniline to the conjugation reaction mixture can increase the conversion to over 95% in about 2 hours.[3] Stability of HYNIC-Modified Biomolecule The stability of the HYNIC group on a biomolecule can vary. It is generally recommended to proceed with the conjugation step immediately after modification and purification.[3][15] If immediate conjugation is not possible, store the modified protein at ≤ -20°C and consider performing a stability study.[15]
Q4: How can I effectively purify my final conjugate and remove unreacted components?
A4: Proper purification is essential to remove unreacted biomolecules and excess reagents, which can interfere with downstream applications.
-
The "Why": Crude reaction mixtures will contain the desired conjugate as well as unreacted HYNIC- and 4FB-modified proteins.[1] Chromatographic methods are typically employed for purification.
-
Purification Strategies:
-
Size Exclusion Chromatography (SEC): This is a common method for separating the larger conjugate from the smaller, unreacted starting materials based on their molecular weight.[1]
-
Ion Exchange Chromatography (IEX): This technique can also be used to purify conjugates, separating molecules based on their net charge.[1]
-
Monitoring Purification: A significant advantage of HYNIC chemistry is that the resulting bis-arylhydrazone bond is chromophoric, with an absorbance maximum around 354 nm.[3][4] This allows for the real-time monitoring of the conjugate during chromatographic purification using a UV detector.[1][3]
-
Summary of Key Reaction Parameters
| Step | Parameter | Recommended Value | Rationale |
| Modification | pH | 7.5 - 8.5 (8.0 is optimal) | Balances amine reactivity and NHS ester stability.[5][10] |
| Buffer | Amine-free (e.g., 100 mM Phosphate) | Prevents competition with the target biomolecule.[3][4] | |
| Protein Concentration | > 2.0 mg/mL | Ensures efficient reaction kinetics.[9][13] | |
| Conjugation | pH | ~ 6.0 | Acid-catalyzed reaction, while maintaining protein stability.[3][4] |
| Catalyst | 10 mM Aniline | Increases reaction rate and yield.[3] | |
| Incubation Time | ~2 hours (with catalyst) | Sufficient for high conversion.[3] |
By systematically evaluating each stage of the HYNIC conjugation process and understanding the chemistry involved, you can effectively troubleshoot and optimize your experiments for higher yields and reproducible results.
References
- TriLink BioTechnologies. (n.d.). Quantitative and Reproducible Bioconjugation with SoluLINK® Technology.
- Blankenberg, F. G., et al. (2006). Radiolabeling of HYNIC-annexin V with technetium-99m for in vivo imaging of apoptosis.
- Ji, S., et al. (2013). Evaluation of K(HYNIC)2 as a Bifunctional Chelator for 99mTc-Labeling of Small Biomolecules.
- TriLink BioTechnologies. (n.d.). S-HyNic Protocol.
- Interchim. (n.d.). S-HyNic Bioconjugation Technical Manual (Cat. # S-9002-1).
- Kim, Y. H., et al. (2015). Bioorthogonal Protein Conjugation: Application to the Development of a Highly Sensitive Bioluminescent Immunoassay for the Detection of Interferon-γ. PLoS ONE, 10(6), e0129028.
- Al-Karghan, R., et al. (2020). Hydrazinonicotinic acid (HYNIC) – Coordination chemistry and applications in radiopharmaceutical chemistry. Journal of Inorganic Biochemistry, 209, 111124.
- Gracheva, E. V., et al. (2022).
- Cooper, M. S., et al. (2011). Synthesis and evaluation of analogues of HYNIC as bifunctional chelators for technetium. Dalton Transactions, 40(23), 6171-6183.
- Pak, J. K., et al. (2003). Confirmation of Hydrazone Formation in HYNIC-peptide Conjugate Preparation, and Its Hydrolysis During Labeling With (99m)Tc. Nuclear Medicine and Biology, 30(5), 523-527.
- Vector Labs. (n.d.). Bioconjugation Troubleshooting Guide.
- Smith, C. J., et al. (2005). How do HYNIC-conjugated peptides bind technetium? Insights from LC-MS and stability studies. Dalton Transactions, (12), 2141-2149.
- Vector Labs. (n.d.). S-HyNic Linker (DMF Soluble) Protocol.
- Zare, H., et al. (2021). Effect of using different co-ligands during 99mTc-labeling of J18 peptide on SK-MES-1 cell binding and tumor targeting. Scientific Reports, 11(1), 1-10.
- Pak, J. K., et al. (2003). Confirmation of hydrazone formation in HYNIC-peptide conjugate preparation, and its hydrolysis during labeling with Tc-99m. Nuclear Medicine and Biology, 30(5), 523-527.
- Welling, M. M., et al. (1999). Labeling proteins with Tc-99m via hydrazinonicotinamide (HYNIC): optimization of the conjugation reaction. Nuclear Medicine and Biology, 26(3), 233-240.
- Interchim. (n.d.). A New Generation of Peptide Conjugation Products.
- Smith, C. J., et al. (2005). How do HYNIC-conjugated peptides bind technetium? Insights from LC-MS and stability studies. Dalton Transactions, (12), 2141-2149.
- Osorio-Rico, L., et al. (2017). Labeling and Biological Evaluation of 99mTc-HYNIC-Trastuzumab as a Potential Radiopharmaceutical for In Vivo Evaluation of HER2 Expression in Breast Cancer. Molecular Imaging and Biology, 19(4), 549-561.
- AxisPharm. (n.d.). HyNic-PEG-NHS ester.
- Smith, C. J., et al. (2005). How do HYNIC-conjugated peptides bind technetium? Insights from LC-MS and stability studies. Dalton Transactions, (12), 2141-2149.
- Liu, S. (2008). Bifunctional Coupling Agents for Radiolabeling of Biomolecules and Target-Specific Delivery of Metallic Radionuclides. Advanced Drug Delivery Reviews, 60(12), 1347-1370.
- Gracheva, E. V., et al. (2022).
- Interchim. (n.d.). SHNH Protocol.
- Holik, H. A., et al. (2022). The Chemical Scaffold of Theranostic Radiopharmaceuticals: Radionuclide, Bifunctional Chelator, and Pharmacokinetics Modifying Linker. Molecules, 27(15), 4743.
- Creative Biolabs. (n.d.). Troubleshooting Guides for Bioconjugation.
- de Barros, A. L. B., et al. (2011). Synthesis and Optimization of the Labeling Procedure of 99mTc-Hynic-Interleukin-2 for In vivo Imaging of Activated T lymphocytes. Cancer Biotherapy and Radiopharmaceuticals, 26(5), 545-551.
- ID Technology. (n.d.). Troubleshooting Made Simple: 5 Common Labelling Issues and Quick Fixes.
Sources
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- 2. vectorlabs.com [vectorlabs.com]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. info.biotechniques.com [info.biotechniques.com]
- 6. Radiolabeling of HYNIC-annexin V with technetium-99m for in vivo imaging of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - DE [thermofisher.com]
- 11. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. Labeling proteins with Tc-99m via hydrazinonicotinamide (HYNIC): optimization of the conjugation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. interchim.fr [interchim.fr]
- 15. interchim.fr [interchim.fr]
Technical Support Center: Enhancing the Stability of HYNIC-Labeled Biomolecules
Welcome to the technical support center for HYNIC-labeled biomolecules. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and practical troubleshooting advice. As a Senior Application Scientist, my goal is to not only provide protocols but to explain the underlying chemistry and rationale to empower you to optimize your experiments for maximal stability and reproducibility.
Fundamentals of HYNIC Chemistry for Stable Bioconjugation
6-hydrazinonicotinamide (HYNIC) has become a cornerstone for the radiolabeling of biomolecules, particularly with Technetium-99m (99mTc), due to its ability to form stable complexes. The HYNIC moiety is typically introduced to the biomolecule (e.g., peptide, antibody) by reacting an amine-reactive succinimidyl ester of HYNIC (HYNIC-NHS) with lysine residues or the N-terminus of the protein. The resulting HYNIC-biomolecule conjugate can then be radiolabeled with 99mTc.
A critical aspect of 99mTc-HYNIC chemistry is the need for a co-ligand . HYNIC itself is a monodentate or potentially bidentate ligand, meaning it occupies one or two of the coordination sites of the technetium metal center. To satisfy the coordination sphere of 99mTc and form a stable complex, additional ligands, known as co-ligands, are required. The choice of co-ligand is not trivial; it profoundly influences the stability, lipophilicity, and in vivo biodistribution of the final radiolabeled conjugate.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the difference between HYNIC-NHS and HYNIC-TFA?
HYNIC-NHS (Succinimidyl 6-hydrazinonicotinate) is an amine-reactive reagent used to introduce the HYNIC moiety to a biomolecule. HYNIC-TFA (Trifluoroacetyl-HYNIC) is a protected form of HYNIC. During solid-phase peptide synthesis, the trifluoroacetyl group protects the hydrazine functional group. This protecting group is typically removed during the 99mTc labeling process under standard reaction conditions, so a separate deprotection step is often unnecessary.[4]
Q2: Why is a co-ligand necessary for 99mTc-HYNIC labeling?
HYNIC alone does not fully saturate the coordination sphere of the 99mTc metal ion. Co-ligands, such as tricine and ethylenediaminediacetic acid (EDDA), are required to fill the remaining coordination sites, thereby forming a stable and soluble 99mTc-HYNIC-biomolecule complex.[5] The properties of the co-ligand, such as charge and hydrophilicity, will directly impact the overall characteristics of the final radiolabeled product.
Q3: How do I choose between Tricine and EDDA as a co-ligand?
The choice between Tricine and EDDA (or a combination) depends on the desired properties of the final conjugate.
-
Tricine: Often results in higher labeling efficiency.[3] However, it can sometimes lead to higher protein binding and the formation of multiple radioactive species (isomers), which may affect in vivo performance.[6]
-
EDDA: Generally leads to lower serum protein binding and fewer coordination isomers, which can be advantageous for in vivo applications.[3][7] It may, however, result in lower labeling efficiency compared to tricine.[3] In some studies, 99mTc-EDDA/HYNIC-conjugates have shown higher tumor uptake and better tumor-to-organ ratios compared to their tricine counterparts.[2]
A combination of Tricine and EDDA is also commonly used to balance the advantages of each.[5] The optimal co-ligand system should be determined empirically for each new biomolecule.
Q4: What is the optimal molar substitution ratio (MSR) of HYNIC to my biomolecule?
The MSR represents the average number of HYNIC molecules per biomolecule. A higher MSR can lead to higher specific activity of the radiolabeled product. However, excessive modification can lead to:
-
Loss of biological activity (e.g., receptor binding affinity).
-
Increased propensity for aggregation.
-
Altered in vivo pharmacokinetics.
For each new biomolecule, it is crucial to perform an optimization study to find the MSR that provides a balance between high labeling efficiency and preservation of biological function.
Q5: How should I store my HYNIC-conjugated biomolecule before radiolabeling?
While some data suggests that HYNIC-modified proteins can be stored for several weeks at 4°C or lower, it is generally recommended to use them for conjugation as soon as possible after preparation.[8] For longer-term storage, lyophilization and storage at -20°C or -80°C is the most effective way to minimize degradation. Avoid repeated freeze-thaw cycles by aliquoting the conjugate into single-use vials. The stability of the HYNIC-modified biomolecule is also dependent on the inherent stability of the protein or peptide itself.
Troubleshooting Guide
This section addresses common problems encountered during the preparation and use of HYNIC-labeled biomolecules.
Problem 1: Low Radiolabeling Efficiency (<90%)
| Potential Cause | Explanation | Recommended Solution |
| Suboptimal pH | The pH of the reaction mixture is critical for efficient chelation. | Verify and adjust the pH of your reaction buffer. For many HYNIC labeling reactions, a pH between 6.0 and 7.0 is optimal. |
| Stannous Ion (Sn2+) Insufficiency or Oxidation | Stannous chloride is the reducing agent for 99mTc. Insufficient amounts or oxidation to Sn4+ will result in poor labeling. | Use freshly prepared, high-quality stannous chloride solution. Ensure the solution is protected from air to prevent oxidation. The amount of stannous chloride may need to be optimized for your specific biomolecule. |
| Low Molar Substitution Ratio (MSR) | An insufficient number of HYNIC moieties on the biomolecule will limit the number of sites for 99mTc chelation. | Increase the molar excess of HYNIC-NHS during the conjugation step. Quantify the MSR to ensure adequate modification. |
| Competing Substances in Pertechnetate Eluate | Impurities in the 99mTc eluate from the generator can interfere with the labeling reaction. | Use a fresh eluate from a high-quality 99mTc generator. Perform quality control on the eluate to check for radiochemical purity. |
| Incorrect Reaction Temperature or Time | The kinetics of the labeling reaction are dependent on temperature and time. | Optimize the incubation temperature and time. Many protocols call for incubation at room temperature or gentle heating (e.g., 80-100°C) for 10-20 minutes.[9][10] |
Problem 2: Poor In Vitro or In Vivo Stability
| Potential Cause | Explanation | Recommended Solution |
| Suboptimal Co-ligand Choice | The co-ligand system is a major determinant of the stability of the 99mTc complex. | Empirically test different co-ligands (Tricine, EDDA, or a mixture). For example, EDDA has been shown to improve stability and reduce protein binding in some cases.[3] |
| Transchelation to Serum Proteins | A weakly coordinated 99mTc complex can lose the radionuclide to proteins in the serum, such as albumin. | Perform a serum stability assay by incubating the radiolabeled conjugate in human or animal serum at 37°C and analyzing the mixture over time by HPLC or ITLC. Consider using a more stabilizing co-ligand system. |
| Enzymatic Degradation of the Biomolecule | The biomolecule itself may be susceptible to degradation by proteases in vivo. | The stability of the peptide or protein backbone is independent of the radiolabeling chemistry. If enzymatic degradation is suspected, consider modifications to the biomolecule sequence to improve stability. |
| Formation of Isomers | The presence of multiple isomers can lead to different in vivo behaviors and apparent instability. | The choice of co-ligand can influence the number of isomers formed. For instance, incorporating a histidine residue near the HYNIC conjugation site has been shown to reduce the number of species formed and improve in vitro stability when using tricine as a co-ligand.[6] |
Problem 3: Aggregation or Precipitation of the Conjugate
| Potential Cause | Explanation | Recommended Solution |
| High Molar Substitution Ratio (MSR) | Over-modification of the biomolecule can lead to changes in its physicochemical properties, promoting aggregation. | Reduce the molar excess of HYNIC-NHS during the conjugation step to achieve a lower MSR. |
| Inappropriate Buffer Conditions | The pH and ionic strength of the buffer can affect protein solubility. | Ensure the biomolecule is in a buffer that maintains its solubility and stability throughout the conjugation and labeling process. Consider the use of formulation excipients like sucrose or histidine to improve stability.[11] |
| Hydrophobic Nature of the Conjugate | The addition of HYNIC and the co-ligand can alter the hydrophobicity of the biomolecule. | The choice of co-ligand can modulate the overall hydrophilicity of the complex. EDDA, for instance, can result in more hydrophilic complexes compared to tricine. |
Key Experimental Protocols
Protocol 1: HYNIC-NHS Conjugation to a Biomolecule
This protocol provides a general guideline for conjugating HYNIC-NHS to an amine-containing biomolecule.
-
Buffer Exchange: Ensure your biomolecule is in an amine-free buffer, such as phosphate-buffered saline (PBS), at a pH of 7.2-8.5. Buffers containing primary amines like Tris are incompatible with NHS-ester reactions.[12]
-
Prepare HYNIC-NHS Stock Solution: Dissolve HYNIC-NHS in a small amount of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before use.
-
Conjugation Reaction: Add a 10- to 30-fold molar excess of the HYNIC-NHS solution to the biomolecule solution. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid denaturation of the protein.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Purification: Remove excess, unreacted HYNIC-NHS using size-exclusion chromatography (e.g., a desalting column) or dialysis. The buffer should be exchanged into one suitable for long-term storage or immediate radiolabeling (e.g., PBS or 0.1 M sodium citrate, pH 5.2).
-
Quantification (Optional but Recommended): Determine the Molar Substitution Ratio (MSR) using a colorimetric assay, such as the reaction with 2-sulfobenzaldehyde.
Protocol 2: Quality Control of 99mTc-HYNIC-Biomolecules
Quality control is essential to ensure the radiochemical purity of your labeled biomolecule.
A. Instant Thin-Layer Chromatography (ITLC)
ITLC is a rapid method to determine the percentage of free pertechnetate (99mTcO4-) and colloidal impurities (99mTcO2).
-
Stationary Phase: ITLC-SG (silica gel impregnated glass fiber) strips.
-
Mobile Phase System 1 (for free 99mTcO4-): Saline or acetone.
-
Principle: The labeled biomolecule and colloidal impurities remain at the origin (Rf = 0), while free 99mTcO4- migrates with the solvent front (Rf = 1.0).
-
-
Mobile Phase System 2 (for colloidal 99mTcO2): A mixture of methanol and ammonium acetate or a citrate buffer.
-
Principle: The labeled biomolecule migrates with the solvent front (Rf = 1.0), while colloidal 99mTcO2 remains at the origin (Rf = 0).
-
-
Procedure:
-
Spot a small volume (1-2 µL) of the radiolabeled sample onto the origin of two ITLC strips.
-
Develop one strip in each mobile phase system.
-
Once the solvent front has reached the top of the strip, remove it and cut it into two halves (origin and front).
-
Count the radioactivity of each half in a gamma counter.
-
Calculate the radiochemical purity: %RCP = [Activity of labeled biomolecule / (Total Activity)] x 100. The labeled biomolecule's activity is determined by subtracting the impurities from the total activity.
-
B. High-Performance Liquid Chromatography (HPLC)
Radio-HPLC provides a more detailed analysis of the radiolabeled product, allowing for the separation of the desired product from impurities and the identification of different isomers.
-
Column: Typically a reverse-phase C18 column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).
-
Detectors: A UV detector to monitor the unlabeled biomolecule and a radioactivity detector connected in series.
-
Analysis: The retention time of the radiolabeled biomolecule should correspond to that of the unlabeled standard. The integration of the radioactive peak(s) allows for the quantification of radiochemical purity and the assessment of isomer formation.[13]
Visualizing the Workflow and Logic
Diagram 1: HYNIC Conjugation and 99mTc Labeling Workflow
Caption: Decision tree for troubleshooting low radiolabeling efficiency.
References
- Evaluation of tricine and EDDA as Co-ligands for 99mTc-labeled HYNIC-MSH analogs for melanoma imaging. PubMed. [Link]
- Coligand Effects on Solution Stability, Biodistribution and Metabolism of 99mTc-Labeled Cyclic RGDfK Tetramer. PMC - NIH. [Link]
- 99mTc-labeling and in vitro and in vivo evaluation of HYNIC- and (Nalpha-His)acetic acid-modified [D-Glu1]-minigastrin. PubMed. [Link]
- In vitro cell studies of technetium-99m labeled RGD-HYNIC peptide, a comparison of tricine and EDDA as co-ligands. PubMed. [Link]
- 99mTc-HYNIC-Gastrin Peptides: Assisted Coordination of 99mTc by Amino Acid Side Chains Results in Improved Performance Both In Vitro and In Vivo. Journal of Nuclear Medicine. [Link]
- Labeling and Biological Evaluation of 99mTc-HYNIC-Trastuzumab as a Potential Radiopharmaceutical for In Vivo Evaluation of HER2 Expression in Breast Cancer. PMC - NIH. [Link]
- Synthesis, Radiolabeling and Stability Studies of Peptide HYNIC-LIKKP-Pyr-F with 99mTc as an Apoptosis Imaging Agent. SBMU journals. [Link]
- Effect of using different co-ligands during 99mTc-labeling of J18 peptide on SK-MES-1 cell binding and tumor targeting. NIH. [Link]
- Estudio comparativo de la biodistribución de 99mTc-HYNIC-Lys3-Bombesina obtenido con los coligandos EDDA/tricina y AN/tricina.
- S-HyNic Bioconjugation Technical Manual (C
- Radiolabeling of Platelets with 99mTc-HYNIC-Duramycin for In Vivo Imaging Studies. MDPI. [Link]
- Synthesis and Evaluation of 99mTc-Labeled PSMA-Targeted Tracers Based on the Lys-Urea-Aad Pharmacophore for Detecting Prostate Cancer with Single Photon Emission Computed Tomography. PMC. [Link]
- Storage Conditions of Conjugated Reagents Can Impact Results of Immunogenicity Assays. Hindawi. [Link]
- Strategies for successful crosslinking and bioconjugation applic
- Routine Radiochemical Quality Control of 99mTc eluate and 99mTc-Labeled Radiopharmaceuticals.
- Quality control on radiochemical purity in Technetium-99m radiopharmaceuticals labelling: three years of experience on 2280 procedures. NIH. [Link]
- Selectivity and stability of N-terminal targeting protein modification chemistries. White Rose Research Online. [Link]
- Storage Conditions of Conjugated Reagents Can Impact Results of Immunogenicity Assays. Journal of Immunology Research. [Link]
- The New Radiolabeled Peptide 99mTcEDDA/HYNIC-TOC: Is It a Feasible Choice for Diagnosing Gastroenteropancre
- Trifluoroacetyl-HYNIC peptides: synthesis and 99mTc radiolabeling. PubMed. [Link]
- Optimizing the buffer conditions for a glycopeptide conjugate API purific
- 99mTc-Hynic-TOC imaging in the diagnostic of neuroendocrine tumors. PMC - NIH. [Link]
- Preparation, Biological Evaluation, and First-in-Human Single-Photon Emission Computed Tomography (SPECT) Study of 99mTc-Labeled Prostate-Specific Membrane Antigen (PSMA)-Targeted Radiotracers Containing Triazole with Reduced Kidneys Accumulation.
- Stabilization of proteins for storage. PubMed. [Link]
- Identification of the probe by ITLC and HPLC. Retention time of 99mTc...
- Molecular weight and molar substitution are more important in HES-induced renal impairment than concentration after hemorrhagic and septic shock. PubMed. [Link]
- Preparation, 99mTc-labeling, and in vitro characterization of HYNIC and N3S modified RC-160 and [Tyr3]octreotide. PubMed. [Link]
Sources
- 1. Coligand Effects on Solution Stability, Biodistribution and Metabolism of 99mTc-Labeled Cyclic RGDfK Tetramer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 99mTc-labeling and in vitro and in vivo evaluation of HYNIC- and (Nalpha-His)acetic acid-modified [D-Glu1]-minigastrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro cell studies of technetium-99m labeled RGD-HYNIC peptide, a comparison of tricine and EDDA as co-ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trifluoroacetyl-HYNIC peptides: synthesis and 99mTc radiolabeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of using different co-ligands during 99mTc-labeling of J18 peptide on SK-MES-1 cell binding and tumor targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 99mTc-HYNIC-Gastrin Peptides: Assisted Coordination of 99mTc by Amino Acid Side Chains Results in Improved Performance Both In Vitro and In Vivo | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 7. The impact of a medium molecular weight, low molar substitution hydroxyethyl starch dissolved in a physiologically balanced electrolyte solution on blood coagulation and platelet function in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. interchim.fr [interchim.fr]
- 9. Synthesis and Evaluation of 99mTc-Labeled PSMA-Targeted Tracers Based on the Lys-Urea-Aad Pharmacophore for Detecting Prostate Cancer with Single Photon Emission Computed Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 99mTc-Hynic-TOC imaging in the diagnostic of neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Radiolabeling with 6-Hydrazinonicotinic Acid (HYNIC)
Welcome to the technical support center for radiolabeling with 6-Hydrazinonicotinic acid (HYNIC). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities and challenges of using HYNIC as a bifunctional chelator for radiolabeling biomolecules, particularly with Technetium-99m (99mTc). Here, we provide in-depth troubleshooting advice, detailed protocols, and frequently asked questions to ensure the success of your radiolabeling experiments.
Introduction to HYNIC Chemistry
This compound (HYNIC) is a widely used bifunctional chelator in nuclear medicine for labeling peptides, antibodies, and other biomolecules with 99mTc.[1][2] Its popularity stems from its ability to be conjugated to a biomolecule and subsequently form a stable complex with 99mTc. However, the coordination chemistry of HYNIC with 99mTc is unique. HYNIC itself only occupies one or two coordination sites of the technetium metal center.[1][3] This necessitates the use of a "co-ligand" to complete the coordination sphere of the 99mTc, which is crucial for the stability and pharmacokinetic properties of the final radiolabeled conjugate.[1][3] The choice of co-ligand significantly influences the stability, lipophilicity, and biodistribution of the resulting radiopharmaceutical.[1][3]
Core Challenges & Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your radiolabeling experiments.
Question 1: Why is my radiolabeling efficiency with a HYNIC-conjugated biomolecule consistently low?
Answer:
Low radiolabeling efficiency is a common hurdle and can be attributed to several factors, ranging from the conjugation step to the labeling reaction conditions. Here’s a breakdown of potential causes and their solutions:
-
Suboptimal HYNIC Conjugation: The number of HYNIC molecules attached to your biomolecule (the substitution ratio) is critical.
-
Causality: An insufficient number of HYNIC moieties will result in a low yield of the radiolabeled product. Conversely, an excessively high substitution ratio can compromise the biological activity of the protein or peptide.[4]
-
Troubleshooting:
-
Optimize Molar Ratios: Systematically vary the molar ratio of HYNIC-NHS to your biomolecule during the conjugation reaction. In general, efficiency increases with a higher molar conjugation ratio (e.g., 1:3 < 1:6 < 1:15 < 1:30 for protein to HYNIC).[4]
-
Control Reaction Conditions: The conjugation reaction is sensitive to pH, temperature, and protein concentration. For many proteins, conjugation is most efficient at a pH of around 8.2 and lower temperatures (e.g., 0°C) to maintain protein stability.[4] Protein concentrations of ≥ 2.5 mg/mL are often recommended.[4]
-
-
-
Ineffective Reduction of 99mTc-pertechnetate: The technetium eluted from a 99Mo/99mTc generator is in a high oxidation state (+7) as pertechnetate (99mTcO4-) and must be reduced to a lower oxidation state to be chelated by HYNIC and the co-ligand.
-
Causality: Stannous chloride (SnCl2) is the most common reducing agent. If the stannous chloride solution is old, has been exposed to air (oxidized), or is used in insufficient amounts, the reduction of pertechnetate will be incomplete, leading to high levels of "free" 99mTcO4-.
-
Troubleshooting:
-
Use Fresh Reducing Agent: Always prepare or use a fresh solution of stannous chloride for each labeling reaction.
-
Optimize Stannous Chloride Concentration: The amount of SnCl2 needs to be optimized. Too little will result in incomplete reduction, while too much can lead to the formation of colloidal impurities (99mTcO2·H2O).
-
-
-
Inappropriate Labeling pH: The pH of the labeling reaction mixture is crucial for efficient complex formation.
-
Causality: The optimal pH for 99mTc-HYNIC labeling is typically between 5 and 6. A study on HYNIC-IL2 labeling found that a pH of 5.5 yielded the best results, while pH 4.0 and 7.0 resulted in a high percentage of colloids and free pertechnetate.[5]
-
Troubleshooting:
-
Buffer Selection: Use an appropriate buffer, such as sodium acetate, to maintain the optimal pH during the labeling reaction.[5]
-
Verify pH: Always check the pH of your final reaction mixture before incubation.
-
-
Question 2: How do I select the appropriate co-ligand for my HYNIC-based radiolabeling?
Answer:
The choice of co-ligand is a critical determinant of the final radiopharmaceutical's properties. Different co-ligands will impart different characteristics to the 99mTc-HYNIC complex.
-
Understanding the Role of Co-ligands: Co-ligands are necessary to satisfy the coordination requirements of the reduced 99mTc, as HYNIC alone cannot.[3] They influence the overall charge, size, and lipophilicity of the complex, which in turn affects its biodistribution and clearance profile.[1]
-
Common Co-ligands and Their Properties:
| Co-ligand | Key Characteristics | Typical Applications |
| Tricine | Can result in more lipophilic complexes. Sometimes associated with higher liver uptake. | Widely used for peptides and proteins.[5][6] |
| Ethylenediamine-N,N'-diacetic acid (EDDA) | Tends to form more hydrophilic complexes, leading to faster renal clearance.[7][8] | Often used to improve pharmacokinetics by reducing non-specific uptake.[7][8] |
| Tricine/EDDA Mixture | A combination can offer a balance of properties, sometimes leading to improved labeling efficiency and in vivo stability. | Used to optimize the characteristics of the final radiolabeled compound. |
| Nicotinic Acid (in combination with Tricine) | Can lead to the formation of a single, well-defined radiolabeled species, reducing isomer formation.[6] | Useful for achieving a more homogenous product.[6] |
-
Troubleshooting and Optimization:
-
Screen Different Co-ligands: If you are developing a new radiopharmaceutical, it is advisable to screen a panel of co-ligands (e.g., tricine alone, EDDA alone, and a tricine/EDDA mixture) to determine which provides the best combination of labeling efficiency, stability, and in vivo performance for your specific biomolecule.
-
Optimize Co-ligand Concentration: The concentration of the co-ligand is also important. For example, a high tricine-to-peptide ratio is often used.[5]
-
Question 3: I am observing multiple species in my radio-HPLC. What is the cause and how can I minimize this?
Answer:
The presence of multiple radioactive peaks in your HPLC chromatogram is a common observation with 99mTc-HYNIC chemistry and can indicate the formation of isomers or impurities.
-
Formation of Isomers:
-
Causality: The coordination of the co-ligand(s) around the 99mTc-HYNIC core can occur in different spatial arrangements, leading to the formation of coordination isomers.[8] These isomers have the same chemical composition but different structures, which can result in slightly different retention times on an HPLC column.
-
Troubleshooting:
-
Use a Co-ligand System Known to Reduce Isomerism: The combination of tricine and nicotinic acid has been shown to result in a single, clearly resolved radioactive species in some cases.[6]
-
Modify Reaction Conditions: Adjusting the labeling temperature and time may influence the distribution of isomers.
-
-
-
Radiochemical Impurities:
-
Causality: Besides isomers, other peaks could represent radiochemical impurities such as:
-
Free 99mTc-pertechnetate (99mTcO4-): Due to incomplete reduction or labeling.
-
Reduced/Hydrolyzed 99mTc (99mTcO2·H2O): Colloidal impurities formed, especially with excess stannous chloride or at a non-optimal pH.
-
99mTc-Co-ligand complexes: The co-ligand itself can be labeled with 99mTc.
-
-
Troubleshooting:
-
Perform Comprehensive Quality Control: Use multiple chromatography systems to identify the impurities. For instance, ITLC-SG with different mobile phases can distinguish between the labeled conjugate, free pertechnetate, and colloids.[9]
-
Optimize Labeling Conditions: Revisit the troubleshooting steps for low labeling efficiency (Question 1), as the same factors that cause low efficiency can lead to the formation of these impurities.
-
Purification: If impurities are present, purify the radiolabeled conjugate using methods like Sep-Pak cartridges or size exclusion chromatography.
-
-
Question 4: My 99mTc-HYNIC conjugate shows poor in vitro or in vivo stability. How can I improve it?
Answer:
The stability of the radiolabeled conjugate is paramount for its successful application. Instability can manifest as the release of 99mTc from the chelate over time.
-
Factors Affecting Stability:
-
Co-ligand Choice: The co-ligand plays a significant role in the stability of the final complex. For example, in one study, the order of stability for a 99mTc-HYNIC-nanogastrin conjugate was tricine > EDDA > tricine/nicotinic acid.[6] However, this can be peptide-dependent.
-
Reaction Conditions: Labeling at elevated temperatures (e.g., 95-100°C for 10-30 minutes) can often lead to more stable complexes.[6]
-
Storage Conditions: The stability of the purified, labeled conjugate can be affected by the storage buffer and temperature.
-
-
Troubleshooting and Improvement Strategies:
-
Evaluate Different Co-ligands: Test various co-ligands to identify the one that provides the most stable complex with your HYNIC-conjugated biomolecule.[8]
-
Optimize Labeling Temperature and Time: While some protocols work at room temperature, heating the reaction mixture is often necessary to achieve high stability.[5] Experiment with different incubation times and temperatures.
-
Perform Stability Studies: Assess the stability of your radiolabeled product over time in saline and human serum at 37°C.[5] This will provide crucial data on its suitability for in vivo use.
-
Consider Lyophilization: For long-term storage of the HYNIC-conjugated biomolecule (before labeling), lyophilization can improve stability.[9]
-
Experimental Protocols
Protocol 1: General Procedure for 99mTc-Labeling of a HYNIC-Conjugated Peptide
This protocol provides a general framework. Optimal amounts of peptide, co-ligand, and stannous chloride, as well as incubation time and temperature, should be determined empirically for each new conjugate.
-
Reagent Preparation:
-
HYNIC-Peptide: Dissolve the lyophilized HYNIC-conjugated peptide in a suitable buffer (e.g., 0.5 M ammonium acetate, pH 5.5-6.0) to a known concentration (e.g., 1 mg/mL).
-
Co-ligand Solution: Prepare a solution of the chosen co-ligand (e.g., 100 mg/mL tricine in 1 M sodium acetate buffer or 50 mg/mL EDDA in 0.4 M NaOH).[2][5]
-
Stannous Chloride Solution: Prepare a fresh solution of SnCl2·2H2O (e.g., 1-2 mg/mL) in nitrogen-purged 0.1 M HCl.[5]
-
-
Labeling Reaction:
-
Incubation:
-
Incubate the reaction vial in a boiling water bath for 10-20 minutes or at room temperature for 30 minutes, depending on the specific protocol being optimized.[5]
-
-
Cooling and Quality Control:
-
After incubation, allow the vial to cool to room temperature.
-
Perform quality control using HPLC and/or ITLC to determine the radiochemical purity.
-
Protocol 2: Quality Control using Instant Thin Layer Chromatography (ITLC)
This is a rapid method to estimate the percentage of labeled conjugate, free pertechnetate, and reduced/hydrolyzed technetium.
-
System 1: Free Pertechnetate (99mTcO4-)
-
Stationary Phase: ITLC-SG strip.
-
Mobile Phase: Acetone or Methylethylketone (MEK).[9]
-
Procedure: Spot the sample at the origin. The labeled conjugate and colloids remain at the origin (Rf = 0), while free pertechnetate moves with the solvent front (Rf = 1).
-
-
System 2: Reduced/Hydrolyzed 99mTc (Colloids)
-
Stationary Phase: ITLC-SG strip.
-
Mobile Phase: 0.9% NaCl or 0.1 M Sodium Citrate buffer (pH 5.0).[9]
-
Procedure: Spot the sample at the origin. The colloids remain at the origin (Rf = 0), while the labeled conjugate and free pertechnetate move with the solvent front (Rf = 1).
-
-
Calculation of Radiochemical Purity (%RCP):
-
%RCP = 100% - (% Free 99mTcO4-) - (% Colloids)
-
Visualizing the Workflow and Chemistry
Diagram 1: General Workflow for Troubleshooting HYNIC Radiolabeling
Caption: A logical workflow for troubleshooting common HYNIC radiolabeling issues.
Diagram 2: Conceptual Representation of 99mTc Chelation by HYNIC and Co-ligands
Caption: Chelation of reduced 99mTc by HYNIC and co-ligands to form a stable complex.
Frequently Asked Questions (FAQs)
Q1: Can I use a pre-made "kit" for HYNIC labeling? A1: Yes, many researchers develop lyophilized kits containing the HYNIC-conjugated biomolecule, co-ligand, and reducing agent. This approach improves reproducibility and is convenient for clinical settings. The preparation involves adding freshly eluted 99mTc-pertechnetate to the vial and incubating as specified.
Q2: What is the typical specific activity I can achieve with HYNIC labeling? A2: High specific activities can be obtained with HYNIC labeling, often in the range of GBq/mg or higher.[4][10] The specific activity will depend on the amount of biomolecule used, the amount of radioactivity added, and the labeling efficiency.
Q3: Does the HYNIC conjugation process affect the biological activity of my protein/antibody? A3: Yes, it can. While HYNIC is a small molecule, conjugating too many HYNIC groups to a biomolecule, particularly near its binding site, can lead to a loss of biological activity.[4] It is essential to find a balance between a sufficient substitution ratio for efficient labeling and the preservation of the biomolecule's function.[4] This often requires careful optimization of the conjugation conditions.
Q4: How stable is the HYNIC-conjugated biomolecule before radiolabeling? A4: The stability of the HYNIC-conjugated intermediate can vary. One study found that a HYNIC-Trastuzumab conjugate was not stable in solution at 4°C but showed good stability for up to 7 months when lyophilized and stored at 4°C.[9]
Q5: What are the key quality control tests I must perform before in vivo use? A5: For any radiopharmaceutical intended for in vivo use, you must determine the radiochemical purity to quantify the percentage of the desired radiolabeled product versus impurities like free pertechnetate and colloids.[11] Additionally, tests for sterility and pyrogenicity are mandatory.[11] The stability of the product in human serum should also be assessed.[5]
References
- Cooper, M. S., et al. (2007). How do HYNIC-conjugated peptides bind technetium? Insights from LC-MS and stability studies. Dalton Transactions, (43), 4976–4984. [Link]
- Anzola, K. L., et al. (2012). Synthesis and Optimization of the Labeling Procedure of 99mTc-Hynic-Interleukin-2 for In vivo Imaging of Activated T lymphocytes. Molecular Imaging and Biology, 14(3), 347–356. [Link]
- Rennen, H. J., et al. (1998). Labeling proteins with Tc-99m via hydrazinonicotinamide (HYNIC): optimization of the conjugation reaction. Nuclear Medicine and Biology, 25(5), 423–430. [Link]
- Rojas, M. V., et al. (2015). Labeling and Biological Evaluation of 99mTc-HYNIC-Trastuzumab as a Potential Radiopharmaceutical for In Vivo Evaluation of HER2 Expression in Breast Cancer. Cancer Biotherapy and Radiopharmaceuticals, 30(2), 70–77. [Link]
- Gano, L., et al. (2002). (99m)Tc Human IgG Radiolabelled by HYNIC. Biodistribution and Scintigraphy of Experimentally Induced Inflammatory Lesions in Animal Model. Nuclear Medicine Review of Central & Eastern Europe, 5(1), 1–7. [Link]
- Gorshkov, N., et al. (2022).
- Melero, L. T. U. H., et al. (2009). Radiolabeling, quality control and radiochemical purity assessment of 99mTc-HYNIC-TOC. 2009 International Nuclear Atlantic Conference, Rio de Janeiro, Brazil. [Link]
- Torabizadeh, H., & Hosseinimehr, S. J. (2017). The Influence of Co-Ligands on Improving Tumor Targeting of 99mTc-HYNIC Conjugated Peptides. Medicinal Research Reviews, 37(1), 86-94. [Link]
- Zia, M., et al. (2022). Development of freeze-dried kit for the preparation of [99mTc]Tc-HYNIC-ALUG: A potential agent for imaging of prostate specific membrane antigen positive tumors. Journal of Radioanalytical and Nuclear Chemistry, 331, 2465–2474. [Link]
- Javani Jouni, E., et al. (2021). Synthesis, Radiolabeling and Stability Studies of Peptide HYNIC-LIKKP-Pyr-F with 99mTc as an Apoptosis Imaging Agent. Trends in Peptide and Protein Sciences, 5(1), 1-7. [Link]
- Torabizadeh, H., & Hosseinimehr, S. J. (2017). The influence of co-ligands on improving tumor targeting of HYNIC conjugated peptides.
- Behera, A., et al. (2015). Metabolic stability and biological evaluation of 99mTc-HYNIC-Tyr3-Octreotide as somatostatin receptor positive tumor imaging agent. Amino Acids, 47, 125–135. [Link]
- Hosseinimehr, S. J., et al. (2021). Effect of using different co-ligands during 99mTc-labeling of J18 peptide on SK-MES-1 cell binding and tumor targeting. DARU Journal of Pharmaceutical Sciences, 29(1), 115–123. [Link]
- Korde, A., et al. (2017). Quality Control of Radiopharmaceuticals.
- Solulink. (n.d.). S-HyNic Bioconjugation Technical Manual. Interchim. [Link]
- Gorshkov, N., et al. (2022).
- Fani, M., et al. (2012). Evaluation and comparison of different quality control methods in radiochemical purity determination of new peptide kits 99mTc-EDDA-tricine-HYNIC-Tyr3-octreotide and 99mTc-EDDA-tricine-HYNIC-Tyr3-octreotate for imaging somatostatin receptor positive tumors.
- Solulink. (n.d.). S-HyNic. Solulink. [Link]
- Decristoforo, C., et al. (1999). Preparation, 99mTc-labeling, and in vitro characterization of HYNIC and N3S modified RC-160 and [Tyr3]octreotide.
- Liu, Z., et al. (2013). Evaluation of K(HYNIC)2 as a Bifunctional Chelator for 99mTc-Labeling of Small Biomolecules.
Sources
- 1. The Influence of Co-Ligands on Improving Tumor Targeting of 99mTc-HYNIC Conjugated Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Chlorin with a HYNIC: Synthesis, 99mTc-Radiolabeling, and Initial Preclinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Labeling proteins with Tc-99m via hydrazinonicotinamide (HYNIC): optimization of the conjugation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Optimization of the Labeling Procedure of 99mTc-Hynic-Interleukin-2 for In vivo Imaging of Activated T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How do HYNIC-conjugated peptides bind technetium? Insights from LC-MS and stability studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Preparation, 99mTc-labeling, and in vitro characterization of HYNIC and N3S modified RC-160 and [Tyr3]octreotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Labeling and Biological Evaluation of 99mTc-HYNIC-Trastuzumab as a Potential Radiopharmaceutical for In Vivo Evaluation of HER2 Expression in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of using different co-ligands during 99mTc-labeling of J18 peptide on SK-MES-1 cell binding and tumor targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of HYNIC-Congjugated Proteins
Welcome to the technical support center for the purification of HYNIC-conjugated proteins. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and detailed protocols for the successful purification of your HYNIC-conjugates. Here, we emphasize the "why" behind the "how," ensuring you can make informed decisions in your experimental design.
I. Frequently Asked Questions (FAQs)
Here are some of the most common questions we encounter from scientists working with HYNIC-conjugated proteins.
Q1: What is HYNIC and why is it used in protein conjugation?
A: HYNIC (6-hydrazinonicotinamide) is a bifunctional linker used to conjugate proteins to other molecules, such as other proteins, peptides, or radiometals like Technetium-99m.[1][2] It is popular because it forms a stable covalent bond with aldehydes, such as those introduced by a 4-formylbenzamide (4FB) linker on a second biomolecule, creating a stable bis-aryl hydrazone bond.[3][4] This bond is notably stable under a wide range of pH conditions and temperatures.[4][5]
Q2: What are the most common methods for purifying HYNIC-conjugated proteins?
A: The choice of purification method depends on the properties of your specific conjugate. The most common techniques include:
-
Size Exclusion Chromatography (SEC): Separates molecules based on their size and is effective for removing unconjugated small molecules and linkers.[6][7][8]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Separates based on hydrophobicity and offers high resolution for purifying proteins and peptides.[9][10][11][12]
-
Ion-Exchange Chromatography (IEX): Separates based on the net charge of the protein conjugate.
-
Metal Chelate Affinity Chromatography (MCAC): This method is applicable if one of the protein partners has a polyhistidine tag (His-tag).[13][14][15][16][17]
Q3: How can I confirm that my protein has been successfully conjugated with HYNIC?
A: Successful conjugation can be confirmed using a few different methods. A colorimetric assay using 2-sulfobenzaldehyde can quantify the number of HyNic groups incorporated onto your protein.[4][5] The resulting bis-aryl hydrazone product has a characteristic UV absorbance at 350 nm.[4][5] Additionally, techniques like SDS-PAGE will show a shift in the molecular weight of the conjugated protein compared to the unconjugated starting material. Mass spectrometry can also be used for a more precise characterization.
Q4: Can I store my HYNIC-modified protein before conjugation?
A: Yes, HYNIC-modified proteins can be stored. For long-term storage, it's recommended to keep them at –80°C in an aqueous/glycerol solution.[3] 4FB-modified proteins are generally more stable during long-term storage than HYNIC-modified proteins.[3]
II. Troubleshooting Guide: Common Issues in HYNIC-Conjugate Purification
This section addresses specific problems you might encounter during your experiments, their likely causes, and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Efficiency | 1. Presence of primary amines in the buffer: Buffers like Tris or glycine contain primary amines that compete with the protein's lysine residues for reaction with the S-HYNIC linker.[18] 2. Low protein concentration: The conjugation reaction is concentration-dependent.[18][19] 3. Hydrolyzed S-HYNIC linker: The NHS ester of the S-HYNIC linker is moisture-sensitive and can hydrolyze.[4][18] 4. Incorrect pH: The modification of primary amines with S-HYNIC is most efficient at a slightly alkaline pH.[19] | 1. Buffer exchange: Perform dialysis or use a desalting column to exchange the protein into an amine-free buffer like phosphate-buffered saline (PBS) before conjugation.[4][18] 2. Concentrate the protein: Increase the protein concentration to at least 2.0-2.5 mg/mL.[18][19] 3. Use fresh, high-quality reagents: Dissolve the S-HYNIC linker in anhydrous DMF or DMSO immediately before use.[4][18] 4. Optimize reaction pH: Ensure the pH of the reaction buffer is around 8.0-8.2 for efficient HYNIC incorporation.[4][19] |
| Protein Aggregation During or After Purification | 1. High degree of modification: Over-modification with the hydrophobic HYNIC linker can lead to protein aggregation. 2. Harsh elution conditions in RP-HPLC: The use of organic solvents in RP-HPLC can denature proteins, causing them to aggregate.[9][20] 3. Inappropriate buffer conditions: The pH or ionic strength of the purification buffers may not be optimal for your protein's stability. | 1. Reduce the molar excess of S-HYNIC: Titrate the amount of S-HYNIC linker used in the conjugation reaction to find the optimal ratio that provides sufficient labeling without causing aggregation.[19] 2. Use a milder purification technique: Consider Size Exclusion Chromatography (SEC) as it is performed under native conditions.[6][8] If using RP-HPLC, optimize the gradient to use the minimum amount of organic solvent necessary for elution.[10] 3. Screen for optimal buffer conditions: Test a range of pH and salt concentrations to find the buffer that best maintains the solubility and stability of your conjugate. |
| Poor Recovery of Conjugate from Purification Column | 1. Non-specific binding to the chromatography resin: The protein conjugate may be interacting with the column matrix. 2. Precipitation on the column: Aggregated protein can precipitate on the column, leading to low recovery and high backpressure. | 1. Add additives to the mobile phase: Including mild detergents or adjusting the salt concentration in your buffers can help reduce non-specific binding. 2. Clarify the sample before loading: Centrifuge or filter your sample immediately before loading it onto the column to remove any pre-existing aggregates.[21] |
| Presence of Unconjugated Protein in the Final Product | 1. Incomplete conjugation reaction: The reaction may not have gone to completion. 2. Inefficient purification: The chosen purification method may not be adequately separating the conjugated and unconjugated species. | 1. Optimize reaction conditions: Increase the reaction time or the molar ratio of the linker to the protein. The addition of a catalyst like aniline can also improve reaction efficiency.[4][5] 2. Employ a higher resolution purification method: RP-HPLC often provides better resolution than SEC for separating species with small differences in size or hydrophobicity.[9][10] Alternatively, an orthogonal purification step (e.g., IEX followed by SEC) can be beneficial. |
III. Experimental Protocols
Protocol 1: Purification of a HYNIC-Conjugated Protein using Size Exclusion Chromatography (SEC)
This protocol is ideal for removing unconjugated linkers and for buffer exchange under native conditions.
Materials:
-
SEC column (e.g., Superdex 200 or similar, with a fractionation range appropriate for your conjugate)[7]
-
HPLC or FPLC system
-
SEC running buffer (e.g., PBS, pH 7.4)
-
Crude HYNIC-conjugated protein reaction mixture
-
0.22 µm syringe filters
Procedure:
-
System and Column Equilibration:
-
Thoroughly equilibrate the SEC column with at least two column volumes of filtered and degassed running buffer.
-
Ensure a stable baseline is achieved on the UV detector (monitoring at 280 nm).
-
-
Sample Preparation:
-
Centrifuge the crude conjugation reaction mixture at 14,000 x g for 10 minutes to pellet any large aggregates.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
-
Sample Injection:
-
Inject the filtered sample onto the equilibrated column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution.
-
-
Elution and Fraction Collection:
-
Analysis of Fractions:
-
Analyze the collected fractions by SDS-PAGE to identify those containing the purified conjugate.
-
Pool the fractions containing the pure conjugate.
-
Workflow for HYNIC Conjugation and SEC Purification
Caption: Workflow for HYNIC conjugation and subsequent purification by SEC.
IV. Logic Diagram for Troubleshooting Purification
This diagram outlines a decision-making process for addressing common purification challenges.
Caption: Decision tree for troubleshooting common issues in HYNIC-conjugate purification.
V. References
-
Cooper, M. S., et al. (2012). How do HYNIC-conjugated peptides bind technetium? Insights from LC-MS and stability studies. Dalton Transactions, 41(4), 1235-1245. [Link]
-
de Visser, M., et al. (2003). Labeling proteins with Tc-99m via hydrazinonicotinamide (HYNIC): optimization of the conjugation reaction. Nuclear Medicine and Biology, 30(5), 483-491. [Link]
-
Cooper, M. S., et al. (2012). How do HYNIC-conjugated peptides bind technetium? Insights from LC-MS and stability studies. Dalton Transactions, 41(4), 1235-1245. [Link]
-
Interchim. S-HyNic Bioconjugation Technical Manual (Cat. # S-9002-1). [Link]
-
Edwards, W. B., et al. (2010). Technetium-binding in labelled HYNIC-peptide conjugates: role of coordinating amino acids. Nuclear Medicine and Biology, 37(1), 19-27. [Link]
-
Solulink. S-HyNic. [Link]
-
Bornhorst, J. A., & Falke, J. J. (2000). Metal-chelate affinity chromatography. Methods in Enzymology, 326, 245-254. [Link]
-
Columbia University. "Metal-Chelate Affinity Chromatography". In: Current Protocols in Molecular Biology. [Link]
-
GE Healthcare. Size Exclusion Chromatography (SEC): A Critical Tool for Protein Purification. [Link]
-
Gaberc-Porekar, V., & Menart, V. (2001). Metal-chelate affinity chromatography. Journal of Biochemical and Biophysical Methods, 49(1-3), 335-360. [Link]
-
EMBL PEPCF. Size Exclusion Chromatography – Protein Expression and Purification Core Facility. [Link]
-
Bio-Rad. Gel Filtration Chromatography (Size Exclusion Chromatography OR Gel permeation chromatography). [Link]
-
Creative Biolabs. Troubleshooting Guides. [Link]
-
GE Healthcare. Protein Purification. [Link]
-
Arano, Y., et al. (2000). (99m)Tc-HYNIC-derivatized ternary ligand complexes for (99m)Tc-labeled polypeptides with low in vivo protein binding. Bioconjugate Chemistry, 11(5), 729-737. [Link]
-
Phenomenex. High-Efficiency Protein Purification by HPLC. [Link]
-
ACE. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]
-
Sino Biological. Challenges and Solutions in Purifying Recombinant Proteins. [Link]
-
Aguilar, M. I. (Ed.). (2004). HPLC of peptides and proteins: methods and protocols. Humana press. [Link]
-
Phenomenex. Protein Purification Methods. [Link]
-
Li, Y., et al. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. Journal of Pharmaceutical Analysis, 13(1), 1-13. [Link]
-
Josic, D., & Kovac, S. (2010). Reversed-phase high performance liquid chromatography of proteins. Current protocols in protein science, Chapter 8, Unit 8.7. [Link]
-
Du, M., et al. (2022). Progress, applications, challenges and prospects of protein purification technology. Frontiers in Bioengineering and Biotechnology, 10, 978438. [Link]
-
Li, Y., et al. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. Journal of Pharmaceutical Analysis, 13(1), 1-13. [Link]
-
QB3 Berkeley. Protein Purification. [Link]
-
Hearn, M. T. (1991). Reversed-phase chromatography of proteins. In HPLC of Peptides, Proteins, and Polynucleotides (pp. 175-207). VCH. [Link]
-
Roque, A. C., & Lowe, C. R. (2007). Challenges and opportunities in the purification of recombinant tagged proteins. Biotechnology journal, 2(6), 737-754. [Link]
Sources
- 1. How do HYNIC-conjugated peptides bind technetium? Insights from LC-MS and stability studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How do HYNIC-conjugated peptides bind technetium? Insights from LC-MS and stability studies - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. interchim.fr [interchim.fr]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Size Exclusion Chromatography – Protein Expression and Purification Core Facility [embl.org]
- 8. Size exclusion chromatography for protein purification - ProteoGenix [proteogenix.science]
- 9. High-Efficiency Protein Purification by HPLC | Phenomenex [phenomenex.com]
- 10. hplc.eu [hplc.eu]
- 11. renyi.hu [renyi.hu]
- 12. Reversed-phase High Performance Liquid Chromatography of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Metal-chelate affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. merckmillipore.com [merckmillipore.com]
- 15. columbia.edu [columbia.edu]
- 16. Immobilized Metal Chelate Affinity Chromatography (IMAC) [sigmaaldrich.com]
- 17. Metal-chelate affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. vectorlabs.com [vectorlabs.com]
- 19. Labeling proteins with Tc-99m via hydrazinonicotinamide (HYNIC): optimization of the conjugation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Reversed-Phase Chromatography of Proteins | Springer Nature Experiments [experiments.springernature.com]
- 21. Protein Purification Methods | Phenomenex [phenomenex.com]
- 22. youtube.com [youtube.com]
Technical Support Center: Optimizing HYNIC-99mTc Labeling Through Co-Ligand Selection
Welcome to the technical support center for HYNIC-99mTc labeling. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical role of co-ligand selection in the successful development of 99mTc-based radiopharmaceuticals. Here, we move beyond simple protocols to explain the underlying chemical principles and provide robust troubleshooting strategies to ensure the integrity and reproducibility of your experiments.
The Central Role of the Co-Ligand in HYNIC-99mTc Chemistry
The bifunctional chelator 6-hydrazinonicotinamide (HYNIC) is a cornerstone for labeling peptides, antibodies, and other biomolecules with Technetium-99m (99mTc). Its popularity stems from the ability to form a stable conjugate with the biomolecule of interest, which can then be efficiently labeled with 99mTc. However, the coordination chemistry of 99mTc with HYNIC is not straightforward. HYNIC itself only occupies one or two of the available coordination sites on the 99mTc metal center.[1] To achieve a stable 99mTc complex and prevent the formation of unwanted species like 99mTc-colloid, a "co-ligand" is essential to complete the coordination sphere of the technetium.[1]
The choice of this co-ligand is not trivial; it profoundly influences the final radiopharmaceutical's stability, lipophilicity, biodistribution, and overall performance in vitro and in vivo.[1][2] Understanding the properties of different co-ligands is therefore paramount to designing a successful radiolabeling strategy.
Comparative Analysis of Common Co-Ligands
The selection of an optimal co-ligand is a balance of desired physicochemical properties for the final complex. Below is a comparative summary of the most frequently used co-ligands in HYNIC-99mTc labeling.
| Co-Ligand System | Key Characteristics & Impact on Final Complex | Common Applications |
| Tricine | - Pros: Widely used, good labeling efficiency.[3] - Cons: Can lead to the formation of multiple radioactive species and isomers, potentially complicating analysis and affecting biodistribution.[4] Complexes may exhibit higher lipophilicity and increased liver uptake.[5] | Labeling of a wide range of peptides and proteins. Often used as a primary co-ligand or in combination with others. |
| EDDA (Ethylenediamine-N,N'-diacetic acid) | - Pros: Generally produces more homogeneous and stable complexes with lower lipophilicity compared to Tricine.[6] This often results in a more favorable biodistribution profile with lower liver uptake and faster renal clearance.[5] - Cons: Labeling kinetics might be slower in some systems. | Preferred for applications requiring high in vivo stability and rapid clearance from non-target tissues. Commonly used for labeling somatostatin analogues like HYNIC-TOC.[5][7] |
| Tricine/EDDA Mixture | - Pros: This combination leverages the advantages of both co-ligands. Tricine can act as a transfer ligand, facilitating the initial complexation of 99mTc, which is then stabilized by EDDA. This can lead to high labeling yields and a stable final product.[8][9][10][11] - Cons: Requires careful optimization of the ratio of Tricine to EDDA and other reaction parameters. | A robust and versatile system for labeling various HYNIC-conjugated molecules, including peptides for tumor imaging.[9][12] |
| Tricine/Nicotinic Acid | - Pros: Can result in complexes with lower lipophilicity and higher stability compared to Tricine alone.[6] - Cons: May lead to significant gastrointestinal activity, which can be undesirable for abdominal imaging.[5] | Used as an alternative to Tricine alone to modify the pharmacokinetic properties of the radiolabeled peptide. |
| TPPTS (Trisodium triphenylphosphine-3,3',3''-trisulfonate) | - Pros: Can produce highly stable complexes.[13][14] The resulting radiotracers often exhibit favorable blood clearance and high tumor-to-background ratios.[14] - Cons: Less commonly used than Tricine and EDDA, and may require more specific optimization. | Employed in the development of radiotracers where high stability and excellent targeting are critical.[15] |
Visualizing the Labeling Process and Co-Ligand Selection
To better understand the coordination chemistry and the decision-making process, the following diagrams illustrate the key concepts.
Caption: Workflow of a typical two-step HYNIC-99mTc labeling reaction.
Caption: Decision tree for selecting an appropriate co-ligand.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during HYNIC-99mTc labeling experiments.
Q1: Why is my radiochemical purity (RCP) consistently low?
A1: Low RCP is a frequent issue and can stem from several sources. Radiochemical purity is defined as the percentage of the total radioactivity in the desired chemical form.[16]
-
Cause 1: Inefficient Reduction of 99mTcO4-
-
Explanation: The labeling process requires the reduction of 99mTc from the +7 oxidation state in pertechnetate (99mTcO4-) to a lower, more reactive state. This is typically achieved using a stannous agent (e.g., SnCl2). If the reducing agent is degraded (e.g., through oxidation by air) or present in insufficient quantity, free, unreacted 99mTcO4- will remain, lowering your RCP.
-
Troubleshooting:
-
Always use freshly prepared stannous chloride solution in nitrogen-purged, 0.1 M HCl.[10]
-
Ensure the pH of the reaction mixture is optimal for reduction (typically weakly acidic to neutral).
-
Verify the integrity of your 99mTc eluate. Contaminating oxidants can consume the stannous ions.
-
-
-
Cause 2: Formation of Reduced/Hydrolyzed 99mTc (99mTc-Colloid)
-
Explanation: If the reduced 99mTc does not efficiently complex with the HYNIC-peptide and co-ligand, it can undergo hydrolysis to form insoluble 99mTcO2, also known as 99mTc-colloid. This impurity is a common cause of failed preparations.
-
Troubleshooting:
-
Check the concentration and ratio of your HYNIC-peptide and co-ligand. Insufficient chelating agents can lead to colloid formation.
-
Optimize the reaction temperature and incubation time. Most HYNIC labeling protocols require heating (e.g., 95-100°C for 10-15 minutes) to drive the reaction to completion.[9][17]
-
-
-
Cause 3: Incorrect Quality Control (QC) Procedure
-
Explanation: The method used to determine RCP, typically instant thin-layer chromatography (ITLC), must be appropriate for the radiopharmaceutical. Using the wrong solvent system can lead to inaccurate separation of the desired product from impurities.[16][18]
-
Troubleshooting:
-
Validate your ITLC method. Ensure the chosen stationary and mobile phases provide clear separation of the labeled product, free pertechnetate, and 99mTc-colloid.
-
For example, in many systems, 99mTc-colloid remains at the origin (Rf=0) in saline, while the labeled peptide and free pertechnetate move. Acetone or a similar organic solvent can then be used to mobilize the labeled peptide while leaving the colloid and pertechnetate at the origin.
-
-
Q2: My HPLC analysis shows multiple radioactive peaks. What does this mean?
A2: The presence of multiple peaks is a known characteristic, particularly when using Tricine as a sole co-ligand.[4]
-
Explanation: This heterogeneity can arise from the formation of different coordination isomers around the 99mTc core or from complexes incorporating a varying number of co-ligand molecules.[4][6] While not necessarily an "impurity" in the traditional sense, this can be undesirable as each species may have different pharmacokinetic properties.
-
Troubleshooting:
-
Switch to EDDA: Using EDDA as a co-ligand, either alone or in combination with Tricine, often results in a more homogeneous product with a single major peak on HPLC.[4][6] EDDA's denticity and coordination properties favor the formation of a single, stable complex.
-
Optimize Reaction Conditions: Adjusting the pH, temperature, and concentration of reactants can sometimes favor the formation of one species over others.
-
Q3: The biodistribution of my radiolabeled peptide shows high liver uptake. How can I reduce it?
A3: High liver uptake is often linked to the lipophilicity and in vivo stability of the 99mTc complex.
-
Explanation: More lipophilic (fat-soluble) complexes tend to be cleared by the hepatobiliary system, leading to accumulation in the liver. Furthermore, if the complex is unstable in vivo, the released 99mTc can form colloids that are taken up by the reticuloendothelial system in the liver and spleen.
-
Troubleshooting:
-
Change the Co-ligand: This is the most effective strategy. Switching from Tricine to a more hydrophilic co-ligand like EDDA can significantly reduce lipophilicity and shift the excretion pathway from hepatobiliary to renal.[5] This leads to lower liver background and improved tumor-to-liver ratios.[5][19]
-
Assess In Vitro Stability: Before moving to in vivo studies, confirm the stability of your labeled compound in human serum.[10] Instability in serum is a strong predictor of poor in vivo performance.
-
Experimental Protocol: A General Guideline for 99mTc-HYNIC Labeling using a Tricine/EDDA System
This protocol provides a validated starting point. Note: All steps should be performed in a lead-shielded fume hood, adhering to institutional guidelines for handling radioactive materials.
Materials:
-
HYNIC-conjugated peptide/protein (e.g., 1 mg/mL in water)
-
Tricine solution (e.g., 40 mg/mL in 0.2 M PBS, pH 6.0)[9]
-
EDDA solution (e.g., 20 mg/mL in 0.1 M NaOH)[9]
-
Freshly prepared Stannous Chloride (SnCl2) solution (e.g., 1 mg/mL in nitrogen-purged 0.1 M HCl)[9]
-
Sodium Pertechnetate (Na
99mTcO4) eluate from a 99Mo/99mTc generator -
Sterile, pyrogen-free reaction vial
Methodology:
-
Vial Preparation (The "Cold" Components):
-
In a sterile reaction vial, combine the reagents in the following order (example volumes):
-
50 µL of HYNIC-peptide solution (1 mg/mL)
-
0.5 mL of EDDA solution (20 mg/mL)
-
0.5 mL of Tricine solution (40 mg/mL)
-
-
Rationale: Preparing the "cold kit" first ensures that the chelator and co-ligands are readily available to complex the 99mTc immediately after its reduction.
-
-
Addition of Technetium and Reducing Agent:
-
Add up to 1 mL of Na
99mTcO4 solution (containing the desired amount of radioactivity, e.g., 50 mCi) to the vial.[9] -
Immediately add 50 µL of the freshly prepared SnCl2 solution.[9] Gently swirl the vial to mix.
-
Rationale: The stannous chloride reduces the 99mTc(VII) to a lower oxidation state, making it available for chelation. The immediate presence of Tricine acts as a transfer ligand, forming a transient, less stable complex that prevents colloid formation.
-
-
Incubation:
-
Securely cap the vial and place it in a heating block or water bath at 100°C for 15 minutes.[9]
-
Rationale: Heating drives the ligand exchange reaction, where the more stable HYNIC-peptide and EDDA displace the Tricine to form the final, thermodynamically favored complex.
-
-
Cooling and Quality Control:
-
After incubation, allow the vial to cool to room temperature.
-
Perform radiochemical purity analysis using a validated ITLC method to quantify the percentage of labeled product, free 99mTcO4-, and 99mTc-colloid. The radiochemical purity should typically be >95% for use in further experiments.[9]
-
References
- Torabizadeh, S. A., & Hosseinimehr, S. J. (2017). The Influence of Co-Ligands on Improving Tumor Targeting of 99mTc-HYNIC Conjugated Peptides. Mini-Reviews in Medicinal Chemistry, 17(2), 86–94. [Link]
- Liu, S., Hsieh, W. Y., Kim, Y. S., & Mohammed, S. I. (2006). Coligand Effects on Solution Stability, Biodistribution and Metabolism of 99mTc-Labeled Cyclic RGDfK Tetramer. Molecular Imaging and Biology, 8(5), 269–279. [Link]
- Liu, S., Hsieh, W. Y., Kim, Y. S., & Mohammed, S. I. (2005). Effect of coligands on biodistribution characteristics of ternary ligand 99mTc complexes of a HYNIC-conjugated cyclic RGDfK dimer.
- Liu, S., Hsieh, W. Y., Jiang, Y., Kim, Y. S., & Mohammed, S. I. (2007). Coligand effects on the solution stability, biodistribution and metabolism of the (99m)Tc-labeled cyclic RGDfK tetramer. Nuclear Medicine and Biology, 34(1), 77–87. [Link]
- Liu, S. (2004). 99mTc-Labeling of HYNIC-Conjugated Cyclic RGDfK Dimer and Tetramer Using EDDA as Coligand.
- Greenland, W. E. P., Howland, K., Hardy, J., Fogelman, I., & Blower, P. J. (2012). How do HYNIC-conjugated peptides bind technetium? Insights from LC-MS and stability studies. Dalton Transactions, 41(20), 6215–6224. [Link]
- Torabizadeh, S. A., Zandi, H., Ahangari, N., & Hosseinimehr, S. J. (2018). Effect of using different co-ligands during 99mTc-labeling of J18 peptide on SK-MES-1 cell binding and tumor targeting. Journal of Radioanalytical and Nuclear Chemistry, 318(1), 329–336. [Link]
- Li, Y., Li, D., Wang, J., Wang, X., Yang, M., & Li, Z. (2022). 99mTc-labeled iRGD for single-positron emission computed tomography imaging of triple-negative breast cancer. Frontiers in Oncology, 12, 966956. [Link]
- Jalilian, A. R., Yousefnia, H., Shafaii, K., Novin, E., & Bolourinovin, F. (2013). 99mTc labeled HYNIC-EDDA/tricine-GE11 peptide as a successful tumor targeting agent.
- Kaloudi, A., Nock, B. A., Lymperis, E., Krenning, E. P., de Jong, M., & Maina, T. (2020). SPECT Imaging of SST2-Expressing Tumors with 99mTc-Based Somatostatin Receptor Antagonists: The Role of Tetraamine, HYNIC, and Spacers. Molecules, 25(18), 4237. [Link]
- Erfani, M., Shafiei, M., Mokhtari-Dizaji, M., & Fard-Esfahani, P. (2014). Synthesis and Preliminary Evaluation of a New 99m Tc Labeled Substance P Analogue as a Potential Tumor Imaging Agent. Asia Oceania Journal of Nuclear Medicine & Biology, 2(2), 85-95. [Link]
- Zandi, H., Ahangari, N., & Hosseinimehr, S. J. (2018). 99mTc-HYNIC-(tricine/EDDA)-FROP peptide for MCF-7 breast tumor targeting and imaging. Journal of Radioanalytical and Nuclear Chemistry, 315(2), 263–270. [Link]
- Grozdanov, I., et al. (2014). “In-house” preparation of 99mTc-EDDA/HYNIC-TOC, a specific targeting agent for somatostatin receptor scintigraphy. Macedonian Pharmaceutical Bulletin, 60(1), 27-33. [Link]
- Cooper, M. S., Ma, M. T., Sunassee, K., Shaw, K. P., Williams, J. D., Paul, R. L., ... & Blower, P. J. (2012). 99mTc-HYNIC-Gastrin Peptides: Assisted Coordination of 99mTc by Amino Acid Side Chains Results in Improved Performance Both In Vitro and In Vivo. Journal of Nuclear Medicine, 53(1), 108–115. [Link]
- Decristoforo, C., Melendez-Alafort, L., Sosabowski, J. K., & Mather, S. J. (1999). Preparation, 99mTc-labeling, and in vitro characterization of HYNIC and N3S modified RC-160 and [Tyr3]octreotide.
- Wang, Y., Zhang, J., & Liu, S. (2014). Effect of co-ligands on chemical and biological properties of (99m)Tc(III) complexes [(99m)Tc(L)(CDO)(CDOH)2BMe] (L=Cl, F, SCN and N3; CDOH2=cyclohexanedione dioxime). Nuclear Medicine and Biology, 41(8), 699–707. [Link]
- Decristoforo, C., Mather, S. J., Cholewinski, W., Donnemiller, E., Riccabona, G., & Moncayo, R. (2000). 99mTc-HYNIC-[Tyr3]-octreotide for imaging somatostatin-receptor-positive tumors. Journal of Nuclear Medicine, 41(7), 1114–1121. [Link]
- Wang, J., Zhang, Y., Wang, L., Zhang, X., Yan, W., & Zha, Z. (2019). Preparation and Bioevaluation of Novel 99mTc-Labeled Complexes with a 2-Nitroimidazole HYNIC Derivative for Imaging Tumor Hypoxia. Molecules, 24(19), 3532. [Link]
- Torabizadeh, S. A., Zandi, H., Ahangari, N., & Hosseinimehr, S. J. (2018). Tricine co-ligand improved the efficacy of 99mTc-HYNIC-(Ser)3-J18 peptide for targeting and imaging of non-small-cell lung cancer. Biomedicine & Pharmacotherapy, 103, 1143–1149. [Link]
- University of New Mexico. (n.d.). Quality Control of Compounded Radiopharmaceuticals. [Link]
- Lauri, C., Zarlenga, M., De Vincentis, G., & Schillaci, O. (2014). Quality control on radiochemical purity in Technetium-99m radiopharmaceuticals labelling: three years of experience on 2280 procedures. La Clinica Terapeutica, 165(6), e450–e454. [Link]
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- 13. Coligand Effects on Solution Stability, Biodistribution and Metabolism of 99mTc-Labeled Cyclic RGDfK Tetramer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Coligand effects on the solution stability, biodistribution and metabolism of the (99m)Tc-labeled cyclic RGDfK tetramer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Preparation and Bioevaluation of Novel 99mTc-Labeled Complexes with a 2-Nitroimidazole HYNIC Derivative for Imaging Tumor Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 17. SPECT Imaging of SST2-Expressing Tumors with 99mTc-Based Somatostatin Receptor Antagonists: The Role of Tetraamine, HYNIC, and Spacers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quality control on radiochemical purity in Technetium-99m radiopharmaceuticals labelling: three years of experience on 2280 procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effect of coligands on biodistribution characteristics of ternary ligand 99mTc complexes of a HYNIC-conjugated cyclic RGDfK dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 6-Hydrazinonicotinic Acid (HyNic) Labeling
Welcome to the technical support guide for 6-Hydrazinonicotinic acid (HyNic) bioconjugation. As Senior Application Scientists, we have designed this resource to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into mastering HyNic-based labeling. This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to minimize side reactions and achieve reproducible, high-yield conjugations.
The core of this technology is the reaction between an aromatic hydrazine (HyNic) and an aromatic aldehyde (4-formylbenzoyl, 4FB) to form a stable bis-arylhydrazone bond.[1][2][3] This covalent linkage is exceptionally stable across a wide pH range (2-10) and at elevated temperatures (up to 95°C), and its formation can be monitored spectrophotometrically due to its unique UV absorbance at 354 nm.[1][3][4][5][6]
This guide is structured to help you troubleshoot common issues, understand the underlying chemistry, and execute precise, validated protocols.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format. The most common source of "side reactions" or low yield is not the formation of incorrect covalent bonds, but rather the failure of the intended reactions due to suboptimal conditions or reagent instability.
Question 1: My final conjugate yield is very low, or the conjugation failed completely. What went wrong?
This is the most common issue and typically points to a problem in one of the two preceding modification steps, not the final conjugation reaction itself.
Potential Cause 1: Hydrolysis of the NHS Ester
-
Why it happens: The succinimidyl (NHS) esters on S-HyNic and S-4FB are moisture-sensitive and susceptible to hydrolysis, especially at alkaline pH. The hydrolyzed linker cannot react with the protein's primary amines. This is the most frequent side reaction and cause of low molar substitution ratios (MSR). If the linkers don't attach to your biomolecules, no conjugation can occur.
-
How to fix it:
-
Reagent Handling: Always use high-quality, anhydrous DMF or DMSO to dissolve S-HyNic or S-4FB reagents.[7] Prepare the linker solution immediately before adding it to the protein solution. Do not store linkers in solution.[7]
-
Buffer Purity: Ensure your modification buffer is free from extraneous primary amines (e.g., Tris, glycine) which will compete with your protein for the linker.[7]
-
pH Control: While the modification reaction requires a pH of 7.5-8.5 to ensure lysine residues are deprotonated and nucleophilic, excessively high pH (>9) or prolonged reaction times can accelerate linker hydrolysis.[8][9] Stick to the recommended pH range.
-
Potential Cause 2: Incorrect Molar Substitution Ratio (MSR)
-
Why it happens: An insufficient number of HyNic or 4FB groups were incorporated onto the biomolecules. This can be due to linker hydrolysis (see above), inaccurate protein concentration measurement, or suboptimal reaction conditions.
-
How to fix it:
-
Validate MSR: Before proceeding to the final conjugation, perform a colorimetric assay to determine the MSR for both your HyNic-modified and 4FB-modified biomolecules.[6][10] This is a critical QC step. If the MSR is low, you must re-optimize the modification step before attempting conjugation.
-
Optimize Linker Molar Excess: The number of linker groups incorporated depends on the molar excess of the S-HyNic/S-4FB reagent added and the protein concentration.[4] Use the recommended molar ratios as a starting point (see table below) and adjust as needed. For proteins sensitive to over-modification, a careful balance is required to preserve biological activity.[9]
-
Potential Cause 3: Suboptimal Conjugation Buffer pH
-
Why it happens: The formation of the bis-arylhydrazone bond is acid-catalyzed. While the reaction is fastest around pH 4.7, this can be too harsh for many proteins.[2] If the pH is too high (e.g., >7.0), the reaction rate will be extremely slow.
-
How to fix it:
-
Use the Right Buffer: The recommended conjugation buffer is typically 100 mM phosphate, 150 mM NaCl at pH 6.0.[1][4][5] This provides a good compromise between reaction speed and protein stability.
-
Buffer Exchange: Ensure both the HyNic-modified and 4FB-modified biomolecules are thoroughly desalted or dialyzed into the conjugation buffer before mixing.
-
Question 2: I see a precipitate forming during or after the modification step. Why?
Potential Cause: Protein Aggregation due to Over-Modification
-
Why it happens: Adding a large excess of the S-HyNic or S-4FB linker can lead to the modification of too many lysine residues. This can alter the protein's isoelectric point (pI) and surface charge distribution, leading to aggregation and precipitation.[7]
-
How to fix it:
-
Reduce Linker Molar Excess: Perform a titration experiment to find the optimal molar ratio of linker-to-protein that provides a sufficient MSR without causing precipitation.
-
Control Protein Concentration: Very high protein concentrations (>5 mg/mL) can sometimes increase the propensity for aggregation during modification. Conversely, concentrations that are too low (<1 mg/mL) can lead to inefficient modification.[7][9]
-
Adjust Reaction Temperature: One study found that performing the conjugation at 0°C was most efficient, which may also help preserve the stability of sensitive proteins.[9]
-
Question 3: The conjugation reaction is very slow. How can I speed it up?
Potential Cause: Inherently Slow Kinetics with Large Biomolecules
-
Why it happens: The reaction between two large biomolecules (e.g., two antibodies) can be sterically hindered and slow, even under optimal pH conditions.
-
How to fix it:
-
Use a Catalyst: The addition of 10 mM aniline to the conjugation buffer has been shown to significantly accelerate the rate of bis-arylhydrazone bond formation, often reducing reaction times from hours to minutes and driving the reaction to completion.[1][5][10]
-
Increase Incubation Time: If a catalyst is not used, simply extending the incubation time at room temperature (e.g., overnight) may be sufficient to achieve the desired yield. The modified intermediates are stable enough to allow for longer reaction times.[2]
-
Frequently Asked Questions (FAQs)
Q: What is the ideal pH for each step? A: There are two distinct optimal pH values.
-
Modification (S-HyNic/S-4FB addition): pH 8.0 is recommended. This ensures that the lysine amine groups on your protein are sufficiently deprotonated to act as effective nucleophiles while minimizing the rate of NHS-ester hydrolysis.[4][5][6]
-
Conjugation (mixing HyNic- and 4FB-modified molecules): pH 6.0 is recommended. This mildly acidic condition catalyzes the formation of the stable hydrazone bond without denaturing most proteins.[2][4][5]
Q: How do I remove excess linker after the modification step? A: It is critical to remove all unreacted S-HyNic or S-4FB before conjugation. This is best achieved using size-based separation methods. Zeba™ Spin Desalting Columns are highly effective for proteins, while diafiltration is suitable for oligonucleotides.[4][7]
Q: How stable are the modified intermediates? A: Both HyNic-modified and 4FB-modified proteins are remarkably stable. They can be stored at 4°C for several weeks or at -80°C for up to a year without significant loss of reactivity, allowing for excellent experimental flexibility.[2]
Q: How can I confirm that my final conjugate has formed? A: There are three primary methods:
-
Spectrophotometry: The formation of the bis-arylhydrazone bond creates a new chromophore that absorbs light at 354 nm (molar extinction coefficient ε ≈ 29,000 L·mol⁻¹·cm⁻¹).[1][5][6] You can monitor the increase in A354 in real-time.
-
SDS-PAGE: When analyzing the reaction mixture on a non-reducing SDS-PAGE gel, you will see a new, higher molecular weight band corresponding to the conjugate, with a corresponding decrease in the bands of the starting materials.[1]
-
HPLC Analysis: Reversed-phase or size-exclusion HPLC can be used to separate the final conjugate from the starting materials and any impurities.[8][11]
Data Presentation: Recommended Reaction Parameters
| Parameter | Modification Step | Conjugation Step | Rationale |
| pH | 8.0 - 8.5[8][9] | 6.0[1][4][5] | Balances amine reactivity vs. NHS hydrolysis; Acid-catalysis for hydrazone formation. |
| Buffer | 100 mM Phosphate, 150 mM NaCl | 100 mM Phosphate, 150 mM NaCl | Non-reactive, high buffering capacity. Avoid Tris/glycine in modification. |
| Temperature | Room Temp. (or 0°C for sensitive proteins)[9] | Room Temperature | Standard condition for reliable kinetics. |
| Protein Conc. | 1.0 - 4.0 mg/mL[6] | Varies based on experiment | Optimal range for efficient modification without aggregation. |
| Catalyst | N/A | 10 mM Aniline (Optional)[1][5] | Accelerates conjugation kinetics, especially for large molecules. |
| Reaction Time | 2 hours[6][8] | 2 hours to overnight | Sufficient for modification; conjugation time depends on catalyst use. |
Visualizations & Experimental Protocols
Diagram: HyNic-4FB Bioconjugation Workflow
Caption: Workflow for HyNic-4FB bioconjugation.
Diagram: Key Chemical Reactions
Caption: Desired conjugation vs. primary side reaction.
Protocol 1: S-HyNic Modification of an Antibody
-
Buffer Exchange: Desalt/buffer exchange the antibody (Ab) into Modification Buffer (100 mM Sodium Phosphate, 150 mM NaCl, pH 8.0). Adjust the Ab concentration to 1.0–4.0 mg/mL.[6]
-
Prepare S-HyNic Solution: Immediately before use, dissolve S-HyNic in anhydrous DMF or DMSO to a concentration of 1-5 mg/mL.
-
Calculate Molar Equivalents: Determine the volume of S-HyNic solution needed to achieve the desired molar excess (typically 10-30 fold excess of S-HyNic to Ab).
-
Reaction: Add the calculated volume of S-HyNic solution to the antibody solution. Mix gently and incubate at room temperature for 2 hours.[6]
-
Purification: Remove excess, unreacted S-HyNic by desalting the reaction mixture into Conjugation Buffer (100 mM Sodium Phosphate, 150 mM NaCl, pH 6.0).
-
Quantification (Optional but Recommended): Determine the HyNic Molar Substitution Ratio (MSR) using a colorimetric assay with 2-Sulfobenzaldehyde to confirm successful modification.[6][10]
Protocol 2: S-4FB Modification of a Second Protein
This protocol is identical to Protocol 1, substituting S-4FB for S-HyNic.
Protocol 3: Antibody-Protein Conjugation
-
Prepare Reactants: Have both the HyNic-modified antibody and the 4FB-modified protein ready, each in Conjugation Buffer (pH 6.0) .
-
Mix: Combine the two modified proteins in a predetermined molar ratio (e.g., 1:1 or 1:1.5).
-
Catalyze (Optional): For faster, more efficient conjugation, add a stock solution of aniline to a final concentration of 10 mM.[5]
-
Incubate: Allow the reaction to proceed at room temperature for 2-4 hours (if catalyzed) or 12-24 hours (if uncatalyzed).
-
Monitor: Track the progress of the conjugation by measuring the absorbance at 354 nm.[6]
-
Analyze and Purify: Analyze the final product using SDS-PAGE to visualize the conjugate band. Purify the conjugate from any remaining starting material using an appropriate chromatography method (e.g., size exclusion or affinity chromatography).
References
- Synthesis and Optimization of the Labeling Procedure of 99mTc-Hynic-Interleukin-2 for In vivo Imaging of Activated T lymphocytes. U.S. National Institutes of Health's National Library of Medicine (NIH/NLM).[Link]
- Labeling proteins with Tc-99m via hydrazinonicotinamide (HYNIC)
- S-HyNic Bioconjug
- Conjugation and immobilization of proteins, peptides and oligonucleotides mediated by a stable bis-arylhydrazone based on this compound. Interchim.[Link]
- Effect of reaction pH on 99m Tc-HYNIC-peptide labeling yield.
- Sulfo-S-4FB. Solulink.[Link]
- S-HyNic. Solulink.[Link]
- Synthesis and Optimization of the Labeling Procedure of Tc-Hynic-Interleukin-2 for In vivo Imaging of Activated T lymphocytes.
- Stable bis-arylhydrazone bond formation in the specific reaction between 4FB modified polymersomes and HyNic modified ligands.
- How do HYNIC-conjugated peptides bind technetium? Insights from LC-MS and stability studies. U.S. National Institutes of Health's National Library of Medicine (NIH/NLM).[Link]
- SHNH Protocol. Interchim.[Link]
- A New Generation of Peptide Conjug
- The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals. PubMed Central.[Link]
- Confirmation of hydrazone formation in HYNIC-peptide conjugate preparation, and its hydrolysis during labeling with Tc-99m.
- 6-Hydrazinonicotinamide Derivatives as Bifunctional Coupling Agents for 99mTc-Labeling of Small Biomolecules.
- Pyridine-containing 6-hydrazinonicotinamide derivatives as potential bifunctional chelators for 99mTc-labeling of small biomolecules. PubMed.[Link]
- Hydrazinonicotinic acid (HYNIC) – Coordination chemistry and applications in radiopharmaceutical chemistry.
- Tc-99m-labelled gold nanoparticles capped with HYNIC-peptide/mannose for sentinel lymph node detection.
- Synthesis and evaluation of analogues of HYNIC as bifunctional chelators for technetium. Dalton Transactions.[Link]
- Recent Analytical Method for Detection of Chemical Adulterants in Herbal Medicine. MDPI.[Link]
- Small Molecule Development Analytical Methods for Faster Time to Market. Hovione.[Link]
Sources
- 1. info.biotechniques.com [info.biotechniques.com]
- 2. interchim.fr [interchim.fr]
- 3. interchim.fr [interchim.fr]
- 4. vectorlabs.com [vectorlabs.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Synthesis and Optimization of the Labeling Procedure of 99mTc-Hynic-Interleukin-2 for In vivo Imaging of Activated T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Labeling proteins with Tc-99m via hydrazinonicotinamide (HYNIC): optimization of the conjugation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. trilinkbiotech.com [trilinkbiotech.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing HYNIC-to-Protein Molar Ratios
Welcome to the technical support center for optimizing the molar ratio of 6-hydrazinonicotinamide (HYNIC) to your protein of interest. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Achieving the optimal HYNIC-to-protein molar ratio is a critical step in developing radiopharmaceuticals and other protein conjugates, directly impacting the stability, efficacy, and in vivo performance of your final product.[1][2] This resource will equip you with the knowledge to navigate the nuances of HYNIC conjugation chemistry, ensuring reproducible and reliable results.
Understanding the "Why": The Criticality of the HYNIC-to-Protein Molar Ratio
Before delving into protocols and troubleshooting, it's essential to understand the causality behind the intense focus on the HYNIC-to-protein molar ratio, often referred to as the Molar Substitution Ratio (MSR). HYNIC is a bifunctional chelator, a molecule with two key functional groups.[3][4][5] One group, typically an N-hydroxysuccinimide (NHS) ester, reacts with primary amines (like the ε-amino group of lysine residues) on the protein surface to form a stable covalent bond.[6][7] The other group, the hydrazine moiety, is responsible for chelating (binding) a metallic radionuclide, such as Technetium-99m (99mTc).[1][8][9]
The MSR dictates the average number of HYNIC molecules attached to a single protein molecule. This ratio is a delicate balance:
-
Too low of an MSR will result in a low specific activity of your radiolabeled protein, meaning less radionuclide is delivered to the target site. This can lead to a poor signal in imaging studies or an insufficient therapeutic dose.
-
Too high of an MSR can have several detrimental effects. It can lead to the obstruction of biologically active sites on the protein, reducing its binding affinity to its target.[10][11] Furthermore, excessive modification can alter the protein's overall charge and conformation, potentially leading to aggregation, increased immunogenicity, and altered pharmacokinetic profiles, such as rapid clearance from circulation.[12]
Therefore, optimizing the MSR is a crucial step to ensure the final conjugate retains its biological function while carrying a sufficient payload of the radionuclide.[11]
Visualizing the HYNIC Conjugation Workflow
To provide a clear overview of the entire process, from initial protein preparation to the final analysis of the conjugate, the following workflow diagram illustrates the key stages.
Caption: A high-level overview of the HYNIC-protein conjugation process.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the optimization of your HYNIC-to-protein molar ratio in a question-and-answer format.
Issue 1: Low or No HYNIC Incorporation (Low MSR)
-
Question: I've performed the conjugation reaction, but my MSR is consistently very low or zero. What could be the cause?
-
Answer: Several factors can lead to poor HYNIC incorporation. Let's break down the potential culprits in a logical troubleshooting sequence.
Caption: Troubleshooting flowchart for low HYNIC incorporation.
-
Detailed Explanation:
-
Reagent Integrity: The NHS ester on S-HYNIC is susceptible to hydrolysis.[13] Moisture in the air or in the solvent (DMF or DMSO) can quickly inactivate the reagent. Always use fresh, high-quality anhydrous solvent and store the S-HYNIC reagent desiccated at a low temperature.[13][14]
-
Buffer Composition: Primary amines in buffers like Tris or glycine will compete with the protein's lysine residues for reaction with the S-HYNIC, drastically reducing conjugation efficiency.[15] It is crucial to perform a buffer exchange into an amine-free buffer such as phosphate-buffered saline (PBS) or borate buffer before starting the conjugation.[15]
-
Reaction pH: The reaction of NHS esters with primary amines is pH-dependent.[7][16] A pH range of 8.0-8.5 is generally optimal.[7][17] At lower pH values, the primary amines are protonated and less nucleophilic, slowing the reaction rate. At a pH above 8.5, the hydrolysis of the NHS ester is accelerated.
-
Protein Concentration: A higher protein concentration can favor the conjugation reaction. A concentration of at least 2 mg/mL is often recommended.[11][13]
-
Accessibility of Lysine Residues: The lysine residues on the surface of your protein may not be readily accessible to the S-HYNIC reagent due to the protein's tertiary structure. In such cases, increasing the molar excess of S-HYNIC or prolonging the reaction time may be necessary. However, be mindful that this can also increase the risk of modifying more sensitive residues or causing aggregation.
-
-
Issue 2: Protein Aggregation or Precipitation During or After Conjugation
-
Question: My protein solution becomes cloudy or I observe a precipitate after the conjugation reaction. What is happening and how can I prevent it?
-
Answer: Protein aggregation or precipitation is a common issue that can arise from over-modification or changes in the protein's physicochemical properties.
-
Causality:
-
Over-modification: Attaching too many HYNIC molecules can significantly alter the protein's surface charge and hydrophobicity, leading to a loss of solubility and subsequent aggregation.[12]
-
Solvent Effects: The addition of DMF or DMSO, while necessary to dissolve the S-HYNIC, can sometimes destabilize proteins, especially at higher concentrations.
-
pH Changes: Drastic shifts in pH during the reaction or purification steps can also lead to protein precipitation.
-
-
Solutions:
-
Reduce the Molar Ratio of S-HYNIC: This is the most direct way to prevent over-modification. Perform a titration experiment with a range of S-HYNIC:protein molar ratios to find the highest ratio that does not cause precipitation.
-
Optimize Reaction Time and Temperature: Shorter reaction times or performing the reaction at a lower temperature (e.g., 4°C) can help to control the extent of modification.[11]
-
Minimize the Amount of Organic Solvent: Use the most concentrated stock of S-HYNIC possible to minimize the final concentration of DMF or DMSO in the reaction mixture.
-
Include Excipients: In some cases, the addition of stabilizing excipients like sucrose or trehalose to the reaction buffer can help to prevent aggregation.
-
Gentle Purification: Use gentle purification methods like size-exclusion chromatography or dialysis. Avoid harsh conditions that could further denature the protein.
-
-
Issue 3: Inconsistent MSR Results Between Batches
-
Question: I am getting variable MSR values even though I am using the same protocol. How can I improve the reproducibility of my conjugations?
-
Answer: Achieving batch-to-batch consistency is crucial, especially in a drug development setting. Inconsistent MSRs often point to subtle variations in the experimental setup.
-
Key Areas for Standardization:
-
Protein Quantification: Ensure you are using a consistent and accurate method for determining your initial protein concentration. Colorimetric assays like the BCA or Bradford assay are commonly used.[18][19] It is important to use a standard that is representative of your protein.[19]
-
S-HYNIC Stock Preparation: Always prepare the S-HYNIC stock solution fresh immediately before use. Do not store S-HYNIC in solution, as it will hydrolyze over time.[13][14]
-
Precise Reagent Addition: Use calibrated pipettes for all reagent additions, especially for the small volumes of the S-HYNIC stock solution.
-
Consistent Reaction Parameters: Strictly control the reaction time, temperature, and pH for every batch.
-
Standardized Purification: Use the same purification method and conditions for each batch to ensure consistent removal of unreacted HYNIC.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is a good starting molar ratio of S-HYNIC to protein for a new experiment?
-
A1: A good starting point for many proteins is a 10:1 to 20:1 molar excess of S-HYNIC to protein.[20] However, this is highly dependent on the protein's size and the number of available lysine residues. It is always recommended to perform a pilot experiment with a range of molar ratios (e.g., 5:1, 10:1, 20:1, 40:1) to determine the optimal conditions for your specific protein.[20]
-
-
Q2: How can I determine the Molar Substitution Ratio (MSR)?
-
A2: A common and reliable method is a spectrophotometric assay.[11] One such method involves reacting the HYNIC-conjugated protein with a colorimetric reagent like p-nitrobenzaldehyde, which forms a chromogenic product with the hydrazine group of HYNIC that can be quantified by measuring its absorbance.[21][22] The MSR can then be calculated based on the absorbance of the product and the protein concentration.
-
-
Q3: Can I use MALDI-TOF mass spectrometry to determine the MSR?
-
A3: Yes, MALDI-TOF MS can be a powerful tool for characterizing your HYNIC-protein conjugate.[23][24][25] By comparing the mass of the unconjugated protein with the mass of the conjugated protein, you can determine the number of HYNIC molecules that have been attached. The mass spectrum will often show a distribution of species with different numbers of HYNIC modifications, providing a more detailed picture than a simple average MSR value.
-
-
Q4: Does the choice of co-ligand for radiolabeling affect the HYNIC conjugation step?
-
A4: The co-ligand is typically introduced during the radiolabeling step, which occurs after the HYNIC conjugation and purification. Therefore, it does not directly affect the HYNIC conjugation reaction itself. However, the choice of co-ligand (e.g., tricine, EDDA) is critical for stabilizing the final radiometal complex and influences the in vivo biodistribution of the radiolabeled protein.[9][26][27]
-
-
Q5: My protein does not have many accessible lysine residues. Are there alternative conjugation strategies?
-
A5: While lysine conjugation is the most common approach for S-HYNIC, other strategies can be employed if lysine residues are limited or located in the active site. These can include targeting cysteine residues with maleimide-functionalized HYNIC derivatives or using enzymatic or chemo-selective methods to introduce the chelator at a specific site.[10]
-
Experimental Protocols
Protocol 1: General Procedure for HYNIC Conjugation to a Protein
This protocol provides a general framework. Optimization of molar ratios, reaction times, and temperatures is essential for each specific protein.
-
Protein Preparation:
-
Perform a buffer exchange of your protein solution into an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0). This can be done using a desalting column or dialysis.
-
Adjust the protein concentration to 2-5 mg/mL. Accurately determine the protein concentration using a suitable method (e.g., BCA assay).
-
-
S-HYNIC Stock Solution Preparation:
-
Immediately before use, dissolve the required amount of S-HYNIC in anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10 mg/mL).
-
-
Conjugation Reaction:
-
Add the desired molar excess of the S-HYNIC stock solution to the protein solution while gently vortexing.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. The optimal time and temperature should be determined empirically.
-
-
Purification:
-
Remove the unreacted S-HYNIC and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable buffer for your downstream application (e.g., PBS, pH 7.4).
-
Protocol 2: Determination of MSR using a Spectrophotometric Assay
This protocol is an example using p-nitrobenzaldehyde.
-
Prepare a Standard Curve:
-
Prepare a series of known concentrations of a HYNIC standard in the assay buffer.
-
React each standard with an excess of p-nitrobenzaldehyde.
-
Measure the absorbance at the appropriate wavelength and plot a standard curve of absorbance versus HYNIC concentration.
-
-
Assay the HYNIC-Protein Conjugate:
-
Accurately determine the concentration of your purified HYNIC-protein conjugate.
-
React a known concentration of the conjugate with p-nitrobenzaldehyde under the same conditions as the standards.
-
Measure the absorbance of the resulting solution.
-
-
Calculate the MSR:
-
Use the standard curve to determine the concentration of HYNIC in your conjugate sample from its absorbance.
-
The MSR is calculated as: MSR = (moles of HYNIC) / (moles of protein)
-
Quantitative Data Summary
| Parameter | Recommended Range/Value | Rationale |
| S-HYNIC:Protein Molar Ratio | 5:1 to 40:1 | Highly protein-dependent; requires empirical optimization.[20] |
| Reaction pH | 8.0 - 8.5 | Optimal for the reaction of NHS esters with primary amines while minimizing hydrolysis.[7][17] |
| Protein Concentration | > 2 mg/mL | Higher concentrations can improve reaction efficiency.[11][13] |
| Reaction Temperature | 4°C to Room Temperature | Lower temperatures can help control the reaction rate and prevent protein degradation.[11] |
| Reaction Time | 1 - 4 hours | Should be optimized to achieve the desired MSR without causing protein damage. |
References
- Cooper, M. S., Sabbah, E., & Mather, S. J. (2006). Conjugation of chelating agents to proteins and radiolabeling with trivalent metallic isotopes.
- Creative Biolabs. (n.d.). Troubleshooting Guides.
- de Klerk, O. L., van der Laken, C. J., van der Linden, H., Wesseling, J., Lammertsma, A. A., & Molthoff, C. F. M. (2009). Labeling proteins with Tc-99m via hydrazinonicotinamide (HYNIC): optimization of the conjugation reaction. Nuclear Medicine and Biology, 36(7), 823–829. [Link]
- Interchim. (2013).
- Interchim. (n.d.). S-HyNic Bioconjugation Technical Manual.
- Kalkman, E. D., et al. (2022). Does the Number of Bifunctional Chelators Conjugated to a mAb Affect the Biological Activity of Its Radio-Labeled Counterpart? Discussion Using the Example of mAb against CD-20 Labeled with 90Y or 177Lu. Journal of Medicinal Chemistry, 65(9), 6431-6439. [Link]
- Liu, S. (2008). Bifunctional coupling agents for radiolabeling of biomolecules and target-specific delivery of metallic radionuclides. Advanced Drug Delivery Reviews, 60(12), 1347–1370. [Link]
- Lumpkin, R. S., et al. (2017). Bioorthogonal Protein Conjugation: Application to the Development of a Highly Sensitive Bioluminescent Immunoassay for the Detection of Interferon-γ.
- Paxton, R. J., et al. (1996). Bifunctional NHS-BAT ester for antibody conjugation and stable technetium-99m labeling: conjugation chemistry, immunoreactivity and kit formulation. Journal of Nuclear Medicine, 37(2), 362-370.
- Smith, C. J., et al. (2004). Pyridine-containing HYNIC-derivatives as potential bifunctional chelators for 99mTc-labeling of small biomolecules.
- Unchained Labs. (n.d.). Quantification of protein samples using colorimetric assays. [Link]
- Noble, J. E., & Bailey, M. J. A. (2009). Quantitation of Protein. In Methods in Enzymology (Vol. 463, pp. 73–95). Elsevier.
- Meszaros, L. K., Dose, A., Biagini, S. C. G., & Blower, P. J. (2011). Synthesis and evaluation of analogues of HYNIC as bifunctional chelators for technetium. Dalton Transactions, 40(23), 6338-6349. [Link]
- Biagini, S. C. G., et al. (2010). Hydrazinonicotinic acid (HYNIC) - Coordination chemistry and applications in radiopharmaceutical chemistry. Inorganica Chimica Acta, 363(6), 1059-1069. [Link]
- Zuber, A., et al. (2018). Thiol-reactive bifunctional chelators for the creation of site-selectively modified radioimmunoconjugates with improved stability.
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- Cutler, C. S., et al. (2013). Bifunctional Chelates for Metal Nuclides. Chemical Reviews, 113(2), 858-883. [Link]
- Interchim. (n.d.). Protein-Oligonucleotide Conjugate Synthesis Made Easy, Efficient and Reproducible.
- Wlazlo, Z., et al. (2018). (99m)Tc Human IgG Radiolabelled by HYNIC. Biodistribution and Scintigraphy of Experimentally Induced Inflammatory Lesions in Animal Model. Current Radiopharmaceuticals, 11(2), 136-143. [Link]
- Kalkhof, S., & Sinz, A. (2009). Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. Journal of Mass Spectrometry, 44(6), 877-889. [Link]
- Al-Saden, A. A., et al. (2021). Effect of using different co-ligands during 99mTc-labeling of J18 peptide on SK-MES-1 cell binding and tumor targeting. Iranian Journal of Nuclear Medicine, 29(1), 1-8. [Link]
- Blankenberg, F. G., et al. (2006). Radiolabeling of HYNIC-annexin V with technetium-99m for in vivo imaging of apoptosis.
- Medzihradszky, K. F., & Chalkley, R. J. (2015). Preparation and analysis of proteins and peptides using MALDI TOF/TOF mass spectrometry. Current Protocols in Protein Science, 79, 16.10.1-16.10.27. [Link]
- Dadashzadeh, S., et al. (2020). Optimized Production of 188Re-HYNIC-Bombesin: New Therapeutic Agent for GRPR Targeting. Molecules, 25(7), 1743. [Link]
- Smith, S. V., et al. (2007). How do HYNIC-conjugated peptides bind technetium? Insights from LC-MS and stability studies. Dalton Transactions, (43), 4998-5007. [Link]
- Schilling, B., et al. (2009). Selective protein N-terminal labeling with N-hydroxysuccinimide esters. Analytical Biochemistry, 393(2), 277-279. [Link]
- Shah, K., et al. (2021). Synthesis of Radiolabeled Technetium- and Rhenium-Luteinizing Hormone-Releasing Hormone (99mTc/Re-Acdien-LHRH) Conjugates for Targeted Detection of Breast Cancer Cells Overexpressing the LHRH Receptor. Molecules, 26(2), 358. [Link]
- MassTech Inc. (n.d.). Mass Analysis of Peptides and Tryptic Digests of Proteins.
- Reisinger, V., & Schlosser, A. (2012). Protein identification by MALDI-TOF mass spectrometry. Methods in Molecular Biology, 881, 239-254. [Link]
- Zhang, Y., et al. (2018). An optimized LC-MS/MS method for determination of HYNIC-3PRGD2, a new promising imaging agent for tumor targeting, in rat plasma and its application.
- Angel, T. E., et al. (2012). General Method for MALDI-MS Analysis of Proteins and Peptides. CSH Protocols, 2012(9), pdb.prot070899. [Link]
- Li, L., et al. (2019). Incorporation of non-standard amino acids into proteins: Challenges, recent achievements, and emerging applications. Biotechnology and Bioengineering, 116(10), 2410-2425. [Link]
- Dietrich, J. A., et al. (2015). Quantitative Analysis of Newly Synthesized Proteins. JoVE (Journal of Visualized Experiments), (100), e52822. [Link]
- Kilic, T. (2016). Method for the Determination of ¹⁵N Incorporation Percentage in Labeled Peptides and Proteins. Methods in Molecular Biology, 1425, 131-141. [Link]
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- MDPI. (2020). Synthesis and Matrix Properties of α-Cyano-5-phenyl-2,4-pentadienic Acid (CPPA) for Intact Proteins Analysis by Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry. Molecules, 25(15), 3358. [Link]
- ResearchGate. (2013).
- Chemistry & Industry. (2002). REVIEW Colorimetric protein assay techniques. [Link]
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stability of HYNIC conjugates in serum and biological buffers
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 6-hydrazinonicotinamide (HYNIC) conjugates. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability of HYNIC conjugates in serum and biological buffers, with a primary focus on their application in radiopharmaceuticals.
Foundational Principles of HYNIC Conjugate Chemistry and Stability
6-hydrazinonicotinamide (HYNIC) has become a widely used bifunctional chelator for radiolabeling biomolecules, such as peptides and antibodies, with technetium-99m (99mTc).[1][2] Its popularity stems from the ability to form stable complexes with 99mTc under mild conditions, preserving the biological activity of the conjugated molecule.[3] Understanding the underlying chemistry is crucial for troubleshooting stability issues.
The HYNIC moiety is typically introduced to a biomolecule by reacting an amine group (e.g., the ε-amino group of lysine) with an N-hydroxysuccinimide (NHS) ester of HYNIC, such as succinimidyl 6-hydrazinonicotinate acetone hydrazone (S-HYNIC).[3][4] The hydrazine group of HYNIC is the key functional group for chelating the radiometal.
The Crucial Role of Co-ligands in 99mTc-HYNIC Complex Stability
The coordination sphere of technetium is not fully satisfied by the HYNIC molecule alone, which can act as either a monodentate or bidentate ligand.[1][5] Therefore, the presence of a co-ligand (or coligand) is essential to complete the coordination of the 99mTc and to ensure the stability of the resulting radiolabeled conjugate.[6][7] The choice of co-ligand significantly influences the stability, lipophilicity, and biodistribution of the final radiopharmaceutical.[6][8]
Commonly used co-ligands include:
-
Tricine: Often used, but can sometimes lead to less stable complexes compared to other options.[1]
-
Ethylenediaminediacetic acid (EDDA): Generally forms stable complexes with favorable properties.[6][8]
-
Tricine and a substituted pyridine (e.g., nicotinic acid): This combination can enhance stability.[6][7]
The stability of the final 99mTc-HYNIC conjugate is a critical parameter, as instability in vivo can lead to the release of the radionuclide, resulting in poor quality images and unwanted radiation dose to non-target tissues.[9]
Troubleshooting Guide for HYNIC Conjugate Stability
This section addresses common issues encountered during the preparation and evaluation of HYNIC conjugates.
Question 1: My 99mTc-HYNIC labeled antibody shows low stability in serum, with a significant amount of radioactivity detaching over time. What are the potential causes and how can I fix this?
Potential Causes:
-
Suboptimal Co-ligand: The choice and concentration of the co-ligand are critical for stabilizing the 99mTc-HYNIC complex. An inappropriate co-ligand can lead to a labile complex that is susceptible to transchelation in the presence of serum proteins.[10] For instance, some studies have shown that EDTA as a co-ligand can result in high instability both in vitro and in vivo.[6]
-
Transchelation to Serum Proteins: Serum contains numerous proteins with metal-binding capabilities (e.g., albumin, transferrin). If the 99mTc-HYNIC complex is not sufficiently stable, the 99mTc can be "stolen" by these proteins.[11]
-
Inadequate Purification: Residual unconjugated HYNIC or other components from the labeling reaction can interfere with stability. Proper purification is essential to remove these contaminants.[12]
-
Oxidation State of Technetium: The technetium in the complex should be in the +5 oxidation state for optimal stability.[1][7] Improper reduction of pertechnetate (99mTcO4-) can lead to unstable species.
Troubleshooting Steps & Solutions:
-
Re-evaluate Your Co-ligand System:
-
If you are using a single co-ligand like tricine and observing instability, consider switching to a more robust system. A combination of tricine and nicotinic acid, or EDDA, has been shown to form more stable HYNIC conjugates.[6][7][8]
-
Optimize the concentration of the co-ligand. Insufficient co-ligand will not effectively saturate the coordination sphere of the technetium, while excessive amounts can sometimes interfere with the reaction.
-
-
Perform a Serum Stability Assay: This is a crucial experiment to quantify the stability of your radiolabeled conjugate. A standardized protocol is provided below.
-
Improve Purification: After radiolabeling, purify the conjugate using size-exclusion chromatography (e.g., a PD-10 column) to separate the labeled protein from smaller molecules like free 99mTc, co-ligands, and reducing agents.[13]
-
Check Labeling Conditions: Ensure that the pH of the labeling reaction is within the optimal range (typically pH 4.5-7.4) and that the concentration of the reducing agent (e.g., stannous chloride) is appropriate.[10][13]
Question 2: I am observing multiple radioactive species in my radio-HPLC analysis after labeling my HYNIC-peptide. What could be the reason?
Potential Causes:
-
Formation of Isomers: The coordination of the co-ligand around the 99mTc-HYNIC core can sometimes result in the formation of different stereoisomers, which may have slightly different retention times on HPLC.[8]
-
Incomplete Labeling Reaction: If the reaction has not gone to completion, you may see peaks corresponding to the unreacted HYNIC-peptide and free 99mTc.
-
Radiolysis: High specific activities can sometimes lead to the degradation of the peptide, creating multiple radiolabeled fragments.
-
Presence of Aggregates: The labeling process or subsequent handling might induce aggregation of the peptide conjugate.
Troubleshooting Steps & Solutions:
-
Optimize Co-ligand and Labeling Conditions: Some co-ligand systems are more prone to forming multiple species. For example, using EDDA or a tricine/nicotinic acid mixture as a co-ligand can lead to fewer coordination isomers compared to using tricine alone.[8] Adjusting the pH and temperature of the labeling reaction may also help in favoring the formation of a single, desired species.[13]
-
Increase Incubation Time/Temperature: If incomplete labeling is suspected, try increasing the reaction time or temperature (e.g., heating at 100°C for 15-20 minutes is common for some protocols) to drive the reaction to completion.[14]
-
Use a Radical Scavenger: If radiolysis is a concern, consider adding a radical scavenger such as ethanol or gentisic acid to the formulation.
-
Analyze by Size-Exclusion Chromatography: To check for aggregates, analyze your sample using size-exclusion HPLC.
Question 3: How do I properly store my HYNIC-conjugated biomolecule before radiolabeling to ensure its stability?
Answer:
The stability of the HYNIC-conjugated molecule itself is important for successful radiolabeling. While 4FB-modified proteins are noted to be extremely stable, HYNIC-modified proteins can be less so.[12] For long-term storage, it is often recommended to lyophilize the purified HYNIC-conjugate and store it at -20°C or below.[13][14] Storing in solution, even at 4°C, may lead to degradation over time.[13] Before use, the lyophilized conjugate can be reconstituted in an appropriate buffer.
Experimental Protocols
Protocol: Serum Stability Assay
This protocol allows for the in vitro assessment of the stability of a 99mTc-HYNIC conjugate in human serum.
Materials:
-
Purified 99mTc-HYNIC conjugate
-
Fresh human serum (stored in aliquots at -20°C or lower to avoid freeze-thaw cycles)[9]
-
Acetonitrile (ice-cold)
-
Microcentrifuge tubes
-
Microcentrifuge
-
Gamma counter or radio-TLC/HPLC system
Procedure:
-
Add a known amount of the purified 99mTc-HYNIC conjugate to an aliquot of human serum in a microcentrifuge tube.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 1, 2, 4, and 24 hours), take a sample of the mixture.[15]
-
To precipitate the serum proteins, add an equal volume of ice-cold acetonitrile to the sample.[16]
-
Vortex the mixture thoroughly and then centrifuge at high speed (e.g., 6,000 rpm for 5 minutes) to pellet the precipitated proteins.[16]
-
Carefully separate the supernatant (containing free 99mTc or small molecule complexes) from the protein pellet (containing the intact, protein-bound radiolabeled conjugate).
-
Measure the radioactivity in both the supernatant and the pellet using a gamma counter.
-
The stability is expressed as the percentage of radioactivity remaining in the protein pellet relative to the total radioactivity.
Alternatively for analysis:
-
The supernatant can be analyzed by radio-HPLC or radio-TLC to identify the nature of the released radioactivity.[1]
Workflow for HYNIC Conjugation and Stability Assessment
The following diagram illustrates the general workflow from biomolecule modification to stability testing.
Data Summary
The choice of co-ligand has a profound impact on the stability of 99mTc-HYNIC conjugates. The following table summarizes findings from comparative studies.
| Co-ligand System | Relative Stability in Serum/Buffer | Key Characteristics | Reference(s) |
| Tricine | Moderate | Prone to forming multiple species; may show lower stability compared to others. | [1] |
| EDDA | High | Generally forms stable complexes with fewer isomers and lower lipophilicity. | [6],[8] |
| Tricine/Nicotinic Acid | High | Enhanced stability compared to tricine alone; can reduce liver uptake. | [6],[7] |
| EDTA Derivatives | Low | Often results in high instability both in vitro and in vivo. | [6] |
Frequently Asked Questions (FAQs)
Q1: What is the difference between thermodynamic and kinetic stability in the context of HYNIC conjugates?
-
Thermodynamic stability refers to the equilibrium position of the complex formation. A high stability constant (K) means the complex is highly favored at equilibrium.
-
Kinetic stability (or inertness) refers to the speed at which the complex exchanges its ligands. A kinetically stable (inert) complex may not be thermodynamically stable, but it breaks down very slowly. For radiopharmaceuticals, both are important, but kinetic inertness in a biological system is crucial to prevent transchelation before the agent reaches its target.
Q2: Can I use buffers containing Tris or glycine during the HYNIC conjugation step? No. Buffers containing primary amines, such as Tris or glycine, will compete with your biomolecule for reaction with the S-HYNIC reagent, leading to low conjugation efficiency. It is essential to use amine-free buffers like phosphate or bicarbonate buffers for the conjugation step.[4]
Q3: Does the number of HYNIC molecules per biomolecule affect stability? Yes, the molar substitution ratio (MSR) of HYNIC to the biomolecule can impact both the biological activity and the labeling efficiency. While a higher MSR might improve labeling efficiency, it can also negatively affect the biological function of the protein (e.g., receptor binding).[3] It is crucial to find a balance that provides good labeling efficiency while preserving the biomolecule's activity.
Q4: What are the key factors affecting the stability of any drug conjugate in biological matrices? General factors that affect the stability of drug conjugates include temperature, pH, light exposure, oxidation, and enzymatic degradation.[17] For radiolabeled HYNIC conjugates, the specific coordination chemistry of the radiometal and the potential for transchelation are additional critical factors.
Concluding Remarks
Ensuring the stability of HYNIC conjugates, particularly in a complex biological environment like serum, is paramount for the successful development of targeted radiopharmaceuticals. A thorough understanding of the roles of the bifunctional chelator, the radiometal, and the co-ligand is essential. By carefully selecting the co-ligand system, optimizing reaction conditions, and rigorously performing stability assays, researchers can develop robust and effective HYNIC-based agents for imaging and therapy.
References
- S-HyNic Bioconjugation Technical Manual (C
- Decristoforo, C., Mather, S. J. (1999). 99m-Technetium-labelled peptide-HYNIC conjugates: effects of lipophilicity and stability on biodistribution. Nuclear Medicine and Biology, 26(4), 389-396. URL
- King, R. C., et al. (2007). How do HYNIC-conjugated peptides bind technetium? Insights from LC-MS and stability studies. Dalton Transactions, (43), 4998-5007. URL
- King, R. C., et al. (2007). How do HYNIC-conjugated peptides bind technetium? Insights from LC-MS and stability studies. Scilit. URL
- King, R. C., et al. (2007). How do HYNIC-conjugated peptides bind technetium? Insights from LC-MS and stability studies. Dalton transactions (Cambridge, England : 2003), (43), 4998–5007. URL
- King, R. C., et al. (2007). How do HYNIC-conjugated peptides bind technetium? Insights from LC-MS and stability studies. PubMed. URL
- Quantitative and Reproducible Bioconjugation with SoluLINK® Technology. TriLink BioTechnologies. URL
- Antibody-Oligonucleotide Conjugate Prepar
- S-HyNic Product Inform
- King, R. C., et al. (2007). How do HYNIC-conjugated peptides bind technetium? Insights from LC-MS and stability studies. Dalton Transactions. URL
- Wurzer, A., et al. (2022). First-in-Human Serum Stability Studies of [177Lu]Lu-AMTG: A Step Toward Improved GRPR-Targeted Radiopharmaceutical Therapy. Journal of Nuclear Medicine, 63(5), 751-754. URL
- Liu, Z., et al. (2013). Evaluation of K(HYNIC)2 as a bifunctional chelator for (99m)Tc-labeling of small biomolecules. Molecular Pharmaceutics, 10(5), 2051-2060. URL
- Guidance for preclinical studies with radiopharmaceuticals. IAEA. URL
- King, R. C., et al. (2007). How do HYNIC-conjugated peptides bind technetium? Insights from LC-MS and stability studies. King's College London Research Portal. URL
- de Barros, A. L. B., et al. (2011). Labeling and Biological Evaluation of 99mTc-HYNIC-Trastuzumab as a Potential Radiopharmaceutical for In Vivo Evaluation of HER2 Expression in Breast Cancer. The Scientific World Journal, 11, 1536-1549. URL
- Koźmiński, P., et al. (2005). 99mTc Human IgG Radiolabelled by HYNIC. Biodistribution and Scintigraphy of Experimentally Induced Inflammatory Lesions in Animal Model. Polish journal of environmental studies, 14 Suppl 4, 47-50. URL
- Decristoforo, C., et al. (1999). Preparation, 99mTc-labeling, and in vitro characterization of HYNIC and N3S modified RC-160 and [Tyr3]octreotide.
- Kaloudi, A., et al. (2021). SPECT Imaging of SST2-Expressing Tumors with 99mTc-Based Somatostatin Receptor Antagonists: The Role of Tetraamine, HYNIC, and Spacers. Molecules (Basel, Switzerland), 26(11), 3125. URL
- Ibrahim, I. T. (2014). Preparation and biodistribution of 99mTc-IgG-HYNIC in normal rats.
- Grace, L. A., et al. (2012). Improved kit formulation for preparation of (99m)Tc-HYNIC-TOC: results of preliminary clinical evaluation in imaging patients with neuroendocrine tumors. Cancer biotherapy & radiopharmaceuticals, 27(1), 60-68. URL
- van der Laken, C. J., et al. (1997). Labeling proteins with Tc-99m via hydrazinonicotinamide (HYNIC): optimization of the conjugation reaction. Nuclear medicine and biology, 24(4), 365-371. URL
- Paik, C. H., et al. (1986). Transchelation of 99mTc from low affinity sites to high affinity sites of antibody. International journal of radiation applications and instrumentation. Part B, Nuclear medicine and biology, 13(4), 359-362. URL
- In vitro stability studies in (A) PBS and (B) human serum.
- Ektova, A. O., et al. (2022).
- Blankenberg, F. G., et al. (2006). Radiolabeling of HYNIC-annexin V with technetium-99m for in vivo imaging of apoptosis.
- Li, W., et al. (2012). Factors affecting the stability of drugs and drug metabolites in biological matrices. Bioanalysis, 4(19), 2353-2367. URL
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troubleshooting isomer formation in Tc-99m-HYNIC complexes.
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for troubleshooting radiolabeling of HYNIC-conjugated molecules with Technetium-99m. This guide is designed to provide in-depth, field-proven insights into one of the most common challenges encountered during the development of Tc-99m based radiopharmaceuticals: the formation of isomers. As your partner in scientific discovery, we aim to explain the causality behind these experimental phenomena and provide robust, self-validating protocols to ensure the consistency and quality of your work.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the nature and impact of isomerism in Tc-99m-HYNIC chemistry.
Q1: What exactly are "isomers" in the context of my Tc-99m-HYNIC labeling reaction?
A: In coordination chemistry, isomers are compounds that have the same chemical formula but a different arrangement of atoms in space.[1][2] In your Tc-99m-HYNIC complex, the central Technetium-99m (Tc-99m) atom is coordinated by ligands. The primary ligand is the HYNIC (6-hydrazinonicotinamide) chelator, which is conjugated to your peptide or molecule of interest.
However, HYNIC typically occupies only one or two of the available coordination sites on the technetium metal.[3] To achieve a stable complex, additional molecules called "co-ligands" (such as tricine or ethylenediamine-N,N'-diacetic acid, EDDA) are required to fill the remaining sites.[3][4] Isomers arise from the different possible geometric arrangements of the HYNIC molecule and the co-ligands around the central Tc-99m atom.[5] These different spatial configurations result in distinct chemical species with unique properties.
Q2: I see multiple peaks on my radio-HPLC. Why is controlling this isomer formation so critical for my radiopharmaceutical development?
A: The presence of multiple peaks on your radio-HPLC is a direct indication of an isomeric mixture or other radiochemical impurities.[4] Controlling this is paramount for several reasons:
-
Pharmacokinetics and Biodistribution: Each isomer can exhibit different stability, lipophilicity, and protein binding characteristics.[3][6] This directly translates to different in vivo behavior. One isomer might clear rapidly through the kidneys as desired, while another might show high, non-specific uptake in the liver or other tissues, confounding your imaging results or therapeutic efficacy.[7]
-
Receptor Affinity: For targeted radiopharmaceuticals, the specific orientation of the peptide or targeting molecule is crucial for receptor binding. Different isomers can present the targeting vector in slightly different ways, leading to variations in binding affinity and target uptake.[8]
-
Regulatory Approval: For a product to be approved for clinical use, it must be a well-defined, consistent entity. A variable mixture of isomers is considered an inconsistent product, making it impossible to guarantee reproducible clinical outcomes. Quality control requires a predictable and uniform product.[6][9]
-
Reproducibility: Failure to control isomer formation leads to significant batch-to-batch variability, undermining the reliability and transferability of your experimental results.[6]
Q3: What are the primary experimental factors that influence the formation and ratio of different isomers?
A: The isomeric ratio of your final product is highly sensitive to the reaction conditions. The key levers you can pull to control the outcome are:
-
Choice of Co-ligand: This is perhaps the most significant factor. Co-ligands like EDDA often result in fewer and more stable isomers compared to tricine.[4][6] Ternary systems, using a mixture of co-ligands (e.g., tricine and nicotinic acid), are another strategy to modulate the final complex's properties.[7]
-
Reaction pH: The pH of the labeling mixture affects the protonation state of both the HYNIC-conjugate and the co-ligands, influencing how they coordinate to the technetium. The optimal pH for high radiochemical purity is often in the range of 4 to 7, but must be empirically determined for each specific complex.[10][11]
-
Temperature and Incubation Time: Most HYNIC labeling protocols require heating (e.g., 80-100°C for 15-20 minutes).[12][13] Temperature and time can influence whether the kinetically or thermodynamically favored isomer is formed. Insufficient heating may lead to incomplete reaction, while excessive heating can cause degradation.
-
Concentration of Reactants: The molar ratios of the HYNIC-conjugate, co-ligand, and reducing agent (stannous chloride) can impact the reaction pathway and final product distribution.
The interplay of these factors is visually summarized in the workflow below.
Caption: Factors influencing the outcome of Tc-99m-HYNIC labeling.
Troubleshooting Guide: From Observation to Solution
This section provides actionable steps for common issues encountered during labeling experiments.
Problem: My radio-HPLC shows multiple peaks or a broad, unresolved peak. How do I identify and resolve this?
A: This is the classic sign of an isomeric mixture or the presence of radiochemical impurities. A systematic approach is required to diagnose and solve the issue.
Step 1: Characterize the Peaks First, identify what each peak represents. Your HPLC chromatogram may contain:
-
Free Pertechnetate ([⁹⁹ᵐTc]TcO₄⁻): Usually elutes very early, near the solvent front.
-
Tc-99m Colloid: Often gets stuck at the origin of the column or strip and doesn't move.
-
Desired Tc-99m-HYNIC Complex Isomers: These are typically the major peaks of interest, eluting later.
-
Degradation Products: May appear as various smaller peaks.
Step 2: Follow the Troubleshooting Workflow Use the following decision tree to systematically investigate the potential causes.
Caption: Troubleshooting workflow for resolving multiple HPLC peaks.
Problem: I'm seeing significant batch-to-batch variability in my radio-HPLC profile.
A: This issue points directly to a lack of precise control over one or more of the critical reaction parameters identified above.
-
Root Cause Analysis:
-
Reagent Preparation: Are your buffer and co-ligand solutions prepared fresh and from the same stock? Is the stannous chloride solution freshly prepared before each labeling? Stannous chloride is easily oxidized, and its degradation is a common source of failed or inconsistent labelings.[14]
-
pH Measurement: How are you measuring the pH of the final reaction vial? Small variations can have a large impact. Ensure your pH meter is calibrated and that you are using a consistent method.
-
Heating: Is your heat block or water bath calibrated and providing uniform temperature? A few degrees difference can alter the isomeric ratio.
-
Pipetting/Volumes: Are the volumes of all components, especially the HYNIC-peptide and stannous chloride, being added with calibrated pipettes? Small volume errors can change the molar ratios significantly.
-
-
Solution: Implement a strict Standard Operating Procedure (SOP) for your labeling process. Document every parameter for every run: exact pH, temperature, incubation time, and age of reagents. This will allow you to correlate process variables with the final product quality and identify the source of the inconsistency.
Problem: My final product shows poor in vivo performance (e.g., high liver uptake), but the radio-HPLC looks clean. Could this be related to isomers?
A: Yes, this is a distinct possibility. A "clean" HPLC peak does not guarantee optimal in vivo performance.
-
Co-eluting Isomers: Your HPLC method may not be sufficient to resolve two or more structurally similar isomers that have very different biological properties. They may co-elute, appearing as a single, sharp peak.
-
Impact of Co-ligand: The nature of the co-ligand has a profound impact on the overall charge and lipophilicity of the complex, which dictates biodistribution.[3] For example, using tricine as a co-ligand can sometimes lead to higher liver uptake compared to complexes formed with EDDA.[6]
-
Troubleshooting Steps:
-
Optimize HPLC Method: Try different gradients, mobile phases, or column types to see if you can resolve the single peak into multiple components.[15][16]
-
Change the Co-ligand: Perform the labeling using a different co-ligand system (e.g., switch from tricine to EDDA, or a tricine/EDDA mixture) and compare the in vivo results.[8] A change in biodistribution will strongly suggest that the coordination sphere is the root cause.
-
LC-MS Analysis: If available, use Liquid Chromatography-Mass Spectrometry (LC-MS) to analyze the non-radioactive complex formed with ⁹⁹Tc. This can help confirm the identity and composition of the species under your HPLC peak.[4][15]
-
Key Experimental Protocols
Adherence to validated protocols is essential for reproducible results.
Protocol 1: Standard Radiolabeling of a HYNIC-Peptide
This protocol provides a general framework. Optimal amounts and conditions should be determined empirically for each new HYNIC-conjugate.
Materials:
-
HYNIC-conjugated peptide (1 mg/mL in sterile water)
-
Co-ligand solution: e.g., Tricine (40 mg/mL in water) and/or EDDA (20 mg/mL in 0.1 M NaOH)[9]
-
Stannous chloride (SnCl₂) solution (1 mg/mL in 0.1 M HCl, freshly prepared)[9]
-
Sodium pertechnetate ([⁹⁹ᵐTc]TcO₄⁻) eluate from a ⁹⁹Mo/⁹⁹ᵐTc generator
-
0.5 M Phosphate buffer (pH 6.5-7.0)
-
Sterile, nitrogen-purged reaction vials
Procedure:
-
In a sterile reaction vial, combine the reagents. A common sequence is to add the co-ligand solution(s), the phosphate buffer, and the HYNIC-peptide solution.[9][12]
-
Add the desired activity of [⁹⁹ᵐTc]TcO₄⁻ (e.g., 370-2220 MBq) to the vial and gently mix.[9][12]
-
Add a small volume (e.g., 25 µL) of the freshly prepared SnCl₂ solution to initiate the reduction and complexation.[9]
-
Immediately cap the vial, mix gently, and incubate in a calibrated heat block or boiling water bath at 95-100°C for 15-20 minutes.[5][17]
-
After incubation, allow the vial to cool to room temperature behind appropriate shielding.
-
Perform quality control using radio-HPLC and/or radio-TLC to determine radiochemical purity and assess the isomeric profile.[16][18]
Protocol 2: Analytical HPLC for Isomer Separation
System:
-
A standard HPLC system equipped with a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
A dual-detector setup: a UV detector (set to ~220 nm for peptide backbone) and a radiometric detector.
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
Gradient:
-
A typical gradient might run from 5-10% B to 60-70% B over 20-30 minutes, with a flow rate of 1 mL/min.
-
Crucial Note: The gradient must be optimized to achieve separation of your specific isomers. Steeper gradients give faster results but poorer resolution. Shallower gradients are better for separating closely eluting species.
Procedure:
-
Equilibrate the column with the starting mobile phase conditions for at least 15 minutes.
-
Inject a small volume (10-20 µL) of your radiolabeled sample.
-
Run the gradient program and collect data from both the UV and radiometric detectors.
-
Analyze the radiochromatogram to determine the number of species, their relative ratios (by peak integration), and the radiochemical purity.
Data Summary: Influence of Parameters on Isomerism
The following table summarizes the expected impact of key variables on the final product.
| Parameter | Typical Setting | Effect of Variation on Isomer Profile | Causality & Rationale |
| Co-Ligand | Tricine, EDDA, or Mixture | High Impact. EDDA generally yields fewer, more hydrophilic, and more stable isomers than Tricine alone.[4][6] | EDDA is a stronger chelator and can coordinate to Tc in a more defined geometry, reducing the number of possible stable arrangements. |
| pH | 4.0 - 7.0 | High Impact. Deviations can lead to the formation of different species or incomplete labeling.[10][11] | The protonation state of the hydrazine group on HYNIC and the carboxyl groups on EDDA/Tricine are pH-dependent, altering their coordination potential. |
| Temperature | 80 - 100 °C | Moderate Impact. Can shift the ratio between kinetically and thermodynamically favored isomers.[19] | Higher temperatures provide the activation energy needed to overcome reaction barriers, potentially favoring the most stable thermodynamic product over kinetically trapped intermediates. |
| SnCl₂ Amount | 20-50 µg | Indirect Impact. Insufficient SnCl₂ leads to free pertechnetate; excess can promote colloid formation.[14] | The primary role is to reduce Tc(VII) to a lower oxidation state. While not directly part of the final complex, incorrect amounts prevent the desired reaction from proceeding cleanly. |
References
- Application Notes and Protocols: Radiolabeling of Cyclic Peptide Ctthwgftlc for SPECT Imaging - Benchchem.
- Effect of reaction pH on 99m Tc-HYNIC-peptide labeling yield (mean ± SD, n=3).
- How do HYNIC-conjugated peptides bind technetium?
- The influence of co-ligands on improving tumor targeting of HYNIC conjugated peptides | Request PDF - ResearchG
- Effect of using different co-ligands during 99mTc-labeling of J18 peptide on SK-MES-1 cell binding and tumor targeting - NIH.
- Influence of pH on the labeling efficiency of 99m TcGlu and 99m Tc-DTPA-bis(Glu).
- Coligand Effects on Solution Stability, Biodistribution and Metabolism of 99mTc-Labeled Cyclic RGDfK Tetramer - PMC - NIH.
- Tc labelled peptides for imaging of peripheral receptors - Scientific, technical public
- Innovative Peptide Bioconjugation Chemistry with Radionuclides: Beyond Classical Click Chemistry - PMC - NIH.
- Nitriles form mixed-coligand complexes with (99m)Tc-HYNIC-peptide - PubMed.
- SPECT Imaging of SST2-Expressing Tumors with 99m Tc-Based Somatostatin Receptor Antagonists: The Role of Tetraamine, HYNIC, and Spacers - MDPI.
- Synthesis, Radiolabeling and Stability Studies of Peptide HYNIC-LIKKP-Pyr-F with 99mTc as an Apoptosis Imaging Agent - SBMU journals.
- The effect of selected preparation variables on the radiochemical purity of 99mTc-EDDA-HYNIC-TOC - ResearchG
- An efficient HPLC method for the analysis of isomeric purity of technetium-99m-exametazime and identity confirm
- [99mTc]Tc-PSMA-T4—Novel SPECT Tracer for Metastatic PCa:
- Comparison of different methods for radiochemical purity testing of [99mTc-EDDA-HYNIC-D-Phe1,Tyr3]-octreotide - PubMed.
- Real world experience with [99mTc]Tc-HYNIC-iPSMA SPECT prostate cancer detection: interim results
- Comparison of different methods for radiochemical purity testing of [Te-99m-EDDA-HYNIC-D-Phe(1) ,Tyr(3)
- 99mTc-Hynic-TOC imaging in the diagnostic of neuroendocrine tumors - PMC - NIH.
- An efficient HPLC method for the analysis of isomeric purity of technetium-99m-exametazime and identity confirmation using LC-MS | Request PDF - ResearchG
- Role of Pure Technetium Chemistry: Are There Still Links to Applic
- The New Radiolabeled Peptide 99mTcEDDA/HYNIC-TOC: Is It a Feasible Choice for Diagnosing Gastroenteropancre
- (PDF)
- Technetium Radiopharmaceutical Chemistry - The University of New Mexico.
- SPECT Imaging of SST2-Expressing Tumors with 99mTc-Based Somatostatin Receptor Antagonists: The Role of Tetraamine, HYNIC, and Spacers - PMC - NIH.
- Limitations and pitfalls of 99mTc-EDDA/ /HYNIC-TOC (Tektrotyd) scintigraphy - Via Medica Journals.
- 24.
- Preparation and Dispensing Problems Associated with Technetium Tc-99m Radiopharmaceuticals - The University of New Mexico.
- Stability and isomerization of complexes formed by metal ions and cytosine isomers in aqueous phase - PubMed.
- Effect of temperature on the complexes formation - ResearchG
- Isomerism in Coordin
- 21.
- Effect of temperature on the complexation of triscarbonatouranyl(vi) with calcium and magnesium in NaCl aqueous solution - Dalton Transactions (RSC Publishing).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. How do HYNIC-conjugated peptides bind technetium? Insights from LC-MS and stability studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Coligand Effects on Solution Stability, Biodistribution and Metabolism of 99mTc-Labeled Cyclic RGDfK Tetramer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of using different co-ligands during 99mTc-labeling of J18 peptide on SK-MES-1 cell binding and tumor targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Real world experience with [99mTc]Tc-HYNIC-iPSMA SPECT prostate cancer detection: interim results from the global NOBLE registry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
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- 14. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 15. An efficient HPLC method for the analysis of isomeric purity of technetium-99m-exametazime and identity confirmation using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparison of different methods for radiochemical purity testing of [99mTc-EDDA-HYNIC-D-Phe1,Tyr3]-octreotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. [99mTc]Tc-PSMA-T4—Novel SPECT Tracer for Metastatic PCa: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: The Critical Role of Reducing Agents in HYNIC Labeling
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This center is designed to provide in-depth, field-proven insights into the critical role of reducing agents in the successful radiolabeling of HYNIC-conjugated molecules with Technetium-99m (99mTc). As a Senior Application Scientist, my goal is to move beyond simple protocols and explain the fundamental chemistry, helping you troubleshoot common issues and optimize your experimental outcomes.
Part 1: Frequently Asked Questions (FAQs): The Fundamentals
This section addresses the foundational principles governing the use of reducing agents in HYNIC labeling chemistry. Understanding these concepts is the first step toward effective troubleshooting.
Q1: What is the fundamental role of a reducing agent in 99mTc labeling of HYNIC-conjugated molecules?
The entire process of labeling with Technetium-99m hinges on a critical chemical reduction step. 99mTc is obtained from a 99Mo/99mTc generator as sodium pertechnetate (Na[99mTcO₄]), a highly stable salt in which technetium exists in its highest oxidation state, +7 (Tc(VII)).[1] In this state, the pertechnetate anion ([TcO₄]⁻) is chemically inert and will not form a stable complex with chelators like HYNIC.[1]
The role of the reducing agent is to donate electrons to the technetium center, reducing it to a lower, more reactive oxidation state, typically Tc(V) or Tc(IV).[1][2] This reduced technetium becomes an electropositive cation, capable of being complexed (chelated) by the electron-donating atoms of the HYNIC moiety and associated co-ligands to form a stable radiolabeled conjugate. Without this reduction, the labeling reaction simply cannot proceed.
Q2: Stannous chloride (SnCl₂) is almost always mentioned. Why is it the preferred reducing agent?
Stannous chloride (SnCl₂) is the most widely used reducing agent for 99mTc kit preparations for several key reasons:[2][3]
-
High Reduction Potential: It is one of the most powerful and efficient reducing agents available, capable of rapidly and effectively reducing Tc(VII) at room temperature or with gentle heating.[1]
-
Efficacy in Mild Conditions: Unlike some other agents, SnCl₂ works efficiently under the mild pH conditions (typically acidic to neutral) required for labeling sensitive biomolecules like peptides and antibodies.[2]
-
Kit Formulation: Its stability in a lyophilized (freeze-dried) state makes it ideal for the production of "instant kits," where all non-radioactive components are pre-packaged, ensuring convenience and reproducibility.[3]
The fundamental reaction involves the stannous ion (Sn²⁺) being oxidized to the stannic ion (Sn⁴⁺) as it donates two electrons to reduce the pertechnetate.[1]
Q3: What are the main radiochemical impurities related to the reducing agent?
Successful labeling is defined by high radiochemical purity (RCP), which is the percentage of 99mTc present in the desired form (i.e., bound to your HYNIC-conjugate).[4] Issues with the reducing agent are the primary cause of the two most common radiochemical impurities:
-
Free Pertechnetate ([99mTcO₄]⁻): This impurity signifies insufficient reduction . If there isn't enough active stannous ion (Sn²⁺) to reduce all the Tc(VII) pertechnetate added to the vial, the unreacted pertechnetate will remain. This can be caused by too little SnCl₂ in the formulation or degradation of the SnCl₂ through oxidation before it can react with the technetium.[4]
-
Reduced/Hydrolyzed Technetium (99mTcO₂): Often referred to as radiocolloid , this impurity signifies excess reduction . If there is a large excess of stannous ions, particularly at a non-optimal pH, the reduced 99mTc can undergo hydrolysis to form insoluble technetium dioxide (99mTcO₂) colloids.[4][5] These colloids are detrimental as they are taken up by the reticuloendothelial system (liver, spleen, and bone marrow), leading to poor image quality and unnecessary radiation dose to non-target organs.
Q4: Why is the reaction pH so critical when using stannous chloride?
The pH of the labeling reaction is a critical parameter that directly influences the behavior of both the stannous ion and the technetium. An optimal pH range for HYNIC-peptide labeling is typically between 4 and 5.5.[6][7]
-
At low pH (highly acidic): Stannous ions are soluble and active. However, very low pH can potentially damage the biomolecule being labeled.
-
At high pH (neutral to basic): Stannous ions (Sn²⁺) are prone to hydrolysis, forming insoluble stannous hydroxide (Sn(OH)₂). This precipitation removes the active reducing agent from the solution, leading to incomplete reduction of pertechnetate and, consequently, low labeling efficiency.[2][8] Furthermore, excess uncomplexed, reduced 99mTc is more likely to form radiocolloids at higher pH values.
Therefore, maintaining the correct pH is a balancing act to ensure the reducing agent is soluble and active while preserving the integrity of the target molecule and preventing colloid formation.
Part 2: Troubleshooting Guide: From Problem to Solution
This section provides a systematic approach to diagnosing and solving common labeling failures related to the reducing agent.
Problem 1: Low Radiochemical Purity (%RCP) due to High Free Pertechnetate
Diagnosis: Your quality control (e.g., ITLC) shows a significant percentage of radioactivity migrating with the solvent front in systems where the labeled product and colloids remain at the origin (e.g., saline on ITLC-SG paper).[4][9]
The amount of Sn²⁺ is below the stoichiometric requirement to reduce all the added 99mTcO₄⁻.
-
Solution: Optimize Stannous Chloride Concentration.
-
Perform a titration experiment by preparing several reaction vials with a fixed amount of your HYNIC-conjugate but varying the amount of SnCl₂ (e.g., 5 µg, 10 µg, 20 µg, 40 µg).[10]
-
Label each vial with the same amount of 99mTc activity under identical conditions (pH, volume, temperature, incubation time).
-
Run QC on each sample to determine the %RCP.
-
Plot %RCP against the amount of SnCl₂ to find the optimal concentration that maximizes RCP while minimizing radiocolloid formation (see Problem 2).
-
| Parameter | Recommendation | Troubleshooting Action |
| SnCl₂ Amount | Typically 5-50 µg per reaction | If high free 99mTcO₄⁻ is observed, incrementally increase the amount of SnCl₂. |
| Molar Ratio | Ensure Sn²⁺ is in molar excess to 99mTc | Calculate the molar amount of technetium (rarely an issue with carrier-free generator eluate) and ensure the reducing agent is in significant excess. |
Stannous chloride solutions are highly susceptible to oxidation by atmospheric oxygen, converting the active Sn²⁺ to inactive Sn⁴⁺. This is a very common cause of failed labelings.
-
Solution: Implement Best Practices for Reagent Preparation.
-
Prepare Freshly: Always prepare SnCl₂ solutions immediately before use. Do not store stock solutions for extended periods unless they have been rigorously prepared under inert gas and stored in sealed vials.
-
Use Deoxygenated Water: Prepare the solution using water that has been purged with an inert gas (nitrogen or argon) to remove dissolved oxygen.
-
Acidify the Solution: Dissolve the SnCl₂ powder in a dilute, oxygen-free acid (e.g., 0.01 M HCl). The acidic environment inhibits hydrolysis and slows oxidation.[11]
-
Inert Atmosphere: If possible, perform the reconstitution of lyophilized kits or the preparation of solutions under a blanket of nitrogen or argon.
-
Problem 2: Low Radiochemical Purity (%RCP) due to High Radiocolloid
Diagnosis: Your QC shows a high percentage of radioactivity remaining at the origin in systems where free pertechnetate and the labeled product are expected to migrate (e.g., acetone on ITLC-SG paper).[4][12]
While a molar excess of Sn²⁺ is needed, a gross excess leads to the rapid reduction of all 99mTc, and any technetium that doesn't quickly bind to the HYNIC-conjugate is prone to hydrolysis, forming 99mTcO₂ colloids.[13]
-
Solution: Reduce and Optimize SnCl₂ Concentration.
-
Using the titration data from Problem 1, identify the point where increasing SnCl₂ concentration leads to a rise in colloid formation.
-
Select the lowest concentration of SnCl₂ that provides a high RCP (>95%) with minimal (<2%) radiocolloid.
-
Ensure adequate amounts of a co-ligand (e.g., Tricine, EDDA) are present. Co-ligands are weak chelators that stabilize the reduced 99mTc in a soluble form, preventing its hydrolysis while it reacts with the HYNIC moiety.[12][14][15]
-
The reaction pH has drifted upwards into a range (> 6.0) that promotes the hydrolysis of both Sn²⁺ and the reduced 99mTc.[7]
-
Solution: Verify and Adjust pH.
-
Before adding the 99mTc eluate, measure the pH of your reconstituted reaction mixture using a calibrated pH meter or high-resolution pH strips.
-
Adjust the pH to the optimal range (typically 4.0-5.5) using dilute, high-purity HCl or NaOH.[6]
-
Be aware that the 99mTc generator eluate can have a variable pH, which may alter the final reaction pH. Buffer the reaction mixture (e.g., with acetate or phosphate buffer) to resist these changes.[16]
-
Part 3: Protocols & Workflows
Protocol 3.1: Standard HYNIC Labeling using SnCl₂
This protocol provides a generalized workflow. Specific amounts of conjugate, co-ligand, and SnCl₂ must be optimized for your particular molecule.
-
Reagent Preparation:
-
Prepare a fresh solution of SnCl₂·2H₂O (e.g., 1 mg/mL) in deoxygenated 0.01 M HCl.
-
Prepare a solution of your co-ligand (e.g., 100 mg/mL Tricine) in deoxygenated water.
-
Prepare a solution of your HYNIC-conjugated peptide/antibody in a suitable buffer (e.g., 0.1 M acetate buffer, pH 5.0).
-
-
Reaction Assembly:
-
In a sterile, pyrogen-free reaction vial, add the reagents in the following order: a. HYNIC-conjugated molecule (e.g., 50 µg). b. Co-ligand solution (e.g., 20 µL of 100 mg/mL Tricine). c. Freshly prepared SnCl₂ solution (e.g., 10 µL of 1 mg/mL for 10 µg SnCl₂).
-
Gently mix the contents. Verify the pH is within the optimal range (4.0-5.5).
-
-
Radiolabeling:
-
Quality Control:
-
Perform ITLC analysis (as per Protocol 3.2) to determine the %RCP. The labeled product is ready for use if the RCP meets the required specification (typically >90-95%).
-
Protocol 3.2: Quality Control via Two-Strip ITLC
This method quantifies the percentage of desired labeled product, free pertechnetate, and radiocolloid.[4]
-
Strip 1: Quantify Radiocolloid
-
Stationary Phase: ITLC-SG (Silica Gel) strip.
-
Mobile Phase: Acetone.
-
Procedure: Spot a small drop (1-2 µL) of the reaction mixture on the origin line. Develop the chromatogram in a tank containing acetone.
-
Analysis: The labeled product and free pertechnetate are soluble and migrate to the solvent front (Rf = 1.0). The insoluble radiocolloid (99mTcO₂) remains at the origin (Rf = 0.0).
-
Calculation: % Radiocolloid = (Counts at Origin / Total Counts on Strip) x 100.
-
-
Strip 2: Quantify Free Pertechnetate
-
Stationary Phase: ITLC-SG (Silica Gel) strip.
-
Mobile Phase: Saline (0.9% NaCl).
-
Procedure: Spot and develop the strip as above.
-
Analysis: Free pertechnetate is soluble and migrates with the solvent front (Rf = 1.0). The labeled product and radiocolloid are insoluble in saline and remain at the origin (Rf = 0.0).[9]
-
Calculation: % Free Pertechnetate = (Counts at Solvent Front / Total Counts on Strip) x 100.
-
-
Final RCP Calculation:
-
% RCP = 100% - (% Radiocolloid) - (% Free Pertechnetate)
-
| Impurity | ITLC System | Rf of Impurity | Rf of Labeled Product |
| Radiocolloid (99mTcO₂) | ITLC-SG / Acetone | 0.0 | 1.0 |
| Free 99mTcO₄⁻ | ITLC-SG / Saline | 1.0 | 0.0 |
Part 4: Visual Guides
Diagram 1: Core Chemical Pathway of HYNIC Labeling
Caption: The two-step process of 99mTc-HYNIC labeling.
Diagram 2: Troubleshooting Workflow for Low %RCP
Caption: A decision tree for troubleshooting low radiochemical purity.
References
- Stannous Chloride in the Preparation of 99mTc Pharmaceuticals. (n.d.). ResearchGate.
- Chasovskikh, S., et al. (2020). 99mTc-labeled nanocolloid drugs: development methods. Scientific Reports, 10(1), 14013.
- Zhang, J., et al. (2022). Preparation and Bioevaluation of Novel 99mTc-Labeled Complexes with a 2-Nitroimidazole HYNIC Derivative for Imaging Tumor Hypoxia. Molecules, 27(15), 4983.
- Chasovskikh, S., et al. (2020). 99mTc-labeled nanocolloid drugs: development methods. PubMed.
- Karesh, S. (n.d.). Stannous reduction method. Loyola University Medical Education Network.
- Zolghadri, S., et al. (2018). A Tc-tricine-HYNIC-labeled Peptide Targeting the Melanocortin-1 Receptor for Melanoma Imaging. ResearchGate.
- Chauhan, M., et al. (2023). In-house synthesis and Quality Control of 99mTc-HYNIC-PSMA11 with its shelf-life estimation. Journal of Nuclear Medicine, 64(supplement 1), 3028.
- Hung, J. C., et al. (2001). Particle Size Analysis of 99mTc-Labeled and Unlabeled Antimony Trisulfide and Rhenium Sulfide Colloids Intended for Lymphoscintigraphic Application. Journal of Nuclear Medicine, 42(3), 483-488.
- Saha, G. B. (2018). Quality Control of Radiopharmaceuticals. ResearchGate.
- Wang, Y., et al. (2023). SPECT Imaging with Tc-99m-Labeled HYNIC-FAPI-04 to Extend the Differential Time Window in Evaluating Tumor Fibrosis. International Journal of Molecular Sciences, 24(6), 5231.
- Tc-99m Tin Nanocolloid and Its Preparation. (n.d.). Google Patents.
- Liu, Z., et al. (2015). Quantitative 99mTc Labeling Kit for HYNIC-Conjugated Single Chain Antibody Fragments Targeting Malignant Mesothelioma. Molecular Pharmaceutics, 12(10), 3749–3756.
- Psimadas, D., et al. (2016). Radiolabeling approaches of nanoparticles with 99mTc. ResearchGate.
- Hiltz, M. (n.d.). Technetium Radiopharmaceutical Chemistry. The University of New Mexico.
- Le, C. (1991). Labelling of Red Blood Cells with Technetium-99m for Nuclear Medicine Studies. The Canadian Journal of Hospital Pharmacy, 44(4), 189-94.
- Yang, S., et al. (2019). 99mTc-labeled sodium phytate and stannous chloride injection accurately detects sentinel lymph node in axillary of early stage breast cancer: a randomized, controlled study. Annals of Translational Medicine, 7(22), 661.
- van der Laken, C. J., et al. (1998). Labeling proteins with Tc-99m via hydrazinonicotinamide (HYNIC): optimization of the conjugation reaction. Nuclear Medicine and Biology, 25(5), 463-9.
- Ocampo-García, B. E., et al. (2011). Tc-99m-labelled gold nanoparticles capped with HYNIC-peptide/mannose for sentinel lymph node detection. Journal of Drug Targeting, 19(8), 688-99.
- Darte, L., et al. (1980). Quality control of 99mTc-radiopharmaceuticals. Evaluation of GCS minicolumns in routine clinical work with scintillation cameras. European Journal of Nuclear Medicine, 5(6), 521-7.
- S-HyNic Bioconjugation Technical Manual. (n.d.). Interchim.
- Di Iorio, V., et al. (2015). Quality control on radiochemical purity in Technetium-99m radiopharmaceuticals labelling: three years of experience on 2280 procedures. La Clinica Terapeutica, 166(1), e1-6.
- De, K., et al. (2013). Comparison of different methods for radiochemical purity testing of [Te-99m-EDDA-HYNIC-D-Phe(1),Tyr(3)]-Octreotide. ResearchGate.
- Miranda, A. C. C., et al. (2019). Current Approach in Radiochemical Quality Control of the 99mTc-Radiopharmaceuticals: a mini-review. ResearchGate.
- Flook, M., et al. (2013). How do HYNIC-conjugated peptides bind technetium? Insights from LC-MS and stability studies. Dalton Transactions, 42(17), 6140-8.
- Demmer, O., et al. (2021). SPECT Imaging of SST2-Expressing Tumors with 99m Tc-Based Somatostatin Receptor Antagonists: The Role of Tetraamine, HYNIC, and Spacers. Cancers, 13(16), 4165.
- Effect of pH on labeling yield. (n.d.). ResearchGate.
- Taratayko, A., et al. (2024). Novel Chlorin with a HYNIC: Synthesis, 99mTc-Radiolabeling, and Initial Preclinical Evaluation. Pharmaceuticals, 17(1), 1.
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- Patel, M. C., et al. (1980). Labeling of red blood cells with Tc-99m after oral administration of SnCl2: concise communication. Journal of Nuclear Medicine, 21(11), 1051-3.
- Radiochemical Purity Systems of Radiopharmaceuticals. (n.d.). BNMS.
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- Radiochemical Purity and Identity in Radiopharmaceuticals: Design and Improvement of Quality Control Methods by HPLC. (n.d.). ResearchGate.
- Chen, J., et al. (2002). Improving the labeling of S-acetyl NHS-MAG(3)-conjugated morpholino oligomers. Nuclear Medicine and Biology, 29(7), 741-9.
- Liu, Y., et al. (2022). pH-sensitive gold nanoclusters labeling with radiometallic nuclides for diagnosis and treatment of tumor. Journal of Nanobiotechnology, 20(1), 181.
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Technical Support Center: Long-Term Storage of HYNIC-Modified Proteins
Welcome to the technical support center for the long-term storage of HYNIC-modified proteins. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maintaining the stability and functionality of your valuable HYNIC-conjugated molecules. Here, we will address common challenges and provide solutions grounded in established biochemical principles.
Troubleshooting Guide: Common Issues in Storing HYNIC-Modified Proteins
This section addresses specific problems you may encounter during the long-term storage of your HYNIC-modified proteins, offering potential causes and actionable solutions.
Issue 1: Loss of Protein Activity or Binding Affinity Post-Storage
-
Potential Cause 1: Protein Denaturation. The protein component of your conjugate may have denatured due to suboptimal storage conditions. Factors like improper temperature, pH shifts in the buffer during freezing, or the formation of ice crystals can disrupt the protein's tertiary structure.[1][2][3]
-
Solution:
-
Optimize Storage Temperature: For long-term storage (months to years), snap-freezing aliquots in liquid nitrogen and then storing them at -80°C is often the best choice.[4] For shorter periods (weeks to a few months), -20°C is acceptable, but the addition of a cryoprotectant is highly recommended.[4][5] Avoid repeated freeze-thaw cycles, which are a major cause of protein degradation.[1][5]
-
Buffer Selection: Ensure your storage buffer has a pH that is optimal for the stability of your specific protein. Histidine, acetate, and citrate buffers are commonly used for protein formulations.[6] The stability of the bis-aryl hydrazone bond formed in HYNIC conjugation is maintained over a wide pH range (2.0-10.0), so the primary consideration for pH is the protein's stability.[7][8]
-
Incorporate Cryoprotectants: Add cryoprotectants like glycerol (at a final concentration of 25-50% v/v) or ethylene glycol to your storage buffer.[4][5] These agents prevent the formation of damaging ice crystals during freezing.[9]
-
-
Potential Cause 2: Oxidation. Cysteine residues in the protein can become oxidized, leading to loss of function.[1]
-
Solution:
-
Add Reducing Agents: For proteins sensitive to oxidation, consider adding a reducing agent like dithiothreitol (DTT) or 2-mercaptoethanol (2-ME) at a final concentration of 1-5 mM to the storage buffer.[5] However, be cautious as these are generally not recommended for proteins with critical disulfide bonds.
-
Use Chelating Agents: Trace metal contaminants can catalyze oxidation.[10] Including a chelating agent like EDTA in your buffer can help mitigate this.[1]
-
Issue 2: Presence of Precipitates or Aggregates After Thawing
-
Potential Cause 1: High Protein Concentration. Highly concentrated protein solutions are more prone to aggregation.[6][11]
-
Solution:
-
Optimize Protein Concentration: While very dilute solutions (<1 mg/mL) can be lost to the surface of the storage vessel, excessively high concentrations can promote aggregation.[5] A concentration of at least 1 mg/mL is generally recommended.[4] If you must store at a low concentration, consider adding a carrier protein like BSA.[4]
-
Adjust Buffer Composition: The ionic strength of the buffer can influence protein solubility. Experiment with varying salt concentrations (e.g., NaCl) to find the optimal condition for your protein.
-
-
Potential Cause 2: Improper Thawing Technique. Slow thawing can lead to the formation of large ice crystals that can damage the protein and promote aggregation.
-
Solution:
-
Rapid Thawing: Thaw frozen aliquots quickly by placing them in a lukewarm water bath.
-
Gentle Mixing: After thawing, mix the solution gently. Avoid vigorous vortexing or shaking, which can cause mechanical stress and lead to protein denaturation and aggregation.[1][12] If particulates are visible, gentle agitation at room temperature for a couple of hours or overnight at 4°C may help them redissolve.[12][13]
-
Issue 3: Reduced Conjugation Efficiency in Subsequent Experiments
-
Potential Cause: Degradation of the HYNIC Moiety. While the HYNIC linker and the resulting hydrazone bond are generally stable, extreme conditions could potentially lead to degradation.[14][15]
-
Solution:
-
Verify Storage Buffer Compatibility: Ensure that your storage buffer does not contain components that could react with the HYNIC group. For instance, strong oxidizing or reducing agents not required for protein stability should be avoided.
-
pH Considerations: While the hydrazone bond is stable across a wide pH range, the modification process itself has an optimal pH.[7][8] For storage, maintaining a neutral to slightly acidic pH (e.g., pH 6.0-7.5) is generally a safe range for both the protein and the HYNIC moiety.
-
Frequently Asked Questions (FAQs) for HYNIC-Modified Protein Storage
Q1: What is the ideal temperature for long-term storage of HYNIC-modified proteins?
For long-term storage (months to years), storing single-use aliquots at -80°C is the preferred method.[4] This minimizes the risk of degradation from proteases, oxidation, and microbial contamination.[4] For shorter durations, -20°C is acceptable, ideally with a cryoprotectant.[4][5] Storage at 4°C is only recommended for very short periods (a few days to a week).[5]
Q2: Should I lyophilize my HYNIC-modified protein for long-term storage?
Lyophilization (freeze-drying) can be an excellent method for long-term storage as it removes water, a key component in many degradation pathways.[16][17] Lyophilized proteins are generally more stable at a wider range of temperatures, which can simplify shipping and handling.[16][18] However, the lyophilization process itself can be stressful for the protein.[19] It is crucial to develop a proper lyophilization cycle with appropriate excipients (e.g., sugars like trehalose or sucrose) to protect the protein during drying and storage.[17][20][21]
Q3: What components should I include in my storage buffer?
A good storage buffer for HYNIC-modified proteins should contain:
-
A Buffering Agent: To maintain a stable pH. Common choices include histidine, citrate, and phosphate buffers.[6]
-
Cryoprotectants (for frozen storage): Such as glycerol or ethylene glycol at 25-50% (v/v) to prevent ice crystal formation.[4][5]
-
Stabilizers (optional): Sugars (e.g., sucrose, trehalose) or certain amino acids can help stabilize the protein structure.[10][22]
-
Antimicrobial Agents (for 4°C storage): If storing at 4°C for more than a day, consider adding an antimicrobial agent like sodium azide or thimerosal to prevent microbial growth.[4]
Q4: How do I properly reconstitute a lyophilized HYNIC-modified protein?
-
Allow the vial to come to room temperature before opening to avoid condensation.[12][13]
-
Briefly centrifuge the vial to collect all the lyophilized powder at the bottom.[12][23]
-
Add the recommended reconstitution buffer slowly.[13]
-
Allow the vial to sit at room temperature for 15-30 minutes, then gently agitate to dissolve the contents.[12][13] Avoid vigorous shaking.[12][13]
-
If the protein does not fully dissolve, you can try mixing for a longer period at room temperature or overnight at 4°C on a rocker.[13][23]
Q5: Can I store my HYNIC-modified protein before conjugation to another molecule?
Yes, proteins modified with HYNIC can be stored at 4°C or lower for several weeks before conjugation.[15] This reactive stability is a key advantage of the HYNIC chemistry.
Data Summary Table: Recommended Long-Term Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | -80°C (preferred) or -20°C | Minimizes enzymatic degradation, oxidation, and microbial growth.[4][5] |
| Protein Concentration | ≥ 1 mg/mL | Prevents loss due to binding to the storage vessel.[4][5] |
| Buffer pH | Protein-dependent (typically 6.0-7.5) | Maintains protein stability; the HYNIC linkage is stable over a wide pH range.[7][8] |
| Cryoprotectant | 25-50% (v/v) glycerol or ethylene glycol | Prevents the formation of damaging ice crystals during freezing.[4][5] |
| Aliquoting | Single-use aliquots | Avoids repeated freeze-thaw cycles that can denature the protein.[1][5] |
Experimental Protocol: Recommended Long-Term Storage Procedure
-
Buffer Exchange: After modification, exchange the protein into the desired final storage buffer using dialysis or a desalting column. The final storage buffer should be optimized for your specific protein's stability. A common starting point is a phosphate-buffered saline (PBS) solution at pH 7.4, supplemented with a cryoprotectant.
-
Concentration Adjustment: Adjust the protein concentration to at least 1 mg/mL.[4]
-
Addition of Cryoprotectant: If freezing, add sterile glycerol to a final concentration of 50% (v/v) and mix gently but thoroughly.
-
Aliquoting: Dispense the protein solution into single-use, sterile polypropylene microcentrifuge tubes.[5] The volume of the aliquots should be appropriate for your future experiments to avoid multiple freeze-thaw cycles.
-
Snap-Freezing: Rapidly freeze the aliquots by placing them in a dry ice/ethanol bath or in liquid nitrogen.[4]
-
Storage: Transfer the frozen aliquots to a -80°C freezer for long-term storage.
-
Thawing: When needed, thaw an aliquot rapidly in a lukewarm water bath. Centrifuge the tube briefly to collect the contents before use.
Visualization of Key Stability Factors
Below is a diagram illustrating the interplay of factors crucial for maintaining the stability of HYNIC-modified proteins during long-term storage.
Sources
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- 12. How to Reconstitute Lyophilized Proteins | R&D Systems [rndsystems.com]
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- 20. Development of a Lyophilization Process for Long-Term Storage of Albumin-Based Perfluorodecalin-Filled Artificial Oxygen Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Lyophilization and stability of antibody-conjugated mesoporous silica nanoparticle with cationic polymer and PEG for siRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
- 23. cusabio.com [cusabio.com]
Validation & Comparative
A Senior Application Scientist's Guide to Bioconjugation: Validating 6-Hydrazinonicotinic Acid Chemistry Against Established Alternatives
For researchers, scientists, and professionals in drug development, the precise and stable linkage of biomolecules is a cornerstone of innovation. The choice of conjugation chemistry is a critical decision that dictates the efficacy, stability, and reproducibility of diagnostics, therapeutics, and research tools. This guide provides an in-depth, objective comparison of 6-Hydrazinonicotinic acid (HyNic) conjugation chemistry with three widely adopted alternatives: N-hydroxysuccinimide (NHS) esters, maleimides, and strain-promoted azide-alkyne cycloaddition (SPAAC) click chemistry.
At the heart of this guide is the principle of causality in experimental design. We will not merely present protocols but delve into the "why" behind each step, empowering you to make informed decisions for your specific application. Every method described is presented as a self-validating system, with an emphasis on reproducibility and robust characterization.
The Rise of HyNic Chemistry: A Tale of Stability and Control
This compound (HyNic) has emerged as a powerful tool in the bioconjugation toolbox, primarily due to the formation of a highly stable hydrazone bond when reacted with an aromatic aldehyde, such as 4-formylbenzamide (4FB). This chemistry offers a unique combination of stability, specificity, and versatility, making it particularly attractive for the development of antibody-drug conjugates (ADCs) and other complex bioconjugates.
The core of the HyNic-4FB conjugation lies in the formation of a bis-arylhydrazone bond, a type of Schiff base that exhibits exceptional stability across a wide pH range (pH 2.0-10.0) and at elevated temperatures (up to 92°C).[1][2][3][4] Unlike many other Schiff bases, this bond does not require a subsequent reduction step to prevent reversal, simplifying the conjugation workflow and avoiding the use of potentially damaging reducing agents that can compromise the integrity of proteins, especially those with critical disulfide bonds.[1][2][3][4]
Furthermore, the HyNic-4FB conjugation reaction is chromophoric, with the resulting bond absorbing light at approximately 354 nm.[1][3] This intrinsic property allows for real-time spectrophotometric monitoring of the reaction progress and facilitates the quantification of the degree of labeling, a critical parameter for ensuring batch-to-batch consistency.
Head-to-Head Comparison: HyNic vs. The Field
The selection of a bioconjugation strategy is a multi-faceted decision. Below, we compare HyNic chemistry with its main competitors across key performance metrics.
Quantitative Performance Comparison
| Feature | HyNic Chemistry | NHS Ester Chemistry | Maleimide Chemistry | SPAAC Click Chemistry |
| Target Residue | Primary amines (via S-HyNic) | Primary amines (Lysine, N-terminus) | Thiols (Cysteine) | Bioorthogonal handles (azide, alkyne) |
| Bond Formed | Bis-arylhydrazone | Amide | Thioether | Triazole |
| Reaction pH | Modification: 8.0; Conjugation: ~6.0[1][2][3] | 7.2 - 8.5[5][6] | 6.5 - 7.5[7] | Physiological (typically ~7.4) |
| Reaction Time | 2 - 16 hours[8] | 0.5 - 4 hours[5][6] | 1 - 4 hours[9] | Can be very rapid (minutes to hours) |
| Typical Yield | High, can be optimized to >90% | Variable, can be optimized to >80%[9] | High, often >90%[9] | High, often >90% |
| Bond Stability | Very high (stable at pH 2-10, 92°C)[1] | Very high | Stable, but susceptible to retro-Michael addition and thiol exchange in plasma[10][11][12] | Very high |
| Bioorthogonality | High | Low (reacts with endogenous amines) | Moderate (potential for reaction with free thiols) | Very high (reacts only with its specific partner)[] |
| Need for Reducing Agents | No[1] | No | Yes (to reduce disulfides)[14] | No |
Causality in Chemistry: Understanding the Mechanisms
The choice between these chemistries often comes down to the specific requirements of the application and the nature of the biomolecules involved.
-
NHS Esters: These are the workhorses of bioconjugation for their simplicity and the formation of a very stable amide bond. However, their lack of specificity for a particular amine can lead to heterogeneous products, where the label is attached to various lysine residues on a protein's surface.[15] This can be a significant drawback if the modification of a specific lysine impacts the protein's function.
-
Maleimides: This chemistry offers site-specificity by targeting the thiol groups of cysteine residues, which are less abundant than lysines on the surface of most proteins.[7] However, the stability of the resulting thioether bond can be a concern, particularly for in vivo applications. The bond is susceptible to a retro-Michael reaction, leading to deconjugation, and can also undergo exchange with other thiols present in biological fluids, such as albumin.[10][11][12]
-
SPAAC Click Chemistry: This method provides the highest degree of bioorthogonality, as the azide and alkyne reactive partners are abiotic and do not react with endogenous functional groups.[] This makes it ideal for labeling in complex biological environments, including live cells. The main limitation is the need to introduce the bioorthogonal handles onto the biomolecules of interest, which can add complexity to the overall workflow.
-
HyNic Chemistry: HyNic offers a compelling balance of features. Like NHS esters, it targets abundant primary amines for initial modification. However, the subsequent conjugation to a 4FB-modified molecule is highly specific. The resulting bis-arylhydrazone bond is exceptionally stable, rivaling the amide bond from NHS chemistry and surpassing the stability of the maleimide-thiol linkage in biological media.[1]
Visualizing the Chemistries: Reaction Mechanisms and Workflows
To further elucidate the differences between these conjugation strategies, the following diagrams illustrate their respective reaction mechanisms and experimental workflows.
HyNic-4FB Conjugation
Caption: HyNic-4FB conjugation workflow.
NHS Ester Conjugation
Caption: NHS ester conjugation workflow.
Maleimide-Thiol Conjugation
Caption: Maleimide-thiol conjugation workflow.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a detailed, step-by-step methodology for performing HyNic, NHS ester, and maleimide conjugations. These protocols are designed to be self-validating, with checkpoints for assessing the success of each step.
Protocol 1: this compound (HyNic) Conjugation
This protocol describes the two-step process of modifying two proteins with S-HyNic and S-4FB, respectively, followed by their conjugation.
Materials:
-
Protein A and Protein B to be conjugated
-
S-HyNic (Succinimidyl 6-hydrazinonicotinate acetone hydrazone)
-
S-4FB (Succinimidyl 4-formylbenzoate)
-
Modification Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 8.0
-
Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 6.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Desalting columns
Procedure:
Part A: Modification of Protein A with S-HyNic
-
Protein Preparation: Prepare a solution of Protein A at 1-2.5 mg/mL in Modification Buffer. Ensure the buffer is free of primary amines (e.g., Tris, glycine).[1]
-
S-HyNic Stock Solution: Immediately before use, prepare a 10 mg/mL stock solution of S-HyNic in anhydrous DMF or DMSO.[1]
-
Modification Reaction: Add a 10-20 fold molar excess of the S-HyNic stock solution to the Protein A solution. Incubate for 2 hours at room temperature with gentle mixing.
-
Purification: Remove excess S-HyNic and exchange the buffer to Conjugation Buffer using a desalting column.
-
Quantification (Optional): Determine the molar substitution ratio (MSR) of HyNic groups on the protein using a colorimetric assay with 2-sulfobenzaldehyde.[1]
Part B: Modification of Protein B with S-4FB
-
Protein Preparation: Prepare a solution of Protein B at 1-2.5 mg/mL in Modification Buffer.
-
S-4FB Stock Solution: Immediately before use, prepare a 10 mg/mL stock solution of S-4FB in anhydrous DMF or DMSO.
-
Modification Reaction: Add a 10-20 fold molar excess of the S-4FB stock solution to the Protein B solution. Incubate for 2 hours at room temperature.
-
Purification: Purify the 4FB-modified Protein B by buffer exchange into Conjugation Buffer using a desalting column.
-
Quantification (Optional): Determine the MSR of 4FB groups using a colorimetric assay.
Part C: Conjugation of HyNic-Protein A and 4FB-Protein B
-
Conjugation Reaction: Mix the HyNic-modified Protein A and 4FB-modified Protein B in a 1:1 to 1:1.5 molar ratio in Conjugation Buffer.
-
Incubation: Incubate the reaction mixture for 2-16 hours at room temperature.[8] For larger biomolecules, the addition of aniline as a catalyst (10 mM) can significantly accelerate the reaction.[1]
-
Analysis and Purification: Monitor the formation of the conjugate by SDS-PAGE. The conjugate can be purified from unreacted proteins by size exclusion chromatography.
Protocol 2: N-Hydroxysuccinimide (NHS) Ester Conjugation
This protocol outlines the single-step labeling of a protein with an NHS ester-activated molecule.
Materials:
-
Protein to be labeled
-
NHS ester-activated molecule (e.g., fluorescent dye, biotin)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5[16][17]
-
Anhydrous DMF or DMSO
-
Quenching Buffer: 1 M Tris-HCl, pH 7.4
-
Desalting column
Procedure:
-
Protein Preparation: Prepare a solution of the protein at 2.5-10 mg/mL in Reaction Buffer. The buffer must be free of primary amines.[15][16]
-
NHS Ester Stock Solution: Prepare a 10 mM stock solution of the NHS ester in anhydrous DMF or DMSO.[1]
-
Labeling Reaction: Add a 10-20 fold molar excess of the NHS ester stock solution to the protein solution while gently stirring. Incubate for 1-2 hours at room temperature, protected from light if using a fluorescent dye.[1][16]
-
Quenching (Optional): Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes.
-
Purification: Remove unreacted NHS ester and byproducts by buffer exchange using a desalting column.
-
Characterization: Determine the degree of labeling (DOL) by spectrophotometry.
Protocol 3: Maleimide-Thiol Conjugation
This protocol describes the conjugation of a maleimide-activated molecule to a protein via its cysteine residues, which often requires a prior reduction step.
Materials:
-
Protein with accessible cysteine residues or disulfide bonds
-
Maleimide-activated molecule
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Reaction Buffer: PBS, pH 7.0-7.5, degassed[18]
-
Anhydrous DMF or DMSO
-
Desalting column
Procedure:
-
Protein Reduction (if necessary):
-
Prepare the protein at 5-10 mg/mL in degassed Reaction Buffer.
-
Add a 10-fold molar excess of TCEP to the protein solution.[14]
-
Incubate at 37°C for 1-2 hours to reduce disulfide bonds. If using DTT, it must be removed via a desalting column before proceeding. TCEP does not require removal.
-
-
Maleimide Stock Solution: Prepare a 10 mM stock solution of the maleimide-activated molecule in anhydrous DMF or DMSO.
-
Conjugation Reaction: Add a 10-20 fold molar excess of the maleimide stock solution to the reduced protein solution. Incubate for 2 hours at room temperature or overnight at 4°C, protected from light if necessary.[18]
-
Quenching (Optional): Add a low molecular weight thiol (e.g., N-acetylcysteine) to quench any unreacted maleimide groups.
-
Purification: Purify the conjugate from unreacted reagents using a desalting column.
-
Characterization: Analyze the conjugate by SDS-PAGE and determine the DOL.
Conclusion: Making an Informed Choice
The validation of a bioconjugation strategy extends beyond a successful reaction; it encompasses the stability, homogeneity, and ultimate performance of the final product. This compound chemistry presents a robust and reliable method for creating highly stable bioconjugates. Its primary advantages lie in the exceptional stability of the resulting bis-arylhydrazone bond and the controlled, two-step nature of the reaction that avoids the use of harsh reagents.
While NHS esters offer simplicity for amine labeling and maleimides provide site-specificity for thiols, they come with the trade-offs of potential product heterogeneity and questionable in vivo stability, respectively. Click chemistry remains the gold standard for bioorthogonality, but requires the introduction of non-native functional groups.
Ultimately, the optimal choice of conjugation chemistry is application-dependent. By understanding the underlying chemical principles and the practical considerations of each method, researchers can confidently select the strategy that best aligns with their scientific goals, ensuring the creation of well-defined, stable, and functional bioconjugates.
References
- Abberior Instruments. (n.d.). NHS ester protocol for labeling proteins.
- Glen Research. (n.d.). Glen Report 33-13: Application Note – Protein Labeling with NHS Esters.
- Cold Spring Harbor Protocols. (2019). Labeling Antibodies Using a Maleimido Dye. Cold Spring Harbor Protocols, 2019(3). [Link]
- Jones, M. W., et al. (2016). Functional native disulfide bridging enables delivery of a potent, stable and targeted antibody-drug conjugate (ADC). Chemical Science, 7(3), 1711-1718.
- Spicer, C. D., & Davis, B. G. (2014). Chemical and Enzymatic Methods for Post-Translational Protein–Protein Conjugation. Journal of the American Chemical Society, 136(50), 17334-17346.
- Spicer, C. D., & Davis, B. G. (2014). Chemical and Enzymatic Methods for Post-Translational Protein–Protein Conjugation. Accounts of Chemical Research, 47(8), 2475-2485.
- Boyle, A. J., et al. (2017). Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry.
- Christie, R. J., et al. (2014). Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers.
- Carrasco, F., et al. (2024). Novel Derivatives of Phenylisoxazole-3/5-Carbaldehyde Semicarbazone: Synthesis, Characterization, and Computational Studies. Journal of Chemistry, 2024, 1-15.
- Sato, S. (2022). Protein Chemical Modification Using Highly Reactive Species and Spatial Control of Catalytic Reactions. Chemical and Pharmaceutical Bulletin, 70(2), 85-94.
- Z-H. Jia, et al. (2021). Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines. Vaccines, 9(11), 1259.
- Bane, E. L., et al. (2016). Site-Specific Bioconjugation and Multi-Bioorthogonal Labeling via Rapid Formation of Boron-Nitrogen Heterocycle. Journal of the American Chemical Society, 138(35), 11333-11341.
- Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes.
- Best, M. D. (2009). Choosing an effective protein bioconjugation strategy. Biochemistry, 48(43), 10300-10308.
- Roy, A. R., et al. (2022). A Guide to Small Fluorescent Probes for Single-Molecule Biophysics. Chemical Reviews, 122(15), 12692-12762.
- Christie, R. J., et al. (2015). Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. Journal of Controlled Release, 220, 660-670.
- Erickson, H. K., et al. (2012). Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates. Molecular Pharmaceutics, 9(9), 2484-2494.
- Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358-10376.
- Jewett, J. C., & Bertozzi, C. R. (2010). Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation. Chemical Society Reviews, 39(4), 1272-1279.
- Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358-10376.
- Zhang, D., et al. (2020). Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index. Acta Pharmaceutica Sinica B, 10(12), 2378-2388.
- Truong, V. X., et al. (2017). Red Light Activation of Tetrazine–Norbornene Conjugation for Bioorthogonal Polymer Cross-Linking across Tissue.
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A Senior Application Scientist's Guide to Bifunctional Chelators: Comparing HYNIC with DOTA, DTPA, and NOTA
Introduction: The Crucial Role of the Bifunctional Chelator
In the development of target-specific radiopharmaceuticals, the bifunctional chelator (BFC) serves as the indispensable bridge, covalently linking a metallic radionuclide to a targeting biomolecule such as a peptide or antibody.[1][2] The choice of this molecular linker is not trivial; it profoundly influences the stability, pharmacokinetics, and overall performance of the final radiopharmaceutical agent.[3] An ideal BFC must form a complex with the radiometal that is thermodynamically stable and kinetically inert, preventing the release of the radionuclide in vivo which could lead to off-target toxicity and poor imaging contrast.[1][4]
This guide provides an in-depth comparison of 6-hydrazinonicotinamide (HYNIC), a widely used chelator for Technetium-99m (99mTc), against other cornerstone chelators in the field: DOTA, DTPA, and NOTA. We will explore the causality behind experimental choices, present comparative data, and provide validated protocols to empower researchers in their selection process.
A Deep Dive into HYNIC: The 99mTc Specialist
HYNIC has carved a significant niche in radiopharmacy, primarily for its efficient labeling of biomolecules with 99mTc.[5][6] Given 99mTc's near-ideal nuclear properties for Single-Photon Emission Computed Tomography (SPECT)—including its 140 keV gamma emission and 6-hour half-life—the HYNIC-99mTc pairing is a workhorse for diagnostic imaging.[1]
The Chemistry of HYNIC: A Tale of Two Parts
A critical point to understand is that HYNIC is not a classic chelator in the sense of a multidentate ligand that single-handedly encages a metal ion.[7] It coordinates to technetium through its hydrazine and pyridine nitrogen atoms, but this interaction is insufficient to fully saturate the metal's coordination sphere.[8][9] This structural feature necessitates the inclusion of co-ligands to complete the coordination and form a stable complex.[2][9]
The choice of co-ligand is a powerful tool for modulating the properties of the final radiotracer. Common co-ligands include:
-
Tricine: Often used, it can help solubilize the complex.
-
Trisodium triphenylphosphine-3,3',3''-trisulfonate (TPPTS): A phosphine-based co-ligand that can influence the lipophilicity and biodistribution of the complex.[5][10]
-
Ethylenediamine-N,N'-diacetic acid (EDDA): Can lead to more stable complexes with fewer isomers compared to tricine alone.[11]
The selection of these co-ligands directly impacts the charge, size, and lipophilicity of the 99mTc-HYNIC complex, which in turn dictates its in vivo behavior, such as blood clearance and organ uptake.[9][10]
Visualizing HYNIC Coordination
The following diagram illustrates the fundamental coordination structure of a 99mTc-HYNIC complex, where the metal's coordination sphere is completed by co-ligands.
Caption: Coordination of 99mTc by HYNIC and co-ligands.
The Competitors: A Comparative Analysis
While HYNIC excels with 99mTc, other chelators offer broader versatility and, in some cases, superior stability with different radionuclides.
DOTA: The Gold Standard for Theranostics
1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) is a macrocyclic chelator renowned for forming exceptionally stable complexes with a wide range of radiometals.[12] Its pre-organized structure creates a rigid cage that kinetically traps metal ions, making it a preferred choice for both diagnostic (e.g., Gallium-68) and therapeutic (e.g., Lutetium-177, Yttrium-90) applications.[13][14] This theranostic capability—using the same chelator-biomolecule conjugate for both imaging and therapy—is a major advantage of DOTA.[12] However, this stability comes at the cost of more demanding labeling conditions, often requiring heating to 85-95°C to facilitate metal incorporation.[15][16]
DTPA: The Acyclic Predecessor
Diethylenetriaminepentaacetic acid (DTPA) is an acyclic chelator that has been historically used for radionuclides like Indium-111.[17] Being a flexible, open-chain molecule, it generally forms complexes that are less kinetically inert than those of macrocyclic chelators like DOTA. This can lead to higher dissociation of the radiometal in vivo. In a direct comparison for labeling antisense DNA, 99mTc-DTPA conjugates showed higher cellular accumulation than 99mTc-HYNIC conjugates, which was attributed to a slower rate of egress from the cells.[17]
NOTA: The Efficient Macrocycle
1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) is another macrocyclic chelator that has gained prominence, particularly for PET radionuclides like Gallium-68 and Copper-64.[13][18][19] Its smaller ring size compared to DOTA makes it an excellent fit for smaller metal ions. A key advantage of NOTA is its ability to be radiolabeled under milder conditions, often at room temperature, which is beneficial for heat-sensitive biomolecules.[15][19] This makes NOTA a highly versatile and attractive option for developing new PET imaging agents.[13][20]
Quantitative Comparison of Bifunctional Chelators
The following table summarizes the key characteristics of these chelators to provide a clear, at-a-glance comparison.
| Feature | HYNIC | DOTA | DTPA | NOTA |
| Primary Radionuclides | 99mTc (SPECT) | 68Ga, 64Cu (PET); 177Lu, 90Y (Therapy) | 111In (SPECT) | 68Ga, 64Cu, 18F-AlF (PET) |
| Structure Type | Acyclic (requires co-ligands) | Macrocyclic | Acyclic | Macrocyclic |
| Typical Labeling Temp. | Room Temp to 100°C[21][22] | 85°C - 95°C[15][16] | Room Temperature | Room Temperature to 95°C[15][19] |
| Complex Stability | Moderate to High (Co-ligand dependent)[23][24] | Very High[12] | Moderate | High to Very High[13] |
| Key Advantages | Excellent for 99mTc; high yields; can modify pharmacokinetics via co-ligands.[2] | Theranostic versatility; extremely stable complexes; well-established chemistry.[12][14] | Mild labeling conditions. | Fast, mild labeling for PET isotopes; high stability.[13][15] |
| Key Limitations | Primarily for 99mTc; requires co-ligands; potential for isomers.[11][25] | Often requires heating, which can damage sensitive biomolecules.[16] | Lower in vivo stability compared to macrocycles. | Less established for therapeutic radionuclides compared to DOTA. |
Experimental Protocols: A Practical Guide
To provide a tangible understanding of the workflows, we present detailed, self-validating protocols for labeling a peptide with 99mTc-HYNIC and 68Ga-DOTA.
General Radiolabeling Workflow
The diagram below outlines the universal steps involved in creating a radiopharmaceutical, from the conjugated biomolecule to the final quality control checks.
Caption: Standard workflow for radiopharmaceutical preparation.
Protocol 1: 99mTc-Labeling of a HYNIC-Conjugated Peptide
This protocol is a representative method for labeling a HYNIC-conjugated peptide using tricine as a co-ligand and stannous chloride as a reducing agent.
Rationale: The stannous ion (Sn2+) reduces the pertechnetate ([99mTc]TcO4-), which is eluted from the generator, to a lower oxidation state that is reactive and can be complexed by the HYNIC and co-ligand system. Tricine acts as a weak chelator (or "transfer ligand") that stabilizes the reduced technetium, preventing the formation of insoluble technetium colloids, and then participates as a co-ligand in the final complex.
Materials:
-
HYNIC-conjugated peptide (e.g., 10-20 µg)
-
Tricine solution (e.g., 10-20 mg/mL in water)
-
Stannous chloride (SnCl2·2H2O) solution (e.g., 1 mg/mL in 0.1 M HCl, freshly prepared)
-
Sodium Pertechnetate ([99mTc]NaTcO4) eluate from a 99Mo/99mTc generator
-
0.5 M Ammonium Acetate or Phosphate Buffer (pH 5-6)
-
Nitrogen gas
Procedure:
-
Vial Preparation: In a sterile, nitrogen-purged reaction vial, add 10 µg of the HYNIC-conjugated peptide.
-
Co-ligand Addition: Add 50 µL of the tricine solution to the vial.[21]
-
Buffer Addition: Add 100 µL of the 0.5 M buffer to ensure the reaction pH is optimal (typically between 5 and 6).
-
Radionuclide Addition: Add the desired activity of [99mTc]NaTcO4 (e.g., 100–300 MBq) to the vial.
-
Reduction Step: Immediately add ~40 µL of the freshly prepared stannous chloride solution to initiate the reduction and labeling reaction.[21]
-
Incubation: Gently mix the solution and incubate at room temperature or heat (e.g., 80-100°C) for 20-30 minutes. The optimal temperature is peptide-dependent.[22][26]
-
Quality Control: After cooling, assess the radiochemical purity (RCP) using radio-TLC or radio-HPLC. A high RCP (>95%) indicates a successful reaction, often without the need for further purification.
Protocol 2: 68Ga-Labeling of a DOTA-Conjugated Peptide
This protocol describes a typical method for labeling a DOTA-conjugated peptide using 68Ga eluted from a 68Ge/68Ga generator.
Rationale: 68Ga is eluted from the generator in a dilute acidic solution (e.g., 0.1 M HCl). The reaction requires a specific pH window (typically 3.5-4.5) for efficient chelation by DOTA. A buffer, like sodium acetate, is used to raise the pH of the acidic eluate into this optimal range. Heating is almost always required to overcome the high activation energy barrier for inserting the Ga3+ ion into the rigid DOTA macrocycle.[16]
Materials:
-
DOTA-conjugated peptide (e.g., 25-35 nmol)
-
68GaCl3 in 0.1 M HCl, eluted from a 68Ge/68Ga generator
-
1 M Sodium Acetate buffer (pH 4.5)[15]
-
Sterile water for injection
-
Heating block set to 95°C
Procedure:
-
Generator Elution: Elute the 68Ge/68Ga generator according to the manufacturer's instructions to obtain 68GaCl3 in 0.1 M HCl. Fractionation of the eluate is often performed to obtain a higher concentration of 68Ga in a smaller volume.
-
Vial Preparation: In a sterile reaction vial, place 25-35 nmol of the DOTA-conjugated peptide.
-
Buffering: Add the 68Ga eluate to the vial. Immediately add 0.35 mL of 1 M sodium acetate buffer to adjust the pH to ~4.0.[15] The final volume can be adjusted with sterile water.
-
Incubation: Securely cap the vial and place it in a heating block at 95°C for 15-20 minutes.[16]
-
Cooling: After incubation, remove the vial and allow it to cool to room temperature.
-
Purification (if necessary): The reaction yield is typically very high. The reaction mixture can often be passed through a C18 SPE cartridge to remove any unreacted 68Ga and hydrophilic impurities. The final product is eluted with an ethanol/water mixture.
-
Quality Control: Determine the radiochemical purity by radio-TLC or radio-HPLC.
Making the Right Choice: A Chelator Selection Guide
Choosing the optimal BFC is a multifactorial decision. The following decision tree provides a logical framework for guiding this selection process.
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A Head-to-Head Comparison for Radiopharmaceutical Development: 6-Hydrazinonicotinic Acid (HYNIC) vs. DOTA
In the landscape of radiopharmaceutical development, the choice of a bifunctional chelator is a critical decision that dictates the selection of the radionuclide, influences the stability of the final product, and ultimately impacts the success of a diagnostic or therapeutic agent. Among the myriad of options, 6-Hydrazinonicotinic acid (HYNIC) and 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) have emerged as two of the most robust and widely adopted platforms. This guide provides an in-depth, objective comparison of HYNIC and DOTA, offering field-proven insights and experimental data to aid researchers, scientists, and drug development professionals in making an informed selection for their specific applications.
Core Principles: A Tale of Two Chelators
At a fundamental level, both HYNIC and DOTA act as molecular bridges, covalently linking a targeting biomolecule—such as a peptide or antibody—to a radioactive metal ion. However, their chemical structures and coordination chemistry differ significantly, leading to distinct applications, advantages, and limitations.
This compound (HYNIC) is a versatile chelator primarily used for labeling with Technetium-99m (99mTc), the workhorse radionuclide for Single-Photon Emission Computed Tomography (SPECT) imaging.[1][2][3][4] A key characteristic of HYNIC is that it does not fully saturate the coordination sphere of 99mTc on its own.[2][3] Consequently, the formation of a stable 99mTc-HYNIC complex necessitates the inclusion of "coligands" to complete the metal's coordination requirements.[2][3] The choice of these coligands, such as ethylenediaminediacetic acid (EDDA) or tricine, can significantly influence the overall properties of the radiolabeled conjugate, including its stability, lipophilicity, and biodistribution.[3][5]
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a macrocyclic chelator renowned for its ability to form exceptionally stable complexes with a wide array of trivalent metal ions.[6][7][8] This versatility makes DOTA a cornerstone of "theranostics," a paradigm that integrates diagnostics and therapy.[7] By simply switching the radiometal within the same DOTA-biomolecule conjugate, one can seamlessly transition from diagnostic imaging with a positron-emitter like Gallium-68 (68Ga) for Positron Emission Tomography (PET) to targeted radionuclide therapy with beta-emitters like Lutetium-177 (177Lu) or Yttrium-90 (90Y), or even alpha-emitters like Actinium-225 (225Ac).[7][9][10][11] The pre-organized cage-like structure of DOTA kinetically "traps" the metal ion, resulting in high in vivo stability, which is critical to prevent the release of toxic, non-targeted radioactivity.[7][12]
Quantitative Performance Metrics: HYNIC vs. DOTA
The following table summarizes key experimental parameters and performance data for radiolabeling with HYNIC and DOTA, compiled from various established protocols.
| Parameter | This compound (HYNIC) | DOTA |
| Primary Radionuclide | Technetium-99m (99mTc)[1][2] | Gallium-68 (68Ga), Lutetium-177 (177Lu), Yttrium-90 (90Y), Actinium-225 (225Ac), Copper-64 (64Cu)[9][10][11][13][14] |
| Imaging Modality | SPECT[10] | PET, SPECT, Targeted Radionuclide Therapy[6][7] |
| Typical pH Range | 5.5 - 7.4[15][16] | 3.5 - 4.5 (for 68Ga, 177Lu)[13][17] |
| Reaction Temperature | Room Temperature to 100°C (often boiling water bath)[18][19] | 85 - 95°C (for 68Ga, 177Lu); 37°C for some protocols (e.g., 225Ac)[11][13][20][21] |
| Reaction Time | 15 - 30 minutes[1][19] | 5 - 20 minutes[20][21][22] |
| Coligands Required? | Yes (e.g., EDDA, Tricine)[2][3] | No |
| Radiochemical Purity | Typically >95%[15][16][18] | Typically >95-98%[20][23][24] |
| In Vitro Stability | High stability observed up to 24 hours in serum[23][25][26] | Very high stability in serum, with some variation between DOTA derivatives[8][23][24][27] |
| Key Advantage | Utilizes readily available, generator-produced 99mTc; often simple, kit-based preparations.[1][15][18] | High versatility for theranostics; forms exceptionally stable complexes with numerous radiometals.[7][8] |
| Key Disadvantage | Primarily limited to 99mTc; requires coligands which can influence pharmacokinetics.[3][28] | Often requires heating, which may not be suitable for all biomolecules; sensitive to metal ion impurities.[21][29] |
Experimental Protocols: A Step-by-Step Guide
The following sections provide detailed, generalized methodologies for radiolabeling peptides with HYNIC and DOTA. These protocols are designed to be self-validating, with explanations for key steps grounded in established chemical principles.
Protocol 1: 99mTc-Labeling of a HYNIC-Conjugated Peptide
This protocol describes a common method for labeling a HYNIC-derivatized peptide using a coligand system, typically EDDA and/or tricine. The causality behind this choice is that HYNIC alone cannot saturate the technetium coordination sphere; the coligands are essential for forming a stable, six-coordinate complex, preventing the formation of unstable intermediates.[2][3]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the HYNIC-conjugated peptide in ultrapure water.
-
Prepare a coligand solution (e.g., a mixture of Tricine and EDDA in 0.1 M NaOH).[19]
-
Prepare a fresh solution of a reducing agent, typically stannous chloride (SnCl2), in dilute HCl. The stannous ion (Sn2+) is critical for reducing the pertechnetate (99mTcO4-) eluted from the generator to a lower oxidation state that is reactive for chelation.[19]
-
-
Reaction Assembly:
-
In a sterile, reaction-grade vial, combine the HYNIC-conjugated peptide solution, the coligand solution, and the stannous chloride solution.
-
Add the required activity of [99mTc]NaTcO4 eluate to the vial.
-
-
Incubation:
-
Cooling & Quality Control:
-
After incubation, allow the vial to cool to room temperature.
-
Determine the radiochemical purity (RCP) using methods such as radio-HPLC or ITLC. A high RCP (>95%) indicates a successful labeling reaction.
-
Experimental Workflow: 99mTc-HYNIC Labeling
A schematic overview of the 68Ga-DOTA labeling process.
Concluding Remarks: Selecting the Right Tool for the Job
The choice between HYNIC and DOTA is not a matter of one being definitively superior to the other, but rather a strategic decision based on the intended application.
Choose HYNIC when:
-
Your primary goal is SPECT imaging.
-
The radionuclide of choice is 99mTc, leveraging its low cost, wide availability, and ideal imaging characteristics.
-
A simple, often kit-based, labeling procedure is desired for routine clinical use. [15][18] Choose DOTA when:
-
You are developing a theranostic pair for both PET imaging and targeted radionuclide therapy.
-
Your application requires radionuclides other than 99mTc, such as 68Ga, 177Lu, or 225Ac.
-
The highest possible in vivo complex stability is paramount to ensure minimal off-target radiation.
By understanding the fundamental chemistry, performance characteristics, and procedural nuances of both HYNIC and DOTA, researchers can confidently select the optimal bifunctional chelator to advance their radiopharmaceutical development programs.
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advantages of HYNIC over NHS ester labeling for specific applications
Furthermore, the ability to quantify the unique chromophore formed upon conjugation (at 354 nm) provides a direct method to measure the molar substitution ratio (MSR). [8][9][10]This analytical handle is a powerful tool for ensuring batch-to-batch consistency and reproducibility, a cornerstone of robust drug development and reliable research. [4][5]
Experimental Protocols
Protocol 1: General Protein Labeling with an NHS Ester
This protocol is a typical procedure for labeling an IgG antibody.
-
Buffer Preparation: Prepare a 0.1 M sodium bicarbonate buffer, pH 8.3. Ensure the antibody to be labeled is in an amine-free buffer (e.g., PBS). Exchange the buffer if necessary using a desalting column.
-
Antibody Preparation: Adjust the antibody concentration to 2-5 mg/mL in the reaction buffer. [1][7]3. Reagent Preparation: Immediately before use, dissolve the NHS ester reagent (e.g., a fluorescent dye) in anhydrous DMSO or DMF to a concentration of 10 mg/mL. [6][19]4. Reaction: Add a 5- to 10-fold molar excess of the NHS ester solution to the antibody solution. [14][19]For example, for 1 mg of a 150 kDa IgG, add 5-10 µL of a 1 mg/mL NHS-dye solution.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light. [6]6. Purification: Remove the unreacted NHS ester and byproducts by running the reaction mixture over a gel filtration desalting column (e.g., Sephadex G-25) pre-equilibrated with a storage buffer like PBS. [6][14]7. Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the label at its specific maximum wavelength.
Protocol 2: Two-Step Antibody Labeling using S-HYNIC and S-4FB
This protocol describes the conjugation of an enzyme to an antibody.
Part A: Modification
-
Antibody Modification with S-HYNIC:
-
Dissolve the antibody in Modification Buffer (e.g., PBS, pH 8.3-8.5) to 2-5 mg/mL.
-
Dissolve S-HYNIC linker in anhydrous DMF to 10 mg/mL.
-
Add a 20-fold molar excess of S-HYNIC to the antibody solution.
-
Incubate for 2 hours at room temperature.
-
Purify the HYNIC-modified antibody using a desalting column, exchanging into Conjugation Buffer (e.g., 100 mM phosphate, pH 6.0).
-
-
Enzyme Modification with S-4FB:
-
Dissolve the enzyme in Modification Buffer to 2-5 mg/mL.
-
Dissolve S-4FB linker in anhydrous DMF to 10 mg/mL.
-
Add a 20-fold molar excess of S-4FB to the enzyme solution.
-
Incubate for 2 hours at room temperature.
-
Purify the 4FB-modified enzyme using a desalting column, exchanging into Conjugation Buffer.
-
At this point, the modified proteins can be quantified and stored at 4°C for several weeks if needed. [4] Part B: Conjugation
-
-
Reaction: Combine the HYNIC-modified antibody and the 4FB-modified enzyme in a 1:1.5 molar ratio in Conjugation Buffer (pH 6.0).
-
Incubation: Incubate the mixture for 2-4 hours at room temperature. For larger proteins or to increase efficiency, an aniline catalyst can be added. [9][10]3. Monitoring (Optional): The formation of the conjugate can be monitored by measuring the increase in absorbance at 354 nm. [9]4. Purification: Purify the final antibody-enzyme conjugate from any unreacted components using an appropriate method, such as size exclusion chromatography (SEC).
Conclusion: Making the Right Choice
While NHS ester chemistry remains a valuable and straightforward method for many routine bioconjugation tasks, its limitations in control, stability, and specificity are apparent in more demanding applications. HYNIC chemistry, with its two-step process, provides a superior level of control, enabling the creation of well-defined, stable, and highly functional biomolecular conjugates. For researchers in radiopharmaceuticals, targeted therapeutics, and advanced diagnostics, the initial investment in the two-step HYNIC workflow pays significant dividends in the form of reproducibility, stability, and overall performance. Choosing the right chemistry is not just a matter of protocol; it is a critical decision that impacts the quality and success of the final product.
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- NHS ester protocol for labeling proteins. Abberior Instruments. [Link]
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- Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim. [Link]
- Application Note – Protein Labeling with NHS Esters. Glen Research. [Link]
- S-HyNic Bioconjugation Technical Manual. Interchim. [Link]
- Novel Chlorin with a HYNIC: Synthesis, 99mTc-Radiolabeling, and Initial Preclinical Evalu
- 99mTc-HYNIC-[Tyr3]-octreotide for imaging somatostatin-receptor-positive tumors. The Journal of Nuclear Medicine. [Link]
- S-HyNic Product Inform
- Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry. ACS Omega. [Link]
- Hydrolytic Stability of Hydrazones and Oximes.
- SPECT Imaging of SST2-Expressing Tumors with 99mTc-Based Somatostatin Receptor Antagonists: The Role of Tetraamine, HYNIC, and Spacers. Pharmaceuticals. [Link]
- Oximes and Hydrazones in Bioconjugation: Mechanism and C
- The radiochemistry of GGGGK-HYNIC-99m Tc and 99m Tc-MY1523.
- Oxime and Hydrazone Reactions in Bioconjug
- Quantitative 99mTc Labeling Kit for HYNIC-Conjugated Single Chain Antibody Fragments Targeting Malignant Mesothelioma.
- Quantitative 99mTc Labeling Kit for HYNIC-Conjugated Single Chain Antibody Fragments Targeting Malignant Mesothelioma. eScholarship, University of California. [Link]
- Labeling and Biological Evaluation of 99mTc-HYNIC-Trastuzumab as a Potential Radiopharmaceutical for In Vivo Evaluation of HER2 Expression in Breast Cancer. Molecules. [Link]
- Site-specific protein modification using lipoic acid ligase and bis-aryl hydrazone formation.
- Quantitative 99mTc Labeling Kit for HYNIC-Conjugated Single Chain Antibody Fragments Targeting Malignant Mesothelioma. PubMed. [Link]
- Site-specific protein modification using lipoic acid ligase and bis-aryl hydrazone form
- Site-specific functionalization of proteins and their applications to therapeutic antibodies. Pharmaceuticals. [Link]
- Labeling a protein with fluorophores using NHS ester derivitiz
- Conjugation of the NHS-Hynic to amine-derivatized oligomers, and radiolabeling with 99mTc.
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A Senior Application Scientist's Guide to Characterizing HYNIC Conjugates
Welcome to this in-depth technical guide on the analytical techniques for characterizing 6-hydrazinonicotinamide (HYNIC) conjugates. In the rapidly advancing field of biopharmaceuticals, particularly in the development of Antibody-Drug Conjugates (ADCs) and radiolabeled imaging agents, robust and precise characterization is not just a regulatory requirement—it is the cornerstone of ensuring safety and efficacy.[1][2][3]
HYNIC has emerged as a crucial bifunctional linker, prized for its ability to connect biomolecules to payloads, especially for radiolabeling with Technetium-99m (99mTc).[4][5] The unique chemistry of the HYNIC linker, which forms a stable bis-arylhydrazone bond, necessitates a multi-faceted analytical approach to fully understand the resulting conjugate's properties.[6][7][8] This guide is designed for researchers, scientists, and drug development professionals, providing not just protocols, but the scientific rationale behind the selection and execution of these critical analytical methods.
The Analytical Imperative: Key Quality Attributes of HYNIC Conjugates
Before diving into specific techniques, it's essential to define what we are looking for. The conjugation process, while efficient, can result in a heterogeneous mixture.[1][2] Our analytical goals are to quantify several critical quality attributes (CQAs):
-
Linker-to-Protein Ratio (LPR) or Drug-to-Antibody Ratio (DAR): This is the average number of HYNIC linkers or drug-linker moieties attached to each biomolecule. It is a fundamental parameter that directly impacts the conjugate's potency, pharmacokinetics, and potential toxicity.[3]
-
Purity and Heterogeneity: This involves identifying and quantifying the desired conjugate, unconjugated protein, and any process-related impurities.
-
Aggregation and Fragmentation: Bioconjugation can sometimes induce stress on the protein, leading to the formation of aggregates or fragments, which can affect efficacy and immunogenicity.[9][10][11]
-
Structural Integrity and Confirmation: We must confirm that the conjugation has occurred as intended and that the final product has the correct molecular weight.
-
Stability: The stability of the conjugate bond and the overall molecule is critical for its shelf-life and in vivo performance.[3]
The Analytical Toolkit: A Comparative Overview
No single technique can provide a complete picture of a HYNIC conjugate. A robust characterization strategy relies on an orthogonal approach, using multiple techniques that measure different physical properties. The three pillars of HYNIC conjugate analysis are Spectrophotometry, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).
| Technique | Primary Information Obtained | Principle | Throughput | Resolution | Limitations |
| UV-Vis Spectrophotometry | Average Linker-to-Protein Ratio (LPR) | Measures absorbance of the protein and the hydrazone bond | High | Low | Provides an average value; cannot resolve different species. |
| Size Exclusion HPLC (SEC-HPLC) | Aggregates, Fragments, Monomers | Separation based on hydrodynamic radius (size) | Medium | Medium | Does not separate based on conjugation level; potential for secondary interactions.[9][12] |
| Reverse-Phase HPLC (RP-HPLC) | Purity, Heterogeneity, DAR Distribution | Separation based on hydrophobicity | Medium | High | Can be denaturing; requires method development to resolve species.[13][14] |
| Mass Spectrometry (MS) | Absolute Mass Confirmation, DAR, Conjugation Site | Measures mass-to-charge ratio of ionized molecules | Low-Medium | Very High | High salt content from other methods can interfere; requires specialized equipment.[15] |
Deep Dive 1: UV-Vis Spectrophotometry for LPR Determination
The "Quick Check" for Linker Incorporation
UV-Vis spectrophotometry is often the first analytical step post-conjugation. It offers a rapid and straightforward method to estimate the average number of HYNIC linkers incorporated onto the protein.
Causality & Principle
The method leverages the Beer-Lambert law and the unique spectral properties of both the protein and the HYNIC-formed hydrazone bond. Proteins, like antibodies, have a characteristic absorbance maximum at 280 nm due to tryptophan and tyrosine residues. The bis-arylhydrazone bond formed during HYNIC conjugation has a distinct absorbance maximum around 354 nm, with a molar extinction coefficient of approximately 29,000 L/(mol·cm).[7][16][17] By measuring the absorbance at both 280 nm and 354 nm, we can use a set of simultaneous equations to calculate the concentrations of the protein and the incorporated linker, and thus determine the average Linker-to-Protein Ratio (LPR).
Some protocols also utilize a colorimetric assay. For instance, a HyNic-modified protein can react with p-nitrobenzaldehyde to generate a UV-traceable signature, allowing for quantification of the incorporated HyNic groups before the final conjugation step.[6]
Self-Validating Protocol: Spectrophotometric LPR Determination
-
Instrument Setup: Calibrate a UV-Vis spectrophotometer using a buffer blank.
-
Sample Preparation: Dilute the purified HYNIC conjugate sample in a suitable, non-interfering buffer (e.g., PBS) to a concentration that results in an A280 reading between 0.5 and 1.5 AU.
-
Spectral Scan: Perform a full wavelength scan from 240 nm to 400 nm to ensure the spectral profile is as expected.
-
Absorbance Measurement: Record the absorbance values at 280 nm (A280) and 354 nm (A354).
-
Calculation:
-
First, calculate the concentration of the hydrazone bond (linker) using its absorbance at 354 nm.
-
Concentration_Linker (M) = A_354 / ε_354 (where ε354 ≈ 29,000 M-1cm-1)
-
-
Next, correct the A280 value for the contribution from the hydrazone bond. The linker also has a small absorbance at 280 nm (a "correction factor," CF, where CF = A280/A354 for the linker alone).
-
Corrected A_280 = A_280_measured - (A_354 * CF)
-
-
Calculate the protein concentration using the corrected A280.
-
Concentration_Protein (M) = Corrected A_280 / ε_Protein_280
-
-
Finally, calculate the LPR.
-
LPR = Concentration_Linker / Concentration_Protein
-
-
This protocol is self-validating because the full spectral scan (Step 3) serves as a quality control check. Anomalous peaks or a distorted spectrum would immediately indicate the presence of contaminants or degradation, invalidating the subsequent calculations.
Deep Dive 2: HPLC-Based Methods for Purity and Heterogeneity
The "Workhorse" for Separation
High-Performance Liquid Chromatography is indispensable for characterizing the complex mixture that often results from a conjugation reaction. It physically separates the different components of the sample, allowing for their individual quantification.
A. Size Exclusion Chromatography (SEC-HPLC)
Principle & Causality: SEC separates molecules based on their hydrodynamic size in a non-denaturing, aqueous mobile phase.[18] Larger molecules, like aggregates, cannot enter the pores of the stationary phase and thus travel a shorter path, eluting first. The main monomeric conjugate elutes next, followed by smaller fragments.[18] The primary goal of SEC is to quantify the percentage of high molecular weight species (aggregates) and low molecular weight species (fragments), which are critical quality attributes for safety and efficacy.[9][10] For antibody-drug conjugates (ADCs), which can be more hydrophobic than the parent antibody, care must be taken to prevent non-specific hydrophobic interactions with the column matrix, which can cause peak tailing and poor resolution.[12] This is often mitigated by optimizing the mobile phase, for instance, by adding salts like sodium chloride or a small percentage of an organic solvent.[9][19]
B. Reverse-Phase HPLC (RP-HPLC)
Principle & Causality: RP-HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase is used with a polar mobile phase. Elution is achieved by increasing the concentration of an organic solvent (like acetonitrile), which causes more hydrophobic molecules to elute later. Since the addition of a HYNIC-drug moiety increases the overall hydrophobicity of a protein, RP-HPLC can often separate species with different DARs.[13][14] An unconjugated antibody will elute first, followed by DAR1, DAR2, and so on. This makes RP-HPLC a powerful tool for assessing the drug load distribution, a level of detail that UV-Vis and SEC cannot provide.[20]
Experimental Workflow & Visualization
The following diagram illustrates a typical HPLC workflow for analyzing a HYNIC conjugate.
Caption: General workflow for HPLC analysis of HYNIC conjugates.
Deep Dive 3: Mass Spectrometry for Definitive Identification
The "Gold Standard" for Mass Confirmation
Mass Spectrometry (MS) is the ultimate tool for confirming the identity and integrity of a HYNIC conjugate. It directly measures the molecular weight of the different species in a sample with extremely high accuracy.
Causality & Principle
For large molecules like antibody conjugates, Electrospray Ionization (ESI) is the most common technique. The sample is introduced into the mass spectrometer, where the molecules are ionized and desolvated, creating charged ions. These ions are then separated in a mass analyzer based on their mass-to-charge (m/z) ratio. The resulting spectrum for a large molecule shows a series of peaks, each representing the molecule with a different number of charges. A deconvolution algorithm is then applied to this series of peaks to calculate the original, uncharged molecular mass of the molecule.
By comparing the mass of the unconjugated protein to the masses of the species in the conjugate sample, we can:
-
Confirm Covalent Conjugation: An increase in mass corresponding to the HYNIC-payload confirms successful conjugation.
-
Determine Exact DAR: Unlike chromatography which shows relative distribution, MS provides the exact mass for each DAR species (e.g., DAR0, DAR1, DAR2), allowing for unambiguous identification and calculation of the average DAR.[4][20]
-
Identify Fragments and Adducts: MS can easily identify unexpected low or high molecular weight species.
Experimental Workflow & Visualization
The workflow for MS analysis requires careful sample preparation to remove salts and detergents that can interfere with ionization.
Caption: Workflow for Mass Spectrometry analysis of HYNIC conjugates.
Choosing the Right Tool: An Integrated Strategy
The choice of analytical technique is dictated by the specific question being asked. A comprehensive characterization strategy uses these techniques in a logical sequence.
Caption: Decision matrix for selecting the appropriate analytical technique.
Conclusion
Characterizing HYNIC conjugates is a complex but manageable task that requires a scientifically sound, multi-pronged analytical strategy. By combining the rapid assessment of UV-Vis spectrophotometry, the robust separative power of HPLC, and the definitive identification capabilities of mass spectrometry, researchers can gain a comprehensive understanding of their bioconjugates. This orthogonal approach is the bedrock of ensuring that these innovative therapeutics are well-characterized, consistent, and safe, ultimately accelerating their journey from the laboratory to the clinic.
References
- Analysis of protein drugs aggregation Using Size Exclusion Chrom
- S-HyNic Bioconjug
- Size Exclusion Chromatography Analysis of Antibody Drug Conjug
- Challenges and new frontiers in analytical characterization of antibody-drug conjug
- Size Exclusion Chromatography Analysis of a Monoclonal Antibody and Antibody Drug Conjug
- Size Exclusion Chromatography (SEC) for Antibody Aggregation Analysis.
- How do HYNIC-conjugated peptides bind technetium? Insights from LC-MS and stability studies.
- Size Exclusion Chromatography Analysis of a Monoclonal Antibody and Antibody Drug Conjug
- Challenges and new frontiers in analytical characterization of antibody-drug conjug
- Challenges and new frontiers in analytical characterization of antibody-drug conjugates.
- S-HyNic.SoluLink.[Link]
- Analytical Techniques for Antibody-Drug Conjugates: Comprehensive Insights.PreScouter.[Link]
- Labeling and Biological Evaluation of 99mTc-HYNIC-Trastuzumab as a Potential Radiopharmaceutical for In Vivo Evaluation of HER2 Expression in Breast Cancer.
- Key Analytical Challenges for Antibody Drug Conjug
- Technetium-binding in labelled HYNIC-peptide conjugates: role of coordin
- How do HYNIC-conjugated peptides bind technetium? Insights from LC-MS and stability studies.Royal Society of Chemistry.[Link]
- Evaluation of 99mTc-Labeled Bevacizumab- N- HYNIC Conjugate in Human Ovarian Tumor Xenografts.PubMed.[Link]
- How do HYNIC-conjugated peptides bind technetium? Insights from LC-MS and stability studies.Scilit.[Link]
- Mass spectrum of synthesized HYNIC-peptide.
- SPECT Imaging of SST2-Expressing Tumors with 99m Tc-Based Somatostatin Receptor Antagonists: The Role of Tetraamine, HYNIC, and Spacers.MDPI.[Link]
- Quantitative 99mTc Labeling Kit for HYNIC-Conjugated Single Chain Antibody Fragments Targeting Malignant Mesothelioma.PubMed.[Link]
- 99mTc-HYNIC-[Tyr3]-octreotide for imaging somatostatin-receptor-positive tumors.PubMed.[Link]
- In-situ Reverse Phased HPLC Analysis of Intact Antibody-Drug Conjugates.
- Analytical methods for physicochemical characterization of antibody drug conjugates.
- Analytical Techniques for Antibody-Drug Conjug
- Native Reversed-Phase Liquid Chromatography: A Technique for LCMS of Intact Antibody–Drug Conjugates.
- Analytical methods for physicochemical characterization of antibody drug conjugates.
- In-situ Reverse Phased HPLC Analysis of Intact Antibody-Drug Conjug
- Analytical Methods for the Detection and Quantification of ADCs in Biological M
- A reversed-phase high-performance liquid chromatography method for analysis of monoclonal antibody-maytansinoid immunoconjugates.
- Perspectives and Characterization on Antibody–Drug Conjugates.
- Development and validation of new spectrophotometric ratio H-point standard addition method and application to gastrointestinal acting drugs mixtures.PubMed.[Link]
- Different spectrophotometric methods manipulating ratio spectra for the assay of hydrocortisone acetate and clioquinol in.European Journal of Chemistry.[Link]
- Three Different Spectrophotometric Methods Manipulating Ratio Spectra for Determination of Binary Mixture of Amlodipine and Atorvast
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A Comprehensive Guide to the Mass Spectrometry Analysis of HYNIC-Labeled Peptides for Radiopharmaceutical Development
Introduction
In the landscape of nuclear medicine and radiopharmaceutical development, the ability to selectively deliver a radionuclide to a target tissue is paramount. Peptides, with their high specificity for biological receptors overexpressed in various cancers, have emerged as exceptional targeting vectors.[1][2] The bifunctional chelator 6-hydrazinonicotinamide (HYNIC) has become a cornerstone for labeling these peptides with Technetium-99m (99mTc), the most widely used radionuclide for Single Photon Emission Computed Tomography (SPECT) imaging.[3][4] The successful development and quality control of these HYNIC-labeled peptide radiopharmaceuticals hinge on robust analytical techniques capable of confirming identity, purity, and stability. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the comprehensive characterization of these complex molecules.[5][6]
This guide provides an in-depth examination of the mass spectrometry analysis of HYNIC-labeled peptides. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific principles and field-proven insights required for successful analysis and interpretation. We will explore the intricacies of HYNIC-peptide chemistry, detail the mass spectrometric behavior of the resulting technetium complexes, and provide a comparative analysis against other common chelating systems.
Part 1: The Fundamentals of HYNIC-Peptide Conjugation
The journey to a radiolabeled peptide begins with the stable conjugation of the HYNIC chelator to the peptide sequence. HYNIC is typically attached to a primary amine on the peptide, such as the N-terminus or the side chain of a lysine residue.[5] A key feature of the HYNIC system is its reliance on "co-ligands" to complete the coordination sphere of the technetium metal center. The structure of the resulting complex, and therefore its stability and pharmacokinetic properties, is heavily influenced by the choice of these co-ligands, with tricine and ethylenediaminediacetic acid (EDDA) being the most common.[7][8]
The general workflow involves synthesizing the HYNIC-conjugated peptide, followed by radiolabeling with 99mTc in the presence of the chosen co-ligand. Mass spectrometry is employed to characterize the non-radioactive ("cold") technetium-99 (99Tc) or Rhenium (Re) analogues to avoid handling large amounts of radioactivity during method development.[3]
Caption: Workflow for the preparation and quality control of a HYNIC-labeled peptide.
Part 2: Mass Spectrometry Analysis of HYNIC-Labeled Peptides
Electrospray ionization mass spectrometry (ESI-MS) is the premier technique for analyzing HYNIC-labeled peptides due to its soft ionization nature, which preserves the intact metal-peptide complex for analysis.[9][10]
Interpreting the Mass Spectrum (MS1)
The first step in the analysis is to examine the full MS1 spectrum to confirm the formation of the desired complex. The expected mass-to-charge ratio (m/z) will be a sum of the peptide mass, the HYNIC moiety, the technetium isotope (99Tc for characterization), and the number of co-ligands involved in the complex, minus the protons displaced upon complexation. LC-MS analysis has shown that the binding of Tc to a HYNIC-peptide and co-ligand typically occurs with the displacement of 5 protons, indicating a formal oxidation state of +5 for the technetium.[5]
For example, for a peptide P, the mass of the [P+HYNIC+Tc+(Tricine)2-5H+H]+ ion would be calculated. It is crucial to account for all components to correctly identify the molecular ion peak. ESI often produces a series of multiply charged ions (e.g., [M+2H]2+, [M+3H]3+), which can be deconvoluted to determine the neutral molecular weight of the complex.
Tandem MS (MS/MS) Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is used to confirm the peptide sequence and to gain structural insights into the complex. The precursor ion of the HYNIC-Tc-peptide complex is isolated and fragmented, typically via collision-induced dissociation (CID). The presence of the metal complex significantly influences the fragmentation pattern.[3][11]
Two primary types of fragment ions can be observed:
-
Apo Fragments: These are peptide fragment ions (e.g., b- and y-ions) that have lost the HYNIC-metal complex. Their masses will correspond to the standard fragmentation of the native peptide, making sequence confirmation straightforward.
-
Holo Fragments: These are fragment ions that retain the HYNIC-metal complex.[4] For a y-ion to be a "holo" fragment, the cleavage must occur N-terminal to the lysine residue where the HYNIC is attached. For a b-ion to be a "holo" fragment, the cleavage must occur C-terminal to the modified lysine. These holo fragments will be mass-shifted by the addition of the HYNIC-Tc-coligand complex, providing definitive evidence of the modification's location.
The fragmentation of metal-peptide complexes can sometimes enhance the abundance of certain diagnostic fragments compared to the protonated peptide alone.[3] However, the bulky metal-chelate can also suppress fragmentation near the attachment site. Careful analysis of both the apo and holo fragment ion series is necessary for a complete characterization.
Detailed Experimental Protocol: LC-MS/MS Method Development
This protocol provides a robust starting point for developing a validated LC-MS/MS method for a HYNIC-Tc-peptide conjugate. Non-radioactive 99Tc should be used for method development.
1. Sample Preparation
-
Synthesize the HYNIC-peptide conjugate using standard solid-phase peptide synthesis methods.
-
Prepare the non-radioactive 99Tc-HYNIC-peptide complex by reacting the conjugate with an excess of 99Tc-pertechnetate in the presence of a reducing agent (e.g., SnCl2) and the desired co-ligand (e.g., tricine).
-
Purify the resulting complex using reversed-phase high-performance liquid chromatography (RP-HPLC) to remove unreacted peptide and excess reagents.
-
Lyophilize the purified fraction.
-
Reconstitute the sample in a mass spectrometry-compatible solvent, typically 10-50% acetonitrile in water with 0.1% formic acid, to a final concentration of approximately 1-10 µM.[12]
2. LC-MS/MS System and Parameters
| Parameter | Recommended Setting | Rationale |
| LC System | High-performance nano or micro-flow LC system | Enhances sensitivity and reduces ion suppression, which is critical for complex and potentially low-abundance samples.[13] |
| Column | C18 reversed-phase column (e.g., 75 µm x 150 mm, 1.7 µm particle size) | Provides excellent retention and separation for a wide range of peptides. |
| Mobile Phase A | 0.1% Formic Acid in Water (LC-MS grade) | Standard acidic mobile phase for good peptide chromatography and efficient protonation in ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (LC-MS grade) | Standard organic mobile phase for eluting peptides from the C18 column. |
| Gradient | 5-40% B over 30 minutes, followed by a high-organic wash | A shallow gradient is crucial for resolving the labeled peptide from any closely eluting impurities.[6] |
| Flow Rate | 200-400 nL/min (for nano-LC) | Low flow rates increase ionization efficiency.[9][13] |
| MS System | High-resolution Orbitrap or Q-TOF mass spectrometer | Provides high mass accuracy for confident formula determination of the complex and high resolution to distinguish isotopic patterns. |
| Ionization Mode | Positive Electrospray Ionization (ESI) | Peptides readily form positive ions by protonation. |
| MS1 Scan Range | 350-2000 m/z | A wide range to capture the various charge states of the precursor ion. |
| MS/MS Method | Data-Dependent Acquisition (DDA) | Automatically selects the most intense precursor ions for fragmentation, ideal for characterization. |
| Dissociation Type | Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD) | Standard fragmentation methods that are effective for generating b- and y-type fragment ions.[14] |
| Collision Energy | Stepped or normalized collision energy (e.g., 25-35 arbitrary units) | Optimize to achieve a good balance of precursor ion depletion and production of a rich fragment ion spectrum. |
Part 3: Comparative Analysis: HYNIC vs. Alternative Chelators
While HYNIC/99mTc is a workhorse for SPECT imaging, other chelators are preferred for therapeutic radionuclides or Positron Emission Tomography (PET). The most common alternative is DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), which is highly effective for chelating radiometals like 177Lu (for therapy) and 68Ga (for PET).
Caption: Key parameters for the objective comparison of bifunctional chelators.
The choice of chelator has significant implications not only for the in vivo performance but also for the analytical characterization by mass spectrometry.
| Feature | HYNIC | DOTA (and related macrocycles) |
| Primary Radionuclide | 99mTc (SPECT Imaging) | 68Ga (PET Imaging), 177Lu (Therapy), 111In (SPECT), 64Cu (PET) |
| Labeling Chemistry | Requires a reducing agent (e.g., SnCl2) and co-ligands (e.g., Tricine, EDDA).[8] | Forms a stable cage-like complex. Typically requires heating (e.g., 95°C) at an acidic pH. |
| In Vivo Performance | Biodistribution is influenced by the co-ligand choice.[7] Can show different renal and lesion uptake kinetics compared to DOTA-peptides.[15] | Generally exhibits high in vivo stability. The specific DOTA-peptide conjugate dictates target affinity. |
| MS Considerations | ||
| Mass Addition | Adds mass of HYNIC + Tc + co-ligand(s). The total mass is variable depending on the co-ligand system. | Adds mass of DOTA + Metal. This is a fixed, predictable mass shift. |
| Spectral Complexity | Can be more complex. May show multiple species corresponding to different numbers of co-ligands or isomers.[5] | Generally simpler, showing a single major species of the metal-DOTA-peptide complex. |
| Fragmentation (MS/MS) | Fragmentation can occur within the peptide backbone (apo fragments) or produce fragments retaining the entire HYNIC-Tc-coligand complex (holo fragments). | The DOTA-metal complex is very stable and typically remains intact on fragment ions (holo fragments). |
| Ionization Efficiency | Can be influenced by the overall charge and hydrophobicity of the final complex. | The highly polar nature of the DOTA-metal complex can influence ionization and chromatographic retention. |
Discussion: From a mass spectrometrist's perspective, DOTA-labeled peptides are often more straightforward to analyze. The 1:1:1 stoichiometry of peptide:DOTA:metal results in a cleaner MS1 spectrum with a single, well-defined mass shift. The high stability of the DOTA macrocycle means that during CID, the complex is less likely to break apart, leading to more predictable "holo" fragment ions.
In contrast, the HYNIC system's reliance on co-ligands introduces variability. The mass spectrometer may detect multiple species, potentially complicating the MS1 spectrum.[5] However, this complexity also provides valuable information about the coordination chemistry. The ability to characterize these different species by LC-MS is a powerful tool for optimizing the labeling reaction to produce a single, stable, and homogeneous product. While clinical studies have compared the imaging performance of HYNIC and DOTA agents, showing PET tracers like 68Ga-DOTA-peptides generally have higher sensitivity, 99mTc-HYNIC-peptides remain a vital and more accessible option for SPECT imaging.[16][17][18]
Part 4: Field Insights & Troubleshooting
Successful MS analysis of HYNIC-labeled peptides requires anticipating and mitigating common challenges.
-
Low Ionization Efficiency / Ion Suppression: These are complex molecules, and their ionization can be suppressed by salts or other contaminants from the labeling reaction.
-
Adsorption and Sample Loss: Peptides, especially those with hydrophobic or charged regions, can adsorb to surfaces like metal tubing or vials, leading to sample loss and poor data quality.
-
Solution: Use low-binding tubes and vials. When possible, avoid metal components in the sample flow path before the ESI emitter. Including a small amount of organic solvent (e.g., acetonitrile) in the sample can help keep the peptide in solution.
-
-
Complex or Ambiguous Spectra: The presence of multiple co-ligand species, isomers, or in-source fragmentation can make spectra difficult to interpret.
-
Solution: Use a high-resolution mass spectrometer to resolve isobaric species. Optimize ESI source conditions (e.g., cone voltage) to minimize in-source fragmentation. Careful comparison of the experimental m/z with theoretical values for all potential species is key.
-
Conclusion
Mass spectrometry is a powerful and essential tool in the development of HYNIC-labeled peptide radiopharmaceuticals. It provides an unparalleled level of detail, allowing for the unambiguous confirmation of product identity, assessment of purity, and elucidation of the complex coordination chemistry at play. While alternatives like DOTA offer a more straightforward analytical profile, the flexibility and accessibility of the HYNIC-99mTc system ensure its continued importance in diagnostic nuclear medicine. By understanding the principles of ionization and fragmentation of these metal-chelated peptides and by implementing robust, optimized LC-MS protocols, researchers can accelerate the development of novel, life-saving diagnostic agents.
References
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- Speciation analysis of technetium radiopharmaceuticals by HPLC-ICP-MS and HPLC-ESI-HRMS. (2023). EVISA's News.
- Ma, M. T., Flook, M., Blower, P. J., & Mather, S. J. (2007). How do HYNIC-conjugated peptides bind technetium? Insights from LC-MS and stability studies. Dalton Transactions, (43), 4967–4976.
- Meston, D. (2022). Pitfalls in Proteomics: Avoiding Problems That Can Occur Before Data Acquisition Begins. LCGC North America.
- Ma, M. T., Flook, M., Blower, P. J., & Mather, S. J. (2007). How do HYNIC-conjugated peptides bind technetium? Insights from LC-MS and stability studies. Dalton transactions (Cambridge, England : 2003), (43), 4967–4976.
- Ionization Efficiency, Ion Suppression and Detection Sensitivity of CESI-MS. (n.d.). SCIEX.
- Kmiec, K. L. (2012). Factors Affecting the Fragmentation of Peptide Ions: Metal Cationization and Fragmentation Timescale. Texas A&M University Libraries.
- Screening, separation and identification of metal-chelating peptides for nutritional, cosmetics and pharmaceutical applications. (2024). Food & Function.
- Li, H., Tsai, Y. S., & Li, L. (2011). A Method to Determine the Ionization Efficiency Change of Peptides Caused by Phosphorylation. Journal of the American Society for Mass Spectrometry, 22(12), 2245–2251.
- Science Behind Electrospray Ionization in Peptide Analysis. (n.d.). MS Bioworks.
- Predicting Peptide Ionization Efficiencies for Electrospray Ionization Mass Spectrometry Using Machine Learning. (2024). Journal of the American Society for Mass Spectrometry.
- Peptidomics. (n.d.). UC Irvine Mass Spectrometry Facility.
- Li, W., & Li, L. (2006). Tandem parallel fragmentation of peptides for mass spectrometry. Analytical chemistry, 78(3), 918–924.
- Liu, Z., Wong, K., & Chen, X. (2011). Synthesis and Assessment of Peptide Gd-DOTA Conjugates Targeting Extra Domain B Fibronectin for Magnetic Resonance Molecular Imaging of Prostate Cancer. Molecular pharmaceutics, 8(2), 581–589.
- Decristoforo, C., Mather, S. J., & Moncayo, V. M. (1999). 99m-Technetium-labelled peptide-HYNIC conjugates: effects of lipophilicity and stability on biodistribution. Nuclear medicine and biology, 26(4), 389–396.
- Guide to Peptide Quantitation. (n.d.). Agilent.
- MSn characterization of protonated cyclic peptides and metal complexes. (n.d.). Scilit.
- Kurkowska, S., Zuchora, B., & Cieszyk, M. (2024). Comparison of the averaged biodistribution and pharmacokinetics between [99mTc]Tc-HYNIC-TOC and [177Lu]Lu-DOTA-TATE in neuroendocrine tumor patients. Nuclear Medicine Review, 27(1), 59-66.
- An Overview of the Potential of Mass Spectrometry in the Study of Peptide Drug Conjugates. (2023). Pharmaceuticals.
- Introduction to LC–MS/MS for peptide and protein identification. (n.d.). National Cancer Institute.
- Sample Preparation Guide for Mass Spectrometry–Based Proteomics. (2018). LCGC International.
- The New Radiolabeled Peptide 99m TcEDDA/HYNIC-TOC: Is It a Feasible Choice for Diagnosing Gastroenteropancreatic NETs?. (2021). Diagnostics.
- Treglia, G., Castiglione, A., & Pascale, M. (2020). Head-to-Head Comparison between Peptide-Based Radiopharmaceutical for PET and SPECT in the Evaluation of Neuroendocrine Tumors: A Systematic Review. Cancers, 12(11), 3127.
- The New Radiolabeled Peptide 99mTcEDDA/HYNIC-TOC: Is It a Feasible Choice for Diagnosing Gastroenteropancreatic NETs?. (2021). ResearchGate.
- Structural Evaluation of Protein/Metal Complexes via Native Electrospray Ultraviolet Photodissociation Mass Spectrometry. (2021). Analytical Chemistry.
- Fani, M., & Maecke, H. R. (2012). Radiolabeled Peptides: Valuable Tools for the Detection and Treatment of Cancer. International journal of molecular sciences, 13(6), 7290–7318.
- Kaihani, S., & Sadeghzadeh, N. (2021). Peptide- based Radiopharmaceuticals at a Glance. Tabari Biomedical Student Research Journal.
- Decristoforo, C., Mather, S. J., & Moncayo, V. M. (1999). 99m-Technetium-labelled peptide-HYNIC conjugates: effects of lipophilicity and stability on biodistribution. Nuclear medicine and biology, 26(4), 389-396.
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Introduction: The Critical Role of HYNIC in Modern Radiopharmaceuticals
An In-Depth Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Purity Assessment of HYNIC Compounds
In the landscape of targeted radiopharmaceuticals, particularly for Single Photon Emission Computed Tomography (SPECT) imaging, the ability to stably and efficiently label biologically active molecules like peptides and antibodies with Technetium-99m (99mTc) is paramount. Hydrazinonicotinamide (HYNIC) has emerged as a cornerstone bifunctional chelator for this purpose.[1][2] It serves as a molecular bridge, covalently attaching to a targeting biomolecule on one end while coordinating the 99mTc radioisotope on the other.
The final product, a HYNIC-conjugated radiopharmaceutical, is a complex entity. Its efficacy and, more importantly, its safety, are directly dependent on its purity. Impurities can range from unconjugated peptides and excess chelators to undesired isomeric forms of the final radiolabeled complex. These impurities can lead to poor imaging quality, altered biodistribution, and unnecessary radiation dose to the patient. Consequently, rigorous purity assessment is not just a matter of quality control; it is a critical regulatory and clinical necessity.[3][4] High-Performance Liquid Chromatography (HPLC) stands as the undisputed gold standard for this task, offering the resolution and sensitivity required to dissect these complex mixtures.[5][6]
The Primacy of HPLC: Why It Outperforms Other Techniques
While methods like Thin Layer Chromatography (TLC) and Solid-Phase Extraction (SPE) exist for rapid radiochemical purity checks, they lack the resolving power of HPLC.[6] HPLC is recognized as the most effective and reliable method for the comprehensive quality control of HYNIC-conjugated compounds, capable of separating not only the desired product from precursors but also distinguishing between different, closely related radiolabeled species that may form during synthesis.[1][5][6] This guide will compare and contrast the key HPLC methodologies, providing the technical rationale behind experimental choices to empower researchers in developing robust, self-validating analytical systems.
Comparative Analysis of Core HPLC Methodologies
The power of Reversed-Phase HPLC (RP-HPLC), the most common modality for this application, lies in its ability to separate molecules based on their hydrophobicity.[7][8][9] The success of any purity assessment method hinges on the strategic selection of four key parameters: the stationary phase, the mobile phase, the elution gradient, and the detection system.
Stationary Phase (Column) Selection: The Foundation of Separation
The column is the heart of the HPLC system. For HYNIC-peptides and similar biomolecules, the choice of stationary phase is critical for achieving effective separation based on subtle differences in hydrophobicity.
-
Workhorse Chemistry (C18): Octadecylsilane (C18) bonded to silica particles is the most widely used stationary phase.[5][7] Its long alkyl chains provide a highly hydrophobic surface that promotes strong retention of peptides, allowing for excellent separation from more polar impurities.
-
Alternative Chemistries (C8, Phenyl): For highly hydrophobic HYNIC conjugates, a C18 column might lead to excessively long retention times or poor peak shape. In such cases, a less retentive C8 (octylsilane) column can be advantageous. Phenyl columns offer a different selectivity based on pi-pi interactions with aromatic residues in the peptide, which can be exploited to resolve impurities that co-elute on C18 or C8 phases.[10]
Causality: The fundamental principle is to select a stationary phase that provides adequate retention for the main compound, ensuring it interacts long enough with the column to be separated from early-eluting polar impurities (like free 99mTcO4⁻) and later-eluting non-polar impurities (like aggregated forms or degradation products).
Mobile Phase Composition: Driving Selectivity
The mobile phase carries the sample through the column, and its composition is the most powerful tool for manipulating selectivity and resolution.[7]
-
Organic Solvent (Phase B): Acetonitrile (ACN) is the organic modifier of choice for peptide separations due to its low viscosity, which allows for lower backpressure, and its transparency in the low-UV range, which is critical for detection.[8]
-
Aqueous Solvent (Phase A) & The Ion-Pairing Agent: The aqueous phase almost always contains an acid modifier that acts as an ion-pairing agent. Trifluoroacetic acid (TFA) at a concentration of 0.05-0.1% is the industry standard.[7][11][12]
The Mechanism of TFA: Peptides contain basic residues (e.g., Lysine, Arginine) and a terminal amino group, which are positively charged at acidic pH. TFA is a strong acid with a hydrophobic tail. It forms a neutral ion-pair with these positive charges on the peptide. This neutralization masks the ionic character of the peptide, enhancing its interaction with the hydrophobic C18 stationary phase and dramatically improving peak shape by minimizing unwanted ionic interactions with residual silanol groups on the silica support.[7][13]
Elution Mode: The Power of the Gradient
Given the complexity of samples from a HYNIC conjugation reaction, a gradient elution is almost always necessary.
-
Gradient Elution: This technique involves changing the mobile phase composition over time, typically by increasing the percentage of the organic solvent (Phase B).[11][12] The analysis begins with a high concentration of the aqueous phase to ensure all components, including the main HYNIC-peptide, bind to the column. As the ACN concentration gradually increases, compounds are eluted in order of increasing hydrophobicity. This allows for the separation of a wide range of components in a single run, from polar impurities to the desired product and any non-polar contaminants.[7]
-
Isocratic Elution: An isocratic method, where the mobile phase composition remains constant, is generally unsuitable for purity assessment of crude reaction mixtures. It may, however, be developed for a final, rapid quality control check of a highly purified product where the impurity profile is well-defined.
Detection: Visualizing the Purity Profile
The choice of detector is dictated by the specific question being asked: what is the chemical purity, or what is the radiochemical purity?
-
UV-Vis Detector: This is the standard for assessing chemical purity . It measures the absorbance of the eluate as it passes through the detector. A wavelength of 220 nm is often used to detect the peptide backbone, while 280 nm can be used for peptides containing aromatic amino acids like tyrosine and tryptophan.[11][12][14]
-
Radiochemical Detector (Radio-HPLC): This is essential for determining radiochemical purity (RCP) .[2][11] Placed in series after the UV detector, it measures the radioactivity of the eluting peaks. This allows for the quantification of the desired 99mTc-HYNIC compound relative to radiochemical impurities like free 99mTc-pertechnetate (99mTcO₄⁻) or 99mTc-colloids.[15]
-
Mass Spectrometry (LC-MS): Coupling the HPLC to a mass spectrometer provides an unparalleled level of insight. It not only separates the components but also provides mass information for each peak, enabling the definitive identification of impurities and confirmation of the desired product's identity.[1][16]
Data Summary: A Comparative Overview of HPLC Parameters
| Parameter | Standard Method (RP-HPLC) | Alternative Approach | Rationale & Causality |
| Column | C18, 3-5 µm, 4.6 x 150/250 mm | C8 or Phenyl phase | C18 provides excellent hydrophobic retention for most peptides. C8 is used for very hydrophobic compounds to reduce run time, while Phenyl offers alternative selectivity. |
| Mobile Phase A | 0.1% TFA in Water | 0.1% Formic Acid in Water | TFA is a superior ion-pairing agent for sharp peaks. Formic acid is a volatile alternative required for LC-MS compatibility. |
| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) | 0.1% Formic Acid in ACN | ACN is the preferred organic modifier for its low viscosity and UV transparency. |
| Elution | Linear Gradient (e.g., 5% to 95% B over 20-30 min) | Isocratic Elution | Gradient elution is necessary to resolve complex mixtures with varying polarities. Isocratic is only suitable for simple, known mixtures. |
| Flow Rate | 1.0 mL/min | 0.5 - 1.5 mL/min | 1.0 mL/min is a standard for analytical columns, balancing resolution and run time. |
| Detection | UV (220 nm) and/or Radiochemical | UV (280 nm), Mass Spectrometry (MS) | UV at 220 nm detects the peptide backbone for general purity. Radio-detection is mandatory for RCP. MS is used for impurity identification. |
Visualizing the Workflow
A robust purity assessment strategy follows a logical progression from sample preparation to data analysis and decision-making.
Caption: Workflow for HPLC Purity Assessment of HYNIC Compounds.
Experimental Protocols
The following protocols represent self-validating systems for assessing the purity of HYNIC compounds.
Protocol 1: RP-HPLC for Chemical Purity of a HYNIC-Peptide Conjugate
This method is designed to separate the desired HYNIC-peptide from unconjugated peptide, excess HYNIC reagent, and other synthesis-related impurities.
-
System Preparation:
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade Acetonitrile.
-
System Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B at 1.0 mL/min for at least 15 minutes or until a stable baseline is achieved.
-
-
Sample Preparation:
-
Accurately weigh ~1 mg of the lyophilized HYNIC-peptide conjugate.
-
Dissolve in 1 mL of Mobile Phase A to create a 1 mg/mL stock solution.
-
Filter the sample through a 0.22 µm syringe filter to remove particulates.
-
-
Chromatographic Run:
-
Injection Volume: 20 µL.
-
UV Detection: 220 nm.
-
Column Temperature: 30 °C.
-
Gradient Program:
-
0-5 min: 5% B
-
5-35 min: Linear gradient from 5% to 65% B
-
35-40 min: Linear gradient from 65% to 95% B
-
40-45 min: Hold at 95% B (column wash)
-
45-50 min: Return to 5% B and re-equilibrate.
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the chemical purity by dividing the peak area of the main compound by the total area of all peaks, expressed as a percentage. Purity (%) = (Areamain peak / ΣAreaall peaks) * 100.
-
Protocol 2: Radio-HPLC for Radiochemical Purity (RCP) of 99mTc-HYNIC-Peptide
This method quantifies the percentage of 99mTc successfully incorporated into the desired HYNIC-peptide complex.
-
System Preparation:
-
Use the same column and mobile phases as in Protocol 1.
-
Ensure the HPLC system is equipped with a radioactivity detector in series after the UV detector.
-
Equilibrate the system as described above.
-
-
Sample Preparation:
-
Following the radiolabeling reaction, take a small aliquot (~5-10 µL) of the reaction mixture.
-
Dilute with 100-200 µL of Mobile Phase A. The dilution factor may need optimization to ensure the radioactivity is within the detector's linear range.
-
-
Chromatographic Run:
-
Injection Volume: 20-50 µL (ensure activity is sufficient for detection).
-
Detection: UV (220 nm) and Radioactivity.
-
Gradient Program: Use the same gradient as in Protocol 1. A faster gradient may be developed if impurities are well-resolved from the main peak.
-
-
Data Analysis:
-
Analyze the chromatogram from the radioactivity detector.
-
Identify the peak corresponding to the 99mTc-HYNIC-peptide (this can be confirmed by comparing its retention time to the UV peak of the non-radioactive standard from Protocol 1).
-
Identify peaks corresponding to radiochemical impurities (e.g., free 99mTcO₄⁻ typically elutes near the solvent front).
-
Calculate the RCP: RCP (%) = (Countsradiolabeled peptide / ΣCountsall radioactive peaks) * 100.
-
Navigating Common Challenges
Even with robust protocols, challenges can arise. Understanding their cause is key to effective troubleshooting.
-
Peak Tailing: Often observed with basic peptides, this is typically caused by secondary ionic interactions with acidic silanol groups on the column packing.[13][17] Solution: Ensure the TFA concentration in the mobile phase is sufficient (0.1%) to suppress these interactions. Using a high-quality, end-capped column is also critical.
-
Multiple Product Peaks: Radiolabeling of HYNIC conjugates can sometimes result in multiple, closely eluting radioactive peaks, representing different coordination isomers or species.[1] Solution: This is where HPLC proves its value. These species can be resolved and quantified. Optimizing the labeling conditions (e.g., co-ligands, pH, temperature) can help favor the formation of a single, desired species.
-
Co-elution: An impurity peak may be hidden under the main product peak.[10][18] Solution: Vary the method. Change the gradient slope, try a different organic modifier (e.g., methanol instead of ACN), or switch to a column with different selectivity (e.g., Phenyl). Coupling to a mass spectrometer is the ultimate tool for detecting co-eluting impurities.
Orthogonal Methods: Building a Comprehensive Purity Profile
While HPLC is the primary tool, regulatory bodies favor the use of orthogonal methods—different analytical techniques that measure the same attribute through different mechanisms—to build a more complete and trustworthy picture of product purity.
-
Thin Layer Chromatography (TLC): A simple, fast, and inexpensive method for estimating radiochemical purity.[5][6] While it lacks the resolution of HPLC, it is often used as a quick, complementary check.
-
Quantitative NMR (qNMR): This technique can determine the absolute purity of a non-radioactive HYNIC-conjugate by comparing the integral of a specific proton signal from the analyte against that of a certified internal standard of known concentration.[19] It is a powerful, non-destructive method that does not rely on the response factor of the analyte and can quantify impurities without needing reference standards for them.
Caption: Relationship between Primary (HPLC) and Orthogonal Methods.
Conclusion
The purity assessment of HYNIC compounds is a multi-faceted challenge that demands a robust, high-resolution analytical technique. Reversed-phase HPLC, with its adaptability in column chemistry, mobile phase composition, and detection methods, provides the necessary tools to ensure the quality, safety, and efficacy of these critical pharmaceutical agents. By understanding the causality behind methodological choices—from the ion-pairing function of TFA to the resolving power of a gradient elution—researchers can develop and validate HPLC methods that are not only compliant with regulatory expectations but also serve as a reliable foundation for successful drug development. The integration of orthogonal techniques further strengthens the analytical package, providing a comprehensive and trustworthy purity profile.
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A Comparative Guide to the In Vivo Stability of HYNIC and HYBA Chelates in Radiopharmaceutical Development
In the landscape of radiopharmaceutical development, the steadfastness of the link between a targeting biomolecule and a radionuclide is paramount to the safety and efficacy of the resulting agent. This guide offers an in-depth comparison of the in vivo stability of two prominent bifunctional chelators: 6-hydrazinonicotinamide (HYNIC) and its non-heterocyclic analog, 4-hydrazinobenzoic acid (HYBA). Our focus will be on their application with medically relevant radioisotopes, primarily technetium-99m (⁹⁹ᵐTc) and, by extension, rhenium-188 (¹⁸⁸Re), given their chemical similarities.[1][2][3] This analysis is grounded in experimental evidence to provide researchers, scientists, and drug development professionals with actionable insights for chelator selection.
The Crucial Role of In Vivo Stability
The journey of a radiopharmaceutical from injection to target localization is fraught with potential pitfalls that can compromise its integrity. In vivo stability refers to the ability of the radiolabeled complex to remain intact within a biological system.[4][5] Poor stability can lead to the premature release of the radionuclide, resulting in off-target radiation exposure, diminished therapeutic efficacy, and compromised imaging quality.[6] Therefore, a thorough understanding of a chelator's in vivo stability profile is a critical prerequisite for clinical translation.
Unveiling HYNIC and HYBA: A Structural and Functional Overview
HYNIC has been extensively utilized for labeling peptides and proteins with ⁹⁹ᵐTc, demonstrating high efficiency and favorable in vivo stability.[7] It is important to recognize that HYNIC is not a classical chelator; it typically occupies one or two coordination sites of the technetium metal center.[8] Consequently, a co-ligand, such as tricine or ethylenediaminediacetic acid (EDDA), is necessary to complete the coordination sphere of the radionuclide, a factor that can significantly influence the overall stability and biodistribution of the complex.[8][9][10]
HYBA, as a close structural analog of HYNIC, offers an alternative scaffold for radiolabeling. The primary distinction lies in the replacement of HYNIC's pyridine ring with a benzene ring. This seemingly subtle modification has significant implications for the coordination chemistry and, consequently, the in vivo stability of the resulting radiometal complexes.
Caption: Chemical structures of HYNIC and HYBA.
Head-to-Head Comparison: In Vivo Stability Insights
Direct comparative studies have illuminated the performance differences between HYNIC and HYBA. Research by Mather and colleagues provided crucial insights by labeling HYNIC- and HYBA-conjugated peptides with ⁹⁹ᵐTc using various co-ligands and assessing their stability.[11][12][13][14]
Key Findings from Comparative Studies:
-
Superior Stability of HYNIC Conjugates: Across different co-ligand systems (tricine, EDDA, and tricine-nicotinic acid), ⁹⁹ᵐTc-HYNIC-peptide conjugates consistently demonstrated higher stability compared to their ⁹⁹ᵐTc-HYBA-peptide counterparts.[11][12]
-
Formation of Fewer and More Stable Species: HYNIC conjugates tend to form fewer and more stable radiolabeled species.[11][12][13][14] This homogeneity is a desirable characteristic for a radiopharmaceutical, as it leads to more predictable in vivo behavior.
-
Influence of Co-ligands: The choice of co-ligand significantly impacts the stability of both HYNIC and HYBA complexes. For instance, with tricine as the co-ligand, the stability of ⁹⁹ᵐTc-HYBA conjugates was notably lower than that of the corresponding HYNIC conjugates.[11]
-
Coordination Chemistry: Liquid chromatography-mass spectrometry (LC-MS) analysis suggests that HYNIC is more effective at satisfying the coordination requirements of technetium, potentially by binding in a chelating mode.[11][12][13][14] This more robust coordination likely contributes to the enhanced stability of HYNIC complexes.
Data Summary: In Vitro Stability as a Predictor of In Vivo Performance
The following table summarizes the key stability parameters from in vitro studies, which are strong indicators of in vivo performance.
| Chelator | Co-Ligand | Relative Stability | Number of Labeled Species | Protein Binding |
| HYNIC | Tricine | High | Fewer | Lower than HYBA with Tricine |
| HYNIC | EDDA | Moderate | Fewer | Similar to HYBA with EDDA |
| HYBA | Tricine | Low | More | Higher than HYNIC with Tricine |
| HYBA | EDDA | Moderate | More | Similar to HYNIC with EDDA |
Data synthesized from Mather et al.[11][12][13][14]
Experimental Protocols for Assessing In Vivo Stability
Evaluating the in vivo stability of a novel radiopharmaceutical is a multi-faceted process. Below are detailed protocols for key experiments that provide a comprehensive assessment.
Biodistribution Studies in Animal Models
Objective: To determine the tissue distribution of the radiolabeled compound over time, providing insights into its stability and clearance profile.[6]
Methodology:
-
Animal Model: Select an appropriate animal model (e.g., healthy mice or rats, or a disease model with tumor xenografts).
-
Radiopharmaceutical Administration: Inject a known amount of the purified radiolabeled HYNIC or HYBA conjugate intravenously into the tail vein of the animals.
-
Time Points: Euthanize groups of animals at various time points post-injection (e.g., 1, 4, 24, and 48 hours).
-
Organ Harvesting and Measurement: Dissect and weigh major organs and tissues (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone, and tumor if applicable). Measure the radioactivity in each sample using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point. High uptake in non-target organs like the thyroid or stomach can indicate in vivo dehalogenation or complex instability.[6]
Caption: Workflow for in vivo biodistribution studies.
In Vitro Serum Stability Assay
Objective: To assess the stability of the radiolabeled conjugate in the presence of serum proteins, which can challenge the integrity of the complex.
Methodology:
-
Incubation: Incubate the purified radiolabeled HYNIC or HYBA conjugate in fresh human or animal serum at 37°C.
-
Time Points: Collect aliquots of the mixture at various time points (e.g., 1, 4, 24 hours).
-
Protein Precipitation: Add a protein-precipitating agent (e.g., ethanol or acetonitrile) to the aliquots to separate the proteins from the supernatant.
-
Analysis: Analyze both the precipitated protein fraction and the supernatant using a suitable radioanalytical method, such as radio-thin-layer chromatography (radio-TLC) or radio-high-performance liquid chromatography (radio-HPLC).
-
Quantification: Determine the percentage of intact radiolabeled conjugate remaining at each time point.
Conclusion and Future Perspectives
The available evidence strongly suggests that HYNIC is a more robust bifunctional chelator than HYBA for the development of ⁹⁹ᵐTc-labeled radiopharmaceuticals, offering superior in vivo stability. This is attributed to its more effective coordination of the technetium metal center, resulting in the formation of fewer and more stable radiolabeled species. While the chemical similarities between technetium and rhenium allow for some extrapolation, further direct comparative studies of HYNIC and HYBA with ¹⁸⁸Re are warranted to definitively establish their relative merits for therapeutic applications.
For researchers and drug development professionals, the choice of chelator is a critical decision that can profoundly impact the clinical success of a radiopharmaceutical. Based on the current body of evidence, HYNIC presents a more reliable and stable platform for the development of targeted radiodiagnostic and radiotherapeutic agents.
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A Senior Application Scientist's Guide to Assessing the Biological Activity of HYNIC-Conjugated Proteins
For Researchers, Scientists, and Drug Development Professionals
The conjugation of proteins with succinimidyl-6-hydrazinonicotinamide (HYNIC) is a cornerstone technique in the development of radiopharmaceuticals for diagnostic imaging and targeted radiotherapy.[1][2] This method allows for the efficient labeling of proteins, such as antibodies and peptides, with radionuclides like technetium-99m (99mTc).[3] However, the chemical modification inherent in HYNIC conjugation can potentially alter the protein's structure and, consequently, its biological activity.[4] Therefore, rigorous assessment of the conjugated protein's bioactivity is a critical step to ensure its efficacy and safety.
This guide provides an in-depth comparison of the essential methods for evaluating the biological activity of HYNIC-conjugated proteins, supported by experimental insights and protocols.
The Imperative of Retaining Biological Function
The fundamental principle of targeted radiopharmaceuticals is the specific recognition and binding of the conjugated protein to its biological target, be it a cell surface receptor or a circulating antigen. The HYNIC conjugation process, which typically targets primary amines on lysine residues, can inadvertently modify amino acids crucial for this interaction.[4][5] An inverse relationship between labeling efficiency and receptor binding capacity has been observed, highlighting the delicate balance required during conjugation.[4] Thus, a comprehensive evaluation of biological activity is not merely a quality control checkpoint but a foundational aspect of developing a viable radiopharmaceutical.
A Multi-faceted Approach to Bioactivity Assessment
A thorough assessment of a HYNIC-conjugated protein's biological activity necessitates a combination of in vitro and in vivo methods. This dual approach provides a complete picture, from initial binding affinity to the overall behavior of the conjugate within a complex biological system.
In Vitro Assays: The First Line of Evaluation
In vitro assays are indispensable for the initial characterization of the conjugated protein's ability to interact with its target. They are relatively rapid, cost-effective, and allow for precise control over experimental conditions.
These assays directly measure the binding of the radiolabeled HYNIC-conjugated protein to cells that express the target receptor.
Key Experimental Data:
-
Saturation Binding Assays: Determine the equilibrium dissociation constant (Kd), a measure of binding affinity, and the maximum number of binding sites (Bmax). A significant increase in Kd post-conjugation indicates reduced binding affinity.
-
Competitive Binding Assays: Assess the ability of the unlabeled conjugated protein to compete with a known radiolabeled ligand for binding to the target. The IC50 value (the concentration of the competitor that inhibits 50% of specific binding) is a key parameter.
Experimental Workflow: Cell-Based Radioligand Binding Assay
Caption: Workflow for an animal biodistribution study.
Scintigraphic imaging techniques, such as SPECT (Single Photon Emission Computed Tomography), provide a visual representation of the radiopharmaceutical's distribution in vivo.
Key Experimental Data:
-
Qualitative Assessment: Visual confirmation of tumor uptake and clearance from non-target tissues. [6]* Quantitative Analysis: Regions of interest (ROIs) can be drawn on the images to quantify uptake in specific tissues.
Comparing Conjugation Chemistries: Beyond HYNIC
While HYNIC is a widely used and effective chelator, it's important to consider alternative bioconjugation strategies, each with its own impact on protein bioactivity. [1] Table 1: Comparison of Common Protein Radiolabeling Strategies
| Feature | HYNIC Conjugation | Site-Specific Conjugation | Direct Labeling |
| Target Residues | Primarily Lysine | Engineered Cysteine or specific tags | Tyrosine, Histidine |
| Homogeneity | Heterogeneous mixture of conjugates [5] | Homogeneous product [7] | Can be heterogeneous |
| Impact on Bioactivity | Potential for significant impact due to random modification [4] | Minimal impact as it avoids critical binding sites [5] | Variable, can affect function |
| Complexity | Relatively straightforward | Requires protein engineering | Can be harsh, leading to denaturation |
| Key Advantage | Well-established and versatile | Precise control over conjugation site | Simpler, no bifunctional chelator needed |
Site-specific conjugation methods, which utilize enzymatic or chemical approaches to modify specific amino acid residues, are gaining prominence as they offer a way to produce homogenous conjugates with a lower risk of impacting biological activity. [5][7]
Ensuring Scientific Integrity: A Self-Validating System
To ensure the trustworthiness of your bioactivity assessment, a self-validating experimental design is crucial. This involves:
-
Including Proper Controls: Always compare the HYNIC-conjugated protein to the unmodified parent protein in all assays.
-
Multiple Assays: Relying on a single assay is insufficient. A combination of binding, functional, and in vivo assays provides a more complete and reliable picture.
-
Characterization of the Conjugate: Thoroughly characterize the HY-NIC-protein conjugate itself, including determining the molar substitution ratio (MSR) of HYNIC to protein, to understand how the degree of modification correlates with bioactivity.
Conclusion
The assessment of biological activity is a non-negotiable aspect of developing HYNIC-conjugated proteins for radiopharmaceutical applications. A systematic and multi-pronged approach, combining robust in vitro binding and functional assays with definitive in vivo biodistribution and imaging studies, is essential. By understanding the potential impact of conjugation on protein function and employing rigorous evaluation methods, researchers can confidently advance their radiopharmaceutical candidates toward clinical translation.
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- Bolzati, C., & Spolaore, B. (2021). Enzymatic Methods for the Site-Specific Radiolabeling of Targeting Proteins. Semantic Scholar.
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- Das, S. (2020). Purification, formulation and quality control of radiopharmaceuticals. Polimi Open Knowledge.
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A Senior Scientist's Guide to the Validation of 99mTc-HYNIC Complex Formation: Methods and Best Practices
This guide provides an in-depth comparison of analytical methodologies for the validation of Technetium-99m (99mTc) labeled complexes using the bifunctional chelator 6-hydrazinonicotinamide (HYNIC). It is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable quality control protocols for novel radiopharmaceuticals. We will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
The Foundational Chemistry: Why HYNIC and 99mTc?
Technetium-99m is the workhorse of diagnostic nuclear medicine due to its ideal nuclear properties: a 140 keV gamma emission perfect for SPECT imaging and a convenient 6-hour half-life. The challenge lies in attaching 99mTc, typically eluted from a generator as sodium pertechnetate (Na[99mTcO4]), to a biologically active molecule. This is where the bifunctional chelator HYNIC excels.
HYNIC provides a versatile platform for 99mTc labeling. However, it only partially satisfies the coordination sphere of the technetium metal center. To form a stable complex, additional "co-ligands" are required.[1] The choice of co-ligand (e.g., tricine, ethylenediaminediacetic acid (EDDA), trisodium triphenylphosphine-3,3′,3″-trisulfonate (TPPTS)) is a critical experimental decision, as it directly influences the final complex's stability, charge, lipophilicity, and, consequently, its in vivo pharmacokinetics.[2][3][4][5]
Rigorous validation of the final 99mTc-HYNIC complex is therefore not merely a procedural step but a fundamental requirement to ensure that the observed biological activity is attributable to the desired radiopharmaceutical and not to radiochemical impurities.
The Core of Validation: Defining Quality
The primary goal of validation is to determine the Radiochemical Purity (RCP) . RCP is defined as the percentage of the total radioactivity in a sample that is present in the desired chemical form—in this case, the 99mTc-HYNIC-biomolecule complex.[6] The two main radiochemical impurities of concern are:
-
Free Pertechnetate ([99mTc]TcO4-): Unreacted 99mTc that can lead to undesirable uptake in the thyroid, salivary glands, and stomach, degrading image quality.[6][7]
-
Hydrolyzed-Reduced 99mTc ([99mTc]TcO2): Colloidal impurities formed during the reduction of pertechnetate, which are typically sequestered by the reticuloendothelial system (liver, spleen, and bone marrow), causing significant background signal.[6]
A robust validation system must be able to accurately separate and quantify these three species: the desired complex, free pertechnetate, and colloidal impurities.
Comparative Analysis of Analytical Methodologies
The two predominant techniques for RCP determination are Radio-Thin Layer Chromatography (Radio-TLC) and Radio-High-Performance Liquid Chromatography (Radio-HPLC). The choice between them is dictated by the specific requirements of the application, from routine clinical quality control to in-depth characterization during drug development.[8][9]
| Feature | Radio-TLC / ITLC | Radio-HPLC |
| Principle | Differential migration of components on a stationary phase (e.g., silica gel) based on polarity and interaction with a mobile phase (solvent). | High-resolution separation based on differential partitioning between a stationary phase (e.g., C18 column) and a liquid mobile phase under high pressure. |
| Resolution | Low to moderate. Sufficient for separating the final complex from common impurities.[9] | High. Capable of separating the main complex from impurities, precursors, and even different isomers of the complex.[3][10] |
| Speed | Fast (5-20 minutes per analysis).[7][11] | Slower (15-30 minutes per analysis). |
| Complexity & Cost | Simple, inexpensive equipment. Ideal for routine radiopharmacy use. | Complex, expensive instrumentation requiring specialized training. |
| Information Yield | Quantifies major components (complex, free 99mTc, colloid). | Provides a detailed radiochemical profile, retention times for identity, and quantifies all radioactive species.[12][13] |
| Typical Use Case | Routine, rapid quality control of established radiopharmaceuticals before patient administration.[6][14][15] | Method development, characterization of novel compounds, stability studies, and reference standard analysis.[8][9] |
Experimental Workflows and Protocols
A self-validating system requires a logical workflow that incorporates checks and balances to ensure data integrity. The following diagram illustrates a comprehensive validation workflow.
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A Comparative Guide to Co-Ligands for HYNIC Radiolabeling: Optimizing Radiopharmaceutical Performance
For researchers, scientists, and drug development professionals engaged in the field of radiopharmaceuticals, the selection of appropriate chelating agents and associated ligands is paramount to the successful development of diagnostic and therapeutic agents. The bifunctional chelator, 6-hydrazinonicotinamide (HYNIC), has emerged as a cornerstone for labeling biomolecules with Technetium-99m (99mTc), the most widely used radionuclide in diagnostic nuclear medicine.[1][2] However, the coordination chemistry of HYNIC with 99mTc necessitates the inclusion of a co-ligand to satisfy the coordination sphere of the metallic radionuclide, thereby ensuring the formation of a stable radiolabeled conjugate.[1][3] The choice of this co-ligand is not trivial; it profoundly influences the physicochemical properties and in vivo performance of the resulting radiopharmaceutical.[1][2]
This guide provides an in-depth comparative analysis of commonly employed co-ligands for 99mTc-HYNIC radiolabeling, with a focus on Tricine and ethylenediamine-N,N'-diacetic acid (EDDA). We will delve into the underlying chemical principles, present supporting experimental data from peer-reviewed studies, and offer detailed protocols to aid in the rational selection of a co-ligand system for your specific application.
The Role of Co-Ligands in 99mTc-HYNIC Chemistry
HYNIC is a versatile bifunctional chelator that can be readily conjugated to biomolecules such as peptides and proteins.[1] Its hydrazine and pyridine nitrogen atoms, however, only occupy one or two of the available coordination sites of the technetium core.[1][4] To achieve a stable octahedral 99mTc complex, additional ligands, termed co-ligands, are required to fill the remaining coordination sites.[1] The selection of these co-ligands is a critical determinant of the final radiopharmaceutical's characteristics, including its stability, lipophilicity, and biodistribution.[1][3]
The overarching goal is to engineer a radiolabeled molecule with optimal pharmacokinetics for its intended application, be it rapid clearance for imaging or prolonged retention for therapy. The co-ligand plays a pivotal role in modulating these properties.
Comparative Analysis of Common Co-Ligands
While a variety of co-ligands have been investigated, Tricine and EDDA have garnered the most attention due to their favorable properties and successful application in numerous preclinical and clinical studies.[3]
Tricine: The Workhorse Co-Ligand
Tricine (N-[tris(hydroxymethyl)methyl]glycine) is a widely used co-ligand in 99mTc-HYNIC chemistry.[5][6] It is favored for its ability to form stable complexes with high radiochemical purity under mild reaction conditions.[6]
Advantages of Tricine:
-
High Labeling Efficiency: Radiolabeling with Tricine as a co-ligand often results in high radiochemical yields, frequently exceeding 95%.[6][7]
-
Favorable Biodistribution: In several studies, the use of Tricine has resulted in superior tumor-to-muscle and tumor-to-blood ratios at early time points, which is advantageous for clear tumor visualization in imaging applications.[5][8]
-
Versatility: Tricine has been successfully used to label a wide range of HYNIC-conjugated biomolecules.[7][9][10]
Disadvantages of Tricine:
-
Higher Background Activity: In some instances, the use of Tricine as a co-ligand can lead to higher residual activity in organs such as the blood, muscle, and liver, which may compromise image quality.[11][12]
-
Potential for Isomer Formation: The coordination of Tricine can sometimes lead to the formation of multiple isomers of the 99mTc-HYNIC complex, which may have different biological properties.[9][10]
EDDA: An Alternative for Improved Pharmacokinetics
Ethylenediamine-N,N'-diacetic acid (EDDA) is another prominent co-ligand that has been extensively evaluated, often in direct comparison with Tricine.[5][13]
Advantages of EDDA:
-
Improved Pharmacokinetics: The use of EDDA, often in combination with Tricine, can lead to lower radioactivity in the blood and a higher tumor-to-background ratio, resulting in clearer tumor visualization.[13]
-
Lower Organ Retention: EDDA-containing complexes tend to exhibit lower retention in non-target organs compared to those with Tricine alone, contributing to improved imaging contrast.[11]
-
Reduced Protein Binding: Complexes formed with EDDA as a co-ligand have demonstrated lower plasma protein binding, which can facilitate faster clearance from the bloodstream.[11]
Disadvantages of EDDA:
-
Lower Labeling Efficiency in Some Cases: While still achieving high yields, the radiolabeling efficiency with EDDA as the sole co-ligand can sometimes be lower than that observed with Tricine.[11]
-
Potentially Lower Tumor Uptake: In some comparative studies, the absolute tumor uptake with EDDA as a co-ligand was found to be slightly lower than with Tricine, although this was often offset by improved tumor-to-background ratios.[13]
Head-to-Head Comparison: Tricine vs. EDDA
The choice between Tricine and EDDA (or a combination thereof) is highly dependent on the specific biomolecule being labeled and the desired in vivo characteristics. The following table summarizes key performance metrics from comparative studies.
| Feature | Tricine | EDDA/Tricine Mixture | Key Findings |
| Radiochemical Purity | >98%[6] | >99%[13][14] | Both systems yield high radiochemical purity. |
| In Vitro Stability | High stability in saline and serum[7][15] | High stability in buffer and serum[13] | Both co-ligand systems produce stable radiocomplexes. |
| Tumor Uptake (%ID/g) | Generally higher initial uptake[5][13] | Can be slightly lower but with better contrast[13] | Tricine may offer higher initial tumor accumulation. |
| Tumor-to-Blood Ratio | Good ratios, especially at early time points[5][8] | Often superior, leading to clearer imaging[13] | EDDA/Tricine mixtures tend to provide better image contrast. |
| Tumor-to-Muscle Ratio | Superior at early time points in some studies[5][8] | Can be higher, contributing to better visualization[13] | The optimal choice may be context-dependent. |
| Organ Retention | Can lead to higher liver and kidney uptake[7][11] | Generally results in lower non-target organ retention[13] | EDDA is often preferred for reducing background activity. |
Experimental Protocols
The following are generalized, step-by-step methodologies for 99mTc-HYNIC radiolabeling using Tricine and an EDDA/Tricine mixture as co-ligands. These should be optimized for each specific HYNIC-conjugated biomolecule.
Protocol 1: 99mTc-HYNIC Labeling with Tricine as a Co-Ligand
This protocol is adapted from methodologies described in the literature for labeling HYNIC-conjugated peptides.[6][14]
Materials:
-
HYNIC-conjugated biomolecule stock solution (e.g., 1 mg/mL in water or appropriate buffer)
-
Tricine solution (e.g., 200 mg/mL in 0.5 M ammonium acetate buffer, pH 5.0)
-
Stannous chloride (SnCl₂) solution (e.g., 1 mg/mL in 0.1 N HCl, freshly prepared and purged with nitrogen)
-
Freshly eluted 99mTc-pertechnetate (99mTcO₄⁻) in saline
-
Reaction vial (e.g., 2 mL glass vial)
-
Heating block or water bath
-
Quality control system (e.g., radio-HPLC or ITLC)
Procedure:
-
To a reaction vial, add the desired amount of the HYNIC-conjugated biomolecule (e.g., 10-60 µg).
-
Add an optimized volume of the Tricine solution (e.g., 50 µL, corresponding to 10 mg of Tricine). The amount of Tricine may need to be optimized for each specific application.[6]
-
Add an optimized amount of the SnCl₂ solution (e.g., 20-30 µL, corresponding to 20-30 µg of SnCl₂).[6]
-
Add the 99mTc-pertechnetate solution (e.g., up to 1295 MBq in 0.5 mL saline).
-
Adjust the pH of the reaction mixture if necessary (optimal pH is typically between 5 and 7).[6]
-
Incubate the reaction vial at an optimized temperature (e.g., room temperature or up to 100°C) for an optimized duration (e.g., 10-30 minutes).[6][7]
-
Allow the vial to cool to room temperature.
-
Determine the radiochemical purity using a suitable quality control method.
Protocol 2: 99mTc-HYNIC Labeling with an EDDA/Tricine Co-Ligand Mixture
This protocol is a composite of methods described for using a dual co-ligand system.[14][16]
Materials:
-
HYNIC-conjugated biomolecule stock solution
-
Tricine solution (e.g., 20 mg in 100 µL of 0.5 M ammonium acetate buffer, pH 6.5)
-
EDDA solution (e.g., 5 mg in 200 µL of 0.5 M ammonium acetate buffer, pH 6.5)
-
Stannous chloride (SnCl₂) solution
-
Freshly eluted 99mTc-pertechnetate (99mTcO₄⁻) in saline
-
Reaction vial
-
Heating block or water bath
-
Quality control system
Procedure:
-
To a reaction vial, add the desired amount of the HYNIC-conjugated biomolecule (e.g., 10 µg).
-
Add the Tricine solution.
-
Add the EDDA solution.
-
Add the SnCl₂ solution (e.g., 40 µg).
-
Add the 99mTc-pertechnetate solution (e.g., 100–300 MBq).
-
Incubate the reaction vial at an optimized temperature (e.g., room temperature to 100°C) for an optimized duration (e.g., 10-30 minutes).[14][17]
-
Allow the vial to cool to room temperature.
-
Determine the radiochemical purity.
Visualizing the Radiolabeling Workflow
The following diagrams illustrate the generalized workflows for HYNIC radiolabeling with single and dual co-ligand systems.
Caption: Workflow for 99mTc-HYNIC labeling with a single co-ligand.
Caption: Workflow for 99mTc-HYNIC labeling with a dual co-ligand system.
Conclusion and Future Perspectives
The selection of a co-ligand is a critical parameter in the design and development of 99mTc-HYNIC based radiopharmaceuticals. Both Tricine and EDDA have proven to be effective, with the optimal choice being dependent on the specific application and the desired pharmacokinetic profile. Tricine often provides high labeling efficiency and favorable early tumor-to-background ratios, while EDDA, particularly in combination with Tricine, can offer improved overall biodistribution and clearer imaging due to reduced non-target organ uptake.
As the field of radiopharmacy continues to advance, the development of novel co-ligands with tailored properties will undoubtedly play a crucial role in the creation of next-generation imaging and therapeutic agents. A thorough understanding of the principles outlined in this guide will empower researchers to make informed decisions and accelerate the translation of promising radiolabeled biomolecules from the bench to the clinic.
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A Senior Application Scientist's Guide to Evaluating the Pharmacokinetics of HYNIC-Labeled Tracers
For researchers, scientists, and drug development professionals navigating the landscape of radiopharmaceuticals, the choice of a chelator for radiolabeling is a critical decision that profoundly impacts the pharmacokinetic profile and, ultimately, the diagnostic or therapeutic efficacy of a tracer. Among the arsenal of bifunctional chelators, 6-hydrazinonicotinamide (HYNIC) has emerged as a versatile and widely adopted linker, particularly for labeling with Technetium-99m (⁹⁹ᵐTc), the workhorse of single-photon emission computed tomography (SPECT).[1][2][3]
This guide provides an in-depth evaluation of the pharmacokinetics of HYNIC-labeled tracers, offering a comparative analysis against common alternatives and furnishing the experimental frameworks necessary for their rigorous assessment. Our objective is to equip you with the foundational knowledge and practical methodologies to make informed decisions in your radiopharmaceutical development endeavors.
The Central Role of HYNIC in Radiopharmacology
HYNIC's prominence stems from its ability to efficiently complex with ⁹⁹ᵐTc, a readily available and cost-effective radionuclide with favorable imaging characteristics.[1][3] The HYNIC core, when conjugated to a biomolecule (e.g., a peptide or antibody), serves as a stable anchor for the radioisotope.[4][5] The coordination chemistry of ⁹⁹ᵐTc with HYNIC, however, is nuanced. It typically requires the presence of a co-ligand, such as tricine or ethylenediaminediacetic acid (EDDA), to satisfy the coordination sphere of the technetium metal center.[3][6][7] The choice of this co-ligand is not trivial; it significantly influences the overall physicochemical properties of the resulting radiotracer, including its lipophilicity, stability, and, consequently, its biodistribution and clearance pathways.[3][6]
Comparative Pharmacokinetics: HYNIC-Tracers vs. The Field
The performance of a radiotracer is a multi-faceted issue. Here, we dissect the key pharmacokinetic parameters and compare HYNIC-labeled tracers with a prominent alternative, the DOTA-chelator system, often used for labeling with isotopes like Gallium-68 (⁶⁸Ga) for PET imaging or Lutetium-177 (¹⁷⁷Lu) for therapy.
Biodistribution and Clearance
A critical aspect of any radiotracer is its ability to accumulate in the target tissue while minimizing uptake in non-target organs, leading to a high target-to-background ratio.
-
HYNIC-Tracers: Generally, ⁹⁹ᵐTc-HYNIC-labeled tracers, particularly when formulated with hydrophilic co-ligands like EDDA, exhibit predominantly renal excretion.[3] This is advantageous for imaging targets outside of the kidneys and urinary tract. However, the lipophilicity of the targeting biomolecule and the co-ligand can influence the degree of hepatobiliary clearance.[3][6] For instance, studies have shown that lipophilic substitutions on the co-ligand can lead to increased protein binding, higher liver uptake, and intestinal excretion.[6]
-
DOTA-Tracers: DOTA-based tracers, such as [¹⁷⁷Lu]Lu-DOTA-TATE, also primarily clear through the kidneys. However, direct comparisons have revealed subtle but significant differences. For example, a study comparing [⁹⁹ᵐTc]Tc-HYNIC-TOC and [¹⁷⁷Lu]Lu-DOTA-TATE in neuroendocrine tumor patients found that while liver and spleen kinetics were similar, [¹⁷⁷Lu]Lu-DOTA-TATE showed significantly higher uptake in the kidneys and lesions compared to [⁹⁹ᵐTc]Tc-HYNIC-TOC.[8][9] Conversely, the biological half-life in the kidneys was longer for [⁹⁹ᵐTc]Tc-HYNIC-TOC, suggesting slower renal clearance.[8][9]
The choice between these systems can, therefore, depend on the specific diagnostic or therapeutic goal. The multi-time-point imaging capability of SPECT with ⁹⁹ᵐTc-HYNIC-tracers may offer a more dynamic view of tracer kinetics compared to single-time-point PET imaging.[8][9]
In Vivo Stability
The stability of the radiolabel-chelator complex is paramount. Dissociation of the radionuclide in vivo can lead to non-specific accumulation, increased background signal, and inaccurate quantification. HYNIC-based systems, when properly formulated, demonstrate high in vivo stability.[3][10] The choice of co-ligand plays a crucial role here, with EDDA generally conferring greater stability than tricine.[7][11] The insertion of certain amino acids, like histidine, near the HYNIC moiety in peptide conjugates has also been shown to enhance complex stability and improve tumor targeting.[7][12]
A Comparative Look at Common Tracers
To illustrate these principles, let's consider two widely studied classes of radiotracers targeting somatostatin receptors (SSTRs) and prostate-specific membrane antigen (PSMA).
| Tracer Class | Chelator System | Radionuclide | Primary Imaging Modality | Key Pharmacokinetic Characteristics |
| SSTR-Targeting | ||||
| HYNIC-TOC | HYNIC | ⁹⁹ᵐTc | SPECT | Predominantly renal excretion, with kinetics influenced by the co-ligand.[8][9] Can be a cost-effective alternative to PET agents.[13] |
| DOTA-TATE/TOC | DOTA | ⁶⁸Ga / ¹⁷⁷Lu | PET / Therapy | High renal and lesion uptake.[8][9] Generally considered to have higher sensitivity than SPECT agents.[14][15] |
| PSMA-Targeting | ||||
| HYNIC-PSMA | HYNIC | ⁹⁹ᵐTc | SPECT | Similar biodistribution to ⁶⁸Ga-PSMA-11 with high uptake in glands, kidneys, and bladder.[16] A viable alternative where PET is not readily available.[17] |
| PSMA-11 / PSMA-617 | HBED-CC / DOTA | ⁶⁸Ga / ¹⁷⁷Lu | PET / Therapy | High tumor-to-background ratios, even at low PSA levels.[17] |
Experimental Protocols for Pharmacokinetic Evaluation
Rigorous and reproducible experimental design is the cornerstone of reliable pharmacokinetic data. Below are detailed protocols for key in vivo studies.
Protocol 1: Biodistribution Study in Rodents
This protocol outlines the fundamental steps for determining the tissue distribution of a novel HYNIC-labeled tracer.
Objective: To quantify the uptake of the radiotracer in various organs and tissues at different time points post-injection.
Materials:
-
Test HYNIC-labeled radiotracer
-
Healthy rodents (e.g., mice or rats)
-
Anesthetic agent
-
Gamma counter
-
Calibrated dose of the radiotracer
-
Standard laboratory equipment (syringes, dissection tools, weighing balance)
Methodology:
-
Animal Acclimatization: House animals in a controlled environment for at least one week prior to the study.
-
Radiotracer Preparation and Dose Calibration: Prepare the HYNIC-labeled tracer according to established protocols.[1][18] Accurately measure the activity of the injection dose using a dose calibrator.
-
Animal Administration: Anesthetize the animals. Inject a known volume and activity of the radiotracer intravenously via the tail vein.
-
Time Points: Euthanize groups of animals (typically n=3-5 per group) at predefined time points post-injection (e.g., 1, 4, 24 hours).
-
Tissue Dissection and Weighing: Carefully dissect major organs and tissues (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone, and tumor if applicable).[19] Rinse tissues to remove excess blood, blot dry, and weigh them.
-
Radioactivity Measurement: Measure the radioactivity in each tissue sample using a calibrated gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ. This normalization allows for comparison across different animals and studies.[19]
Causality Behind Choices: The selection of multiple time points is crucial to understand the dynamic process of tracer uptake and clearance. Intravenous injection ensures rapid and complete bioavailability. Calculating %ID/g is a standard and essential metric for normalizing data and enabling meaningful comparisons.[19]
Protocol 2: In Vivo Stability Assessment
Objective: To determine the stability of the radiolabel in vivo by assessing the amount of free radionuclide in circulation.
Methodology:
-
Blood Sampling: At various time points post-injection of the radiotracer, collect blood samples from the animals.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Protein Precipitation: Add a protein precipitating agent (e.g., trichloroacetic acid or acetonitrile) to a plasma aliquot to precipitate proteins.
-
Radioactivity Measurement: Measure the radioactivity in the supernatant (containing small molecules and potentially free radionuclide) and the pellet (containing protein-bound radioactivity) using a gamma counter.
-
Chromatographic Analysis: Further analyze the supernatant using techniques like radio-HPLC or ITLC to identify and quantify the percentage of intact radiotracer versus free pertechnetate ([⁹⁹ᵐTc]TcO₄⁻).
Self-Validation: The combination of protein precipitation and chromatographic analysis provides a robust method to differentiate between the intact, protein-bound tracer and any dissociated, free radionuclide, thus validating the in vivo stability.
Visualizing Key Processes
Diagrams are invaluable for conceptualizing complex workflows and relationships.
Caption: Workflow for the preparation of a ⁹⁹ᵐTc-HYNIC-labeled tracer.
Caption: Logical flow for the comprehensive pharmacokinetic evaluation of a HYNIC-labeled tracer.
Conclusion: A Versatile Tool Demanding Rigorous Evaluation
HYNIC-based radiolabeling offers a flexible and cost-effective platform for the development of ⁹⁹ᵐTc-labeled tracers for SPECT imaging.[1][3] The pharmacokinetic profile of these tracers is intricately linked to the choice of the targeting biomolecule and, critically, the co-ligand used in their formulation.[3][6] As we have demonstrated, a thorough evaluation of their biodistribution, clearance, and in vivo stability is essential.
By employing standardized and well-validated experimental protocols, researchers can generate the high-quality data necessary to compare the performance of novel HYNIC-tracers against existing alternatives and make data-driven decisions for clinical translation. The ultimate goal is to develop radiopharmaceuticals with optimal in vivo behavior, leading to improved diagnostic accuracy and therapeutic outcomes. This guide serves as a foundational resource to aid in that critical endeavor.
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A Senior Application Scientist's Guide to Bioconjugation: Navigating the Landscape Beyond 6-Hydrazinonicotinic Acid
For researchers, scientists, and drug development professionals, the covalent linkage of biomolecules is a foundational technique. For years, 6-Hydrazinonicotinic acid (6-HNA, or HYNIC) has been a workhorse, particularly in the realm of radiolabeling, prized for its ability to form hydrazone bonds with aldehydes and ketones. However, the landscape of bioconjugation has evolved dramatically, offering a diverse toolkit of chemical and enzymatic strategies that provide significant advantages in terms of reaction speed, stability, and specificity. This guide provides an in-depth comparison of the leading alternatives to 6-HNA, complete with experimental data, detailed protocols, and the rationale behind their application, empowering you to select the optimal strategy for your research and development endeavors.
The Benchmark: Understanding this compound (HYNIC) Chemistry
6-HNA is a bifunctional linker, featuring a hydrazine moiety for conjugation to carbonyls and a carboxylic acid for derivatization. Its primary application has been in the 99mTc-labeling of biomolecules for imaging.[1] The core reaction is the formation of a hydrazone bond, a reaction that is reversible and susceptible to hydrolysis, particularly under acidic conditions.[2][3] This inherent instability of the hydrazone linkage, while sometimes exploited for controlled release, is often a significant drawback for applications requiring long-term stability in vivo.[4]
The Modern Toolkit: A Comparative Analysis of Alternatives
The limitations of hydrazone chemistry have spurred the development of a host of more robust and efficient bioconjugation methods. Here, we dissect the most prominent alternatives, comparing their performance based on reaction kinetics, linkage stability, and ease of implementation.
Oxime Ligation: A Step-Up in Stability
Oxime ligation, the reaction between an aminooxy group and an aldehyde or ketone, represents a significant improvement over hydrazone formation. The resulting oxime linkage (C=N-O) is considerably more stable than the hydrazone bond (C=N-NH) across a wide pH range, owing to the higher electronegativity of the oxygen atom.[2][5][6]
Key Advantages:
-
Enhanced Stability: Oxime linkages exhibit significantly greater hydrolytic stability compared to hydrazones, a critical feature for in vivo applications.[2][5][6]
-
Favorable Kinetics: The reaction can be efficiently catalyzed by anilines and their derivatives, even at neutral pH, allowing for rapid conjugation under physiological conditions.[7][8][9][10][11]
Causality in Experimental Design: The choice of catalyst is crucial. While aniline is effective, electron-donating substituents on the aniline ring, as seen in p-phenylenediamine, can dramatically increase the catalytic rate, enabling efficient conjugation at lower catalyst concentrations.[8][10][11] The reaction is fastest at a slightly acidic pH (around 4.5-5), but the use of catalysts makes it highly effective at a physiologically compatible pH of 7.[2][7][8][10]
Reaction Mechanism: Oxime Ligation
Caption: Mechanism of oxime bond formation.
Thiol-Maleimide Michael Addition: Targeting Cysteine Residues
One of the most widely used bioconjugation strategies, the thiol-maleimide reaction, offers high selectivity for cysteine residues.[12][13][14] This Michael addition reaction forms a stable thioether bond.[13]
Key Advantages:
-
High Selectivity: Highly chemoselective for thiols within a pH range of 6.5-7.5.[13]
-
Rapid Kinetics: The reaction is generally fast and proceeds without the need for a catalyst.
Potential Pitfalls and Solutions: The stability of the resulting thiosuccinimide linkage can be a concern, as it is susceptible to a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols like glutathione in vivo.[6][14][15][16] This instability can be mitigated by hydrolysis of the succinimide ring to form a more stable ring-opened product.[15][16] Alternatively, using maleimide derivatives with electron-withdrawing groups can accelerate this stabilizing hydrolysis.[17] Another side reaction to be aware of is the formation of a thiazine structure when conjugating to an unprotected N-terminal cysteine, which can be prevented by performing the reaction at a more acidic pH (around 5) or by acetylating the N-terminus.[6][18]
Reaction Mechanism: Thiol-Maleimide Addition
Caption: Strain-promoted alkyne-azide cycloaddition.
Inverse Electron Demand Diels-Alder (IEDDA) Reaction: The Speed King
The IEDDA reaction between a tetrazine and a strained alkene (like trans-cyclooctene) is the fastest known bioorthogonal reaction to date, with second-order rate constants orders of magnitude higher than other click chemistries. [15][19][20] Key Advantages:
-
Unprecedented Speed: Allows for rapid labeling at very low concentrations, which is highly advantageous for in vivo imaging and other time-sensitive applications. [15][19]* High Specificity and Bioorthogonality: The tetrazine and strained alkene partners react selectively with each other. [15]* Irreversible Reaction: The reaction releases nitrogen gas, driving it to completion and forming a stable dihydropyridazine product. [15][19][21] Experimental Considerations: The stability of the tetrazine moiety can be a concern, with some derivatives being susceptible to degradation in aqueous environments. [15][20]The choice of both the tetrazine and the dienophile is critical to balance reactivity and stability. While the initial dihydropyridazine product is stable, it can undergo further oxidation to a pyridazine. [15][21]
Reaction Mechanism: IEDDA
Caption: Inverse electron demand Diels-Alder reaction.
Hydrazino-Pictet-Spengler (HIPS) Ligation: Speed and Stability Combined
The HIPS ligation is a powerful reaction between a hydrazine-functionalized molecule and an aldehyde, forming a stable carbon-carbon bond. [22][23][24][25]It offers a unique combination of rapid kinetics at neutral pH and exceptional product stability. [22][23][24] Key Advantages:
-
Exceptional Stability: The resulting linkage is a C-C bond, which is significantly more stable than hydrazones and oximes. The HIPS ligation product has been shown to be stable for over 5 days in human plasma, compared to about 1 day for an oxime-linked conjugate. [4][5][22][23][24][25]* Fast Kinetics at Neutral pH: The reaction proceeds quickly under mild, physiological conditions without the need for a catalyst. [22][23][24][25] Mechanism Rationale: The reaction proceeds through a hydrazonium ion intermediate, which then undergoes an intramolecular cyclization to form the stable product. This mechanism avoids the reversible nature of simple hydrazone formation.
Reaction Mechanism: HIPS Ligation
Caption: Hydrazino-Pictet-Spengler (HIPS) ligation.
Sortase-Mediated Ligation (SML): Enzymatic Precision
SML utilizes the bacterial transpeptidase Sortase A (SrtA) to create a native peptide bond between two proteins or a protein and a small molecule. [9][12][22]One partner contains a C-terminal LPXTG recognition motif, while the other has an N-terminal oligoglycine (Gly)n sequence. [9][12][22] Key Advantages:
-
Site-Specificity: The enzymatic nature of the reaction ensures conjugation at a single, defined site. [9]* Native Peptide Bond: Forms a stable, native peptide bond, which is advantageous for creating seamless protein fusions.
-
Mild Conditions: The reaction proceeds under physiological conditions.
Troubleshooting and Optimization: The SML reaction is reversible, which can limit yields. This can be addressed by using a large excess of the nucleophilic glycine partner or by employing strategies to remove the cleaved LPXTG-containing fragment. [7][8]The efficiency of the ligation is also dependent on the accessibility of the N- and C-termini of the protein substrates. [8]The optimal pH for SrtA is typically between 7.5 and 8.5.
Workflow: Sortase-Mediated Ligation
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A Senior Application Scientist's Guide to Quality Control of HYNIC-Based Radiopharmaceuticals
Introduction to HYNIC as a Versatile Bifunctional Chelator
The landscape of nuclear medicine has been significantly shaped by the development of targeted radiopharmaceuticals, where a radionuclide is delivered to a specific biological target for diagnostic imaging or therapeutic purposes. A key component in the design of these agents is the bifunctional chelator (BFC), a molecule that on one end strongly binds the metallic radionuclide and on the other end is conjugated to a targeting biomolecule (e.g., a peptide or antibody). Among the array of BFCs, 6-hydrazinonicotinic acid (HYNIC) has emerged as a particularly versatile and widely used chelator for labeling with Technetium-99m (⁹⁹ᵐTc), the workhorse radionuclide in single-photon emission computed tomography (SPECT) imaging.
The utility of HYNIC stems from its ability to form stable complexes with ⁹⁹ᵐTc in the presence of a co-ligand. This ternary ligand system, often involving tricine and/or a water-soluble phosphine such as trisodium triphenylphosphine-3,3',3''-trisulfonate (TPPTS), allows for precise control over the coordination chemistry and in vivo behavior of the resulting radiopharmaceutical. The quality control (QC) of these HYNIC-based radiopharmaceuticals is paramount to ensure their safety, efficacy, and diagnostic accuracy. This guide provides a comprehensive overview of the essential QC parameters, comparative analysis of analytical methodologies, and insights into best practices for researchers, scientists, and drug development professionals in this field.
Core Quality Control Parameters and Methodologies
The quality control of any radiopharmaceutical is a multi-faceted process designed to verify its identity, purity, and suitability for clinical use. For HYNIC-based agents, the key QC parameters are radiochemical purity, radionuclide purity, sterility, apyrogenicity, and stability.
Radiochemical Purity (RCP)
Radiochemical purity is arguably the most critical QC parameter for a radiopharmaceutical. It is defined as the fraction of the total radioactivity in the desired chemical form. Impurities can arise from unreacted pertechnetate (⁹⁹ᵐTcO₄⁻), hydrolyzed-reduced ⁹⁹ᵐTc (⁹⁹ᵐTcO₂), or other labeled species that could interfere with imaging or lead to unnecessary radiation dose to non-target organs. The standard acceptance criterion for RCP is typically ≥90-95%.
Two primary chromatographic techniques are employed for RCP determination: radio-Thin Layer Chromatography (radio-TLC) and High-Performance Liquid Chromatography (radio-HPLC). The choice between these methods often depends on the specific radiopharmaceutical, available equipment, and the need for resolution and quantification.
| Method | Principle | Advantages | Disadvantages | Typical Application |
| Radio-TLC | Differential migration of components on a stationary phase (e.g., silica gel) with a mobile phase. | Simple, rapid, and inexpensive. | Lower resolution compared to HPLC; may not separate closely related impurities. | Routine QC for well-established products; rapid in-process checks. |
| Radio-HPLC | Separation based on differential partitioning between a stationary phase (column) and a mobile phase under high pressure. | High resolution and sensitivity; excellent for separating complex mixtures and quantifying impurities. | More complex instrumentation, longer analysis time, and higher cost. | Method development and validation; analysis of complex mixtures; stability studies. |
Objective: To determine the radiochemical purity of a ⁹⁹ᵐTc-HYNIC-peptide by separating the labeled peptide from impurities like ⁹⁹ᵐTcO₄⁻ and ⁹⁹ᵐTcO₂.
Materials:
-
ITLC-SG (Instant Thin-Layer Chromatography-Silica Gel) strips
-
Mobile Phase 1: Saline (0.9% NaCl) or Acetone
-
Mobile Phase 2: Acetonitrile/Water mixture (e.g., 1:1 v/v)
-
Developing chambers
-
Radio-TLC scanner or gamma counter
Procedure:
-
Spot a small volume (1-2 µL) of the radiolabeled sample approximately 1 cm from the bottom of two ITLC-SG strips.
-
Place one strip in a developing chamber containing Mobile Phase 1 (e.g., saline). In this system, the ⁹⁹ᵐTc-HYNIC-peptide and ⁹⁹ᵐTcO₂ will remain at the origin (Rf = 0), while ⁹⁹ᵐTcO₄⁻ will migrate with the solvent front (Rf = 1).
-
Place the second strip in a chamber with Mobile Phase 2 (e.g., acetonitrile/water). In this system, both the ⁹⁹ᵐTc-HYNIC-peptide and ⁹⁹ᵐTcO₄⁻ will migrate with the solvent front (Rf = 1), while ⁹⁹ᵐTcO₂ will remain at the origin (Rf = 0).
-
Allow the solvent front to travel to the top of the strips.
-
Remove the strips, mark the solvent front, and let them dry.
-
Analyze the distribution of radioactivity on each strip using a radio-TLC scanner.
-
Calculate the percentage of each species and determine the RCP.
Causality Behind the Method: The choice of two different mobile phases is a self-validating system. The first system quantifies the amount of free pertechnetate, while the second quantifies the amount of hydrolyzed-reduced technetium. By subtracting the percentages of these two impurities from 100%, the percentage of the desired radiolabeled peptide can be accurately determined.
Radionuclide Purity
Radionuclide purity is the proportion of the total radioactivity present as the desired radionuclide (in this case, ⁹⁹ᵐTc). Impurities can arise from the radionuclide production process (e.g., Molybdenum-99 breakthrough from a ⁹⁹Mo/⁹⁹ᵐTc generator) or the presence of other co-produced radionuclides.
Radionuclide purity is typically assessed using gamma-ray spectrometry. A high-purity germanium (HPGe) detector is used to acquire a gamma-ray spectrum of the sample. The energies of the emitted gamma rays are characteristic of the decaying radionuclide. For ⁹⁹ᵐTc, the characteristic photopeak is at 140 keV. The presence of other photopeaks, such as the 740 keV peak from ⁹⁹Mo, would indicate radionuclide impurity.
The acceptance criteria for radionuclide purity are stringent, as outlined in pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.). For example, the USP limit for ⁹⁹Mo in ⁹⁹ᵐTc eluate is ≤ 0.15 µCi of ⁹⁹Mo per mCi of ⁹⁹ᵐTc at the time of administration.
Sterility and Apyrogenicity
As radiopharmaceuticals are administered parenterally, they must be sterile and free of pyrogens (fever-inducing substances), primarily bacterial endotoxins.
Sterility testing is performed to ensure the absence of viable microorganisms. The two most common methods are:
-
Direct Inoculation: A small volume of the radiopharmaceutical is directly inoculated into growth media (e.g., tryptic soy broth and fluid thioglycollate medium) and incubated for a specified period (typically 14 days).
-
Membrane Filtration: The radiopharmaceutical is filtered through a 0.22 µm or 0.45 µm membrane filter, which is then placed in the growth media. This method is preferred for products that may have antimicrobial properties.
The Limulus Amebocyte Lysate (LAL) test is the standard method for detecting and quantifying bacterial endotoxins. This test utilizes a lysate from the blood cells (amebocytes) of the horseshoe crab (Limulus polyphemus), which clots in the presence of endotoxins. The acceptance limit for endotoxins is typically expressed in Endotoxin Units (EU) per mL or per dose and is defined by regulatory bodies.
Stability
The stability of a HYNIC-based radiopharmaceutical must be evaluated to establish its shelf-life. Stability studies assess the radiochemical purity of the product over time under specified storage conditions. Samples are typically stored at a controlled temperature (e.g., 2-8 °C or room temperature) and the RCP is measured at various time points. The shelf-life is defined as the time period during which the RCP remains above the acceptance limit (e.g., 90%).
Visualizing the Quality Control Workflow
A clear understanding of the workflow from radiolabeling to final product release is essential for ensuring quality.
Caption: Quality control workflow for HYNIC-based radiopharmaceuticals.
The Ternary Ligand System: A Deeper Look
The coordination chemistry of ⁹⁹ᵐTc with HYNIC is a fascinating example of how molecular design influences the properties of a radiopharmaceutical. HYNIC itself is a monodentate or bidentate chelator, which is insufficient to saturate the coordination sphere of technetium. Therefore, a co-ligand is required to complete the coordination and stabilize the complex.
Caption: Schematic of the ternary ligand complex in HYNIC-based radiopharmaceuticals.
The choice of co-ligand can significantly impact the lipophilicity, charge, and in vivo biodistribution of the final radiopharmaceutical. For example, using tricine as a co-ligand generally results in more hydrophilic complexes, which are rapidly cleared by the kidneys. This highlights the importance of a well-defined and controlled formulation to ensure consistent product quality.
Conclusion
The quality control of HYNIC-based radiopharmaceuticals is a rigorous and essential process that underpins their safe and effective use in nuclear medicine. A thorough understanding of the key QC parameters, the principles behind the analytical methods, and the factors that can influence product quality is crucial for any professional working in this field. By implementing robust QC procedures, researchers and developers can ensure the reliability and reproducibility of their work, ultimately contributing to the advancement of molecular imaging and therapy.
References
- Gomes, C. M., Abrunhosa, A. J., & Paulo, A. (2011). An overview of the chemistry and biology of 99mTc-tricarbonyl complexes. Dalton Transactions, 40(24), 6345-6362. [Link]
- Liu, S. (2004). The role of co-ligands in 99mTc-labeling of HYNIC-conjugated peptides. Journal of Nuclear Medicine, 45(Supplement 2), 26P. [Link]
- Vallabhajosula, S. (2009). Molecular Imaging: Radiopharmaceuticals for PET and SPECT. Springer Science & Business Media. [Link]
- United States Pharmacopeia (USP).
- European Pharmacopoeia (Ph. Eur.). Monograph on Technetium (⁹⁹ᵐTc)
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-Hydrazinonicotinic Acid
Introduction: Beyond the Bench—A Commitment to Safety
As researchers dedicated to advancing science, our responsibilities extend beyond the successful execution of experiments. The safe handling and disposal of the chemical reagents we use are paramount to protecting ourselves, our colleagues, and the environment. 6-Hydrazinonicotinic acid (HYNIC) is a valuable bifunctional chelator, particularly in the field of radiopharmaceutical chemistry for labeling biomolecules.[1][2] However, its structure, containing both a pyridine ring and a hydrazine moiety, necessitates a rigorous and informed approach to its disposal.[1]
This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to manage HYNIC waste safely and in compliance with regulatory standards. We will delve into the causality behind each procedural step, ensuring a deep understanding of the principles of chemical safety.
Hazard Assessment: Understanding the Inherent Risks
Proper disposal begins with a thorough understanding of the compound's hazards. While a specific, comprehensive toxicological profile for this compound is not extensively documented, its constituent functional groups—hydrazine and pyridine—are well-characterized.
-
Hydrazine Moiety: Hydrazine and its derivatives are classified as hazardous wastes by the U.S. Environmental Protection Agency (EPA).[3] They are known for their acute toxicity if ingested, inhaled, or absorbed through the skin.[4] Many hydrazine compounds are corrosive, capable of causing severe skin and eye damage, and are suspected carcinogens.[5][6]
-
Pyridine Moiety: Pyridine is a skin and respiratory irritant.[7] Inhalation of its fumes can lead to dizziness, headache, and nausea.[7]
Therefore, this compound and any waste containing it must be treated as hazardous. A Safety Data Sheet (SDS) for a related compound, Fmoc-6-HNA, classifies it as harmful if swallowed and a skin and eye irritant.[8] All waste streams—including pure compound, contaminated labware, and solutions—must be segregated for specialized disposal.
Table 1: Hazard Profile and Personal Protective Equipment (PPE)
| Hazard Classification | Description | Required Personal Protective Equipment (PPE) |
| Acute Toxicity | May be harmful if swallowed, inhaled, or absorbed through the skin.[8] | Gloves: Chemical-resistant nitrile or neoprene gloves.[5][9] |
| Skin & Eye Irritation | Causes skin irritation and serious eye irritation.[8][10] | Eye Protection: ANSI Z87.1-compliant safety goggles. A face shield is recommended if splashing is possible.[5] |
| Carcinogenicity | Hydrazine derivatives are suspected carcinogens.[6] | Body Protection: A fully buttoned, flame-resistant lab coat.[4] |
| Reactivity | Hydrazines are reactive and can be unstable. They are incompatible with strong oxidizing agents.[5][11] | Respiratory Protection: All handling and disposal steps must be performed in a certified chemical fume hood.[5][7] |
Disposal Protocol: A Step-by-Step Guide
The guiding principle for disposing of this compound is to prevent its release into the environment and to neutralize its hazardous characteristics whenever possible. Do not pour HYNIC waste down the drain.[7]
Phase 1: Waste Segregation and Collection at the Source
Immediate and proper segregation is the most critical step in a successful waste management program.
-
Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible hazardous waste container.[12][13] Glass or high-density polyethylene containers are suitable.[7]
-
Labeling: The label must clearly state "HAZARDOUS WASTE" and list the full chemical name: "this compound".[5] Include the approximate concentration and quantity.
-
Collect All Waste Streams:
-
Solid Waste: This includes unused or expired pure compounds, as well as contaminated items like weigh boats, pipette tips, and gloves. Collect these in a designated, sealed container.
-
Liquid Waste: This includes reaction leftovers, stock solutions, and contaminated solvents. Collect in a separate, sealed liquid waste container. Do not mix incompatible waste streams.
-
Phase 2: Chemical Inactivation (For Aqueous Solutions)
For dilute aqueous solutions of HYNIC, chemical inactivation via oxidation can be an effective pre-treatment step to degrade the hazardous hydrazine moiety before collection by environmental health and safety (EHS) personnel. This procedure converts hydrazine to nitrogen gas and water.[11][14]
This procedure must be performed in a chemical fume hood with appropriate PPE.
-
Dilution: Ensure the HYNIC solution is dilute (e.g., <5%). If necessary, dilute the waste solution with water in a suitable container.
-
Preparation of Oxidant: Prepare a dilute (5% or less) aqueous solution of sodium hypochlorite (bleach) or calcium hypochlorite.[11][14]
-
Neutralization: Slowly add the hypochlorite solution to the stirring HYNIC waste solution. The reaction can be exothermic; control the rate of addition to manage any heat generation.[11] A general guideline is to add an equal volume of 5% hypochlorite solution to the dilute waste.[11]
-
Verification: After the addition is complete, stir for an additional 30 minutes. To ensure complete destruction of the hydrazine, test the treated solution for any residual hydrazine using a commercially available test kit or check for the presence of residual chlorine to confirm an excess of the oxidant was used.[14]
-
Final Disposal: Even after inactivation, the resulting solution should be collected in a labeled hazardous waste container for disposal according to institutional guidelines, as it may still contain other regulated components.
Phase 3: Final Packaging and Storage for Disposal
-
Secure Containment: Ensure all waste containers are tightly sealed to prevent leaks or the escape of vapors.[12]
-
Secondary Containment: Store the sealed waste containers in a designated, well-ventilated area within secondary containment to prevent the spread of material in case of a leak.[4]
-
Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for the hazardous waste.[5][9] Do not attempt to transport the waste off-site yourself.
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and preparedness is key to mitigating risks.
Spill Management
-
Small Spills (in a fume hood):
-
Alert personnel in the immediate area.
-
Use an absorbent material like sand, vermiculite, or a commercial chemical spill kit to contain and absorb the spill.[7][15]
-
Carefully collect the absorbent material using non-sparking tools and place it into a sealed, labeled hazardous waste container.
-
Decontaminate the area with soap and water.
-
-
Large Spills (or any spill outside a fume hood):
Personnel Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[12][16] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[8][16] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][16]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[16][17]
Disposal Decision Workflow
The following diagram outlines the decision-making process for the safe disposal of this compound waste.
Caption: Decision workflow for handling and disposing of HYNIC waste.
References
- Production, Import, Use, and Disposal. (n.d.). In Toxicological Profile for Hydrazines. National Center for Biotechnology Information.
- Hydrazine (HSG 56, 1991). (1991). International Programme on Chemical Safety.
- Safety Data Sheet: Fmoc-6-HNA. (n.d.). AAPPTec, LLC.
- Hydrazine Standard Operating Procedure Template. (n.d.). University of New Mexico - Environmental Health & Safety.
- 12 Safety Precautions To Follow When Handling Pyridine. (2024). Post Apple Scientific.
- Laboratory Safety Standard Operating Procedure (SOP). (2018). University of Washington.
- Safety Data Sheet: 6-Hydroxynicotinic acid. (n.d.). MetaSci.
- Safety and Handling of Hydrazine. (n.d.). Defense Technical Information Center (DTIC).
- Safety Data Sheet: Pyridine. (n.d.). Carl ROTH.
- Standard Operating Procedure: Hydrazine. (n.d.). University of California, Santa Barbara - Environmental Health & Safety.
- Standard Operating Procedure: Pyridine. (n.d.). Washington State University.
- Safety Data Sheet: PYRIDINE. (n.d.). SD Fine-Chem Limited.
- Safety Data Sheet: Pyridine. (2024). Penta chemicals.
- Hydrazine - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
- 6-hydroxynicotinic acid (C6H5NO3). (n.d.). PubChemLite.
- 6-Hydroxynicotinic acid. (n.d.). PubChem, National Center for Biotechnology Information.
- Nicotinic acid, hydrazide. (n.d.). PubChem, National Center for Biotechnology Information.
- 6-HYDROXYNICOTINIC ACID. (1963). Organic Syntheses.
- The NIH Drain Discharge Guide. (n.d.). National Institutes of Health.
- Hydrazinonicotinic acid. (n.d.). PubChem, National Center for Biotechnology Information.
- Meszaros, L. K., Dose, A., Biagini, S. C., & Blower, P. J. (2010). Hydrazinonicotinic acid (HYNIC) - Coordination chemistry and applications in radiopharmaceutical chemistry. Inorganica Chimica Acta, 363(6), 1059-1069.
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A Researcher's Guide to the Safe Handling of 6-Hydrazinonicotinic Acid
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 6-Hydrazinonicotinic acid (HYNIC). As a derivative of hydrazine, this compound requires meticulous handling to mitigate potential risks. This document outlines the necessary personal protective equipment (PPE), operational plans, and disposal procedures to ensure a safe laboratory environment.
Understanding the Risks: A Proactive Approach to Safety
This compound and its derivatives are classified with specific hazards that demand respect and adherence to safety protocols. According to safety data sheets, related compounds are considered irritants, can be harmful if swallowed, and may cause skin, eye, and respiratory irritation.[1][2][3][4][5] The parent compound, hydrazine, is known to be toxic, corrosive, and a potential carcinogen.[6][7][8] Therefore, a conservative approach that accounts for the hazards of both the specific molecule and its chemical class is paramount.
Hazard Summary Table
| Hazard Classification | Description | Primary Route of Exposure |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[1] | Ingestion |
| Skin Irritation (Category 2) | Causes skin irritation.[1][2][3][4][5] | Dermal Contact |
| Eye Irritation (Category 2) | Causes serious eye irritation.[1][2][3][4][5] | Ocular Contact |
| Specific Target Organ Toxicity – Single Exposure (Category 3) | May cause respiratory irritation.[1][2][3][4] | Inhalation |
| General Hydrazine Hazards | Hydrazine and its derivatives can be toxic, carcinogenic, and corrosive.[6][7][8] | Inhalation, Dermal, Ingestion |
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is non-negotiable when handling this compound. The following table outlines the minimum required PPE.
PPE Requirements Table
| Body Part | Required PPE | Rationale and Specifications |
| Hands | Double-gloving with nitrile or neoprene gloves.[6][9] | Provides robust protection against splash contact and potential absorption. Always consult the glove manufacturer's resistance guide. |
| Eyes/Face | ANSI Z87.1-compliant safety goggles and a full-face shield.[6] | Protects against splashes and vapors, which can cause severe eye irritation.[1][8] |
| Body | Flame-resistant lab coat and a chemical-resistant apron.[6] | A lab coat is mandatory for handling hydrazine compounds.[8] The apron adds a layer of protection against spills. |
| Respiratory | Use within a certified chemical fume hood.[8][10] | A fume hood is the primary engineering control to prevent inhalation of dust or vapors.[8] For situations where a hood is not feasible or for spill cleanup, a full-face respirator with appropriate cartridges is necessary.[9] |
| Feet | Closed-toe shoes.[9] | Protects feet from spills. |
Operational Plan: From Preparation to Disposal
A systematic workflow is critical to minimizing exposure and ensuring safety. The following diagram and procedural steps provide a clear, self-validating system for handling this compound.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Handling Protocol
-
Preparation :
-
Handling :
-
Retrieve the this compound container from its designated storage location, which should be a dry, well-ventilated area away from incompatible materials.[9][10]
-
Perform all manipulations, including weighing and transferring, within the chemical fume hood to minimize inhalation exposure.[8]
-
Avoid the formation of dust.[1]
-
Keep containers tightly closed when not in use.[9]
-
-
Post-Handling and Cleanup :
-
Following the experimental procedure, decontaminate all surfaces that may have come into contact with the chemical.
-
Wash all contaminated glassware and equipment thoroughly.
-
Disposal Plan: A Critical Final Step
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
-
Chemical Waste :
-
All excess solid this compound and solutions containing it must be disposed of as hazardous waste.
-
Collect this waste in a clearly labeled, sealed container. The label should read "Hazardous Waste - this compound" and include the appropriate hazard pictograms.[9]
-
Do not mix this waste with other chemical waste streams unless compatibility is confirmed.
-
-
Contaminated Materials :
-
All disposable items that have come into contact with this compound, such as gloves, weigh boats, and paper towels, must be considered hazardous waste.
-
Place these items in a sealed, labeled bag or container for hazardous waste disposal.[9]
-
Follow your institution's specific guidelines for hazardous waste pickup.[8]
-
Emergency Procedures: Be Prepared
Spills :
-
Evacuate the immediate area and alert colleagues and your supervisor.[6]
-
If the spill is large or you are not trained to handle it, call your institution's emergency response team.[8]
-
For small spills within a fume hood, use a chemical spill kit to absorb the material. Wear appropriate PPE, including respiratory protection if necessary.[9]
-
Bag the collected material, label it as hazardous waste, and arrange for disposal.[9]
Exposure :
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2][6]
-
Eye Contact : Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][6]
-
Inhalation : Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][6]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, advancing scientific discovery while prioritizing personal and environmental safety.
References
- Hydrazine - Risk Management and Safety. University of Notre Dame. [Link]
- Hydrazine and Other Corrosive and Flammable PHS. UNC Charlotte. [Link]
- Safety and Handling of Hydrazine.
- Hydrazine Standard Operating Procedure Templ
- Safety Data Sheet: Fmoc-6-HNA. AAPPTec, LLC. [Link]
- CB-LSOP-Hydrazines.docx. The Brückner Research Group, University of Connecticut. [Link]
- Safety Data Sheet 6-Hydroxynicotinic acid. Metasci. [Link]
- 6-Hydroxynicotinic acid - SAFETY D
- Laboratory Safety Standard Operating Procedure (SOP). University of Southern California. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
